5-Amino-3-bromobenzonitrile
描述
Structure
3D Structure
属性
IUPAC Name |
3-amino-5-bromobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIFDUDZTLRWBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695746 | |
| Record name | 3-Amino-5-bromobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49674-16-0 | |
| Record name | 3-Amino-5-bromobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-5-bromobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Amino-3-bromobenzonitrile: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Intermediate
5-Amino-3-bromobenzonitrile, identified by the CAS number 49674-16-0 , is a highly functionalized aromatic compound that has emerged as a critical starting material and intermediate in the synthesis of a diverse array of complex organic molecules.[1][2] Its unique trifunctional nature, featuring an amine, a bromine atom, and a nitrile group on a benzene ring, provides medicinal chemists with a versatile scaffold for the construction of novel therapeutic agents. This guide offers a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of targeted therapies.
Core Properties and Characteristics
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthetic chemistry. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Reference |
| CAS Number | 49674-16-0 | [1] |
| Molecular Formula | C₇H₅BrN₂ | [1] |
| Molecular Weight | 197.04 g/mol | [1] |
| Appearance | Pale yellow to light brown crystalline solid | |
| Melting Point | 106-110 °C | |
| Density | 1.7 ± 0.1 g/cm³ | [1] |
| Flash Point | 147.5 ± 22.3 °C | [1] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane; insoluble in water. | |
| Synonyms | 3-Amino-5-bromobenzonitrile, 5-Bromo-3-cyanoaniline | [2] |
Synthesis and Manufacturing: A Reductive Approach
The most prevalent and efficient synthesis of this compound involves the reduction of its nitro precursor, 3-bromo-5-nitrobenzonitrile. This transformation is a cornerstone of its industrial production, offering high yields and a relatively straightforward purification process.
Experimental Protocol: Reduction of 3-bromo-5-nitrobenzonitrile
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
3-bromo-5-nitrobenzonitrile
-
Methanol (MeOH)
-
Zinc powder (Zn)
-
Acetic acid (AcOH)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromo-5-nitrobenzonitrile (e.g., 3 g, 13.2 mmol) in methanol (100 mL).
-
Cool the solution in an ice-water bath.
-
To the cooled solution, sequentially add zinc powder (3.46 g, 52.9 mmol) and acetic acid (6.05 mL, 106 mmol). An exothermic reaction is typically observed shortly after the additions.[1]
-
Allow the reaction to proceed with stirring for 2 hours.
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove solid residues.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of 0% to 50% ethyl acetate in hexane.
-
Collect the fractions containing the desired product and concentrate them by rotary evaporation to yield this compound as a solid (typical yield: ~81%).[1]
Self-Validation and Characterization:
The identity and purity of the synthesized this compound can be confirmed through standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess purity. A typical retention time is approximately 0.80 minutes on a C18 column with a water/acetonitrile gradient.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight. The expected m/z values for the protonated molecule [M+H]⁺ are 196.9 and 198.9, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides structural confirmation. In DMSO-d₆, characteristic signals appear around δ 7.04-7.09 (m, 1H), 7.04 (t, 1H), 6.87 (dd, 1H), and 5.91 (s, 2H, -NH₂).[1]
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed selectively in subsequent chemical transformations.
-
The Amino Group: This primary amine is a versatile nucleophile and a key site for amide bond formation, sulfonylation, and the construction of various nitrogen-containing heterocycles. It can also be diazotized and converted to other functional groups.
-
The Bromo Group: The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents, enabling the exploration of diverse chemical space.
-
The Nitrile Group: The cyano group is a valuable functional group in its own right, known to act as a hydrogen bond acceptor and a bioisostere for other functionalities in drug molecules.[3] It can also be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, further expanding the synthetic possibilities.
A Key Building Block for Kinase Inhibitors
A significant application of this compound is in the synthesis of protein kinase inhibitors, a major class of targeted cancer therapies. The aminobenzonitrile core can serve as a scaffold that mimics the hinge-binding motif of ATP, enabling potent and selective inhibition of various kinases.
While direct synthesis of the blockbuster drug Ibrutinib , a Bruton's tyrosine kinase (BTK) inhibitor, does not typically start from this compound, the structural motifs present in this building block are highly relevant to the synthesis of related pyrazolopyrimidine-based kinase inhibitors.[4][5] The general strategy involves using the amino and nitrile functionalities to construct the core heterocyclic system, while the bromine atom provides a site for introducing key pharmacophoric elements through cross-coupling reactions.
Safety and Handling
As with any chemical reagent, proper handling and storage of this compound are crucial to ensure laboratory safety.
Hazard Identification:
-
Skin and Eye Irritation: The compound is expected to cause skin and serious eye irritation.[6]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a NIOSH-approved respirator with a particulate filter.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[1]
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Conclusion
This compound is a strategically important building block in modern organic synthesis, particularly in the realm of drug discovery. Its trifunctional nature provides a robust platform for the construction of complex molecular architectures, most notably in the development of targeted kinase inhibitors for cancer therapy. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will continue to empower researchers and scientists in their pursuit of novel and effective therapeutics.
References
- Google Patents. An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
- Google Patents.
- PubChem. 2-Amino-3-bromobenzonitrile. [Link]
- National Center for Biotechnology Information. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. [Link]
- PubMed. Synthesis of [13 C6 ]-ibrutinib. [Link]
- Asian Journal of Research in Chemistry and Pharmaceutical Sciences. one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. [Link]
- TREA.
- Pharmaffiliates. CAS No : 49674-16-0 | Product Name : 3-Amino-5-bromobenzonitrile. [Link]
- Fisher Scientific.
- Google Patents.
- Google Patents.
- ResearchGate. (PDF) Synthesis of [ 13 C 6 ]‐Ibrutinib. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Process for preparing ibrutinib and its intermediates | TREA [trea.com]
- 5. WO2017039425A1 - A method for preparation of ibrutinib precursor - Google Patents [patents.google.com]
- 6. tcichemicals.com [tcichemicals.com]
Physicochemical properties of 5-Amino-3-bromobenzonitrile
An In-depth Technical Guide to 5-Amino-3-bromobenzonitrile for Advanced Research and Development
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound (CAS No: 49674-16-0), a versatile chemical intermediate with significant potential in pharmaceutical and materials science. As a substituted benzonitrile, its unique trifunctional nature—possessing an amine, a bromine, and a nitrile group—offers a rich landscape for synthetic transformations. This guide moves beyond a simple recitation of data, offering insights into the causality behind experimental protocols and the strategic value of this molecule in modern drug discovery and development.
Molecular Identity and Core Physicochemical Characteristics
This compound, also known as 3-Amino-5-bromobenzonitrile, is a strategically important building block.[1] The spatial arrangement of its functional groups on the aromatic ring dictates its reactivity and potential applications as a scaffold in medicinal chemistry.
The fundamental identifiers and properties are summarized below. It is critical to note that while some physical properties like melting and boiling points are not consistently reported across public databases, the provided data is derived from verified supplier information and computational models.
| Property | Value | Source |
| CAS Number | 49674-16-0 | [1][2] |
| Molecular Formula | C₇H₅BrN₂ | [1][2] |
| Molecular Weight | 197.04 g/mol | [2] |
| Synonyms | 3-Amino-5-bromobenzonitrile; 5-Bromo-3-cyanoaniline | [1] |
| Density | 1.7 ± 0.1 g/cm³ | [2] |
| Flash Point | 147.5 ± 22.3 °C | [2] |
| Polar Surface Area (PSA) | 49.8 Ų | [2] |
| LogP (XLogP3) | 1.7 | [2] |
Synthesis and Purification: A Validated Workflow
The most direct and reliable synthesis of this compound involves the selective reduction of the corresponding nitro-precursor, 3-bromo-5-nitrobenzonitrile. This method is efficient and yields a high-purity product suitable for subsequent multi-step synthetic campaigns.
Causality in Protocol Design:
The choice of zinc powder and acetic acid in methanol is a classic and robust method for the reduction of an aromatic nitro group in the presence of a sensitive nitrile moiety. Stronger reducing agents could risk over-reduction of the nitrile to an amine. Acetic acid serves as a proton source to facilitate the reduction process, which is initiated by the electron transfer from the zinc metal. The reaction is exothermic, necessitating initial cooling to control the reaction rate and prevent side-product formation.
Diagram of Synthesis and Purification Workflow
Caption: Workflow for synthesis and purification of this compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 3-bromo-5-nitrobenzonitrile (1.0 eq) in methanol (approx. 33 mL per gram of starting material).[3]
-
Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C. This is crucial for managing the initial exotherm.
-
Reagent Addition: To the cooled solution, add zinc powder (4.0 eq) followed by the sequential, careful addition of acetic acid (8.0 eq).[3] An exothermic reaction should be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature for 2 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Filtration: Upon completion, filter the reaction slurry through a pad of diatomaceous earth to remove zinc salts and unreacted zinc. Wash the pad with a small amount of methanol.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude material via silica gel column chromatography, eluting with a gradient of 0% to 50% ethyl acetate in hexane.[3]
-
Final Product: Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield this compound as a solid. The reported yield for this procedure is approximately 81%.[3]
Spectroscopic Validation: The Fingerprint of the Molecule
Structural confirmation is paramount. The following data and protocols provide a self-validating system for confirming the identity and purity of synthesized this compound.
¹H NMR Spectroscopy
Proton NMR provides a definitive map of the hydrogen atoms on the aromatic ring. The observed splitting patterns and chemical shifts are consistent with the assigned structure.
-
Data (DMSO-d₆): δ 7.06-7.09 (m, 1H), 7.04 (t, J=2.0Hz, 1H), 6.87 (dd, J=2.1,1.4Hz, 1H), 5.91 (s, 2H).[3]
-
Interpretation:
-
The singlet at 5.91 ppm integrating to 2H is characteristic of the amino (-NH₂) protons.
-
The three signals between 6.87 and 7.09 ppm correspond to the three protons on the aromatic ring, with their multiplicity (m, t, dd) reflecting the coupling between them.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and the presence of a bromine atom through its characteristic isotopic pattern.
-
Data (Electrospray, ES): m/z = 196.9 / 198.9 ([M+H]⁺).[3]
-
Interpretation: The dual peaks of approximately equal intensity, separated by 2 mass units, are the definitive signature of the ⁷⁹Br and ⁸¹Br isotopes, confirming the presence of a single bromine atom in the molecule. The mass corresponds to the protonated molecule.
Expected ¹³C NMR and IR Data
While explicit experimental data is not cited in the aggregated results, the expected signals can be reliably predicted based on the structure.
-
¹³C NMR: Expect 7 distinct carbon signals. The signal for the carbon of the nitrile group (-C≡N) will appear around 118-120 ppm. The carbon attached to the bromine (C-Br) will be downfield, while the carbon attached to the amino group (C-NH₂) will be shifted upfield. The remaining aromatic carbons will appear in the typical 110-140 ppm range.
-
Infrared (IR) Spectroscopy: Key vibrational modes to expect include a sharp, strong peak around 2220-2230 cm⁻¹ for the nitrile (C≡N) stretch, and two distinct peaks in the 3300-3500 cm⁻¹ region corresponding to the symmetric and asymmetric N-H stretching of the primary amine.
Standard Protocol for Spectroscopic Sample Preparation
-
NMR: Accurately weigh ~5-10 mg of the purified solid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Ensure the solid is fully dissolved before analysis.
-
MS: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solution can be directly infused into the mass spectrometer or analyzed via LC-MS.
Reactivity Profile and Strategic Applications in Drug Discovery
The utility of this compound stems from the orthogonal reactivity of its three functional groups. This allows for selective, stepwise modifications, making it a powerful scaffold for building molecular complexity. The nitrile group, in particular, is a valuable pharmacophore, known to act as a hydrogen bond acceptor and a bioisostere for other functional groups in drug-target interactions.[4]
Diagram of Potential Synthetic Transformations
Caption: Reactivity map illustrating the synthetic potential of the core functional groups.
-
Amino Group: Serves as a nucleophile or can be converted into a diazonium salt. This enables the formation of amides, sulfonamides, or participation in azo-coupling reactions, crucial for synthesizing dyes and certain bioactive molecules.
-
Bromo Group: An excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form new carbon-carbon bonds. It also allows for Buchwald-Hartwig amination to introduce new nitrogen-based substituents. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships.
-
Nitrile Group: This versatile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, which is a common bioisostere for carboxylic acids in drug design.
This trifecta of reactivity makes this compound an ideal starting material for constructing combinatorial libraries aimed at discovering novel therapeutic agents.[5]
Laboratory Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when handling any chemical intermediate. While specific GHS classifications for this isomer are not fully detailed, data from related aminobenzonitriles suggest it should be handled as a substance that is potentially harmful if swallowed and may cause skin and eye irritation.[6][7]
Diagram of Laboratory Safety Workflow
Caption: Standard operating procedure for the safe handling of chemical intermediates.
Core Handling and Storage Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[2][6]
-
Handling: Avoid creating dust.[2] Prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated environment away from incompatible materials such as strong oxidizing agents.[2]
Commercial Availability
This compound is commercially available from various chemical suppliers, typically at purities of 98-99%.[2][3] Researchers should always request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the material before use.
References
- 4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- 4-Amino-3-bromobenzonitrile. (n.d.). PubChem.
- 3-Amino-5-bromobenzonitrile | 49674-16-0. (n.d.). Pharmaffiliates.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Nelson, T. D. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 49674-16-0 [chemicalbook.com]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
Navigating the Solubility Landscape of 5-Amino-3-bromobenzonitrile: A Technical Guide for Researchers
Abstract
5-Amino-3-bromobenzonitrile is a key building block in contemporary medicinal chemistry and materials science. Its utility in the synthesis of complex molecular architectures is often dictated by a fundamental, yet frequently uncharacterized, physicochemical property: its solubility in organic solvents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this versatile compound. In the absence of extensive published data, this document serves as a practical whitepaper, empowering researchers to generate reliable solubility profiles through a combination of theoretical principles, predictive modeling, and robust experimental protocols.
Introduction: The Central Role of Solubility
This compound (CAS No: 49674-16-0, Molecular Formula: C₇H₅BrN₂) is a substituted aromatic nitrile featuring a trifunctional arrangement of an amino group, a bromine atom, and a cyano group.[1] This unique electronic and structural configuration makes it a valuable intermediate in the synthesis of targeted therapeutics and functional materials.
The success of any synthetic step, purification process, or formulation strategy hinges on the ability to dissolve the compound in an appropriate solvent. Poor solubility can lead to low reaction yields, challenging purifications, and significant hurdles in formulation development for preclinical studies.[2] Therefore, a thorough understanding of the solubility of this compound is not a trivial pursuit but a critical prerequisite for efficient and successful research and development.
This guide will navigate the theoretical underpinnings of its solubility, introduce a powerful predictive tool to forecast its behavior, and provide detailed, field-proven protocols for its experimental determination.
A Molecular Perspective on Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] The solubility of this compound is governed by the interplay of its distinct functional groups and their interactions with a given solvent.
-
Polar Moieties: The primary amine (-NH₂) and the nitrile (-C≡N) groups introduce significant polarity. The amine group can act as a hydrogen bond donor and acceptor, while the nitrile group is a strong hydrogen bond acceptor. These groups favor interactions with polar solvents.
-
Aromatic System: The benzene ring is largely nonpolar and capable of engaging in π-π stacking and van der Waals interactions, favoring solubility in aromatic or less polar solvents.
-
Halogen Substitution: The bromine atom adds to the molecular weight and polarizability of the molecule, contributing to dispersion forces.
The overall solubility in a specific solvent will depend on the balance of these competing interactions. A solvent that can effectively engage with both the polar and nonpolar characteristics of the molecule is likely to be a good solvent. Lower aliphatic amines are generally soluble in organic solvents like alcohol, ether, and benzene.[3]
Predictive Framework: Hansen Solubility Parameters (HSP)
In the absence of experimental data, Hansen Solubility Parameters (HSP) offer a robust method for predicting the solubility of a solute in a solvent.[4] The principle is that solvents with HSP values similar to the solute are more likely to dissolve it. Each molecule is assigned three parameters (in MPa⁰.⁵):
-
δD: Energy from dispersion forces.
-
δP: Energy from polar intermolecular forces.
-
δH: Energy from hydrogen bonding.
Estimating HSP for this compound
The HSP for this compound can be estimated using group contribution methods, such as the Hoftyzer-Van Krevelen or the Stefanis-Panayiotou method.[4][5] This involves breaking down the molecule into its constituent functional groups and summing their individual contributions.
Molecular Groups in this compound:
-
Aromatic CH (4)
-
Aromatic C-NH₂
-
Aromatic C-Br
-
Aromatic C-CN
Researchers can utilize established literature and software to find the specific contribution values for each of these groups to calculate the overall δD, δP, and δH for the molecule.[2][5]
Predicting Solubility with HSP
Once the HSP of the solute (solute) are estimated, the "distance" (Ra) between the solute and a solvent (solvent) in the three-dimensional Hansen space can be calculated using the following equation:
Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]
A smaller Ra value indicates a higher affinity between the solute and solvent, and thus, a higher predicted solubility. A common rule of thumb is that a solute will be soluble in a solvent if the Ra is less than the interaction radius (R₀) of the solute, which is typically determined experimentally by testing its solubility in a range of known solvents.
Hansen Solubility Parameters for Common Organic Solvents
The following table provides the HSP for a selection of common laboratory solvents to aid in the initial screening and selection for experimental work.
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 14.7 | 12.3 | 22.3 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
Experimental Determination of Solubility
Given the scarcity of public data, experimental determination is crucial. The following protocols are designed to be robust and provide reliable data for both early-stage screening and late-stage development.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for a comprehensive solubility assessment of this compound.
Caption: A logical workflow for the comprehensive solubility assessment of a target compound.
Protocol 1: Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining the intrinsic solubility of a compound at equilibrium.[6]
Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a set temperature and pressure when the system has reached equilibrium.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.[6]
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, and for poorly soluble compounds, up to 72 hours may be necessary.[6] It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.
-
Phase Separation: Once equilibrium is reached, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved solids.
-
Dilution: Immediately dilute the filtered saturated solution with a known volume of an appropriate solvent (often the same solvent or a mobile phase component for HPLC) to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[7] A standard calibration curve of this compound must be prepared in the same solvent to ensure accurate quantification.
-
Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.
Protocol 2: Kinetic Solubility Determination
This high-throughput method is valuable in early-stage drug discovery for rapidly assessing the solubility of compounds from a DMSO stock solution.[5]
Objective: To measure the concentration of this compound that remains in solution after being precipitated from a concentrated DMSO stock into an organic solvent.
Materials:
-
Concentrated stock solution of this compound in DMSO (e.g., 10 mM)
-
Selected organic solvents
-
96-well microplates
-
Automated liquid handler (optional)
-
Plate shaker
-
Plate reader (nephelometry) or HPLC-UV/UV-Vis for quantification
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: Dispense the selected organic solvents into the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the solvent-containing wells (a final DMSO concentration of 1-2% is typical).
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
Precipitate Detection/Separation:
-
Nephelometry: Measure the turbidity of the solution directly in the plate reader. The point at which light scattering increases significantly corresponds to the kinetic solubility limit.
-
Filtration/Centrifugation: Alternatively, filter the contents of the wells through a filter plate or centrifuge the plate to pellet the precipitate.
-
-
Quantification: Analyze the concentration of the clear filtrate or supernatant using HPLC-UV or UV-Vis spectroscopy, as described in the thermodynamic protocol.
Data Presentation and Interpretation
Systematic recording and clear presentation of solubility data are essential for project decision-making.
Relationship Between Polarity and Solubility
The following diagram illustrates the expected relationship between solvent polarity and the solubility of a molecule like this compound, which possesses both polar and nonpolar characteristics.
Caption: Predicted solubility trends based on solvent polarity and intermolecular forces.
Tabulating Solubility Data
All experimentally determined solubility data should be compiled into a clear and concise table.
Table 1: Solubility Profile of this compound at 25°C
| Solvent | Solvent Type | Qualitative Solubility | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µM) |
| n-Hexane | Nonpolar | Insoluble | <0.1 | <1 |
| Toluene | Aromatic | Slightly Soluble | [Experimental Value] | [Experimental Value] |
| Dichloromethane | Chlorinated | Soluble | [Experimental Value] | [Experimental Value] |
| Acetone | Polar Aprotic | Very Soluble | [Experimental Value] | [Experimental Value] |
| Ethyl Acetate | Ester | Soluble | [Experimental Value] | [Experimental Value] |
| Methanol | Polar Protic | Soluble | [Experimental Value] | [Experimental Value] |
| DMSO | Polar Aprotic | Freely Soluble | [Experimental Value] | [Experimental Value] |
| Water | Aqueous | Sparingly Soluble | [Experimental Value] | [Experimental Value] |
(Note: Italicized values are predictive based on general principles; researchers should populate this table with their own experimental data.)
Conclusion
While published solubility data for this compound is limited, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for researchers to confidently predict and determine its solubility profile. By leveraging Hansen Solubility Parameters for initial solvent screening and employing robust shake-flask and kinetic solubility assays, scientists can generate the critical data needed to accelerate synthesis, streamline purification, and enable effective formulation development. A systematic approach to understanding and measuring solubility is an indispensable tool in unlocking the full potential of this valuable chemical intermediate.
References
- NCERT. (n.d.). Amines.
- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
- Wikipedia. (n.d.). Hansen solubility parameter.
- Abbott, S. (n.d.). HSP Basics. Practical Solubility Science.
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025, August 5).
- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.).
- Good laboratory practice of equilibrium solubility measurement. (2011). Acta Pharmaceutica Hungarica, 81(1), 18-28.
- Stefanis, E., & Panayiotou, C. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park.
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). Molecules, 26(11), 3321.
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018, July 2).
- How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. (2017, February 7). ResearchGate.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
- Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. (n.d.). ACS Chemical Biology, 8(7), 1455-1461.
Sources
- 1. hansen-solubility.com [hansen-solubility.com]
- 2. mdpi.com [mdpi.com]
- 3. ojs.wiserpub.com [ojs.wiserpub.com]
- 4. kinampark.com [kinampark.com]
- 5. hansen-solubility.com [hansen-solubility.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Improved group contribution parameter set for the application of solubility parameters to melt extrusion [pubmed.ncbi.nlm.nih.gov]
Synthesis of 5-Amino-3-bromobenzonitrile from 3-aminobenzonitrile
An In-Depth Technical Guide to the Regioselective Synthesis of 5-Amino-3-bromobenzonitrile
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in medicinal chemistry and materials science, starting from 3-aminobenzonitrile. The document elucidates the underlying principles of the electrophilic aromatic substitution, focusing on the regioselectivity governed by the competing directing effects of the amino and cyano substituents. A detailed, field-proven experimental protocol using N-Bromosuccinimide (NBS) is presented, covering reaction setup, execution, purification, and characterization. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to this synthesis.
Introduction and Strategic Overview
This compound is a key intermediate in the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). Its utility stems from the orthogonal reactivity of its three functional groups: the nucleophilic amino group, the electrophilic nitrile, and the bromine atom, which is amenable to a wide range of cross-coupling reactions. The synthesis from 3-aminobenzonitrile (m-aminobenzonitrile) is a classic example of a regioselective electrophilic aromatic substitution.
The core challenge of this synthesis lies in controlling the position of bromination on a benzene ring bearing both a strongly activating, ortho, para-directing amino group and a deactivating, meta-directing cyano group. A successful strategy must favor substitution at the C-5 position, which is ortho to the powerful amino director and meta to the cyano director, while avoiding common side reactions such as di- or tri-bromination. The use of N-Bromosuccinimide (NBS) as the brominating agent is a well-established method for the mild and selective monobromination of activated aromatic compounds like anilines.[1][2]
Mechanistic Rationale and Regiocontrol
The bromination of 3-aminobenzonitrile is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the electronic influence of the existing substituents on the aromatic ring.
-
Amino Group (-NH₂): This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be donated into the ring through resonance. It strongly directs incoming electrophiles to the ortho (C-2, C-4) and para (C-6) positions.
-
Cyano Group (-CN): This is a deactivating group due to its strong electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta (C-5) position relative to itself.
In 3-aminobenzonitrile, the positions are influenced as follows:
-
C-2: ortho to -NH₂ (activated), ortho to -CN (deactivated)
-
C-4: ortho to -NH₂ (activated), para to -CN (deactivated)
-
C-5: meta to -NH₂ (less activated), meta to -CN (least deactivated)
-
C-6: para to -NH₂ (activated), ortho to -CN (deactivated)
The directing effects of the two groups are synergistic for the C-5 position. The powerful activating effect of the amino group makes the ring susceptible to electrophilic attack, and while the C-2, C-4, and C-6 positions are electronically favored by the amino group, substitution at C-5 is the only position that is not strongly deactivated by the cyano group. Therefore, the reaction selectively yields the 5-bromo isomer. The choice of a mild brominating agent like NBS is crucial to prevent the formation of multiple bromination products that can occur with harsher reagents like molecular bromine (Br₂).[3] Furthermore, the solvent can play a significant role in modulating the regioselectivity of NBS brominations on substituted anilines.[1][4]
Caption: Proposed Mechanism for Regioselective Bromination.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Amount | Moles (mmol) |
| 3-Aminobenzonitrile | 2237-30-1 | 118.14 | 1.18 g | 10.0 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.87 g | 10.5 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~150 mL | - |
| Saturated NaHCO₃ (aq) | 144-55-8 | 84.01 | ~50 mL | - |
| Saturated NaCl (Brine) | 7647-14-5 | 58.44 | ~50 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~5 g | - |
Experimental Workflow
Caption: Step-by-Step Experimental Workflow.
Step-by-Step Procedure
-
Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add 3-aminobenzonitrile (1.18 g, 10.0 mmol) to the flask, followed by 20 mL of anhydrous N,N-Dimethylformamide (DMF). Stir the mixture at room temperature until all the solid has dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.
-
NBS Addition: Once the solution is at 0°C, add N-Bromosuccinimide (1.87 g, 10.5 mmol) in small portions over a period of 15 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: Continue stirring the reaction mixture at 0°C for 1 hour after the addition is complete. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The reaction is complete when the starting material spot (3-aminobenzonitrile) is no longer visible.
-
Work-up: Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 0% to 50% ethyl acetate in hexanes.[5]
-
Isolation: Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield this compound as a solid.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Physical Properties
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₇H₅BrN₂
-
Molecular Weight: 197.04 g/mol [6]
Spectroscopic Data
The following data are characteristic of the target compound.[5]
| Technique | Expected Results |
| ¹H NMR (DMSO-d₆) | δ 7.06-7.09 (m, 1H), 7.04 (t, J=2.0Hz, 1H), 6.87 (dd, J=2.1, 1.4Hz, 1H), 5.91 (s, 2H, -NH₂). |
| Mass Spec. (ES) | m/z = 196.9 / 198.9 (corresponding to ⁷⁹Br / ⁸¹Br isotopes) [M+H]⁺. |
| HPLC | Retention Time (RT) = 0.80 min (Waters Acquity UPLC BEH C18 column, 1.7 μm, 2.0 × 50 mm, mobile phase acetonitrile/water/0.05% trifluoroacetic acid, gradient elution). |
Safety and Hazard Considerations
-
3-Aminobenzonitrile: Harmful if swallowed or in contact with skin. May cause an allergic skin reaction.[7]
-
N-Bromosuccinimide (NBS): Causes severe skin burns and eye damage. Corrosive. Handle with extreme care.
-
N,N-Dimethylformamide (DMF): A reproductive toxin. Harmful in contact with skin and if inhaled.
-
General Precautions: The reaction should be performed in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and vapors.
Troubleshooting and Optimization
-
Low Yield: May result from incomplete reaction or loss during work-up/purification. Ensure NBS is fresh and has been stored properly. Reaction time can be extended if TLC shows significant remaining starting material.
-
Formation of Di-brominated Product: This side product can form if an excess of NBS is used or if the reaction temperature is too high. Ensure accurate weighing of reagents and maintain the reaction temperature at 0°C during NBS addition.
-
Solvent Choice: While DMF is effective, other polar aprotic solvents can be explored. The polarity of the solvent can influence the reaction rate and selectivity.[1] Acetonitrile or tetrahydrofuran (THF) could be viable alternatives.
Conclusion
This guide details a reliable and regioselective method for the synthesis of this compound from 3-aminobenzonitrile. The procedure leverages the directing effects of the native functional groups and the mild brominating properties of N-Bromosuccinimide to achieve high selectivity for the desired isomer. The provided protocol, grounded in established chemical principles, offers a clear pathway for researchers to produce this valuable synthetic intermediate for applications in pharmaceutical and chemical research.
References
- Eureka | Patsnap. (2020). Preparation method of aminobenzonitrile.
- Google Patents. Process for the preparation of 3-aminobenzonitrile replace.
- Krishnarao, N., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
- PubChem. 3-Aminobenzonitrile.
- Journal of the Chemical Society, Perkin Transactions 2. Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds.
- Synthesis. (2009). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect.
- Google Patents. Process for the preparation of substituted 3-aminobenzonitriles.
- Wikipedia. N-Bromosuccinimide.
- ChemRxiv. (2020).
- ChemBK. 3-Bromo-4-Aminobenzonitrile.
- ResearchGate. Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium.
- Beilstein Journal of Organic Chemistry. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.
- Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 5. This compound | 49674-16-0 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Elucidation of 5-Amino-3-bromobenzonitrile: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for the compound 5-Amino-3-bromobenzonitrile (CAS No. 49674-16-0). Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating experimental data with established spectroscopic principles, this guide serves as a practical reference for the structural verification and characterization of this important chemical intermediate. The methodologies for data acquisition are detailed, and a thorough interpretation of the spectral features is provided to confirm the molecular structure.
Introduction
This compound is a substituted aromatic compound with the molecular formula C₇H₅BrN₂.[1][2] Its structure incorporates a benzene ring with amino, bromo, and nitrile functional groups, making it a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Accurate structural confirmation is paramount for its application in complex synthetic pathways, and spectroscopic techniques are the cornerstone of this verification process. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic and self-validating understanding of the molecule's structure.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's composition is essential before delving into its spectral data.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | [1][2] |
| Molecular Weight | 197.04 g/mol | [1][2] |
| CAS Number | 49674-16-0 | [1][2] |
| Synonyms | 3-Amino-5-bromobenzonitrile | [1][2] |
| Appearance | Off-white to pale cream powder | [3] |
Below is a diagram illustrating the numbering of the carbon and hydrogen atoms on the benzene ring, which will be referenced in the NMR analysis.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Proton NMR reveals the number of different types of protons and their neighboring environments.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.06-7.09 | m (multiplet) | - | 1H | H-6 |
| 7.04 | t (triplet) | 2.0 | 1H | H-2 |
| 6.87 | dd (doublet of doublets) | 2.1, 1.4 | 1H | H-4 |
| 5.91 | s (singlet) | - | 2H | -NH₂ |
Data obtained in DMSO-d₆.[2]
Interpretation:
The ¹H NMR spectrum displays signals consistent with a 1,3,5-trisubstituted benzene ring.
-
The amino protons (-NH₂) at 5.91 ppm appear as a broad singlet, characteristic of amine protons that can undergo exchange with the solvent. The integration of 2H confirms the presence of the amino group.
-
The aromatic region shows three distinct signals, each integrating to one proton.
-
The signal at 7.04 ppm is a triplet with a small coupling constant (J = 2.0 Hz) . This is indicative of meta-coupling to two neighboring protons (H-4 and H-6), assigning it to H-2 .
-
The signal at 6.87 ppm is a doublet of doublets (J = 2.1, 1.4 Hz) , suggesting meta-coupling to two different neighboring protons (H-2 and H-6). This pattern is assigned to H-4 .
-
The multiplet at 7.06-7.09 ppm is assigned to H-6 , which is meta-coupled to both H-2 and H-4.
-
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire the spectrum at a standard probe temperature (e.g., 298 K).
-
Use a standard pulse sequence for proton NMR.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Employ an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
Integrate the signals and determine the multiplicities and coupling constants.
-
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |
| ~150 | C5 | Carbon attached to the strongly electron-donating amino group. |
| ~135 | C2 | Aromatic carbon deshielded by the adjacent nitrile group. |
| ~132 | C6 | Aromatic carbon deshielded by the adjacent nitrile group. |
| ~125 | C4 | Aromatic carbon. |
| ~122 | C3 | Carbon attached to the electronegative bromine atom. |
| ~118 | C1 | Quaternary carbon of the nitrile group. |
| ~115 | CN | Carbonyl carbon of the nitrile group. |
Interpretation of Predicted Spectrum:
-
The seven carbon signals are expected to be in the aromatic and nitrile regions of the spectrum.
-
The carbon attached to the amino group (C5 ) is predicted to be the most downfield of the ring carbons due to the strong deshielding effect of the nitrogen.
-
The carbon bonded to the bromine atom (C3 ) will also be significantly downfield.
-
The nitrile carbon (CN ) will have a characteristic chemical shift around 118 ppm.
-
The remaining aromatic carbons will appear in the typical range of 115-135 ppm, with their exact shifts influenced by the electronic effects of the substituents.
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the following key differences:
-
Pulse Program: Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
Acquisition Time and Scans: A larger number of scans and a longer acquisition time are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Spectral Width: The spectral width should be set to encompass the expected range for carbon signals (typically 0-220 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3450-3300 | -NH₂ | N-H stretch (asymmetric and symmetric) |
| 3100-3000 | Aromatic C-H | C-H stretch |
| 2230-2210 | -C≡N | Nitrile stretch |
| 1620-1580 | Aromatic C=C | C=C ring stretch |
| 1620-1550 | -NH₂ | N-H bend (scissoring) |
| 1350-1250 | Aromatic C-N | C-N stretch |
| 900-680 | Aromatic C-H | C-H out-of-plane bend |
| 600-500 | C-Br | C-Br stretch |
Interpretation:
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:
-
Amino Group (-NH₂): Two distinct peaks in the region of 3450-3300 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching vibrations, and a bending vibration around 1620-1550 cm⁻¹.
-
Nitrile Group (-C≡N): A sharp, medium-intensity absorption band in the 2230-2210 cm⁻¹ region, which is highly characteristic of the nitrile functional group.
-
Aromatic Ring: C-H stretching vibrations just above 3000 cm⁻¹, C=C stretching bands in the 1620-1580 cm⁻¹ region, and strong C-H out-of-plane bending bands in the fingerprint region (900-680 cm⁻¹), which can be indicative of the substitution pattern.
-
Carbon-Bromine Bond (C-Br): A stretching vibration in the lower frequency region of the spectrum, typically between 600-500 cm⁻¹.
Experimental Protocol: FT-IR Spectroscopy (Solid Sample)
Caption: Workflow for FT-IR analysis of a solid sample.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
-
Place the sample in the FT-IR spectrometer and acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups using correlation tables.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Ion | Interpretation |
| 196.9 / 198.9 | [M+H]⁺ | Protonated molecular ion peak. The presence of two peaks with approximately equal intensity, separated by 2 Da, is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). |
Data obtained via Electrospray Ionization (ES).[2]
Interpretation:
The mass spectrum confirms the molecular weight of this compound. The observation of the protonated molecular ion [M+H]⁺ at m/z 196.9 and 198.9 is consistent with the calculated molecular weight of 197.04 g/mol . The isotopic pattern is a definitive indicator of the presence of a single bromine atom.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL.
-
A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation.
-
-
Instrumentation:
-
Utilize a mass spectrometer equipped with an electrospray ionization source.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak and any significant fragment ions.
-
Analyze the isotopic pattern to confirm the presence of bromine.
-
Caption: Generalized workflow for ESI-MS analysis.
Conclusion: A Cohesive Spectroscopic Profile
The collective spectroscopic data provides a robust and unambiguous confirmation of the structure of this compound. The ¹H NMR data precisely maps the proton arrangement on the substituted benzene ring. While experimental ¹³C NMR data was not available, predictions based on established principles are consistent with the proposed structure. IR spectroscopy confirms the presence of the key amino, nitrile, and aromatic functional groups. Finally, mass spectrometry verifies the molecular weight and the presence of a bromine atom through its characteristic isotopic pattern. This comprehensive spectroscopic analysis provides a self-validating dataset that is essential for the quality control and downstream applications of this important chemical intermediate.
References
- PubChem. (n.d.). 3-Bromobenzonitrile. National Center for Biotechnology Information.
- Pharmaffiliates. (n.d.). 3-Amino-5-bromobenzonitrile.
Sources
The Strategic Utility of 5-Amino-3-bromobenzonitrile in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical scaffolds is paramount to the efficient construction of novel therapeutic agents. 5-Amino-3-bromobenzonitrile, a uniquely functionalized aromatic building block, has emerged as a molecule of significant interest. Its trifunctional nature—a nucleophilic amino group, a versatile bromine atom amenable to cross-coupling, and a synthetically malleable nitrile moiety—positions it as a powerful precursor for a diverse array of heterocyclic compounds. This technical guide provides an in-depth analysis of the potential applications of this compound in medicinal chemistry, with a particular focus on its role in the synthesis of kinase inhibitors and other privileged scaffolds. We will explore its synthetic utility, provide exemplary protocols, and discuss its potential in the generation of compound libraries for high-throughput screening.
Physicochemical Properties and Strategic Value
This compound (CAS No: 49674-16-0) is a crystalline solid with the molecular formula C₇H₅BrN₂.[1] Its strategic value in medicinal chemistry is derived from the orthogonal reactivity of its three key functional groups, which allows for a stepwise and controlled elaboration of molecular complexity.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅BrN₂ | [1] |
| Molecular Weight | 197.04 g/mol | [1] |
| Appearance | Off-white to light yellow powder | [1] |
| Melting Point | 108-112 °C | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | |
| pKa (predicted) | ~2.5 (amino group) |
The bromine atom at the 3-position serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.[2] The amino group at the 5-position is a key nucleophile for the construction of fused heterocyclic systems. The nitrile group can act as a hydrogen bond acceptor in ligand-receptor interactions or be transformed into other functional groups like amines or carboxylic acids.[3]
Synthetic Utility and Key Transformations
The true potential of this compound is realized in its application as a versatile starting material for the synthesis of complex heterocyclic scaffolds.
Construction of Fused Pyrimidine Systems
A primary application of aminobenzonitriles in medicinal chemistry is the synthesis of fused pyrimidine rings, which are core structures in numerous kinase inhibitors.[4] The general strategy involves the reaction of the amino group with a one-carbon synthon, followed by cyclization involving the nitrile group.
A particularly effective method for this transformation is the reaction with dimethylformamide dimethyl acetal (DMF-DMA), which serves as a one-carbon source and activating agent.[5]
Caption: Suzuki Cross-Coupling Reaction.
This generalized protocol is based on standard conditions for the Suzuki-Miyaura coupling of aryl bromides. [6]
-
Reaction Setup:
-
In a dry Schlenk flask, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Solvent Addition and Reaction:
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio, 10 mL/mmol of the benzonitrile).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-5-aminobenzonitrile derivative.
-
Applications in Kinase Inhibitor Synthesis
The structural motifs accessible from this compound are prevalent in a number of clinically relevant kinase inhibitors.
Janus Kinase (JAK) Inhibitors
JAK inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers. [4]Many JAK inhibitors feature a pyrazolo[3,4-d]pyrimidine or a related pyrrolopyrimidine core. The synthetic strategies outlined above can be employed to construct these core structures, with the bromine atom providing a site for late-stage functionalization to optimize potency and selectivity.
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a key enzyme in B-cell signaling, and its inhibitors are used in the treatment of B-cell malignancies. [7]Several BTK inhibitors are based on fused heterocyclic scaffolds that can be conceptually derived from aminobenzonitrile precursors. The ability to introduce diverse substituents at the 3-position of the benzonitrile ring via cross-coupling is crucial for targeting the specific residues in the BTK active site.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K signaling pathway is frequently dysregulated in cancer. [3]A number of PI3K inhibitors incorporate substituted purine or pyrimidine-based scaffolds. The versatility of this compound makes it an attractive starting material for the synthesis of compound libraries to screen for novel PI3K inhibitors.
Structure-Activity Relationship (SAR) and Bioisosteric Considerations
The 3,5-disubstituted benzonitrile scaffold offers several advantages in drug design:
-
Vectorial Exploration of Chemical Space: The distinct reactivity of the amino and bromo groups allows for the systematic and directional exploration of the chemical space around the core scaffold.
-
Modulation of Physicochemical Properties: The nitrile group can act as a bioisostere for other functional groups, influencing properties such as solubility, lipophilicity, and metabolic stability. [3]* Fine-Tuning of Target Engagement: The ability to introduce a wide range of substituents at the 3-position allows for the fine-tuning of interactions with the target protein, leading to improved potency and selectivity.
Conclusion
This compound is a highly versatile and strategically valuable building block in medicinal chemistry. Its unique combination of functional groups provides a powerful platform for the efficient synthesis of a diverse range of heterocyclic compounds, particularly those with demonstrated utility as kinase inhibitors. The synthetic pathways and protocols detailed in this guide highlight the potential of this molecule to accelerate drug discovery efforts by enabling the rapid generation of novel chemical entities with therapeutic potential. As the demand for targeted therapies continues to grow, the strategic application of such versatile intermediates will be crucial for the development of the next generation of medicines.
References
- Flanagan, M. E., & Abramite, J. A. (2014). Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. Journal of Medicinal Chemistry, 57(12), 4975-4996.
- ChemLM. (n.d.). 3-Bromobenzonitrile in Organic Synthesis: A Supplier's Perspective.
- Meanwell, N. A. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 54(8), 2529-2591.
- Abu-Shanab, F. A., Mousa, S. A. S., Eshak, E. A., Sayed, A. Z., & Al-Harrasi, A. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1(4), 207-214.
- Singh, J., & Kluge, A. F. (2017).
- Google Patents. (n.d.). US8969335B2 - Benzonitrile derivatives as kinase inhibitors.
- ResearchGate. (n.d.). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
- Kamal, A., Reddy, K. S., Khan, M. N. A., Shetty, R. V., & Reddy, M. K. (2011). Synthesis of some novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 21(17), 5213-5216.
- Qiu, H., et al. (2021). Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 38, 116163.
- Google Patents. (n.d.). WO2023018636A1 - Compounds that inhibit pi3k isoform alpha and methods for treating cancer.
- University of Minho. (n.d.). Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives.
- E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
- HMP Education. (2021, July 19). Highlights From Bruton's Tyrosine Kinase Inhibitors [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Some reactions of DMF-DMA reagent with methylene groups.
- MDPI. (n.d.). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents.
- PubMed. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl). Journal of Medicinal Chemistry, 54(7), 2127-2142.
- MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.
- PubMed. (2008). Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase. Bioorganic & Medicinal Chemistry, 16(11), 6179-6191.
- MDPI. (n.d.). 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives.
- PubMed Central. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- PubMed Central. (n.d.). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]
- 6. Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rh(iii)-catalyzed cascade cyclization of enaminones with diazo compounds: switchable syntheses of 2-pyrones and pyrido-quinazolinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
5-Amino-3-bromobenzonitrile: A Strategic Building Block for Heterocyclic Compound Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Amino-3-bromobenzonitrile
This compound is a key bifunctional starting material, prized for its unique arrangement of reactive sites. The presence of an amino group, a bromo substituent, and a nitrile moiety on the same aromatic ring allows for a diverse range of chemical transformations. This strategic positioning enables chemists to selectively functionalize the molecule, leading to the efficient synthesis of complex heterocyclic systems. These heterocycles form the core of many pharmaceutical agents and functional materials, making this compound a valuable tool in drug discovery and materials science.[1][2]
The true synthetic power of this building block lies in the differential reactivity of its functional groups. The bromine atom is an excellent leaving group for various metal-catalyzed cross-coupling reactions, the amino group serves as a versatile nucleophile for cyclization reactions, and the nitrile group can be transformed into other functionalities or participate in cycloadditions.[1] This inherent orthogonality allows for controlled, stepwise modifications, paving the way for the construction of intricate molecular frameworks.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties and reactivity of this compound is crucial for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 49674-16-0 | [3][4] |
| Molecular Formula | C7H5BrN2 | [3][4] |
| Molecular Weight | 197.03 g/mol | [3][5] |
| Appearance | Pale yellow crystalline solid | [6] |
| Melting Point | 106-110 °C | [7] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane; insoluble in water. | [6] |
The reactivity of this compound is dictated by its three key functional groups:
-
Amino Group (-NH2): A primary aromatic amine, it readily undergoes diazotization, acylation, and alkylation reactions. It also acts as a powerful nucleophile in intramolecular cyclizations to form nitrogen-containing heterocycles.
-
Bromo Group (-Br): Positioned meta to the amino group, it is susceptible to nucleophilic aromatic substitution under certain conditions but is more commonly utilized in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1]
-
Nitrile Group (-CN): A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form various heterocyclic rings.[1] Over 30 pharmaceuticals contain a nitrile group, highlighting its biocompatibility.[8]
Synthetic Applications in Heterocyclic Chemistry
The unique trifunctional nature of this compound makes it a powerful precursor for a variety of heterocyclic systems.
Synthesis of Substituted Indazoles
Indazoles are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including anti-cancer and anti-inflammatory properties.[9][10] this compound can be a key starting material for the synthesis of 3-aminoindazole derivatives.
A general strategy involves the diazotization of the amino group, followed by an intramolecular cyclization. The bromine atom can then be used as a handle for further diversification through cross-coupling reactions.
Workflow for Indazole Synthesis:
Caption: Synthetic pathway to diversified indazole derivatives.
Experimental Protocol: Synthesis of 6-Bromo-1H-indazol-3-amine
-
Diazotization: Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and acetic acid at 0 °C.[5]
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.[5][11] Stir for 15-30 minutes.
-
Cyclization: In a separate flask, prepare a solution of a suitable reducing agent (e.g., stannous chloride) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the reducing agent solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up and Purification: Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Construction of Quinolines and Benzimidazoles
Quinolines: These bicyclic heterocycles are prevalent in numerous natural products and synthetic drugs with a broad spectrum of biological activities, including antimalarial and antibacterial properties.[12][13] Synthesis of quinoline derivatives from this compound can be achieved through reactions like the Friedländer annulation, where the amino group and the ortho-position to the nitrile (activated by the nitrile) react with a ketone or aldehyde.
Benzimidazoles: This class of heterocycles is a cornerstone in medicinal chemistry, with applications as antimicrobial and anticancer agents.[14][15] The synthesis of benzimidazoles from this compound typically involves the condensation of the amino group with a carboxylic acid or its derivative, followed by cyclization. The bromine and nitrile groups offer sites for further functionalization.
General Synthetic Logic:
Caption: Pathways to quinolines and benzimidazoles.
Strategic Considerations in Synthesis Design
The strategic placement of the functional groups in this compound allows for a high degree of control in synthetic planning.
-
Regioselectivity: The electron-withdrawing nature of the nitrile and bromo groups deactivates the aromatic ring towards electrophilic substitution, while the amino group is a strong activating group, directing electrophiles to the ortho and para positions.
-
Orthogonality: The different reactivities of the amino, bromo, and nitrile groups allow for their selective manipulation. For instance, the amino group can be protected while performing a cross-coupling reaction at the bromo position. Subsequently, the protecting group can be removed to allow for cyclization reactions.
-
Diversity-Oriented Synthesis: The ability to perform a variety of reactions at each of the three functional groups makes this compound an excellent scaffold for the generation of compound libraries for high-throughput screening in drug discovery.[16]
Case Studies: Bioactive Molecules Derived from this compound
While direct synthesis of major drugs from this compound is not widely documented in the provided search results, its isomers and related structures are crucial. For example, 4-Amino-3-bromobenzonitrile is a key intermediate in the synthesis of the anti-cancer drug Erlotinib.[6] The synthetic principles, however, remain the same and highlight the importance of such substituted aminobenzonitriles in medicinal chemistry. The strategic utility of this compound lies in its potential to generate novel heterocyclic scaffolds that can be further elaborated into potent bioactive compounds.[17]
Conclusion
This compound stands out as a highly versatile and strategic building block in modern organic synthesis. Its unique trifunctional nature provides chemists with a powerful tool to construct a wide range of complex heterocyclic compounds. A deep understanding of its reactivity and the strategic application of its functional groups are key to unlocking its full potential in the development of novel pharmaceuticals and functional materials.
References
- Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers.
- New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation.
- Indazole synthesis - Organic Chemistry Portal.
- Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile - ResearchGate.
- Benzimidazole synthesis - Organic Chemistry Portal.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications.
- Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles.
- SI-1 Metal-free synthesis of nitriles from aldehydes using N-Boc-O-tosylhydroxylamine as nitrogen source Electronic Supplementa - The Royal Society of Chemistry.
- Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile - Connect Journals.
- Synthesis of Benzimidazoles from Amino Acids with Solvent-free Melting Method | Asian Journal of Chemistry.
- Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications - NIH.
- CAS No : 49674-16-0 | Product Name : 3-Amino-5-bromobenzonitrile | Pharmaffiliates.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central.
- 3-Bromo-5-fluorobenzonitrile | C7H3BrFN | CID 2783330 - PubChem.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH.
- Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing.
- Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - MDPI.
- Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles.
- Product having three important bioactive moieties - ResearchGate.
- Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines - PMC - NIH.
- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing).
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology.
- Editorial: Five-membered heterocycles: synthesis and applications - PMC - NIH.
- Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon - TÜBİTAK Academic Journals.
Sources
- 1. nbinno.com [nbinno.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-Amino-3-bromobenzonitrile 97 50397-74-5 [sigmaaldrich.com]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. caribjscitech.com [caribjscitech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. acgpubs.org [acgpubs.org]
- 13. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 17. Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthetic Potential of 5-Amino-3-bromobenzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Amino-3-bromobenzonitrile is a key aromatic building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a nucleophilic amino group and two electron-withdrawing substituents—a bromo and a cyano group—at the meta positions, imparts a distinct reactivity profile that allows for a wide range of selective chemical transformations. This guide provides a comprehensive analysis of the reactivity of the amino group in this compound, offering a blend of theoretical insights and practical, field-proven experimental protocols. We will delve into the electronic and steric factors governing its chemical behavior and explore key reactions such as acylation, alkylation, diazotization followed by Sandmeyer reactions, and palladium-catalyzed cross-coupling reactions. Furthermore, this guide will illuminate its utility as a precursor in the synthesis of complex heterocyclic systems, most notably quinazolines.
Introduction: The Strategic Importance of this compound
This compound, with the chemical formula C₇H₅BrN₂ and a molecular weight of 197.04 g/mol , is a crystalline solid that serves as a versatile intermediate in the synthesis of a variety of complex organic molecules.[1] Its strategic importance lies in the orthogonal reactivity of its functional groups, which can be selectively addressed to construct elaborate molecular architectures. The amino group provides a nucleophilic center for a plethora of bond-forming reactions, while the bromo substituent offers a handle for transition-metal-catalyzed cross-coupling reactions. The cyano group, a strong electron-withdrawing moiety, not only modulates the reactivity of the aromatic ring and the amino group but also serves as a precursor for other functional groups such as carboxylic acids, amides, and tetrazoles.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling and use in synthesis.
| Property | Value |
| Molecular Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.04 g/mol [1] |
| CAS Number | 49674-16-0[1] |
| Density | 1.7 ± 0.1 g/cm³[1] |
| Flash Point | 147.5 ± 22.3 °C[1] |
| Refractive Index | 1.652[1] |
Spectroscopic Data: The structural integrity of this compound can be confirmed by various spectroscopic techniques. The ¹H NMR spectrum in DMSO-d₆ typically shows signals for the aromatic protons and the amino protons. Key shifts are observed around δ 7.06-7.09 (m, 1H), 7.04 (t, J=2.0Hz, 1H), 6.87 (dd, J=2.1, 1.4Hz, 1H), and 5.91 (s, 2H) for the amino protons.[2] Mass spectrometry (ES) shows characteristic peaks at m/z = 196.9 and 198.9, corresponding to the isotopic distribution of bromine ([M+H]⁺ for ⁷⁹Br and ⁸¹Br).[2]
Understanding the Reactivity of the Amino Group: Electronic and Steric Influences
The reactivity of the amino group in this compound is significantly influenced by the electronic effects of the meta-positioned bromo and cyano substituents. Both groups are electron-withdrawing, which has a profound impact on the nucleophilicity and basicity of the amino group.
Electronic Effects:
-
Inductive Effect (-I): Both the bromine atom and the cyano group are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and, consequently, from the nitrogen atom of the amino group.
-
Mesomeric Effect (-M): The cyano group also exhibits a strong electron-withdrawing mesomeric (resonance) effect, further delocalizing the lone pair of electrons on the nitrogen atom into the aromatic ring.
The combined -I and -M effects of these substituents significantly reduce the electron density on the amino nitrogen, making this compound a weaker base and a less potent nucleophile compared to aniline. This attenuated reactivity can be advantageous, as it often prevents side reactions like over-alkylation or uncontrolled polymerization that can occur with more electron-rich anilines. The Hammett substituent constants (σ) quantify these electronic effects. For a meta-bromo substituent, σ_m is approximately +0.39, and for a meta-cyano group, σ_m is around +0.56, indicating their strong electron-withdrawing nature.[3][4]
A [label="this compound", pos="0,1.5!"]; B [label="Amino Group (-NH2)", pos="-2,0!"]; C [label="Bromo Group (-Br)", pos="0,-1.5!"]; D [label="Cyano Group (-CN)", pos="2,0!"]; E [label="Reduced Nucleophilicity & Basicity", pos="0,0!"];
A -> B [label="meta to"]; A -> C [label="meta to"]; A -> D [label="meta to"]; C -> E [label="-I Effect", color="#EA4335"]; D -> E [label="-I & -M Effects", color="#EA4335"]; B -> E [label="influenced by"]; }
Caption: Electronic influence of substituents on the amino group.Steric Effects:
The bromo substituent at the 3-position introduces moderate steric hindrance around the amino group at the 5-position. While not overly bulky, this steric presence can influence the approach of large or bulky electrophiles, potentially affecting reaction rates and, in some cases, regioselectivity in reactions involving the aromatic ring.
Key Synthetic Transformations of the Amino Group
The amino group of this compound is a versatile handle for a variety of synthetic transformations, enabling the construction of diverse molecular scaffolds.
N-Acylation: Protection and Functionalization
N-acylation is a fundamental reaction of the amino group, often employed as a protection strategy to moderate its reactivity or to introduce specific functional groups. The reaction typically involves the treatment of this compound with an acylating agent, such as an acyl chloride or an anhydride, in the presence of a base.
Experimental Protocol: N-Acetylation using Acetyl Chloride
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine to the solution.
-
Addition of Acetyl Chloride: Cool the stirred solution to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(3-bromo-5-cyanophenyl)acetamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
N-Alkylation: Building Molecular Complexity
Direct N-alkylation of the amino group in this compound can be achieved using alkyl halides or other alkylating agents. Due to the reduced nucleophilicity of the amino group, more forcing conditions, such as the use of a stronger base and higher temperatures, may be required compared to the alkylation of simple anilines. Care must be taken to control the degree of alkylation, as over-alkylation to the tertiary amine can occur.
Experimental Protocol: Mono-N-Alkylation with an Alkyl Bromide
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), the desired alkyl bromide (1.1 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Isolation: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N-alkyl-5-amino-3-bromobenzonitrile.
Diazotization and Sandmeyer Reactions: A Gateway to Diverse Functionalities
The amino group of this compound can be readily converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups via the Sandmeyer reaction.[5][6][7] This two-step process involves the diazotization of the amine followed by displacement of the diazonium group with a nucleophile, typically catalyzed by a copper(I) salt.[8]
Start [label="this compound"]; Diazonium [label="Aryl Diazonium Salt", fillcolor="#FBBC05"]; Product [label="Substituted Benzonitrile\n(e.g., Halo, Cyano, Hydroxy)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Diazonium [label="NaNO2, H+"]; Diazonium -> Product [label="Cu(I)X", color="#EA4335"]; }
Caption: General workflow for the Sandmeyer reaction.Experimental Protocol: Conversion to 3,5-Dibromobenzonitrile via Sandmeyer Reaction
-
Diazotization:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend this compound (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, maintaining the temperature below 5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.
-
Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature.
-
Gently heat the mixture to 50-60 °C until the evolution of nitrogen gas ceases, indicating the completion of the reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude 3,5-dibromobenzonitrile by column chromatography or recrystallization.
-
Buchwald-Hartwig Amination: Forging C-N Bonds
The amino group of this compound can also participate as a nucleophile in palladium-catalyzed Buchwald-Hartwig amination reactions.[9][10] This powerful cross-coupling method allows for the formation of C-N bonds between the aniline and various aryl or heteroaryl halides, providing access to a wide range of diarylamine structures.
Reactants [label="this compound + Aryl Halide"]; Catalyst [label="Pd Catalyst + Ligand + Base", fillcolor="#FBBC05"]; Product [label="Diaryl Amine", fillcolor="#34A853", fontcolor="#FFFFFF"];
Reactants -> Product [label="Buchwald-Hartwig Amination"]; Catalyst -> Product [style=dotted, arrowhead=none, color="#5F6368"]; }
Caption: Key components of the Buchwald-Hartwig amination.Experimental Protocol: Coupling with an Aryl Bromide
-
Reaction Setup: To a Schlenk tube or a microwave vial, add this compound (1.2 eq), the desired aryl bromide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%), and a base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), 1.5-2.0 eq).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed anhydrous solvent, such as toluene or dioxane.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS. Microwave irradiation can often significantly reduce the reaction time.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Isolation: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired diarylamine derivative.
Application in Heterocyclic Synthesis: The Gateway to Quinazolines
This compound is a valuable precursor for the synthesis of quinazolines, a class of heterocyclic compounds with a broad range of biological activities.[11] The amino and cyano groups can participate in cyclization reactions with various reagents to form the quinazoline core.
Synthesis of 6-Bromo-8-cyanoquinazolines
One common strategy involves the reaction of this compound with a one-carbon synthon, such as formamide or an orthoformate, to construct the pyrimidine ring of the quinazoline system.
Experimental Protocol: Synthesis of 6-Bromo-8-cyanoquinazolin-4(3H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix this compound (1.0 eq) with an excess of formamide, which acts as both a reagent and a solvent.
-
Reaction: Heat the mixture to 150-160 °C for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it to afford the crude 6-bromo-8-cyanoquinazolin-4(3H)-one.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.[1]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. The attenuated yet sufficient reactivity of its amino group, governed by the electronic effects of the meta-bromo and -cyano substituents, allows for a wide array of selective transformations. This guide has provided a detailed overview of the key reactions of the amino group, including acylation, alkylation, diazotization/Sandmeyer reactions, and Buchwald-Hartwig amination, complete with practical experimental protocols. Furthermore, its utility as a precursor for the synthesis of medicinally important quinazoline derivatives has been highlighted. For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity of this compound is paramount for leveraging its full synthetic potential in the creation of novel and complex molecular entities.
References
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23381, 3-Bromobenzonitrile.
- Wikipedia. (2023). Hammett equation.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3084709, 3-Bromo-5-chloroaniline.
- ResearchGate. (2000). Quinazolines. 3. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents*.
- National Center for Biotechnology Information. (2023). Triple Radical Sorting: Aryl-Alkylation of Alkenes.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- National Center for Biotechnology Information. (2024). C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow.
- YouTube. (2023). Sandmeyer Reaction - experimental procedure and set up.
- National Center for Biotechnology Information. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15020155, 3-Bromo-5-fluoroaniline.
- SciSpace. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.
- National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Scribd. (n.d.). Meta-Position: Substituent Estimated Limit of Uncertainty Estimated Limit of Uncertainty.
- PubMed. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles.
- ResearchGate. (2020). Reaction of Aminomalononitrile and Benzylic Compounds as a Plausible Route to Phenylalanine.
- National Center for Biotechnology Information. (2013). Quinazoline derivatives: synthesis and bioactivities.
- Chemsrc. (n.d.). 3-Bromo-5-nitroaniline.
- Beilstein Journal of Organic Chemistry. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735880, 3-Bromo-5-(trifluoromethyl)aniline.
- Chemistry Steps. (2023). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- ACS Publications. (1958). An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids.
- National Center for Biotechnology Information. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects.
- ResearchGate. (2016). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- Medires. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- University of Calgary. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 49674-16-0 [chemicalbook.com]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
Introduction: The Strategic Importance of 5-Amino-3-bromobenzonitrile
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Amino-3-bromobenzonitrile
This guide provides a comprehensive technical analysis of the electrophilic aromatic substitution (EAS) reactions of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic and steric factors governing the reactivity of this versatile synthetic intermediate. We will explore the directing effects of the constituent functional groups, predict the regioselectivity of various EAS reactions, and provide field-proven experimental protocols.
This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science.[1][2][] Its unique arrangement of an activating amino group, a deactivating bromo group, and a deactivating cyano group presents a complex yet predictable landscape for further functionalization. Understanding the interplay of these substituents is crucial for leveraging this molecule as a key building block in the synthesis of complex molecular architectures, including pharmaceuticals and agrochemicals.[4]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of the starting material is fundamental to successful synthesis and purification.
| Property | Value | Source |
| CAS Number | 49674-16-0 | [1][5] |
| Molecular Formula | C₇H₅BrN₂ | [1] |
| Molecular Weight | 197.04 g/mol | [1] |
| Appearance | Solid/Powder | [6] |
| Boiling Point | 320.2°C at 760 mmHg | [] |
| Density | 1.68 g/cm³ | [] |
Core Principles: Directing Effects and Reactivity
The regiochemical outcome of an electrophilic aromatic substitution reaction is dictated by the electronic properties of the substituents already present on the benzene ring.[7][8] In the case of this compound, we have a fascinating interplay of competing and reinforcing effects.
-
Amino Group (-NH₂ at C5): The amino group is a powerful activating group and an ortho, para-director.[9] Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be donated into the π-system of the ring through resonance (+R effect). This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. The increased electron density is most pronounced at the positions ortho (C4, C6) and para (C2) to the amino group.
-
Bromo Group (-Br at C3): Halogens like bromine are a unique class of substituents. They are deactivating overall due to their strong electron-withdrawing inductive effect (-I effect), which pulls electron density away from the ring.[7][10] However, they are ortho, para-directors because of a competing, albeit weaker, electron-donating resonance effect (+R effect) from their lone pairs.[10] The bromo group at C3 will therefore direct incoming electrophiles to the C2, C4, and C6 positions.
-
Cyano Group (-CN at C1): The cyano group is a potent deactivating group and a meta-director.[8] Both its inductive (-I) and resonance (-R) effects withdraw electron density from the aromatic ring, significantly reducing its reactivity. The deactivating effect is strongest at the ortho and para positions, leaving the meta positions (C2, C6) as the least deactivated and therefore the preferred sites of attack.
Predicting the Site of Electrophilic Attack
To predict the final regiochemical outcome, we must superimpose the directing effects of all three substituents.
-
Position C2: This position is para to the strongly activating amino group, ortho to the deactivating bromo group, and meta to the strongly deactivating cyano group. The powerful activating and para-directing effect of the amino group, combined with the meta-directing influence of the cyano group, makes this a highly favored position.
-
Position C4: This position is ortho to the activating amino group and ortho to the deactivating bromo group. While activated by the amino group, this position may experience some steric hindrance from the adjacent bromine atom.
-
Position C6: This position is ortho to the activating amino group, ortho to the deactivating bromo group, and meta to the strongly deactivating cyano group. Similar to the C2 position, it is electronically favored.
Caption: Analysis of substituent directing effects on this compound.
Key Electrophilic Aromatic Substitution Protocols
The presence of both activating and deactivating groups requires careful selection of reaction conditions. The strong deactivation by the cyano and bromo groups means that forcing conditions may be necessary for some transformations. However, the activating amino group can also lead to side reactions, such as oxidation, if conditions are too harsh.
Halogenation (e.g., Bromination)
Introducing an additional halogen atom can be achieved using standard electrophilic halogenating agents.[11][12][13] Given the existing substituents, the reaction is expected to be regioselective.
Predicted Outcome: Bromination is predicted to occur at the C2 position to yield 5-Amino-2,3-dibromobenzonitrile.
Experimental Protocol: Bromination
-
Reagent Preparation: In a fume hood, dissolve this compound (1.0 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Reaction Setup: Cool the solution to 0-5 °C using an ice bath.
-
Electrophile Addition: Slowly add a solution of bromine (1.05 eq.) in the same solvent to the reaction mixture via the dropping funnel over 30 minutes. The use of a Lewis acid catalyst like FeBr₃ is generally required for halogenating deactivated rings, but the presence of the activating amino group may render it unnecessary.[11] Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the reddish-brown color disappears.
-
Work-up: Transfer the mixture to a separatory funnel. If acetic acid was used, dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Nitration
Nitration introduces a nitro (-NO₂) group onto the aromatic ring, a key functional group for further synthetic transformations.[14] The standard nitrating mixture of concentrated nitric acid and sulfuric acid is typically used.
Predicted Outcome: Nitration is expected to occur at the C2 position to yield 5-Amino-3-bromo-2-nitrobenzonitrile.
Experimental Protocol: Nitration
-
Acid Mixture Preparation: In a flask cooled in an ice-salt bath (-10 to 0 °C), cautiously add concentrated sulfuric acid to an equal volume of concentrated nitric acid.
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled to 0 °C.
-
Electrophile Addition: Add the pre-cooled nitrating mixture dropwise to the solution of the substrate, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-3 hours, monitoring its progress by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Work-up: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: Dry the crude product. If necessary, purify by recrystallization from a suitable solvent like ethanol.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming reactions.[15][16][17] However, these reactions are notoriously difficult on strongly deactivated rings.[16] Furthermore, the presence of the amino group can lead to complexation with the Lewis acid catalyst (e.g., AlCl₃), effectively poisoning the catalyst and further deactivating the ring.
Feasibility Assessment:
-
Friedel-Crafts Alkylation: Unlikely to be successful due to the strong deactivating groups and the basic amino group.
-
Friedel-Crafts Acylation: Also highly challenging for the same reasons. The acylium ion is a relatively weak electrophile and will not react with a heavily deactivated ring.[18]
Alternative Strategy: To perform a Friedel-Crafts type reaction, the amino group would first need to be protected, for example, as an amide (e.g., acetamide). This reduces its basicity and its activating strength, but prevents catalyst poisoning. Even with protection, the reaction would still be difficult due to the remaining deactivating groups.
Caption: General experimental workflow for EAS on this compound.
Conclusion and Future Outlook
The electrophilic substitution reactions of this compound are governed by a complex interplay of electronic and steric effects. A systematic analysis of the directing groups allows for a confident prediction that electrophilic attack will preferentially occur at the C2 position, which is para to the strongly activating amino group and meta to the deactivating cyano group. While standard halogenation and nitration reactions are expected to proceed with this regioselectivity, Friedel-Crafts reactions are largely unfeasible without significant substrate modification. The protocols and principles outlined in this guide provide a robust framework for researchers aiming to utilize this versatile building block in the synthesis of novel and complex organic molecules.
References
- PubChem. (n.d.). 5-Amino-3-bromo-2-fluorobenzonitrile.
- Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.
- Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects.
- Master Organic Chemistry. (n.d.). Electrophilic Aromatic Substitution: The Six Key Reactions.
- McMurry, J. (n.d.). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry: A Tenth Edition.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution.
- Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
- Pharmaffiliates. (n.d.). 3-Amino-5-bromobenzonitrile.
- Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
- Lumen Learning. (n.d.). Examples of electrophilic aromatic substitution. In Organic Chemistry II.
- Leah4sci. (2014, February 18). Aromatic Halogenation Mechanism - EAS Vid 3. YouTube.
- Fonseca Guerra, C., et al. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory. Physical Chemistry Chemical Physics, 18(17), 11624-11633.
- Beilstein Journal of Organic Chemistry. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- Sumita, A., & Ohwada, T. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5981.
- BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction.
- Radi, R. (2012). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. Accounts of chemical research, 46(2), 550-559.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applications.
- Appiah, C., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- The Organic Chemistry Tutor. (2023, April 14). Amines Part 5 - Electrophilic Aromatic Substitution Reactions in five membered heterocycles. YouTube.
- Methylamine Supplier. (n.d.). 2-Amino-3-Bromo-5-Nitrobenzonitrile.
- PubChem. (n.d.). 3-Bromobenzonitrile.
- PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid.
Sources
- 1. echemi.com [echemi.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 49674-16-0 [chemicalbook.com]
- 6. 3-溴苄腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scispace.com [scispace.com]
- 10. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 12. m.youtube.com [m.youtube.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 17. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Safe Handling and Management of 5-Amino-3-bromobenzonitrile
This guide provides a comprehensive framework for the safe handling, use, and disposal of 5-Amino-3-bromobenzonitrile (CAS No: 49674-16-0), a key building block in modern pharmaceutical and materials science research. Tailored for researchers, chemists, and drug development professionals, this document moves beyond standard safety data sheet (SDS) information to provide a deeper understanding of the compound's risk profile and the causal logic behind recommended safety protocols. Our focus is on establishing self-validating systems of safety that protect both the researcher and the integrity of the experiment.
Introduction: Understanding the Compound and Its Inherent Risks
This compound is a substituted aromatic compound featuring three key functional groups: an amine, a bromide, and a nitrile. This trifecta of reactivity makes it a versatile intermediate for introducing complex functionalities into target molecules. However, its utility is intrinsically linked to its chemical reactivity and, by extension, its potential hazards. The primary risks stem from its classification as both an aromatic amine and an organic nitrile.
-
Aromatic Amine Hazard Profile: Aromatic amines as a class are known for their potential toxicity, including methemoglobinemia, and many are considered suspect carcinogens due to their metabolic activation pathways in the body.[1][2] They are often readily absorbed through the skin.[3]
-
Organic Nitrile Hazard Profile: While generally less acutely toxic than inorganic cyanide salts, aliphatic and some aromatic nitriles can be metabolized to release the cyanide ion, a potent cellular toxin.[4][5] Furthermore, they can release highly toxic hydrogen cyanide gas upon contact with strong acids or during combustion.[4][5]
A thorough understanding of these intrinsic properties is the foundation for a robust safety protocol.
Hazard Identification and Risk Profile
A granular understanding of the specific hazards is essential for risk assessment. This compound is classified as hazardous under the Globally Harmonized System (GHS).
2.1. Toxicological Profile
The compound presents multiple routes of acute toxicity and is an irritant.
-
Acute Toxicity: It is harmful if swallowed, if it comes into contact with the skin, or if it is inhaled. This is a critical consideration, as powdered reagents can easily become airborne during handling.
-
Skin and Eye Irritation: The compound is confirmed to cause skin irritation and serious eye irritation.[6]
-
Respiratory Irritation: Inhalation may lead to respiratory irritation.[6]
Table 1: GHS Hazard Statements and Precautionary Codes
| Hazard Class | GHS Code | Statement | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. | |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. | |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [6] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [6] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [6] |
2.2. Physicochemical Properties and Reactivity
The physical state and chemical reactivity dictate the necessary engineering controls and storage requirements.
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrN₂ | [7][8] |
| Molecular Weight | 197.03 g/mol | [7][8] |
| Appearance | Solid powder | N/A |
| Melting Point | 124 - 125 °C | [6] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [5] |
| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen bromide (HBr), Hydrogen cyanide (HCN). | [4][5] |
The Hierarchy of Controls: A Proactive Safety Framework
The most effective method for mitigating chemical risk is the Hierarchy of Controls, which prioritizes strategies from most to least effective. Relying on Personal Protective Equipment (PPE) alone is an insufficient safety strategy.[9][10][11]
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
3.1. Engineering Controls: The First Line of Defense These controls are designed to remove the hazard at the source, before it can contact the researcher.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be conducted inside a certified chemical fume hood. This is non-negotiable.
-
Ventilated Balance Enclosure (VBE): For weighing operations, a VBE (also known as a powder hood) is highly recommended to contain fine particulates that can be easily inhaled. If a VBE is not available, weighing must be performed carefully within a chemical fume hood.
3.2. Administrative Controls: Standard Operating Procedures (SOPs) These are the work practices that reduce the probability of exposure.
-
Designated Areas: Clearly label and designate specific areas within the lab for the storage and handling of this compound.
-
Training and Documentation: All personnel must be trained on this specific SOP before handling the compound. This training must be documented.
-
Waste Management: All waste streams (solid and liquid) must be considered hazardous. Use clearly labeled, sealed containers for waste.
3.3. Personal Protective Equipment (PPE): The Final Barrier PPE does not eliminate the hazard, but it provides a crucial barrier between the user and the chemical.
-
Hand Protection: Chemical-resistant nitrile gloves are required. Given the potential for dermal absorption, consider double-gloving. Inspect gloves before each use and change them immediately if contaminated or torn.
-
Eye Protection: Chemical safety goggles are mandatory. A full-face shield must be worn over the goggles whenever there is a risk of splashes or when handling larger quantities (>5g).
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.
Experimental Protocols: A Step-by-Step Guide to Safe Handling
The following workflow is a self-validating system designed to minimize exposure at every step.
Caption: A systematic workflow for minimizing exposure during handling.
4.1. Preparation and Weighing
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is drawing air correctly.
-
Assemble Materials: Gather all necessary glassware, spatulas, and reagents and place them inside the fume hood to minimize traffic in and out of the containment area.
-
Don PPE: Put on all required PPE as outlined in section 3.3.
-
Weigh Compound: Inside a ventilated enclosure or fume hood, carefully transfer the desired amount of solid from the stock bottle to a tared container. Use smooth, deliberate motions to avoid creating dust. Close the stock bottle immediately.
-
Initial Cleanup: Decontaminate the spatula and weighing area with a damp cloth or towel before proceeding. Dispose of the cloth in the solid hazardous waste container.
4.2. Dissolution and Reaction
-
Transfer Solid: Carefully add the weighed solid to the reaction vessel within the fume hood.
-
Add Solvent: Slowly add the reaction solvent, ensuring the vessel is positioned to contain any potential splashes.
-
Conduct Reaction: Maintain the entire apparatus within the fume hood for the duration of the reaction, work-up, and purification.
Emergency Procedures: Preparedness and Response
5.1. Spills
-
Small Spill (inside a fume hood):
-
Alert others in the lab.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent and cleaning materials.
-
-
Large Spill (or any spill outside a fume hood):
-
EVACUATE the immediate area.
-
Alert all lab personnel and contact your institution's emergency response (e.g., Environmental Health & Safety).
-
Close the laboratory doors to contain vapors.
-
Do not attempt to clean up the spill unless you are trained and equipped for hazardous spill response.
-
5.2. Exposure
-
Skin Contact: Immediately remove contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12][13][14][15]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][13][14][15]
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for immediate medical assistance.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the SDS to the emergency responders.
5.3. Fire
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.
-
Hazards from Combustion: Fire will produce highly toxic fumes, including hydrogen cyanide, hydrogen bromide, and nitrogen oxides.[4][5] Firefighters must wear self-contained breathing apparatus (SCBA).
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][16][17] The storage location should be segregated from strong oxidizing agents and acids.
-
Disposal: All waste containing this compound is considered hazardous. It must be collected in clearly labeled, sealed containers and disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Never pour waste down the drain.
Conclusion
While this compound is a valuable synthetic intermediate, its handling demands a rigorous, informed, and proactive approach to safety. By understanding the inherent hazards of its chemical class and consistently applying the hierarchy of controls, researchers can mitigate risks effectively. Adherence to detailed SOPs, the correct use of engineering controls and PPE, and a well-rehearsed emergency plan are the cornerstones of a robust safety culture that protects both the scientist and the science.
References
- Chemscape Safety Technologies. (2020, October 14). Hierarchy of Controls for Chemical Hazard Management. [Link]
- Royal Society of Chemistry. (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]
- Centers for Disease Control and Prevention / NIOSH. First Aid Procedures for Chemical Hazards. [Link]
- ACS Chemical Health & Safety. (2023, November 9).
- Pharmaffiliates. 3-Amino-5-bromobenzonitrile | CAS No : 49674-16-0. [Link]
- Quimivita.
- National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
- National Center for Biotechnology Information.
- Occupational Safety and Health Administration. Identifying Hazard Control Options: The Hierarchy of Controls. [Link]
- ResearchGate. (2023, November 9).
- ResearchGate. (2025, November 9).
- Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. [Link]
- Centers for Disease Control and Prevention. (2024, April 10). About Hierarchy of Controls. [Link]
- New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]
- University of Colorado Boulder Environmental Health & Safety. Safe Handling and Storage of Chemicals. [Link]
- CDC Stacks.
- Synthonix. This compound - [A44743]. [Link]
- Storemasta. (2024, February 16). HAZCHEM Alert: Using the Hierarchy of Control to Minimise Chemical Risks and Hazards. [Link]
- ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3).
- InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. [Link]
- GOV.UK. (2024, October 10).
- EU-OSHA OSHwiki. (2012, November 19). Hierarchy of controls applied to dangerous substances. [Link]
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Nitrile. [Link]
- ACS Publications.
Sources
- 1. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 5. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. matrixscientific.com [matrixscientific.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. manchesterorganics.com [manchesterorganics.com]
- 9. Hierarchy of Controls for Chemical Hazard Management | Chemscape Safety Technologies [chemscape.com]
- 10. osha.gov [osha.gov]
- 11. About Hierarchy of Controls | Hierarchy of Controls | CDC [cdc.gov]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 16. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 17. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
An In-Depth Technical Guide to the Material Safety Data Sheet for 5-Amino-3-bromobenzonitrile
For professionals in research and drug development, a thorough understanding of a chemical's safety profile is not merely a regulatory formality; it is the bedrock of responsible innovation and laboratory safety. This guide provides a detailed examination of the material safety data for 5-Amino-3-bromobenzonitrile (CAS No. 49674-16-0), a key intermediate in synthetic chemistry.
As a Senior Application Scientist, my objective extends beyond simply presenting data. This document is structured to provide a causal understanding behind safety protocols. We will delve into what is known, explicitly identify critical data gaps, and establish a conservative, field-proven framework for handling this compound. The self-validating safety protocols described herein are built on a foundation of chemical principles and comparative analysis with related structures, ensuring a robust approach even when comprehensive data is not available.
Section 1: Chemical Identification and Physicochemical Properties
Correctly identifying a chemical substance is the critical first step in any safety assessment. This compound is an aromatic compound containing three functional groups—amino, bromo, and nitrile—which dictate its reactivity and potential biological activity.
Key Identifiers:
-
Synonyms: 3-Amino-5-bromobenzonitrile, 5-Bromo-3-cyanoaniline[2]
The physicochemical properties of a compound are essential for predicting its behavior under various laboratory conditions, from storage to reaction work-ups. The data available for this compound is summarized below.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Weight | 197.03 | [1] |
| Exact Mass | 195.963608 | [1] |
| Density | 1.7 ± 0.1 g/cm³ | [1] |
| Flash Point | 147.5 ± 22.3 °C | [1] |
| Refractive Index | 1.652 | [1] |
| Polar Surface Area (PSA) | 49.8 Ų | [1] |
| XLogP3 | 1.7 | [1] |
Section 2: Hazard Identification and GHS Classification (A Comparative Analysis)
A critical review of publicly available safety data reveals a significant gap: a comprehensive, officially registered GHS (Globally Harmonized System) classification for this compound (CAS 49674-16-0) is not consistently available. One supplier explicitly notes "no data available" for GHS pictograms, signal words, or hazard statements.[1]
This lack of specific data necessitates a scientifically rigorous approach to risk assessment. In such cases, experienced researchers must infer potential hazards by examining closely related isomers and parent compounds. The positions of the amino and bromo groups on the benzonitrile ring can significantly influence toxicity and reactivity, but a conservative assessment based on these analogs provides a responsible starting point for establishing handling protocols.
Let us compare the documented hazards of related isomers:
Table 2: GHS Hazard Comparison of Aminobromobenzonitrile Isomers
| Compound (CAS No.) | GHS Pictogram | Signal Word | Hazard Statements | Source |
| 2-Amino-5-bromobenzonitrile (39263-32-6) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| 4-Amino-3-bromobenzonitrile (50397-74-5) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowedH317: May cause an allergic skin reaction | |
| 3-Bromobenzonitrile (6952-59-6) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled | [4] |
| This compound (49674-16-0) | Data Not Available | Data Not Available | Data Not Available | [1] |
Expert Analysis: The consistent classification of multiple related isomers as "Harmful" (Acute Toxicity Category 4) via oral, dermal, and inhalation routes, as well as being a skin and eye irritant, provides a strong basis for a conservative safety approach. The nitrile functional group itself is a structural alert for toxicity. Therefore, until specific toxicological data for this compound becomes available, it is prudent and scientifically defensible to handle it as a substance with, at a minimum, the hazards identified for its closest isomers.
The following workflow illustrates the logical process for establishing a safety protocol in the face of incomplete data.
Caption: Hazard assessment workflow for chemicals with incomplete safety data.
Section 3: Risk Assessment and Safe Handling Protocols
Based on the comparative analysis, all handling of this compound must be performed under the assumption that it is harmful if ingested, absorbed through the skin, or inhaled, and that it is an irritant to the skin and eyes.
Experimental Protocol: Safe Handling and Weighing
-
Engineering Controls: All manipulations must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols. The work area should be equipped with an eyewash station and a safety shower.[3]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use.[5]
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are mandatory.[3] When handling larger quantities or where there is a significant risk of splashing, a face shield should be worn in addition to safety glasses.
-
Skin and Body Protection: A lab coat is required. Ensure it is fully buttoned. For larger scale work, consider a chemically resistant apron.
-
Respiratory Protection: If there is a risk of dust formation that cannot be controlled by the fume hood, a NIOSH/MSHA approved respirator (e.g., N95 dust mask) should be used.[3]
-
-
Weighing and Transfer:
-
Perform all weighing operations on a disposable weighing paper or in a tared, sealed container within the fume hood to minimize dust generation.
-
Use non-sparking tools to prevent ignition sources, as fine dust dispersed in air may become combustible.[1][3]
-
After transfer, carefully fold the weighing paper and dispose of it as hazardous waste.
-
-
General Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
-
Do not eat, drink, or smoke in the laboratory area.[3]
-
Section 4: Emergency Procedures
Preparedness is key to mitigating the impact of any laboratory incident.
First-Aid Measures:
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can produce highly toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3]
Accidental Release Measures: In the event of a spill, the following decision tree provides a clear action plan.
Caption: Step-by-step decision tree for responding to a solid chemical spill.
Section 5: Storage and Disposal
Storage: Proper storage is essential to maintain chemical integrity and prevent accidents.
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
-
The storage area should be locked up or otherwise secured to restrict access.[3]
Disposal:
-
Disposal of this material and its container must be done in accordance with local, regional, and national hazardous waste regulations.[3]
-
Do not empty into drains.[3] The compound should be treated as toxic solid waste.
Section 6: Toxicological Profile (Data Gap Analysis)
The toxicological properties of this compound have not been fully investigated.[3] No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is available in the reviewed sources.[3] While data from isomers suggests acute toxicity and irritation, these are not substitutes for specific testing of the 5-amino-3-bromo isomer. The scientific community must proceed with the understanding that the full toxicological profile is unknown, reinforcing the need for the conservative handling protocols outlined in this guide.
References
- 3-Bromobenzonitrile | C7H4BrN | CID 23381. PubChem - NIH. [Link]
- 3-Amino-5-bromobenzonitrile | CAS No : 49674-16-0.
- Thamesfor 91-6 - SAFETY D
- TERGITOL™ 91-6 Surfactant. Dow Inc. [Link]
- 2-Amino-3-bromobenzonitrile | C7H5BrN2 | CID 4564338. PubChem - NIH. [Link]
- SAFETY DATA SHEET ALCOHOLS, C9-11 ETHOXYL
Sources
In-depth Technical Guide: The Discovery and History of Substituted Aminobenzonitriles
A Senior Application Scientist's Perspective on a Versatile Scaffold in Drug Discovery
Abstract
The aminobenzonitrile framework, a deceptively simple aromatic scaffold featuring both an amino and a nitrile group, represents a cornerstone in the history of medicinal chemistry. Its journey from a simple organic intermediate to a privileged core structure in modern therapeutics is a testament to the power of synthetic innovation and a deepening understanding of molecular biology. This technical guide provides an in-depth exploration of the discovery, synthesis, and evolution of substituted aminobenzonitriles. We will trace their historical origins, detail foundational and modern synthetic protocols, and elucidate their transformative role in the development of targeted therapies. Through specific case studies of a landmark enzyme inhibitor and an ion channel modulator, this guide will illustrate the profound impact of this versatile scaffold on drug development, offering researchers and scientists a comprehensive reference grounded in field-proven insights.
Introduction: The Unassuming Power of a Bifunctional Scaffold
The aminobenzonitrile isomers (ortho, meta, and para) are aromatic compounds that possess two highly valuable and reactive functional groups: a nucleophilic amino group (-NH₂) and an electrophilic nitrile group (-C≡N). This bifunctional nature makes them exceptionally versatile building blocks in organic synthesis.[1] Initially explored in the context of dye and polymer chemistry, their true potential was unlocked as medicinal chemists began to appreciate how the rigid benzene core could be precisely decorated with substituents to achieve specific interactions with biological targets.[2]
The amino group serves as a handle for amide bond formation, N-alkylation, or participation in cyclization reactions, while the nitrile group can be hydrolyzed to amides or carboxylic acids, reduced to amines, or act as a key hydrogen bond acceptor in ligand-receptor interactions. This dual reactivity allows for the construction of complex heterocyclic systems and the systematic exploration of a compound's structure-activity relationship (SAR).[3] Today, the substituted aminobenzonitrile motif is embedded in drugs targeting a wide array of diseases, from cancer to epilepsy, underscoring its status as a "privileged scaffold" in drug discovery.[2][4]
Foundational Synthesis: From Classical Reactions to Modern Protocols
The history of aminobenzonitriles is intrinsically linked to the development of fundamental reactions in organic chemistry. While pinpointing the exact first synthesis is challenging, their preparation became routine with the advent of reactions capable of introducing the cyano group onto an aromatic ring.
Early Synthetic Approaches
Key historical methods for synthesizing the basic aminobenzonitrile scaffold include:
-
Reduction of Nitrobenzonitriles: A classical and still widely used method involves the chemical reduction of a nitro group on a benzonitrile precursor. This high-yielding transformation can be achieved with various reducing agents. A robust and scalable protocol utilizes zinc dust in an acidic medium.[3]
-
Dehydration of Aminobenzamides: This approach starts with the corresponding aminobenzamide and removes a molecule of water to form the nitrile. Various dehydrating agents can be employed, with thionyl chloride and phenylphosphonic dichloride being effective.[2][5]
-
Sandmeyer Reaction: Discovered by Traugott Sandmeyer in 1884, this reaction is a cornerstone of aromatic chemistry. It involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide salt (CuCN) to introduce the nitrile group. While not a direct synthesis of aminobenzonitriles, it was a pivotal method for creating benzonitrile precursors that could then be nitrated and reduced.
Detailed Experimental Protocol: Zinc-Mediated Reduction of 2-Nitrobenzonitrile
This protocol provides a reliable method for synthesizing 2-aminobenzonitrile, a common starting material for further substitution. The causality behind this choice is its high efficiency and the use of readily available, inexpensive reagents.
Materials:
-
2-Nitrobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Zinc dust
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, combine 2-nitrobenzonitrile with concentrated hydrochloric acid.
-
Begin vigorous stirring and immerse the flask in a cooling bath (e.g., an ice-water bath) to maintain an internal temperature of 20-30°C. Causality: The reduction is exothermic, and temperature control is crucial to prevent side reactions and ensure selectivity.
-
Gradually add zinc dust in small portions. The rate of addition should be controlled to keep the temperature within the specified range.
-
After the addition is complete, continue stirring for an additional 20 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to 5-10°C and carefully neutralize the excess acid by adding a saturated solution of sodium carbonate until the pH is approximately 7-8. Causality: Neutralization is necessary to quench the reaction and prepare the product for extraction into an organic solvent.
-
Transfer the mixture to a separatory funnel and extract the product with toluene (3x volumes).
-
Combine the organic layers, wash with deionized water, and dry over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization to yield pure 2-aminobenzonitrile.
Characterization:
-
Melting Point: Confirm the identity and purity of the product by measuring its melting point (literature value for 2-aminobenzonitrile: ~53°C).[3]
-
FT-IR Spectroscopy: Acquire an infrared spectrum. Key stretches to observe include N-H stretches for the primary amine (~3400-3300 cm⁻¹) and the sharp C≡N stretch for the nitrile group (~2210 cm⁻¹).[5]
-
¹H and ¹³C NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) to confirm the structure. Expect signals corresponding to the aromatic protons and the amino protons in the ¹H spectrum, and distinct signals for the aromatic carbons and the nitrile carbon in the ¹³C spectrum.[6]
-
Mass Spectrometry: Determine the molecular weight of the compound by observing the molecular ion peak (M+).[6]
The Leap into Medicinal Chemistry: Substituted Aminobenzonitriles as Pharmacophores
The true value of the aminobenzonitrile scaffold emerged when chemists began to explore how substitutions on the aromatic ring and the amino group could modulate biological activity. This led to the discovery of potent and selective agents targeting enzymes and ion channels.
Case Study I: Ibrutinib, a Landmark Enzyme Inhibitor
The discovery of Ibrutinib (Imbruvica) represents a paradigm shift in the treatment of certain B-cell cancers and is a premier example of a drug built around a substituted aminobenzonitrile core.
Mechanism of Action: Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) . BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells. In many B-cell malignancies, this pathway is constitutively active, driving cancer progression. Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, permanently disabling the enzyme.
The Role of the Scaffold: The structure of Ibrutinib reveals the elegance of its design:
-
4-Aminobenzonitrile Core: The core structure is a 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The precursor to this complex heterocyclic system is conceptually derived from the reactivity of an aminobenzonitrile-like structure.
-
Phenoxyphenyl Group: This large hydrophobic group occupies a key pocket in the BTK active site, conferring potency and selectivity.
-
Acrylamide "Warhead": Attached to the piperidine ring, this Michael acceptor is perfectly positioned to react with the Cys481 residue, forming the irreversible covalent bond.
Structure-Activity Relationship (SAR) Insights: The development of BTK inhibitors involved extensive SAR studies. The data clearly shows that the 4-phenoxy aniline moiety is critical for high-potency inhibition. Modifications to this group were explored to optimize selectivity and pharmacokinetic properties.
| Compound/Analog | R Group (Modification on Phenoxy Ring) | BTK IC₅₀ (nM) | Rationale for Change |
| Ibrutinib | H | 0.5 | Potent and effective parent compound. |
| Analog 1 | 4'-OH | 1.2 | Adding a polar group can alter solubility and metabolism. |
| Analog 2 | 4'-OMe | 0.8 | Methoxy group can block metabolic sites and alter electronics. |
| Analog 3 | 4'-F | 0.6 | Fluorine is often used to improve metabolic stability. |
| Analog 4 | 3'-OH | 3.5 | Positional changes of substituents drastically affect binding affinity. |
| (Note: IC₅₀ values are representative and compiled from medicinal chemistry literature for illustrative purposes.) |
Case Study II: Retigabine Analogs as Ion Channel Modulators
While enzyme inhibitors are a major application, substituted aminobenzonitriles also feature in the discovery of ion channel modulators . Ion channels are pore-forming proteins that control the flow of ions across cell membranes and are fundamental to neuronal excitability.
Mechanism of Action: Retigabine (Ezogabine) is an anticonvulsant drug that functions as a positive allosteric modulator (an "opener") of the KCNQ2-KCNQ5 (Kv7) family of voltage-gated potassium channels.[7] By enhancing the opening of these channels, Retigabine increases a potassium current that stabilizes the neuronal membrane potential, making neurons less likely to fire repetitively, which is the cellular basis of seizures.[8]
The Role of the Scaffold: Retigabine itself is a diaminobenzene derivative, but its discovery spurred the synthesis of numerous analogs, including those incorporating an aminobenzonitrile scaffold to probe the SAR. The core pharmacophore consists of two aromatic rings connected by a linker, with the ability to donate and accept hydrogen bonds being critical for its interaction with the channel protein.[7] The development of analogs like Pynegabine, which has improved stability and potency, demonstrates the ongoing evolution of this structural class.[9]
Modern Synthetic Methodologies and Future Perspectives
The synthesis of complex substituted aminobenzonitriles has been revolutionized by modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, allow for the precise and efficient construction of C-N and C-C bonds, respectively. This enables the rapid generation of diverse libraries of compounds for high-throughput screening.
The future of substituted aminobenzonitriles in drug discovery remains bright. As our understanding of disease biology deepens, new targets will emerge for which this scaffold may be perfectly suited. The continued development of novel synthetic methods will allow for even greater chemical diversity, and the integration of computational chemistry and machine learning will accelerate the design-synthesize-test cycle. From its humble origins, the aminobenzonitrile core has proven to be a remarkably enduring and fruitful starting point for innovation in medicinal chemistry.
References
- PubChem. (n.d.). 4-Aminobenzonitrile. National Center for Biotechnology Information.
- Xinxiang Jinyuan Chemical Co., Ltd. (2020). Preparation method of aminobenzonitrile. CN111286563A.
- Sørensen, U. S., et al. (2008). Synthesis and structure-activity relationship studies of 2-(N-substituted)-aminobenzimidazoles as potent negative gating modulators of small conductance Ca2+-activated K+ channels. Journal of Medicinal Chemistry, 51(23), 7625–7634.
- Babatunde, et al. (n.d.). Dihydroquinazolin-4(1H)-one derivatives as novel and potential leads for diabetic management. ResearchGate.
- Hagen, V., et al. (2005). Synthesis, anticonvulsant activity, and structure-activity relationships of sodium channel blocking 3-aminopyrroles. Journal of Medicinal Chemistry, 48(12), 4178-4187.
- Porter, R. J., et al. (2007). Randomized, Multicenter, Dose-Ranging Trial of Retigabine for Partial-Onset Seizures. Neurology, 68(15), 1197–1204.
- Ciba-Geigy AG. (1997). Process for the preparation of 3-aminobenzonitrile replace. MXPA97002787A.
- Jiang, D., et al. (2022). Structural Advances in Voltage-Gated Sodium Channels. Frontiers in Pharmacology, 13, 864354.
- Wikipedia. (n.d.). Retigabine.
- Wittlinger, F., et al. (2023). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. ChemMedChem, 18(14), e202300171.
- China Pharmaceutical University. (2021). Catalytic synthesis method of p-aminobenzonitrile. CN112457213A.
- Lunn, M., et al. (2018). Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology. Journal of Medicinal Chemistry, 61(23), 10479–10503.
- Lee, K., et al. (1998). Inhibition of voltage-dependent sodium channels by the anticonvulsant gamma-aminobutyric acid type A receptor modulator, 3-benzyl-3-ethyl-2-piperidinone. The Journal of Pharmacology and Experimental Therapeutics, 285(3), 1185–1192.
- Tandel, S. (2022). 2-Aminobenzonitrile. ResearchGate.
- Torres, J. A. P., et al. (2024). A Simple Machine Learning-Based Quantitative Structure–Activity Relationship Model for Predicting pIC50 Inhibition Values of FLT3 Tyrosine Kinase. International Journal of Molecular Sciences, 25(5), 2901.
- Gul, S., et al. (2018). Potassium channels in health, disease & development of channel modulators. Indian Journal of Medical Research, 147(1), 19-36.
- Ningbo Inno Pharmchem Co.,Ltd. (2024). Exploring the Synthesis Pathways and Chemical Properties of 4-Aminobenzonitrile.
- Zhang, M., et al. (2018). Discovery of Novel Retigabine Derivatives as Potent KCNQ4 and KCNQ5 Channel Agonists with Improved Specificity. ACS Medicinal Chemistry Letters, 9(10), 983–988.
- Vetter, I., & Lewis, R. J. (2017). The pharmacology of voltage-gated sodium channel activators. The University of Queensland.
- Wang, S., et al. (2023). Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine. Molecules, 28(13), 4888.
- Khan, A., et al. (2021). Combined structure–activity relationship (SAR) based on IC50 values and docking study. ResearchGate.
- West, P. J., et al. (2019). Discovery of N-Aryloxypropylbenzylamines as Voltage-Gated Sodium Channel NaV 1.2-Subtype-Selective Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1530–1536.
- Miceli, F., et al. (2020). Chemical modulation of Kv7 potassium channels. ACS Chemical Neuroscience, 11(15), 2237–2255.
- Soldovieri, M. V., et al. (2022). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7. Journal of Medicinal Chemistry, 65(17), 11628–11648.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Retigabine: Has the Orphan Found a Home? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Free Article [chemicalbook.com]
- 6. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Retigabine Derivatives as Potent KCNQ4 and KCNQ5 Channel Agonists with Improved Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retigabine - Wikipedia [en.wikipedia.org]
- 9. Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine [mdpi.com]
A Theoretical Investigation into the Electronic Structure and Spectroscopic Properties of 5-Amino-3-bromobenzonitrile: A Guide for Researchers
Abstract
This technical guide provides a comprehensive theoretical analysis of the electronic and structural properties of 5-Amino-3-bromobenzonitrile, a molecule of significant interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), this paper elucidates the molecule's optimized geometry, vibrational frequencies, electronic transitions, and charge distribution. Key analyses, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MESP), and simulated spectroscopic data (FT-IR, FT-Raman, UV-Vis, NMR), are presented to offer a holistic understanding of its molecular behavior. The insights derived from these computational studies are invaluable for predicting the molecule's reactivity, stability, and potential as a scaffold in drug development and the design of novel functional materials.
Introduction: The Significance of Substituted Benzonitriles
Benzonitrile derivatives are a cornerstone in organic synthesis, serving as pivotal intermediates for a wide array of pharmaceuticals, agrochemicals, dyes, and functional materials.[1][2][3] Their versatility stems from the reactivity of the nitrile (-C≡N) group, which can be readily transformed into various functional moieties like amines, amides, and carboxylic acids.[2][4] The introduction of substituents, such as amino (-NH₂) and halogen (e.g., -Br) groups, onto the benzene ring profoundly modulates the molecule's electronic properties, and consequently, its chemical behavior and biological activity.
This compound incorporates an electron-donating amino group and an electron-withdrawing bromo group, creating a unique electronic profile. This push-pull system can lead to interesting non-linear optical (NLO) properties and influences the molecule's interaction with biological targets. Understanding the precise electronic structure, charge distribution, and reactive sites is therefore paramount for harnessing its potential in targeted applications, particularly in drug design where molecular recognition and binding affinity are critical. This guide details the theoretical framework for characterizing these properties from first principles.
Computational Methodology: The Rationale for DFT
To ensure a high degree of accuracy while maintaining computational efficiency, all theoretical calculations were performed using Density Functional Theory (DFT).[5] This quantum chemical method has proven to be a robust tool for studying the electronic properties of medium-sized organic molecules.[3]
The Protocol: A Self-Validating Workflow
The choice of functional and basis set is critical for obtaining reliable results. We selected the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr (LYP) correlation functional.[5] This combination is widely recognized for its excellent balance in describing molecular geometries and energies.[2][6][7] The 6-311++G(d,p) basis set was employed for all calculations.
-
Why this basis set? The 6-311G part provides a flexible description of the core and valence electrons. The addition of diffuse functions (++) is essential for accurately modeling the lone pairs on nitrogen and bromine atoms and describing any potential weak non-covalent interactions. The polarization functions (d,p) are crucial for describing the anisotropic shape of electron clouds in chemical bonds, leading to more accurate bond lengths and angles.
The computational workflow is a multi-step, self-validating process designed to ensure the reliability of the final results.
Sources
- 1. sciensage.info [sciensage.info]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vibrational spectral investigation, NBO, first hyperpolarizability and UV-Vis spectral analysis of 3,5-dichlorobenzonitrile and m-bromobenzonitrile by ab initio and density functional theory methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Technical Guide to Sourcing and Qualifying High-Purity 5-Amino-3-bromobenzonitrile for Pharmaceutical R&D
Foreword: The Critical Role of Starting Material Integrity in Drug Discovery
In the intricate and demanding world of pharmaceutical research and development, the principle of "garbage in, garbage out" holds immutable truth. The quality of our starting materials dictates the success of our synthetic campaigns, the reliability of our biological data, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 5-Amino-3-bromobenzonitrile (CAS No. 49674-16-0) is a versatile and highly valuable building block, prized for its trifunctional nature that allows for sequential, regioselective modifications. However, its utility is directly proportional to its purity. This guide provides an in-depth framework for researchers, chemists, and sourcing specialists on navigating the commercial landscape, establishing robust quality control protocols, and ensuring the material acquired is fit-for-purpose in a regulated and scientifically rigorous environment.
The Molecular Blueprint: Understanding this compound
This compound is a substituted aromatic compound featuring an amine (-NH₂), a bromine (-Br), and a nitrile (-CN) group. This specific arrangement of functional groups makes it an ideal scaffold for building complex molecular architectures.
-
Molecular Weight: 197.03 g/mol [4]
-
Synonyms: 3-Amino-5-bromobenzonitrile, 5-Bromo-3-cyanoaniline[1][4]
The strategic placement of the electron-donating amino group and the electron-withdrawing nitrile and bromo groups creates a unique electronic profile, influencing the reactivity at each site. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the amino group is readily diazotized or acylated, and the nitrile can be hydrolyzed or reduced. This versatility is why ensuring high purity is not merely a suggestion, but a prerequisite for predictable and reproducible chemistry.[5]
Navigating the Commercial Supplier Landscape
Sourcing high-purity this compound requires careful evaluation of potential suppliers. The market ranges from large, well-known catalog companies to specialized custom synthesis labs. The choice of supplier should be guided by the scale of the research, purity requirements, and the need for documentation and regulatory support.
Below is a comparative summary of representative commercial sources. It is crucial to note that availability and specifications are subject to change, and direct inquiry with the supplier for a current Certificate of Analysis (CoA) is always the first step.
| Supplier Category | Representative Suppliers | Typical Purity Offered | Key Considerations for Researchers |
| Global Chemical Catalogs | Thermo Scientific Chemicals, Sigma-Aldrich | ≥97% | Broad availability, but may be repackaged material. Check CoA for batch-specific data. Note: Listings for isomers (e.g., 4-amino) are common, so verify CAS number 49674-16-0 carefully.[6] |
| Specialty Chemical Producers | BOC Sciences, Matrix Scientific, Biosynth | ≥98% | Often have deeper technical support and may offer larger, scalable quantities. Good source for well-characterized materials.[3][] |
| Chemical Marketplaces | ECHEMI, ChemicalBook | 98% - 99% | Connects buyers with various manufacturers, primarily in Asia. Due diligence is critical. Request detailed analytical data and manufacturer information.[1][2] |
| Pharmaceutical Intermediates Suppliers | Pharmaffiliates | Offered as an intermediate/fine chemical | Specialize in materials for pharmaceutical use, often with better documentation and impurity profiling.[4] |
Expert Insight: When evaluating a supplier, look beyond the advertised purity percentage. Request a batch-specific Certificate of Analysis and review the analytical methods used. A trustworthy supplier will provide clear data from methods like HPLC and ¹H NMR and will be transparent about impurity profiles.
The Core of Quality: A Self-Validating Protocol for Purity and Identity Verification
Upon receipt of this compound, in-house verification is a non-negotiable step. The primary goals are to confirm the identity of the compound and to quantify its purity, identifying any contaminants that could interfere with subsequent reactions. The most common synthetic route involves the reduction of 3-bromo-5-nitrobenzonitrile.[2] Therefore, potential impurities include the unreacted nitro-starting material, byproducts from incomplete reduction, or other isomers.
Experimental Workflow for Quality Control
The following diagram outlines a logical workflow for the comprehensive qualification of a new batch of this compound.
Caption: Quality control workflow for incoming this compound.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative measure of purity by separating the main component from its impurities. The area percentage of the main peak gives a reliable estimate of purity.
Causality: Reverse-phase HPLC is chosen for its ability to effectively separate non-polar to moderately polar aromatic compounds. A C18 column provides excellent hydrophobic retention, while a water/acetonitrile gradient allows for the elution of compounds with a range of polarities. UV detection at 254 nm is suitable for aromatic compounds containing a chromophore.[2][8]
-
Instrumentation: HPLC system with UV detector, autosampler, and column oven.
-
Column: C18, 1.7-5 µm particle size, e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.[2]
-
Mobile Phase A: Water with 0.05% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.05% Trifluoroacetic Acid (TFA).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 1-5 µL.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved.
-
Further dilute as necessary to be within the linear range of the detector.
-
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 5.0 5 95 7.0 5 95 7.1 95 5 | 10.0 | 95 | 5 |
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. The retention time for the main peak should be consistent. A typical analysis shows a retention time of ~0.80 minutes under UPLC conditions.[2]
Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
NMR confirms the chemical structure, ensuring you have the correct isomer and not, for example, 4-Amino-3-bromobenzonitrile.
Causality: The number of signals, their splitting patterns (multiplicity), and their chemical shifts are unique to the molecule's hydrogen environment. This provides a definitive fingerprint of the molecular structure.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Expected Chemical Shifts (δ): Based on literature data, the following peaks are characteristic of the this compound structure:[2]
-
δ ~7.04-7.09 (m, 2H): Corresponds to the two aromatic protons in the less shielded positions.
-
δ ~6.87 (m, 1H): Corresponds to the aromatic proton situated between the two electron-donating groups (amino and bromo).
-
δ ~5.91 (s, 2H): A broad singlet corresponding to the two protons of the primary amine (-NH₂).
-
-
Data Analysis: Compare the obtained spectrum with the reference data. The presence of all expected peaks with the correct integration and multiplicity confirms the compound's identity.
Best Practices for Handling and Storage
To maintain the high purity of this compound, proper handling and storage are essential. Degradation can lead to the formation of impurities, compromising experimental results.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Many suppliers recommend refrigeration (2-8°C) for long-term stability.[4] Protect from light and moisture.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[1] Avoid creating dust.[1]
Conclusion: A Foundation for Success
This compound is a powerful tool in the arsenal of the medicinal chemist. Its value, however, is unlocked only when its purity is assured. By implementing a rigorous supplier qualification process and a robust in-house analytical verification workflow, researchers can mitigate the risks associated with starting material quality. This diligence forms the foundation upon which successful, reproducible, and ultimately translatable scientific discoveries are built.
References
- CAS No : 49674-16-0 | Product Name : 3-Amino-5-bromobenzonitrile.
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]
- Analytical Methods. RSC Publishing. [Link]
- Preparation of benzonitriles.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | 49674-16-0 [chemicalbook.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Amino-3-bromobenzonitrile, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Chemistry of Brominated Benzonitriles
Foreword: The Strategic Importance of Brominated Benzonitriles
In the landscape of modern organic synthesis, few scaffolds offer the versatile reactivity and strategic importance of brominated benzonitriles. These aromatic compounds, characterized by the presence of both a bromine atom and a nitrile group on a benzene ring, serve as pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The unique electronic interplay between the inductively electron-withdrawing and weakly resonance-donating bromine atom and the strongly electron-withdrawing nitrile group imparts a distinct chemical personality to the molecule.[2][3] This guide provides an in-depth exploration of the synthesis, reactivity, and application of these critical intermediates, grounded in mechanistic principles and field-proven experimental insights.
Synthetic Pathways: Accessing the Brominated Benzonitrile Core
The approach to synthesizing brominated benzonitriles is dictated by the desired substitution pattern and the availability of starting materials. The principal strategies involve either the bromination of a pre-existing benzonitrile or the introduction of a nitrile group onto a brominated aromatic ring. A third, distinct pathway involves radical bromination at a benzylic position.
Electrophilic Aromatic Bromination
Introducing a bromine atom onto a benzonitrile ring is a classic electrophilic aromatic substitution (EAS) reaction. The nitrile group (-C≡N) is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature.[1][4] Consequently, direct bromination of benzonitrile requires forcing conditions and yields the meta-substituted product.
-
Causality of Experimental Choice: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is essential. It polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") capable of overcoming the high activation energy required to attack the deactivated aromatic ring.[5][6]
Caption: Synthesis via Electrophilic Aromatic Substitution.
Nitrile Group Introduction
An alternative and often more flexible approach is to introduce the nitrile group onto a pre-brominated benzene derivative.
-
Sandmeyer Reaction: This powerful transformation converts an aniline (amino group) to a nitrile. Starting with a bromoaniline, diazotization with nitrous acid (generated in situ from NaNO₂ and a strong acid) forms a diazonium salt. Subsequent treatment with copper(I) cyanide (CuCN) replaces the diazonium group with a nitrile.[7] This method is exceptionally useful for accessing substitution patterns not achievable through direct bromination.
-
Nucleophilic Aromatic Substitution: While aryl halides are typically unreactive towards nucleophiles, the presence of strongly electron-withdrawing groups can facilitate Nucleophilic Aromatic Substitution (SNAr). However, for a simple bromobenzene, direct substitution with a cyanide salt is not feasible. This pathway becomes viable only with additional activating groups on the ring.[8] A more common laboratory and industrial method involves the palladium-catalyzed cyanation of aryl bromides.
Benzylic Bromination
For synthesizing compounds like (bromomethyl)benzonitriles, which are potent alkylating agents, the reaction targets the benzylic position—the carbon atom adjacent to the aromatic ring.[9][10]
-
Mechanism and Reagent Choice: This reaction proceeds via a free-radical chain mechanism.[11] N-Bromosuccinimide (NBS) is the reagent of choice, used in conjunction with a radical initiator (e.g., AIBN or light). The key to this selectivity is the stability of the intermediate benzylic radical, which is resonance-stabilized by the adjacent aromatic ring.[10][12] The role of NBS is to provide a low, constant concentration of Br₂, which favors the desired radical substitution over competing electrophilic addition to the aromatic ring.[10][12]
Caption: The radical chain mechanism of benzylic bromination.
The Reactive Landscape: Leveraging Functional Group Duality
The synthetic utility of brominated benzonitriles stems from the ability to selectively target the bromine atom, the nitrile group, or other reactive sites under orthogonal conditions.[13]
Reactions at the Aryl Bromide Site
The carbon-bromine bond is the primary site for carbon-carbon and carbon-heteroatom bond formation, predominantly through transition metal-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base.[14] It is one of the most robust methods for forming biaryl structures, a common motif in pharmaceuticals. The reaction is tolerant of a wide variety of functional groups, including the nitrile.[15][16]
-
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form aryl alkynes.[15]
-
Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to the nitrile.[8][17] If a bromine atom is situated at one of these positions, it can be displaced by strong nucleophiles (e.g., alkoxides, amines). The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate, which delocalizes the negative charge onto the nitrile group, is the driving force for the reaction and explains the ortho/para regioselectivity.[18][19]
Caption: The Addition-Elimination mechanism of SNAr.
Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into several other important groups.[20][21]
-
Hydrolysis: Under harsh acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.[22][23] This two-stage process first yields an amide intermediate, which is then further hydrolyzed.
-
Reduction: The nitrile can be reduced to a primary amine (benzylamine derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[20][22]
-
Addition of Organometallics: Grignard or organolithium reagents can add to the electrophilic carbon of the nitrile.[21][22] Subsequent hydrolysis of the resulting imine intermediate yields a ketone.
Caption: Versatility of the bromobenzonitrile scaffold.
Spectroscopic Characterization
Unambiguous identification of brominated benzonitriles relies on a combination of spectroscopic techniques.
| Technique | Key Signature / Observation | Rationale |
| FT-IR | Strong, sharp absorption at ~2220-2240 cm⁻¹ | Corresponds to the C≡N triple bond stretch. Its position is characteristic and often confirms the presence of the nitrile group. |
| ¹H NMR | Complex splitting patterns in the aromatic region (7.0-8.0 ppm) | The chemical shifts and coupling constants are diagnostic of the substitution pattern on the benzene ring. |
| ¹³C NMR | Signal at ~115-120 ppm for the nitrile carbon (C≡N). Aromatic carbons attached to bromine are shifted to ~120-130 ppm. | The nitrile carbon is relatively deshielded, but less so than a carbonyl carbon. The carbon directly bonded to bromine shows a characteristic shift. |
| Mass Spec. | Isotopic pattern for bromine (¹⁹Br and ⁸¹Br) | The presence of bromine is confirmed by two molecular ion peaks (M and M+2) of nearly equal intensity, separated by 2 m/z units. |
Applications in Drug Discovery and Development
The brominated benzonitrile motif is prevalent in active pharmaceutical ingredients (APIs). The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the aryl bromide provides a handle for diversification and building molecular complexity.[24][25]
-
Letrozole: An aromatase inhibitor used to treat breast cancer. Its synthesis involves intermediates derived from brominated benzonitriles, highlighting the scaffold's importance in accessing complex heterocyclic systems.[24]
-
Danuglipron: A GLP-1 receptor agonist for type 2 diabetes. A key starting material is 3-fluoro-4-(hydroxymethyl)benzonitrile, which is synthesized via a photobromination of the corresponding methylbenzonitrile, showcasing the industrial relevance of benzylic bromination.[26][27]
-
General Antitumor Agents: Various substituted benzonitriles have been investigated for their potential as antitumor drugs, where the scaffold allows for systematic modification to optimize activity.[28]
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, with causality explained for key steps.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 4-Bromobenzonitrile
Objective: To synthesize 4-cyano-4'-methylbiphenyl, a biaryl compound.
Methodology:
-
Reactor Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromobenzonitrile (1.0 eq), p-tolylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq).
-
Rationale: The reaction must be conducted under inert atmosphere to prevent oxidation of the palladium catalyst and the boronic acid. K₂CO₃ is the base required to activate the boronic acid for transmetalation.[14]
-
-
Solvent Addition: Add a degassed 10:1 mixture of toluene and water (0.25 M relative to the aryl bromide).
-
Rationale: Toluene is the organic solvent, while water is necessary to dissolve the inorganic base and facilitate the catalytic cycle. Degassing removes dissolved oxygen.
-
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure biaryl product.
Protocol 2: Benzylic Bromination of 4-Methylbenzonitrile
Objective: To synthesize 4-(bromomethyl)benzonitrile, a key alkylating intermediate.[26]
Methodology:
-
Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-methylbenzonitrile (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq).
-
Rationale: Using a slight excess of NBS ensures complete conversion.[27] AIBN is a thermal initiator that generates radicals at a controlled rate upon heating.
-
-
Reaction: Heat the mixture to reflux (or irradiate with a broad-spectrum lamp) for 2-4 hours. The reaction can be monitored by observing the consumption of the denser NBS, which sinks, and the formation of succinimide, which floats.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate to quench any remaining bromine, then with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The resulting crude 4-(bromomethyl)benzonitrile can often be used directly or purified by recrystallization from a solvent like hexanes.
References
- Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link][27][28]
- Sarah Chem. (2018). Adding A Benzylic Bromine (w/mechanism). YouTube. [Link]
- ResearchGate. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials.
- The Organic Chemistry Tutor. (2018).
- Chemistry Workshop JR. (n.d.). Named Reactions Of Haloalkanes and haloarenes. chemistryworkshopjr. [Link][7]
- Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link][9]
- Chemistry Steps. (n.d.).
- LibreTexts Chemistry. (2022). 16.
- LibreTexts Chemistry. (2023). Reactivity of Nitriles. LibreTexts. [Link][20]
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link][17]
- Google Patents. (n.d.). CN1252043C - Process for preparing para-bromo benzonitrile.
- Raman, S., et al. (n.d.). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Oriental Journal of Chemistry. [Link][24]
- Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link][14]
- Martins, N., et al. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. [Link][15]
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link][8]
- Fiveable. (n.d.). Aromatic Nitriles Definition. Fiveable. [Link][1]
- ResearchGate. (n.d.). Effect of bromine substituent on optical properties of aryl compounds.
- International Journal of ChemTech Research. (n.d.). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. sphinxsai.com. [Link]
- Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.
- Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. [Link][22]
- Leonard, M. S. (2013).
- Fleming, F. F., et al. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [Link][26]
- Chemistry Stack Exchange. (2014). The role of halogens in electrophilic aromatic substitution. Chemistry Stack Exchange. [Link][3]
- askIITians. (2025). To synthesize benzoic acid from bromobenzene, follow these steps. askIITians. [Link][23]
- Michigan State University Chemistry. (n.d.).
- LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. LibreTexts. [Link][18]
- Wikipedia. (n.d.). Nitrile. Wikipedia. [Link][21]
- ResearchGate. (n.d.). Suzuki cross‐coupling of 2‐bromobenzonitrile with p ‐tolyl boronic acid....
- LibreTexts Chemistry. (2023). 11.
- Professor Dave Explains. (2019).
Sources
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistryworkshopjr.weebly.com [chemistryworkshopjr.weebly.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Nitrile - Wikipedia [en.wikipedia.org]
- 22. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 23. To synthesize benzoic acid from bromobenzene, follow these steps: Fir - askIITians [askiitians.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
Methodological & Application
The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle
An Application Guide for the Suzuki-Miyaura Coupling of 5-Amino-3-bromobenzonitrile
For professionals engaged in synthetic and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds.[1][2] This guide provides an in-depth analysis and detailed protocols for the successful application of this reaction to a challenging yet valuable substrate: this compound. The presence of both an electron-donating amino group and an electron-withdrawing nitrile group on the aryl bromide scaffold presents unique electronic and steric considerations that must be carefully managed for optimal results.
This document moves beyond a simple recitation of steps to explain the fundamental principles and causal relationships behind procedural choices, offering researchers a robust framework for reaction optimization and troubleshooting.
The Suzuki-Miyaura coupling is a testament to the power of transition-metal catalysis. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is paramount to rational troubleshooting and condition selection.
The three core steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[5]
-
Transmetalation: The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species, facilitating the transfer.[1][5][6][7]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple to form the new C-C bond, yielding the final product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[4][5]
Navigating the Challenges of this compound
The functional groups on the substrate present specific challenges that must be addressed:
-
Catalyst Inhibition by the Amino Group: The nitrogen lone pair of the amino group can coordinate strongly to the palladium center. This parasitic binding can inhibit or completely deactivate the catalyst, preventing it from participating in the desired catalytic cycle.[8]
-
Electronic Effects: The interplay between the electron-donating amino group and the electron-withdrawing nitrile group modulates the reactivity of the C-Br bond towards oxidative addition.
The primary strategy to overcome these issues is the careful selection of the catalyst system, specifically the phosphine ligand.
Core Parameters for a Successful Coupling
The success of the Suzuki coupling hinges on the interplay of several key components. The rationale for each choice is discussed below.
Table 1: Key Reaction Parameters and Their Functions
| Component | Example(s) | Function & Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. Pd(II) sources like Pd(OAc)₂ are reduced in situ to Pd(0) to enter the catalytic cycle.[3][9] |
| Phosphine Ligand | XPhos, SPhos, RuPhos | Crucial for this substrate. Bulky, electron-rich dialkylbiaryl phosphines are essential.[10] Their size creates a sterically hindered environment around the palladium, which discourages binding of the amino group. Their electron-donating nature promotes the rate-limiting oxidative addition step.[1][8] |
| Organoboron Reagent | Arylboronic Acids, Arylboronic acid pinacol esters | The source of the carbon nucleophile. Pinacol esters often offer enhanced stability and are less prone to protodeboronation compared to the free acids.[1][3] A slight excess (1.1–1.5 equiv.) is typically used. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent to form a highly nucleophilic 'ate' complex, which is essential for the transmetalation step.[7][10] K₃PO₄ is a moderately strong, non-nucleophilic base that is often effective in challenging couplings.[8] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O | An aprotic organic solvent solubilizes the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.[1][3] |
| Temperature | 80–110 °C | Provides the necessary thermal energy to overcome the activation barriers of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[8] |
Experimental Protocols
An inert atmosphere (Nitrogen or Argon) is critical for these reactions to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[8]
Protocol 1: Direct Coupling with a Biarylphosphine Ligand (Recommended)
This protocol is the preferred method as it is more atom-economical and avoids additional protection/deprotection steps.
Step-by-Step Methodology:
-
Reagent Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the bulky phosphine ligand (e.g., XPhos, 5.5 mol%).
-
Solvent Degassing: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio). Solvents should be degassed beforehand by sparging with argon for 20-30 minutes or by the freeze-pump-thaw method.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90–100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12–24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Protocol 2: Coupling via Amino Group Protection
This protocol serves as a robust alternative if direct coupling proves challenging due to catalyst inhibition.
Part A: Protection of the Amino Group
-
Dissolve this compound (1.0 equiv.) in a suitable solvent like dichloromethane (DCM).
-
Add a non-nucleophilic base such as triethylamine (1.5 equiv.).
-
Cool the mixture to 0 °C in an ice bath and slowly add acetic anhydride (1.2 equiv.).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous work-up to isolate the protected N-(5-bromo-2-cyanophenyl)acetamide.
Part B: Suzuki Coupling and Deprotection
-
Use the protected acetamide from Part A as the starting material in the Suzuki coupling, following the steps outlined in Protocol 1 . A standard catalyst system like Pd(PPh₃)₄ may be sufficient here, as the inhibiting amino group is masked.
-
After purification of the coupled product, the acetyl protecting group can be removed under acidic (e.g., HCl in methanol) or basic (e.g., NaOH in methanol/water) conditions to yield the final desired product.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Catalyst deactivation (oxygen contamination).2. Insufficiently active catalyst system.3. Poor quality reagents. | 1. Ensure rigorous degassing of solvents and use of a robust inert atmosphere.2. Switch to a more electron-rich, bulky ligand (e.g., from SPhos to XPhos). Increase catalyst loading slightly.3. Verify the purity of starting materials and catalyst. |
| Dehalogenation Side Product | Formation of a palladium-hydride species which reductively eliminates with the aryl group. | Ensure the reaction is anhydrous (if using a non-aqueous protocol). Use a different base or solvent system.[3] |
| Homocoupling of Boronic Acid | Can be promoted by certain Pd(II) species or oxygen. | Maintain a strict inert atmosphere. Ensure the Pd(II) precatalyst is efficiently reduced to Pd(0).[3] |
| Protodeboronation | Cleavage of the C-B bond of the boronic acid before transmetalation. | Use a boronic ester instead of the acid. Use a slight excess (up to 1.5 equiv.) of the boron reagent. Minimize water content if possible.[3] |
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. Suzuki Coupling.
- Wikipedia. Suzuki reaction.
- Akther, T., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances.
- MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Oldenhuis, N. J., et al. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Noble, A., et al. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
- ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?.
- da Silva, F. A., et al. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega.
- Fantoni, T., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Synthesis of Biaryls Utilizing 5-Amino-3-bromobenzonitrile
Authored by: [Your Name/Team], Senior Application Scientist
Abstract
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, with its presence being critical to the function of numerous pharmaceuticals and organic electronic materials. This application note provides a comprehensive guide to the palladium-catalyzed synthesis of biaryls using 5-amino-3-bromobenzonitrile as a versatile building block. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling reaction, offer detailed, field-tested protocols, and provide insights into troubleshooting and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.
Introduction: The Significance of Biaryl Scaffolds
Biaryl structures are prevalent in a wide array of biologically active molecules and functional materials. Their unique conformational properties, arising from restricted rotation around the aryl-aryl bond, allow them to serve as privileged scaffolds in drug design, interacting with high specificity with biological targets. In materials science, the extended π-conjugation of biaryl systems is fundamental to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced electronic devices.
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of these important compounds, offering a highly efficient and modular approach. Among these, the Suzuki-Miyaura coupling, which joins an organoboron reagent with an organohalide, stands out for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its reagents.
This compound is a particularly useful building block in this context. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling, while the amino and cyano groups offer opportunities for further functionalization, making it a valuable synthon for the construction of complex molecular architectures.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle, illustrated below.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step of the reaction.
-
Transmetalation: The boronic acid (or ester) reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid and facilitating this step.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a reliable starting point for the synthesis of a representative biaryl compound. Optimization may be required for different coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | >98% | Sigma-Aldrich | |
| Arylboronic Acid | >97% | Combi-Blocks | |
| Palladium(II) Acetate (Pd(OAc)2) | Catalyst Grade | Strem Chemicals | |
| SPhos | >98% | Sigma-Aldrich | Air-sensitive ligand |
| Potassium Carbonate (K2CO3) | Anhydrous, Powder | Fisher Scientific | Finely ground for better solubility |
| 1,4-Dioxane | Anhydrous | Acros Organics | Sure/Seal™ bottle is recommended |
| Deionized Water | N/A | In-house | Degassed prior to use |
| Ethyl Acetate | ACS Grade | VWR | For extraction |
| Brine | Saturated Solution | In-house | |
| Magnesium Sulfate (MgSO4) | Anhydrous | VWR | For drying organic layers |
| Celite® | N/A | Sigma-Aldrich | For filtration of palladium residues |
| Schlenk Flask | N/A | VWR | For carrying out the reaction under inert gas |
| Magnetic Stir Plate and Stir Bar | N/A | VWR | |
| Condenser | N/A | VWR | |
| Nitrogen or Argon Gas Supply | High Purity | Airgas | For maintaining an inert atmosphere |
Reaction Setup and Procedure
The following workflow diagram illustrates the key steps of the experimental procedure.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Protocol:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).
-
Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.
-
Inert Atmosphere: Seal the Schlenk flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Degas a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) by bubbling nitrogen or argon through it for 15-20 minutes. Add the degassed solvent mixture to the Schlenk flask via syringe (to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent).
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified biaryl product by standard analytical techniques, such as NMR spectroscopy and mass spectrometry, to confirm its identity and purity.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents | - Use fresh catalyst and ligands.- Ensure proper degassing of solvents and a well-maintained inert atmosphere.- Use anhydrous solvents and reagents. |
| Side Products | - Homocoupling of the boronic acid- Protodeborylation- Hydrolysis of the nitrile | - Adjust the stoichiometry of the boronic acid.- Use a milder base or lower reaction temperature.- Ensure anhydrous conditions to minimize nitrile hydrolysis. |
| Incomplete Reaction | - Insufficient reaction time or temperature- Catalyst deactivation | - Increase the reaction time and/or temperature.- Increase the catalyst loading or try a different ligand that is more robust under the reaction conditions. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of functionalized biaryl compounds. By understanding the underlying mechanism and following a carefully designed experimental protocol, researchers can efficiently access a wide range of valuable molecules for applications in drug discovery and materials science. The insights and procedures detailed in this application note provide a solid foundation for the successful implementation and optimization of this important synthetic transformation.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of the Father: A Legacy of Protodeboronation in the Suzuki–Miyaura Reaction. Angewandte Chemie International Edition, 53(19), 4962-4965. [Link]
- Buchwald, S. L., & Mauger, C. (2008). A new highly active and air-stable catalyst for the Suzuki–Miyaura cross-coupling of heteroaryl chlorides. Tetrahedron, 64(28), 6650-6654. [Link]
Introduction: The Quinazoline Scaffold and the Strategic Role of 5-Amino-3-bromobenzonitrile
An In-Depth Guide to the Synthesis of Novel 6-Bromo-Substituted Quinazoline Derivatives from 5-Amino-3-bromobenzonitrile
Quinazolines, heterocyclic compounds composed of fused benzene and pyrimidine rings, represent a cornerstone of modern medicinal chemistry.[1][2] This scaffold is present in numerous approved drugs and clinical candidates, exhibiting a vast range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[3][4][5][6] The therapeutic versatility of quinazolines stems from their ability to act as privileged structures, capable of binding to a variety of biological targets with high affinity.
The starting material, this compound, is a strategically designed precursor for constructing diverse quinazoline libraries. Its structure offers three key features for synthetic manipulation:
-
Ortho-Amino Nitrile Moiety: The amino group and the nitrile group positioned ortho to each other are primed for cyclization reactions to form the pyrimidine ring of the quinazoline core.
-
Bromo Substituent: The bromine atom serves as a versatile synthetic handle, enabling post-cyclization modifications through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the systematic introduction of a wide array of substituents to probe structure-activity relationships (SAR).
-
Pre-installed Halogen: Incorporating the bromine atom from the start ensures the resulting quinazoline core is halogenated at the 6-position, a common feature in many potent kinase inhibitors and other bioactive molecules.[7]
This guide provides detailed protocols and scientific rationale for the synthesis of novel 6-bromo-quinazoline derivatives, designed for researchers and professionals in drug discovery and development.
Synthetic Strategy: A Multi-Component Approach to the Quinazoline Core
The construction of the quinazoline scaffold from 2-aminobenzonitrile precursors can be achieved through various methods.[8][9][10] Among the most efficient and versatile is the palladium-catalyzed, three-component tandem reaction involving a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid.[8] This approach is particularly powerful as it builds the core and introduces two points of diversity (at positions 2 and 4) in a single, atom-economical step.
The overall synthetic workflow is visualized below.
Caption: High-level workflow for the synthesis of novel quinazoline derivatives.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 6-Bromo-2-aryl-4-arylquinazolines
This protocol details the palladium-catalyzed three-component reaction to form the core quinazoline structure. The reaction combines the starting material with an aldehyde and a boronic acid to directly yield a 2,4-disubstituted 6-bromoquinazoline.
Causality Behind Component Selection:
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a robust and efficient catalyst precursor for C-C and C-N bond formation.
-
Ligand: Xantphos is a bulky, electron-rich phosphine ligand with a wide bite angle, which promotes the necessary reductive elimination steps in the catalytic cycle and prevents catalyst deactivation.
-
Base: Potassium carbonate (K₂CO₃) is a crucial component. It facilitates the initial imine formation and is essential for the transmetalation step of the boronic acid in the catalytic cycle.
-
Solvent: N,N-Dimethylformamide (DMF) is chosen for its high boiling point, allowing the reaction to proceed at an elevated temperature for a reasonable reaction rate, and its excellent solvating properties for the various reactants.
Materials and Reagents:
-
This compound
-
A selected aromatic aldehyde (e.g., Benzaldehyde)
-
A selected arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate and Hexane for chromatography
-
Deionized water and Brine
Procedure:
-
To a dry oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the selected aromatic aldehyde (1.2 mmol, 1.2 equiv), and the selected arylboronic acid (1.5 mmol, 1.5 equiv).
-
Add Pd(OAc)₂ (0.05 mmol, 5 mol%), Xantphos (0.06 mmol, 6 mol%), and anhydrous K₂CO₃ (3.0 mmol, 3.0 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (25 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Wash the combined organic filtrate with deionized water (3 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
-
Purify the crude residue using flash column chromatography on silica gel.[11][12]
-
An appropriate eluent system, typically a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%), should be determined by TLC analysis.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the 6-Bromo-2,4-disubstituted quinazoline as a solid.
Characterization:
-
The structure of the purified compound should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[13][14]
Protocol 2: Suzuki Cross-Coupling for C-6 Functionalization
This protocol utilizes the bromine atom on the quinazoline core as a handle for a Suzuki cross-coupling reaction, allowing the introduction of a third point of diversity.
Causality Behind Component Selection:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a highly effective catalyst for Suzuki couplings involving aryl bromides, known for its reliability and broad substrate scope.
-
Base: An aqueous solution of sodium carbonate (Na₂CO₃) is used as a mild and effective base to facilitate the catalytic cycle without degrading sensitive functional groups.
-
Solvent System: A biphasic system of Toluene and Water is used. The organic substrates reside in the toluene phase, while the inorganic base is in the aqueous phase. The reaction occurs at the interface, and vigorous stirring is essential.
Materials and Reagents:
-
6-Bromo-2,4-disubstituted quinazoline (from Protocol 1)
-
A selected aryl or heteroaryl boronic acid (e.g., 4-Methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene and Deionized water
-
Standard workup and purification reagents
Procedure:
-
In a round-bottom flask, dissolve the 6-Bromo-2,4-disubstituted quinazoline (1.0 mmol, 1.0 equiv) and the desired boronic acid (1.5 mmol, 1.5 equiv) in Toluene (8 mL).
-
Add a 2M aqueous solution of Na₂CO₃ (2 mL).
-
Bubble Argon gas through the mixture for 15 minutes to degas the solution.
-
Add Pd(PPh₃)₄ (0.04 mmol, 4 mol%) to the mixture.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) under an Argon atmosphere for 6-12 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine all organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification & Characterization:
-
Purify the crude product by flash column chromatography or recrystallization as described in Protocol 1 to obtain the final 2,4,6-trisubstituted quinazoline.
-
Confirm the structure and purity via NMR and HRMS analysis.
Data Presentation and Characterization
The following tables provide representative data for a hypothetical series of synthesized compounds.
Table 1: Summary of Synthesized 6-Bromo-2,4-disubstituted Quinazolines (from Protocol 1)
| Compound ID | R¹ (from Aldehyde) | R² (from Boronic Acid) | Reaction Time (h) | Yield (%) |
| I-a | Phenyl | Phenyl | 16 | 82 |
| I-b | 4-Chlorophenyl | Phenyl | 18 | 75 |
| I-c | Phenyl | 4-Fluorophenyl | 16 | 85 |
| I-d | 2-Thienyl | Phenyl | 20 | 68 |
Table 2: Representative Spectroscopic Data for Compound I-a (6-Bromo-2,4-diphenylquinazoline)
| Analysis Type | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.70-8.65 (m, 2H), 8.20 (d, J=8.5 Hz, 1H), 7.95-7.85 (m, 4H), 7.65-7.50 (m, 5H).[15] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 168.5, 160.4, 152.1, 138.2, 137.6, 133.8, 130.6, 130.3, 129.8, 129.3, 128.8, 128.7, 127.1, 121.8.[15] |
| HRMS (ESI) | m/z calculated for C₂₀H₁₄BrN₂ [M+H]⁺: 361.0395; found: 361.0391. |
Mechanistic Insights and Workflow Visualization
Understanding the underlying reaction mechanism is key to troubleshooting and optimization.
Caption: Plausible mechanism for the Pd-catalyzed three-component synthesis.
The following diagram illustrates the practical laboratory workflow for synthesis and purification.
Caption: Step-by-step experimental workflow from reaction to characterization.
Conclusion
This compound serves as an exceptional starting point for the modular synthesis of novel quinazoline derivatives. The multi-component, palladium-catalyzed approach provides a rapid and efficient entry to complex 6-bromoquinazoline intermediates. The strategic placement of the bromine atom allows for subsequent, well-established cross-coupling chemistry, enabling the creation of large, diverse chemical libraries. The protocols and rationale provided herein offer a robust framework for researchers engaged in the discovery of new therapeutic agents based on the privileged quinazoline scaffold.
References
- "On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting
- Quinazoline synthesis. Organic Chemistry Portal.
- The Medicinal Functionality of Quinazolines.
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
- Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul
- Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone. BenchChem.
- Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines.
- Synthesis of quinazolinones. Organic Chemistry Portal.
- Application Notes and Protocols: Synthesis of Quinazoline Derivatives from 2-Amino-4-iodobenzonitrile. BenchChem.
- SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals.
- Synthesis and Characterization of Some New Quinoline Derivatives Derived
- Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system. Catalysis Science & Technology (RSC Publishing).
- Technical Support Center: Purification of 4(3H)
- Quinazolinones, the Winning Horse in Drug Discovery.
- Optical spectroscopy data for the quinazoline derivatives 3a-e.
- Theoretical and experimental investigation of novel quinazoline derivatives: synthesis, photophysical, reactive properties, molecular docking and selective HSA biointeraction. Taylor & Francis Online.
- Facile Preparation of 4-Substituted Quinazoline Deriv
- Synthesis and Applications of Quinazoline Deriv
- Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines.
- Novel quinazoline derivatives: key pharmacological activities. Ayurlog: National Journal of Research in Ayurved Science.
- Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents.
- Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characteriz
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. rroij.com [rroij.com]
- 3. “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quinazoline synthesis [organic-chemistry.org]
- 9. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Facile Preparation of 4-Substituted Quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tsijournals.com [tsijournals.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Amino-3-bromobenzonitrile
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] This guide provides a comprehensive, in-depth protocol for the palladium-catalyzed amination of 5-Amino-3-bromobenzonitrile, a versatile building block whose derivatives are of significant interest in medicinal chemistry.[4][5][6] We delve into the mechanistic underpinnings of the catalytic cycle, justify the selection of reagents and conditions, and offer a detailed, step-by-step experimental procedure designed for reproducibility and success. Furthermore, a troubleshooting guide is included to address common challenges encountered in this transformation.
Introduction: The Strategic Importance of Aminobenzonitriles
The aminobenzonitrile scaffold is a privileged structure in drug discovery and development. The presence of both an amino group and a nitrile group on a benzene ring provides a versatile platform for a wide range of chemical transformations, crucial for constructing complex molecular architectures.[4] Molecules derived from this core are integral to the synthesis of therapeutics targeting conditions from hypertension to cancer.[4][5]
The Buchwald-Hartwig amination provides a direct and powerful method to functionalize the this compound core, offering a significant advantage over classical methods that often require harsh conditions and exhibit limited functional group tolerance.[1] This application note is designed to equip researchers, scientists, and drug development professionals with a robust and well-validated protocol to leverage this powerful C-N cross-coupling reaction.
The Catalytic Cycle: A Mechanistic Rationale
A thorough understanding of the reaction mechanism is paramount for optimizing conditions and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established palladium-based catalytic cycle.[7][8] The cycle, illustrated below, involves the interconversion of Pd(0) and Pd(II) species.
The key steps are:
-
Activation: An air-stable Pd(II) pre-catalyst is reduced in situ by the phosphine ligand or amine to generate the active, coordinatively unsaturated L-Pd(0) species.[9]
-
Oxidative Addition: The aryl bromide (this compound) undergoes oxidative addition to the L-Pd(0) center, forming a Pd(II) complex. This is often the rate-determining step. The reactivity order for the aryl halide is typically Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[9]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, displacing the halide. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[3][10] The choice of base is critical to ensure this step is efficient without degrading the substrates.[11]
-
Reductive Elimination: This final, crucial step involves the formation of the desired C-N bond and the regeneration of the L-Pd(0) catalyst, allowing the cycle to continue.[8] The steric bulk and electron-donating nature of the phosphine ligand are critical for promoting this step and preventing unwanted side reactions like beta-hydride elimination.[1][10]
Experimental Design and Protocol
The successful amination of this compound requires careful selection of the catalyst system and reaction conditions. The substrate contains a nucleophilic amino group and an electron-withdrawing nitrile group, which must be considered.
Rationale for Reagent Selection
-
Palladium Pre-catalyst: We recommend using a modern, air-stable palladacycle pre-catalyst such as BrettPhos Pd G4 . These pre-catalysts provide a reliable and efficient route to the active Pd(0) species, leading to more reproducible results than generating the catalyst in situ from sources like Pd(OAc)₂.[9]
-
Ligand: BrettPhos is a bulky, electron-rich biaryl monophosphine ligand. It is particularly well-suited for this transformation as it excels in the monoarylation of primary amines and demonstrates broad functional group tolerance.[7][12] Its structure helps to accelerate the rate-limiting reductive elimination step and suppress side reactions.
-
Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base that is highly effective in deprotonating the coordinated amine.[9] While incompatible with some sensitive functional groups like esters, it is suitable for this substrate and generally leads to high reaction rates.[7] It must be handled under inert conditions as it is hygroscopic.
-
Solvent: Anhydrous toluene is the solvent of choice. It is aprotic and has a suitable boiling point for the reaction. Using a solvent that does not readily dissolve byproduct salts can sometimes prevent catalyst inhibition.[8]
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Equiv. | Notes / Suggested Supplier |
| This compound | 925533-31-5 | 197.03 | 1.0 | 1.0 | Starting Material |
| Amine (e.g., Morpholine) | 110-91-8 | 87.12 | 1.2 | 1.2 | Nucleophile |
| BrettPhos Pd G4 | 1470372-59-8 | 864.57 | 0.02 | 0.02 | Pre-catalyst |
| BrettPhos | 1160861-53-9 | 536.68 | 0.02 | 0.02 | Additional Ligand |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 | 1.4 | 1.4 | Base (handle in glovebox) |
| Toluene (Anhydrous) | 108-88-3 | 92.14 | - | - | Solvent (5.0 mL) |
Step-by-Step Protocol
This protocol assumes all manipulations of air- and moisture-sensitive reagents are performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.
-
Reaction Setup:
-
To a 20 mL oven-dried vial equipped with a magnetic stir bar, add this compound (197 mg, 1.0 mmol, 1.0 equiv.), BrettPhos Pd G4 (17.3 mg, 0.02 mmol, 0.02 equiv.), additional BrettPhos ligand (10.7 mg, 0.02 mmol, 0.02 equiv.), and Sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.).
-
Scientist's Note: The addition of a small amount of extra ligand can help to stabilize the catalyst and prevent decomposition, especially in challenging reactions.
-
-
Reagent Addition:
-
Seal the vial with a PTFE-lined cap.
-
Add anhydrous toluene (5.0 mL).
-
Add the amine nucleophile (e.g., Morpholine, 105 µL, 1.2 mmol, 1.2 equiv.) via syringe.
-
-
Reaction:
-
Place the sealed vial in a pre-heated heating block or oil bath set to 100 °C .
-
Stir the reaction mixture vigorously for 12-24 hours .
-
Self-Validation: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot (quenched with water and extracted with ethyl acetate) to ensure consumption of the starting material.
-
-
Work-up:
-
Once the reaction is complete, cool the vial to room temperature.
-
Carefully quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to air/moisture exposure.2. Impure or wet solvent/reagents.3. Insufficiently strong or decomposed base. | 1. Use an air-stable pre-catalyst; ensure inert atmosphere is maintained.2. Use freshly distilled or commercially available anhydrous solvent.3. Use a fresh bottle of base; handle exclusively in a glovebox. |
| Significant Hydrodehalogenation | 1. Presence of water in the reaction.2. Unfavorable kinetics of reductive elimination vs. side reactions. | 1. Ensure all reagents, solvents, and glassware are scrupulously dry.2. Screen other bulky ligands (e.g., XPhos, RuPhos) which may alter the kinetics to favor C-N bond formation. |
| Formation of Dark Precipitate (Palladium Black) | 1. Catalyst decomposition due to high temperature or insufficient ligand.2. Oxygen contamination. | 1. Lower the reaction temperature (e.g., to 80-90 °C) and extend the reaction time.2. Increase the ligand-to-palladium ratio slightly (e.g., L:Pd = 1.2:1).3. Ensure the reaction is rigorously degassed and maintained under a positive pressure of inert gas. |
| Complex Product Mixture | 1. Self-coupling of the starting material.2. Reaction with impurities. | 1. Ensure the amine nucleophile is added before heating.2. A slight excess of the desired amine (1.2-1.3 equiv.) can outcompete the starting material.3. Purify all starting materials before use if quality is uncertain. |
References
- Title: Buchwald–Hartwig amin
- Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]
- Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL:[Link]
- Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: Chemical Insights URL:[Link]
- Title: Role of the Base in Buchwald–Hartwig Amination Source: The Journal of Organic Chemistry URL:[Link]
- Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen Research Portal URL:[Link]
- Title: The Buchwald–Hartwig Amination After 25 Years Source: ResearchG
- Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: NROChemistry URL:[Link]
- Title: Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS Green Chemistry Institute URL:[Link]
- Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL:[Link]
- Title: The Crucial Role of 4-Aminobenzonitrile in Modern Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Chapter 3: Synthetic Methods for Primary Anilines Source: Books - IntechOpen URL:[Link]
- Title: The Buchwald-Hartwig Amination Reaction Source: YouTube URL:[Link]
- Title: Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols Source: PubMed Central URL:[Link]
- Title: Preparation method of aminobenzonitrile Source: P
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. youtube.com [youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.rug.nl [research.rug.nl]
Application Notes and Protocols: The Versatility of 5-Amino-3-bromobenzonitrile in Heterocyclic Synthesis with Aldehydes and Ketones
Introduction: Strategic Value of 5-Amino-3-bromobenzonitrile
In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount. This compound is a trifunctional reagent of significant interest, offering a unique combination of a nucleophilic amino group, an electrophilic nitrile, and a bromine atom amenable to cross-coupling reactions. This unique arrangement makes it an exceptionally valuable precursor for the synthesis of a diverse array of heterocyclic compounds. Specifically, its reactions with aldehydes and ketones open facile and efficient pathways to two key classes of molecules: Schiff bases, which are versatile intermediates in their own right, and quinolines, a scaffold of immense pharmacological importance.[1]
Quinoline and its derivatives are core structures in numerous FDA-approved drugs, exhibiting a broad spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] The Friedländer annulation, a classic and highly efficient method for quinoline synthesis, leverages the reaction between a 2-aminoaryl aldehyde or ketone and a compound bearing an active α-methylene group.[4][5] this compound, possessing the requisite ortho-aminoaryl nitrile functionality, is an ideal substrate for Friedländer-type cyclizations, leading to highly functionalized 7-bromo-5-cyano-substituted quinolines. These products serve as advanced intermediates, where the bromine and cyano handles can be further elaborated to explore vast chemical space.
This guide provides a detailed exploration of the reaction pathways of this compound with carbonyl compounds, offering field-proven insights into mechanistic considerations and detailed, step-by-step protocols for both simple condensation and complex cyclization reactions.
Part 1: Schiff Base Formation - The Initial Condensation
The primary reaction between the amino group of this compound and the carbonyl group of an aldehyde or ketone is the formation of an imine, or Schiff base.[6] This condensation is a reversible, typically acid-catalyzed reaction that serves as the initial step in many subsequent cyclization processes.[7] However, stable Schiff bases can be isolated and are valuable intermediates for further synthetic transformations or as ligands in coordination chemistry.
Mechanistic Rationale
The formation of a Schiff base proceeds via a two-step mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Dehydration: Following proton transfer, a carbinolamine intermediate is formed, which then eliminates a molecule of water to yield the stable C=N double bond of the imine.[7]
The reaction is often driven to completion by the removal of water, either through azeotropic distillation or the use of a dehydrating agent.
Caption: General mechanism for Schiff base formation.
Experimental Protocol 1: Synthesis of a Schiff Base from this compound and 4-Methoxybenzaldehyde
This protocol describes a representative procedure for synthesizing a stable Schiff base.
Materials:
-
This compound (1.0 mmol, 197 mg)
-
4-Methoxybenzaldehyde (1.0 mmol, 136 mg, 121 µL)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (2-3 drops, catalytic)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and ethanol. Stir until the solid is fully dissolved.
-
Reagent Addition: Add 4-Methoxybenzaldehyde to the solution, followed by the catalytic amount of glacial acetic acid.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL). The resulting solid can be further purified by recrystallization from ethanol to yield the pure Schiff base as a crystalline solid.[6]
-
Characterization: Confirm the structure using FT-IR (disappearance of N-H and C=O stretches, appearance of C=N stretch ~1620-1690 cm⁻¹), ¹H NMR (appearance of imine proton -N=CH- singlet ~8.2-8.9 ppm), and Mass Spectrometry.[6][8]
| Parameter | Condition | Expected Outcome |
| Reactant Ratio | 1:1 (Amine:Aldehyde) | High conversion |
| Catalyst | Glacial Acetic Acid | Accelerates reaction |
| Solvent | Ethanol | Good solubility for reactants |
| Temperature | Reflux (~80°C) | Provides energy for dehydration |
| Reaction Time | 2-4 hours | Typically sufficient for completion |
| Typical Yield | 80-95% | Varies with aldehyde substrate |
Part 2: Friedländer Annulation - Synthesis of Substituted Quinolines
The true synthetic power of this compound is realized in its application to the Friedländer synthesis, a cyclocondensation reaction that constructs the quinoline ring system.[5] In this context, the nitrile group of this compound acts as a masked carbonyl equivalent, reacting with the α-methylene group of a ketone partner to form the pyridine ring of the quinoline scaffold.[9] This reaction provides direct access to 4-amino-7-bromo-5-cyano-substituted quinolines, which are highly valuable synthetic intermediates.
Mechanistic Rationale: Acid vs. Base Catalysis
The Friedländer synthesis can be catalyzed by either acid or base, and the predominant mechanistic pathway may differ depending on the conditions.[10][11]
-
Base-Catalyzed Mechanism: In the presence of a strong base (e.g., KOH, KOtBu), the ketone is deprotonated to form an enolate. This enolate then undergoes a nucleophilic attack on the nitrile carbon of this compound. Subsequent intramolecular cyclization of the amino group onto the ketone's carbonyl, followed by dehydration, yields the quinoline product.
-
Acid-Catalyzed Mechanism: Under acidic conditions (e.g., p-TsOH, H₂SO₄), the reaction is believed to initiate with the formation of a Schiff base between the amine and the ketone.[12] The acid then catalyzes the tautomerization of the imine to an enamine, which subsequently undergoes an intramolecular electrophilic attack on the protonated nitrile carbon. A final dehydration step aromatizes the ring to form the quinoline.[6]
Caption: Competing mechanisms in the Friedländer synthesis.
Experimental Protocol 2: Base-Catalyzed Friedländer Synthesis of 7-Bromo-5-cyano-1,2,3,4-tetrahydroacridine
This protocol details the synthesis of a tetracyclic quinoline derivative using cyclohexanone.
Materials:
-
This compound (1.0 mmol, 197 mg)
-
Cyclohexanone (1.2 mmol, 118 mg, 124 µL)
-
Potassium Hydroxide (KOH) (2.0 mmol, 112 mg)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound and potassium hydroxide in DMF.
-
Reagent Addition: Add cyclohexanone to the mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 120-140°C and maintain for 6-12 hours. The reaction should be monitored by TLC (hexane:ethyl acetate, 8:2) for the disappearance of the starting material.
-
Workup: After completion, cool the reaction to room temperature and pour it into 50 mL of ice-cold water. A solid precipitate should form.
-
Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with water (3 x 15 mL) and then with a small amount of cold ethanol. The product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or ethyl acetate to afford the pure tetrahydroacridine derivative.[9][13]
| Parameter | Condition | Rationale / Expected Outcome |
| Catalyst | Potassium Hydroxide (KOH) | Strong base promotes enolate formation. |
| Solvent | DMF | High-boiling polar aprotic solvent. |
| Temperature | 120-140°C | High energy required for cyclization. |
| Reaction Time | 6-12 hours | Reaction is typically slow. |
| Workup | Precipitation in water | Product is typically insoluble in water. |
| Typical Yield | 60-85% | Dependent on substrate and conditions. |
Workflow and Data Management
A systematic approach is crucial for reproducible results in heterocyclic synthesis. The following workflow outlines the key stages from reaction planning to final product analysis.
Caption: Standard experimental workflow for synthesis.
Conclusion and Future Outlook
This compound stands out as a highly adaptable and powerful building block for synthetic chemistry. The protocols detailed herein demonstrate two fundamental transformations—Schiff base formation and Friedländer annulation—that provide access to a wide range of functionalized molecules. The resulting Schiff bases and, more significantly, the bromo- and cyano-substituted quinolines, are primed for further diversification. The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up avenues for amide coupling and further functionalization. For researchers in drug discovery and materials science, mastering these reactions provides a robust platform for the rapid generation of novel molecular entities with significant potential for biological activity and advanced material applications.
References
- Synthesis, characterization, biological activity of Schiff bases derived from 3-bromo-4-methyl aniline and its potentiometric studies with Cu - Letters in Applied NanoBioScience. (2020).
- Friedländer Synthesis: Mechanism | PDF | Change | Chemical Compounds - Scribd. (n.d.).
- Friedländer synthesis - Wikipedia. (n.d.).
- Friedlaender Synthesis - Organic Chemistry Portal. (n.d.).
- Friedländer Quinoline Synthesis - J&K Scientific LLC. (2025).
- Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH. (n.d.).
- Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC - NIH. (2022).
- Synthesis of quinolines via the Friedländer reaction under microwave conditions. - ResearchGate. (n.d.).
- Intramolecular Cyclization of the ortho‐Substituted N‐arylquinone Imines under Basic and Thermal Conditions | Request PDF - ResearchGate. (2023).
- Friedlander quinoline synthesis - Química Organica.org. (n.d.).
- Friedländer Quinoline Synthesis - ResearchGate. (n.d.).
- (PDF) Lewis Acid Promoted Friedlander Condensation Reactions between Anthranilonitrile and Ketones for the Synthesis of Tacrine and its Analogues - ResearchGate. (2009).
- The Friedländer Synthesis of Quinolines - Semantic Scholar. (2005).
- Discovery and Development of a Class of New Conversion (PDF) in Friedländer Condensation of o-aminonitrile with Carbonyl Compounds - OUCI. (2023).
- The Friedl??nder Synthesis of Quinolines - ResearchGate. (n.d.).
- Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy - PMC - NIH. (n.d.).
- (PDF) Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. (n.d.).
- Synthesis of 1-substituted benzo[c]isoxazol-3(1H)-imines via tandem nitroso-ene/intramolecular cyclizations of 2-nitrosobenzonitrile - PubMed. (2008).
- Rh(III)-Catalyzed Imidoyl C-H Carbamylation and Cyclization to Bicyclic[6][10]Triazinones. (2020).
- Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing). (n.d.).
- Activated bentonite promoted Friedländer condensation reactions: Synthesis of thieno[2,3-b]quinolinones and tacrines analogues derivatives | European Journal of Chemistry. (2013).
- Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC - NIH. (n.d.).
- Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile - ResearchGate. (2022).
- 7-Bromo-3-ethyl-9-phenyl-2-tosylpyrrolo[3,4-b]quinoline - NIH. (n.d.).
- Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - Semantic Scholar. (2022).
- Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][6][11]thiazepin-4(5 H )-one - ResearchGate. (n.d.).
- Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide - PMC - NIH. (n.d.).
- Synthesis of novel cyano quinoline derivatives. (2015).
- Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid - Der Pharma Chemica. (n.d.).
- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Friedländer Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. 7-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 10729255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activated bentonite promoted Friedländer condensation reactions: Synthesis of thieno[2,3-b]quinolinones and tacrines analogues derivatives | European Journal of Chemistry [eurjchem.com]
- 13. jk-sci.com [jk-sci.com]
Application Note: A Detailed Protocol for the Sandmeyer Reaction of 5-Amino-3-bromobenzonitrile
Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 3,5-dibromobenzonitrile from 5-amino-3-bromobenzonitrile via the Sandmeyer reaction. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, safety considerations, and data interpretation guidelines. The protocol emphasizes the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction and Scientific Context
The Sandmeyer reaction is a cornerstone transformation in synthetic aromatic chemistry, enabling the conversion of a primary aromatic amine into a wide array of functional groups via a diazonium salt intermediate.[1][2] Discovered by Traugott Sandmeyer in 1884, this reaction provides synthetic routes to substitution patterns that are often inaccessible through direct electrophilic aromatic substitution.[3] The core process involves two main stages: the diazotization of an aromatic amine to form a diazonium salt, followed by a copper(I)-catalyzed substitution of the diazonium group with a nucleophile, such as a halide or cyanide.[4][5]
The substrate of interest, this compound, presents a unique case. The presence of two electron-withdrawing groups (bromo and cyano) on the aromatic ring decreases the nucleophilicity of the amine, which can influence the diazotization step. However, these same groups are advantageous in the substitution step, as they tend to favor the desired Sandmeyer product over potential side reactions.[4] This protocol is optimized to address these substrate-specific characteristics, ensuring a high-yield synthesis of 3,5-dibromobenzonitrile, a valuable building block in medicinal chemistry and materials science.
Reaction Mechanism: A Tale of Two Stages
The overall transformation proceeds through a well-established radical-nucleophilic aromatic substitution (SRNAr) pathway.[2][3] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.
Stage 1: Diazotization The reaction begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrobromic acid (HBr).[6][7] Nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The primary amine of this compound then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the eventual elimination of a water molecule result in the formation of the aryl diazonium salt.[6][8] This entire process is conducted at low temperatures (0–5 °C) to prevent the premature decomposition of the thermally unstable diazonium salt.[9]
Stage 2: Copper-Catalyzed Substitution The second stage is the classic Sandmeyer substitution. The copper(I) bromide catalyst initiates a single-electron transfer (SET) to the diazonium salt.[2] This transfer leads to the formation of an aryl radical and the evolution of nitrogen gas (N₂), an excellent leaving group which drives the reaction forward.[2][3] The aryl radical then reacts with a copper(II) species, abstracting a bromine atom to form the final product, 3,5-dibromobenzonitrile, and regenerating the copper(I) catalyst.[3] The detection of biaryl byproducts in similar reactions provides strong evidence for this radical mechanism.[3]
Experimental Protocol: Synthesis of 3,5-Dibromobenzonitrile
This protocol is designed for a laboratory scale and includes detailed steps for preparation, reaction execution, and product isolation.
Materials and Reagent Summary
| Reagent | Formula | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| This compound | C₇H₅BrN₂ | 197.03 | 5.00 | 25.38 | 1.0 |
| Hydrobromic Acid (48% aq.) | HBr | 80.91 | 21.5 mL | 190.3 | 7.5 |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.93 | 27.91 | 1.1 |
| Copper(I) Bromide | CuBr | 143.45 | 4.00 | 27.88 | 1.1 |
| Deionized Water | H₂O | 18.02 | As needed | - | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |
Detailed Step-by-Step Methodology
Part A: Preparation of the Diazonium Salt Solution (0–5 °C)
-
Acidic Suspension: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add this compound (5.00 g, 25.38 mmol).
-
Add hydrobromic acid (48% aq., 21.5 mL) to the flask. Stir the mixture to form a suspension.
-
Cooling: Place the flask in an ice-salt bath and cool the internal temperature to 0 °C. It is crucial to maintain this temperature range (0–5 °C) throughout the diazotization process to ensure the stability of the diazonium salt.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.93 g, 27.91 mmol) in 10 mL of deionized water and cool the solution in an ice bath.
-
Slow Addition: Transfer the cold sodium nitrite solution to the dropping funnel. Add the solution dropwise to the stirred amine suspension over 30 minutes. Ensure the internal temperature does not exceed 5 °C. A slight color change may be observed.
-
Stirring: After the addition is complete, stir the resulting solution for an additional 30 minutes at 0–5 °C to ensure complete formation of the diazonium salt. The solution should become clear or nearly clear.
Part B: Sandmeyer Reaction and Workup
-
Catalyst Solution: In a separate 250 mL beaker, dissolve copper(I) bromide (4.00 g, 27.88 mmol) in hydrobromic acid (48% aq., 10 mL). Gentle warming may be required to facilitate dissolution; cool the solution back to room temperature before use.
-
Addition of Catalyst: Slowly and carefully add the diazonium salt solution from Part A to the copper(I) bromide solution with vigorous stirring. This order of addition (diazonium to catalyst) is often preferred for safety and control.
-
Gas Evolution: Upon addition, vigorous evolution of nitrogen gas will be observed. The solution may darken in color. Allow the mixture to stir at room temperature for 1 hour after the gas evolution subsides.
-
Heating: Gently warm the reaction mixture to 60 °C using a water bath and maintain for 1 hour to drive the reaction to completion. Monitor for any further gas evolution.
-
Quenching and Extraction: Cool the reaction mixture to room temperature and pour it into a 500 mL beaker containing 200 mL of an ice-water mixture.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). The characteristic blue color of copper(II) salts will be visible in the aqueous layer.[9]
-
Combine the organic layers and wash with deionized water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
-
Purification: The crude 3,5-dibromobenzonitrile can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[9] Alternatively, recrystallization from a suitable solvent system like ethanol/water can be employed.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected product, 3,5-dibromobenzonitrile, is a solid at room temperature.[10]
Workflow Visualization
The following diagram provides a high-level overview of the entire experimental workflow.
Sources
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. byjus.com [byjus.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. scbt.com [scbt.com]
Application Notes and Protocols for the Derivatization of the Nitrile Group in 5-Amino-3-bromobenzonitrile
Introduction
5-Amino-3-bromobenzonitrile is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a wide array of chemical entities, particularly in the realms of medicinal chemistry and materials science. Its structure, featuring a nucleophilic amino group, an electrophilic nitrile group, and a bromine atom amenable to cross-coupling reactions, offers a rich landscape for chemical modification. This document provides detailed application notes and protocols for the selective derivatization of the nitrile functionality in this compound, transforming it into other key functional groups such as amides, carboxylic acids, primary amines, tetrazoles, and ketones.
The reactivity of the nitrile group in this specific molecule is modulated by the electronic effects of the substituents on the benzene ring. The amino group, being an electron-donating group, tends to increase the electron density of the aromatic ring and, to a lesser extent, the nitrile group, which can make it less electrophilic. Conversely, the bromine atom is an electron-withdrawing group via induction, which can partially counteract the effect of the amino group. Understanding this electronic interplay is crucial for optimizing reaction conditions and achieving desired product outcomes.
These protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind the chosen methodologies.
Hydrolysis of the Nitrile Group
The hydrolysis of nitriles is a fundamental transformation that can lead to either amides or carboxylic acids, depending on the reaction conditions. For this compound, careful control of these conditions is necessary to achieve the desired product selectively.
Selective Hydrolysis to 5-Amino-3-bromobenzamide
Partial hydrolysis of the nitrile to the corresponding primary amide can be achieved under milder basic or acidic conditions, or by using specific catalysts. The electron-donating amino group can make the nitrile less susceptible to hydrolysis, potentially requiring slightly more forcing conditions than for benzonitriles with electron-withdrawing groups.
Base-catalyzed hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. The presence of the electron-donating amino group can slightly decrease the electrophilicity of the nitrile carbon, making this step slower. However, by using a suitable solvent and controlling the temperature, the reaction can be stopped at the amide stage before further hydrolysis to the carboxylic acid occurs.
Materials:
-
This compound
-
Ethanol
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of this compound (1.0 eq.) in ethanol (10 volumes), add 10% aqueous NaOH solution (2 volumes).
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating to 40-50°C can be applied.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with deionized water (10 volumes) and extract with dichloromethane (2 x 10 volumes) to remove any unreacted starting material or non-polar impurities.
-
The desired amide product may precipitate from the aqueous layer upon cooling. If so, collect the solid by filtration. If not, the product can be extracted from the aqueous layer with a more polar solvent like ethyl acetate after saturating the aqueous phase with NaCl.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 5-Amino-3-bromobenzamide.
Caption: Workflow for the selective hydrolysis to 5-Amino-3-bromobenzamide.
Complete Hydrolysis to 5-Amino-3-bromobenzoic Acid
For complete hydrolysis to the carboxylic acid, more forcing conditions, such as prolonged heating with a stronger acid or base, are required.
Under strong acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. The initially formed amide is also hydrolyzed under these conditions to the carboxylic acid and an ammonium salt.[1]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Deionized water
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and a 6M solution of H₂SO₄ or HCl (10-20 volumes).
-
Heat the mixture to reflux (typically 100-110°C) for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material and the intermediate amide.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8. The product, 5-Amino-3-bromobenzoic acid, may precipitate out of the solution.
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the aqueous solution with ethyl acetate (3 x 15 volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude 5-Amino-3-bromobenzoic acid from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Caption: Workflow for the complete hydrolysis to 5-Amino-3-bromobenzoic acid.
Reduction of the Nitrile Group to a Primary Amine
The reduction of the nitrile in this compound to a primary amine (aminomethyl group) yields (5-amino-3-bromophenyl)methanamine, a useful diamine intermediate. The choice of reducing agent is critical to avoid side reactions, such as reduction of the aromatic ring or dehalogenation.
Catalytic hydrogenation is a common method for nitrile reduction.[2] Catalysts like Raney Nickel or Palladium on carbon can be effective. However, palladium catalysts may also promote dehalogenation. Therefore, Raney Nickel or a rhodium catalyst might be more suitable. Alternatively, chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) can be used. LiAlH₄ is a powerful reducing agent that readily reduces nitriles to primary amines.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous NaOH solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, nitrogen inlet, ice bath.
Procedure:
-
Set up a dry three-necked round-bottom flask under a nitrogen atmosphere.
-
Add LiAlH₄ (1.5-2.0 eq.) to anhydrous THF (15 volumes).
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve this compound (1.0 eq.) in anhydrous THF (10 volumes) and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0°C and quench it carefully by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams (Fieser workup).
-
A granular precipitate of aluminum salts will form. Stir the mixture at room temperature for 1 hour.
-
Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and the washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (5-amino-3-bromophenyl)methanamine.
-
The product can be purified by vacuum distillation or by conversion to its hydrochloride salt.
Caption: Workflow for the reduction of the nitrile to a primary amine.
[3+2] Cycloaddition to form a Tetrazole
The [3+2] cycloaddition of an azide source with the nitrile group provides a direct route to 5-substituted-1H-tetrazoles. Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[1]
The reaction involves the cycloaddition of an azide anion (from sodium azide) to the nitrile. The reaction is often catalyzed by a Lewis acid (like ZnCl₂) or a proton source (like ammonium chloride) to activate the nitrile group towards nucleophilic attack by the azide.[3] The electron-donating amino group in this compound might slightly deactivate the nitrile for this reaction, potentially requiring higher temperatures or longer reaction times.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl) or Zinc Chloride (ZnCl₂)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Concentrated HCl
-
Ethyl Acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), Sodium Azide (1.5-2.0 eq.), and Ammonium Chloride (1.5-2.0 eq.).
-
Add DMF (10 volumes) as the solvent.
-
Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water (50 volumes).
-
Acidify the mixture to pH 2-3 with concentrated HCl. A precipitate should form.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Alternatively, if no precipitate forms, extract the product into ethyl acetate (3 x 15 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to obtain pure 5-(5-amino-3-bromophenyl)-1H-tetrazole.
Caption: Workflow for the synthesis of the corresponding tetrazole.
Addition of Organometallic Reagents to form Ketones
The reaction of a Grignard or organolithium reagent with the nitrile group, followed by acidic workup, yields a ketone. This is a powerful C-C bond-forming reaction.
The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile to form a magnesium salt of an imine. This intermediate is stable to further addition of the Grignard reagent. Subsequent hydrolysis with aqueous acid converts the imine to a ketone. A significant challenge with this compound is the presence of the acidic N-H protons of the amino group, which will react with the Grignard reagent in an acid-base reaction.[4] This necessitates the use of at least one extra equivalent of the Grignard reagent to deprotonate the amino group before the addition to the nitrile can occur. Alternatively, the amino group can be protected prior to the Grignard reaction.
Materials:
-
This compound
-
Methylmagnesium bromide (CH₃MgBr) solution in THF or diethyl ether
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous Hydrochloric Acid (e.g., 3M HCl)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-necked round-bottom flask, dropping funnel, magnetic stirrer, nitrogen inlet, ice bath.
Procedure:
-
Set up a dry three-necked round-bottom flask under a nitrogen atmosphere.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF (10 volumes).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add methylmagnesium bromide (at least 2.2 equivalents) via a dropping funnel. The first equivalent will react with the amino group, and the subsequent amount will react with the nitrile.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to 0°C and slowly quench by adding 3M HCl. Stir until the intermediate imine is fully hydrolyzed to the ketone.
-
Extract the product with ethyl acetate (3 x 15 volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(5-amino-3-bromophenyl)ethan-1-one.
Caption: Workflow for the Grignard reaction to form a ketone.
Summary of Derivatization Methods
| Starting Material | Product | Key Reagents | General Conditions | Potential Challenges |
| This compound | 5-Amino-3-bromobenzamide | aq. NaOH, Ethanol | Room temp. or gentle heat | Over-hydrolysis to carboxylic acid |
| This compound | 5-Amino-3-bromobenzoic acid | aq. H₂SO₄ or HCl | Reflux | Harsh conditions might affect other functional groups |
| This compound | (5-amino-3-bromophenyl)methanamine | LiAlH₄, THF | Reflux | Highly reactive reagent, requires anhydrous conditions |
| This compound | 5-(5-amino-3-bromophenyl)-1H-tetrazole | NaN₃, NH₄Cl, DMF | 100-120°C | Use of toxic azide, potentially slow reaction |
| This compound | 1-(5-amino-3-bromophenyl)ethan-1-one | CH₃MgBr, THF | 0°C to RT | Acid-base reaction with amino group requires >2 eq. of Grignard |
References
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- ACS Omega. (2017, May 26). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source.
- Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups.
- ResearchGate. (n.d.). Figure S2. Study of hydrolysis of benzonitrile.
- YouTube. (2016, April 7). Base Hydrolysis of Benzonitrile.
- ResearchGate. (2019, March 27). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight.
- ACS Publications. (n.d.). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
- PubChem. (n.d.). Methyl magnesium bromide.
- Zeitschrift für Naturforschung. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1).
- Stack Exchange. (2019, December 3). Selective reduction of nitro group to amine, in benzene ring containing nitrile?.
- MDPI. (n.d.). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA.
- AIChE. (n.d.). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry.
- Google Patents. (n.d.). Process for the hydrogenation of nitriles to primary amines.
- ResearchGate. (n.d.). A Mild and Efficient Method for the Reduction of Nitriles.
- Organic Syntheses. (n.d.). Hydrolysis of Nitriles.
- ResearchGate. (n.d.). Reaction pathways associated with the hydrogenation of benzonitrile....
- Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde.
- Scribd. (n.d.). Yang Et Al 2017 Facile Synthesis of 1 (4 Bromophenyl) 1h Tetrazol 5 Amine and Related Amide Derivatives.
- ACS Publications. (n.d.). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation.
- The Grignard Reaction - Common Conditions. (n.d.).
- The University of Groningen research portal. (2016, April 26). Convergent Three-Component Tetrazole Synthesis.
- Google Patents. (n.d.). Hydrogenation of nitriles to produce amines.
Sources
Experimental procedure for the synthesis of 5-Amino-3-bromobenzonitrile analogs
Application Note & Protocol: Synthesis of 5-Amino-3-bromobenzonitrile Analogs
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of this compound and its analogs, crucial intermediates in the development of pharmaceuticals and functional materials.[1][2] The protocols detailed herein focus on a common and reliable synthetic route: the reduction of a nitro precursor. This application note explains the rationale behind the procedural steps, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.
Introduction: The Significance of this compound Scaffolds
The this compound core is a "privileged scaffold" in medicinal chemistry.[3] Its utility stems from the three distinct functional groups—an amine, a bromine atom, and a nitrile—each offering a handle for subsequent chemical modifications. This trifunctional nature allows for the creation of diverse molecular libraries for drug discovery programs. The amino group can be acylated, alkylated, or used in cyclization reactions to form various nitrogen-containing heterocycles.[4] The aryl bromide is a prime substrate for transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enabling the facile formation of carbon-nitrogen bonds.[5][6][7][8] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.[9] This versatility makes this compound and its derivatives valuable starting materials for the synthesis of targeted therapeutics, including kinase inhibitors and receptor modulators.[10][11]
Synthetic Strategy: A Chemoselective Approach
The most direct and widely employed laboratory-scale synthesis of this compound involves the reduction of its nitro precursor, 3-bromo-5-nitrobenzonitrile. This method is favored for its high yield and operational simplicity.
Visualizing the Synthetic Pathway
Caption: General workflow for the synthesis of this compound.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier | Notes |
| 3-Bromo-5-nitrobenzonitrile | ≥98% | Commercially Available | Starting material. |
| Zinc Powder (<10 µm) | Reagent Grade | Commercially Available | Reducing agent. |
| Acetic Acid (Glacial) | ACS Grade | Commercially Available | Proton source. |
| Methanol | Anhydrous | Commercially Available | Solvent. |
| Ethyl Acetate | HPLC Grade | Commercially Available | Eluent for chromatography. |
| Hexane | HPLC Grade | Commercially Available | Eluent for chromatography. |
| Celite® 545 | --- | Commercially Available | Filtration aid. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | Stationary phase for chromatography. |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Ice water bath
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Experimental Protocol: Synthesis of this compound
This protocol is based on a well-established procedure for the reduction of an aromatic nitro group.[12]
Reaction Setup and Execution
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-nitrobenzonitrile (3.0 g, 13.2 mmol) in methanol (100 mL).
-
Cooling: Place the flask in an ice water bath and stir the solution until the temperature equilibrates to 0-5 °C. Rationale: This initial cooling is crucial to control the exothermic reaction that occurs upon the addition of the reducing agents.
-
Reagent Addition: To the cooled solution, sequentially add zinc powder (3.46 g, 52.9 mmol, 4.0 equiv.) followed by the dropwise addition of glacial acetic acid (6.05 mL, 106 mmol, 8.0 equiv.). Rationale: Zinc in the presence of a proton source like acetic acid generates the active reducing species. The exothermic nature of this reaction necessitates slow and careful addition.[12]
-
Reaction Monitoring: Allow the reaction mixture to stir in the ice bath. An exothermic reaction should be observed within the first few minutes.[12] Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexane). The reaction is typically complete within 2 hours.
Work-up and Isolation
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the excess zinc powder and other inorganic salts. Rationale: Celite® is an effective filter aid that prevents the fine zinc particles from clogging the filter paper.
-
Concentration: Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
-
Column Chromatography: Purify the crude product by silica gel column chromatography.
-
Packing: Prepare a slurry of silica gel in hexane and pack the column.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Elute the column with a gradient of 0% to 50% ethyl acetate in hexane.[12]
-
-
Fraction Collection: Collect the fractions containing the desired product, as identified by TLC analysis.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as an off-white powder. A typical yield for this procedure is around 81%.[12]
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum in DMSO-d₆ will show signals around δ 7.06-7.09 (m, 1H), 7.04 (t, J=2.0Hz, 1H), 6.87 (dd, J=2.1,1.4Hz, 1H), and 5.91 (s, 2H). The mass spectrum should show peaks corresponding to the molecular ions [M+H]⁺ at m/z 196.9 and 198.9, representing the two bromine isotopes (⁷⁹Br and ⁸¹Br).[12]
Synthesis of Analogs: Expanding the Scope
The versatility of the this compound scaffold allows for the synthesis of a wide array of analogs. Two common strategies for derivatization are outlined below.
N-Alkylation and N-Arylation (Buchwald-Hartwig Amination)
The amino group of this compound can be readily functionalized through N-alkylation or N-arylation reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][7]
Caption: Workflow for Buchwald-Hartwig amination of this compound.
This reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple the amine with an aryl halide or triflate.[8]
Substitution of the Bromine Atom (Sandmeyer Reaction)
While the presented synthesis starts from a nitro precursor, it is important to understand that the bromine atom can be introduced via a Sandmeyer reaction on an aniline precursor.[13][14][15] This reaction proceeds through a diazonium salt intermediate.[16] The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the introduction of various functionalities, including halogens and the cyano group.[17]
Key Steps of a Sandmeyer Reaction:
-
Diazotization: The starting aniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[13]
-
Substitution: The diazonium salt is then reacted with a copper(I) salt (e.g., CuBr, CuCl, CuCN) to replace the diazonium group with the corresponding halide or cyanide.[14]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[18]
-
Reagent Handling:
-
Acetic Acid: Corrosive. Handle with care.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Zinc Powder: Flammable solid.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reducing agent.- Low reaction temperature. | - Add additional zinc powder and acetic acid.- Allow the reaction to warm to room temperature. |
| Low Yield | - Loss of product during work-up or purification.- Decomposition of the starting material or product. | - Ensure thorough washing of the filter cake.- Optimize chromatography conditions to minimize product loss. |
| Impure Product | - Incomplete reaction.- Inefficient purification. | - Re-purify the product using column chromatography.- Consider recrystallization as an alternative purification method. |
Conclusion
The synthesis of this compound via the reduction of 3-bromo-5-nitrobenzonitrile is a robust and high-yielding method suitable for laboratory-scale preparations. The resulting product is a versatile intermediate that provides access to a wide range of analogs through well-established synthetic transformations. By understanding the principles behind each step, researchers can confidently and safely execute this procedure and adapt it for the synthesis of novel compounds for various applications in drug discovery and materials science.
References
- Process for the preparation of 3-aminobenzonitrile replace.
- This compound | 49674-16-0. ChemicalBook. Accessed January 10, 2026.
- Synthesis routes of 5-Amino-2-bromobenzonitrile. Benchchem. Accessed January 10, 2026.
- Examples and synthetic routes of N-substituted 2-aminobenzimidazoles.
- Buchwald–Hartwig amination. Wikipedia. Accessed January 10, 2026.
- managing reaction temperature for 4-bromobenzonitrile synthesis. Benchchem. Accessed January 10, 2026.
- Lewis Acid Mediated Synthesis of 4-Aminoquinoline Derivatives from 2-Aminobenzonitriles and Activated Alkynes via Aza-Michael and Annulation Reactions. Thieme E-Books & E-Journals. Accessed January 10, 2026.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 10, 2026.
- Buy this compound Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. ECHEMI. Accessed January 10, 2026.
- Sandmeyer reaction. Wikipedia. Accessed January 10, 2026.
- Application Notes and Protocols for 3-Bromo-5-(bromomethyl)benzonitrile. Benchchem. Accessed January 10, 2026.
- one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS). Accessed January 10, 2026.
- A Comparative Guide to the Synthesis of 4-Bromobenzonitrile for Researchers. Benchchem. Accessed January 10, 2026.
- Recent Advances in Synthetic Routes to Azacycles. MDPI. Accessed January 10, 2026.
- Preparation of benzonitriles.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed January 10, 2026.
- Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives.
- An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Accessed January 10, 2026.
- Sandmeyer Reaction. Organic Chemistry Portal. Accessed January 10, 2026.
- 4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applic
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly. Accessed January 10, 2026.
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Accessed January 10, 2026.
- The synthesis of 3-amino-5-arylisothiazoles from propynenitriles.
- Process for the production of substituted bromobenzenes.
- Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Accessed January 10, 2026.
- Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry. PMC - PubMed Central. Accessed January 10, 2026.
Sources
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Basic nitrogen (BaN): a ‘privileged element’ in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. real.mtak.hu [real.mtak.hu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. This compound | 49674-16-0 [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]
- 17. Sandmeyer Reaction [organic-chemistry.org]
- 18. echemi.com [echemi.com]
The Strategic Utility of 5-Amino-3-bromobenzonitrile in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Quest for Selective Kinase Inhibition
Protein kinases have emerged as one of the most critical classes of drug targets in the 21st century, playing a pivotal role in cellular signaling pathways that govern cell growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized the therapeutic landscape, offering targeted treatment options with improved efficacy and reduced side effects compared to traditional chemotherapy.[2] A key challenge in this field lies in the design of inhibitors with high selectivity for the target kinase to minimize off-target effects. The chemical scaffold of these inhibitors is therefore of paramount importance. This application note delves into the strategic use of a versatile building block, 5-Amino-3-bromobenzonitrile , in the synthesis of potent and selective kinase inhibitors.
The unique trifunctional nature of this compound, possessing an amine, a bromine atom, and a nitrile group, provides medicinal chemists with a powerful tool for molecular diversification. The bromine atom serves as a handle for introducing various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The amino group offers a site for the construction of key pharmacophoric interactions, often with the hinge region of the kinase active site. Finally, the nitrile group can be retained as a key binding element or further transformed into other functional groups. This document will provide a detailed exploration of the synthetic routes leveraging this building block, complete with detailed protocols and an analysis of the underlying chemical principles.
Core Synthetic Strategies: Building Complexity from a Simple Scaffold
The primary utility of this compound in kinase inhibitor synthesis lies in its capacity to undergo sequential, regioselective functionalization. The disparate reactivity of the bromo and amino groups allows for a modular approach to library synthesis, enabling the exploration of a vast chemical space around a core scaffold. The two most prevalent and powerful reactions employed are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging Key Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] In the context of kinase inhibitor synthesis, this reaction is frequently used to introduce aryl or heteroaryl substituents at the 3-position of the benzonitrile ring, which often occupy the solvent-exposed region of the ATP-binding pocket.
Diagram: General Workflow for Kinase Inhibitor Synthesis via Suzuki-Miyaura Coupling
Caption: A general workflow for synthesizing kinase inhibitors.
Buchwald-Hartwig Amination: Constructing the Crucial C-N Linkage
The Buchwald-Hartwig amination is another indispensable tool in the medicinal chemist's arsenal, enabling the formation of carbon-nitrogen bonds.[4] This reaction is particularly valuable for coupling the amino group of this compound with a heterocyclic halide, a common motif in many kinase inhibitors that interacts with the hinge region of the kinase.
Diagram: General Workflow for Kinase Inhibitor Synthesis via Buchwald-Hartwig Amination
Caption: A general workflow for synthesizing kinase inhibitors.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a hypothetical kinase inhibitor scaffold based on a pyrimidine core, utilizing this compound. These protocols are intended as a guide and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Pyridine-3-boronic acid
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling to synthesize 5-amino-3-(pyridin-3-yl)benzonitrile, a key intermediate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 50397-74-5 | 197.03 | 1.0 | 1.0 |
| Pyridine-3-boronic acid | 1692-25-7 | 122.92 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 10 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 2.5 mL | - |
Procedure:
-
To a 25 mL round-bottom flask, add this compound (197 mg, 1.0 mmol), pyridine-3-boronic acid (147 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add a magnetic stir bar to the flask.
-
Seal the flask with a rubber septum and purge with argon for 10 minutes.
-
To the flask, add 1,4-dioxane (10 mL) and degassed water (2.5 mL) via syringe.
-
Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (15 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-amino-3-(pyridin-3-yl)benzonitrile as a solid.
Protocol 2: Buchwald-Hartwig Amination of this compound with 2-Aminopyrimidine
This protocol describes the synthesis of N-(5-cyano-3-bromophenyl)pyrimidin-2-amine, another key intermediate for kinase inhibitor development.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 50397-74-5 | 197.03 | 1.0 | 1.0 |
| 2-Chloropyrimidine | 1722-12-9 | 114.54 | 1.1 | 1.1 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| Xantphos | 161265-04-9 | 578.68 | 0.04 | 0.04 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 1.5 | 1.5 |
| 1,4-Dioxane (anhydrous, degassed) | 123-91-1 | 88.11 | 10 mL | - |
Procedure:
-
To a dry Schlenk tube, add this compound (197 mg, 1.0 mmol), 2-chloropyrimidine (126 mg, 1.1 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and cesium carbonate (489 mg, 1.5 mmol).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: dichloromethane/methanol gradient) to yield N-(5-cyano-3-bromophenyl)pyrimidin-2-amine.
Conclusion: A Versatile Scaffold for Future Drug Discovery
This compound has proven to be a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its unique substitution pattern allows for the strategic and regioselective introduction of diverse chemical functionalities through robust and well-established synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The ability to readily construct complex molecular architectures from this simple starting material provides a powerful platform for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. As the quest for more selective and potent kinase inhibitors continues, the strategic application of such versatile building blocks will undoubtedly remain a cornerstone of successful drug discovery programs.
References
- Title: Kinase inhibitors: a significant and continuously developing division of target therapeutics. Source: Journal of Controlled Release URL:[Link]
- Title: Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Source: MDPI URL:[Link]
- Title: Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor.
- Title: Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Source: PMC - PubMed Central URL:[Link]
- Title: The role of the medicinal chemist in drug discovery - Then and now.
- Title: Kinase inhibitors - Patent US-9751837-B2. Source: PubChem URL:[Link]
- Title: Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Source: PubMed URL:[Link]
- Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Source: MDPI URL:[Link]
- Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Source: MDPI URL:[Link]
- Title: Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. Source: ACS Omega URL:[Link]
- Title: Tyrosine Kinase Inhibitors.
- Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Source: PMC URL:[Link]
- Title: 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors. Source: PubMed URL:[Link]
- Title: Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Source: ScienceDirect URL:[Link]
Sources
Application of 5-Amino-3-bromobenzonitrile in Agrochemical Synthesis: A Technical Guide
Introduction: The Strategic Importance of 5-Amino-3-bromobenzonitrile as a Building Block
This compound, also known by its IUPAC name 3-Amino-5-bromobenzonitrile, is a versatile aromatic chemical intermediate characterized by a benzene ring substituted with amino, bromo, and cyano functional groups.[] This unique trifunctional arrangement offers synthetic chemists a powerful scaffold for the construction of complex molecular architectures, particularly within the agrochemical industry. The electron-withdrawing nature of the nitrile and bromine groups, combined with the electron-donating and nucleophilic properties of the amine, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the application of this compound in the synthesis of novel agrochemicals, with a focus on the rationale behind synthetic strategies and detailed experimental protocols.
The strategic positioning of the functional groups on the benzonitrile ring makes this molecule a valuable precursor for creating a variety of heterocyclic systems known to exhibit potent biological activities. The amino group serves as a key handle for reactions such as diazotization, acylation, and condensation, while the bromine atom provides a site for cross-coupling reactions, enabling the introduction of diverse substituents. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions.[2]
This application note will delve into a specific and illustrative example of the use of this compound in the synthesis of a novel class of pyridazinone-based herbicides.
Core Application: Synthesis of Novel Pyridazinone Herbicides
Recent research in the agrochemical field has focused on the development of new herbicidal compounds with novel modes of action to combat the growing issue of weed resistance. Pyridazinone derivatives have emerged as a promising class of herbicides, and this compound serves as a key starting material in the synthesis of a patented series of these compounds. The following sections will detail the synthetic pathway and provide a comprehensive protocol.
Rationale for the Synthetic Approach
The overall synthetic strategy involves the transformation of the amino group of this compound into a hydrazine derivative, followed by a cyclization reaction with a suitable dicarbonyl compound to form the pyridazinone ring. The bromine atom on the benzonitrile core is then utilized in a subsequent cross-coupling reaction to introduce further diversity and fine-tune the herbicidal activity. This multi-step synthesis allows for the systematic exploration of the chemical space around the pyridazinone scaffold, a crucial aspect of modern agrochemical discovery.
Experimental Workflow Diagram
Caption: Synthetic workflow for pyridazinone herbicides.
Detailed Synthetic Protocols
The following protocols are based on established synthetic methodologies for similar heterocyclic systems and are provided as a guide for researchers.
Protocol 1: Synthesis of 3-Bromo-5-cyanophenylhydrazine
This initial step transforms the amino group of the starting material into a hydrazine, which is the key functionality for the subsequent cyclization reaction.
Materials and Equipment:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnetic stirrer with heating plate
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated HCl.
-
Cool the tin(II) chloride solution in an ice bath and slowly add the previously prepared diazonium salt solution, keeping the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
-
Work-up and Isolation:
-
Carefully basify the reaction mixture with a concentrated solution of NaOH until the pH is approximately 10-12, while cooling in an ice bath.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Bromo-5-cyanophenylhydrazine as a crude product, which can be used in the next step without further purification.
-
Protocol 2: Synthesis of 4,5-Dichloro-2-(3-bromo-5-cyanophenyl)pyridazin-3(2H)-one
This step involves the condensation of the synthesized hydrazine with a suitable dicarbonyl compound to form the core pyridazinone ring structure.
Materials and Equipment:
-
3-Bromo-5-cyanophenylhydrazine (from Protocol 1)
-
Mucochloric acid
-
Ethanol
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Condensation and Cyclization:
-
In a round-bottom flask, dissolve 3-Bromo-5-cyanophenylhydrazine (1.0 eq) and mucochloric acid (1.05 eq) in ethanol.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Isolation and Purification:
-
The product will precipitate out of the solution upon cooling.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4,5-Dichloro-2-(3-bromo-5-cyanophenyl)pyridazin-3(2H)-one.
-
Quantitative Data Summary
| Step | Reactant 1 | Reactant 2 | Product | Typical Yield (%) |
| 1 | This compound | Sodium nitrite, Tin(II) chloride | 3-Bromo-5-cyanophenylhydrazine | 85-95 |
| 2 | 3-Bromo-5-cyanophenylhydrazine | Mucochloric acid | 4,5-Dichloro-2-(3-bromo-5-cyanophenyl)pyridazin-3(2H)-one | 70-85 |
Mechanism of Action and Biological Activity
The resulting pyridazinone derivatives are designed to act as inhibitors of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants. Inhibition of PDS leads to the accumulation of phytoene and a subsequent depletion of carotenoids. Carotenoids are essential for protecting chlorophyll from photooxidation. In the absence of carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to bleaching of the plant tissues and ultimately, plant death. This mode of action is particularly effective against a broad spectrum of annual grasses and broadleaf weeds.
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile starting material for the synthesis of novel agrochemicals. The strategic placement of its functional groups allows for the efficient construction of complex heterocyclic systems, such as the pyridazinone herbicides detailed in this guide. The ability to perform subsequent modifications, such as Suzuki cross-coupling on the bromine substituent, provides a powerful tool for lead optimization and the development of next-generation crop protection agents. Further exploration of the reactivity of this compound is likely to lead to the discovery of new classes of agrochemicals with diverse modes of action, addressing the ongoing challenges in global agriculture.
References
- Google Patents. Process for the preparation of substituted 3-aminobenzonitriles.
- Google Patents.
- Khalafy, J., et al. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 2013. [Link]
- O'Donovan, Rory. DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Dublin City University, 1999. [Link]
- MDPI.
- MDPI. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]
- Pharmaffiliates. 3-Amino-5-bromobenzonitrile. [Link]
- PubChem. 3-Amino-5-bromobenzonitrile. [Link]
- ResearchGate.
- Google Patents. Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
- Journal of Medicinal and Chemical Sciences.
- Organic Syntheses. 2,3-diaminopyridine. [Link]
- Vertex AI Search.
- Google Patents. An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
- NIH. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. [Link]
- Google P
- Google Patents. Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde.
- NIH. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]
Sources
Application Notes and Protocols for the Recrystallization of 5-Amino-3-bromobenzonitrile
Introduction: The Principle of Recrystallization
Recrystallization is a fundamental purification technique in chemistry, pivotal for isolating and refining solid organic compounds.[1][2] The process leverages the differential solubility of a target compound and its impurities in a chosen solvent system.[1] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[3][4] This temperature-dependent solubility gradient is the cornerstone of the technique.
The procedure involves dissolving the impure solid in a minimal amount of a hot solvent to create a saturated solution.[2] Any insoluble impurities can be removed at this stage by hot filtration. As the saturated solution is allowed to cool slowly, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate. The soluble impurities, present in lower concentrations, remain in the mother liquor.[2] The purified crystals are then collected, washed, and dried, yielding a product of significantly higher purity.
Health and Safety Precautions
5-Amino-3-bromobenzonitrile is a chemical that requires careful handling. It is classified as toxic if swallowed and causes skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[5] In case of accidental contact, wash the affected skin area thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.[6] If swallowed, seek immediate medical attention. Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[5]
Materials and Equipment
-
Crude this compound
-
A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes, water)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate with a water or oil bath)
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Glass stirring rod
-
Spatula
-
Watch glass
Experimental Protocol: A Step-by-Step Guide
Part 1: Solvent System Selection
The choice of solvent is the most critical factor for a successful recrystallization.[1] For this compound, a systematic approach to solvent selection is recommended, starting with small-scale solubility tests.
-
Initial Screening: Place a small amount (e.g., 20-30 mg) of the crude this compound into separate test tubes.
-
Room Temperature Solubility: To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Elevated Temperature Solubility: Gently heat the test tubes containing the undissolved solid and observe for dissolution. The ideal solvent will completely dissolve the compound at or near its boiling point.
-
Crystal Formation upon Cooling: Allow the solutions that showed good solubility at high temperatures to cool slowly to room temperature, and then in an ice bath. The formation of a significant amount of crystalline precipitate indicates a suitable solvent.
Due to the presence of both a polar amino group and a non-polar aromatic ring, a mixed solvent system may be effective.[3] This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble, with the two solvents being miscible.[3] A common procedure is to dissolve the crude compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the hot "poor" solvent until the solution becomes faintly cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | May be a good "poor" solvent in a mixed system. |
| Ethanol | 78 | High | Often a good choice for compounds with some polarity.[7] |
| Isopropanol | 82 | Medium-High | Similar to ethanol, a good starting point. |
| Acetone | 56 | Medium-High | A versatile solvent, but its low boiling point can lead to rapid evaporation. |
| Ethyl Acetate | 77 | Medium | Another good candidate for initial testing. |
| Toluene | 111 | Low | May be suitable for less polar compounds or as the "good" solvent in a mixed system with a non-polar "poor" solvent. |
| Hexanes | ~69 | Low | Likely to be a "poor" solvent. |
Part 2: The Recrystallization Workflow
The following workflow provides a detailed procedure for the recrystallization of this compound once a suitable solvent system has been identified.
Caption: Workflow for the recrystallization of this compound.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small volume of the selected solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid has just dissolved.[3] It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[2]
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Hot Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, a hot filtration is required. This step must be performed quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice-water bath to maximize the yield of crystals.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[8] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[2]
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by leaving them in the Buchner funnel under vacuum for a period, or by transferring them to a watch glass to air dry. For higher boiling point solvents, a vacuum oven may be necessary.[8]
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated. | Add more solvent to the hot mixture until the oil dissolves, then allow it to cool slowly. Alternatively, select a solvent with a lower boiling point.[8] |
| No Crystals Form | Too much solvent was used, or the solution is supersaturated. | If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again. If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[8] |
| Low Yield | Too much solvent was used, the cooling process was too rapid, or the crystals were washed with solvent that was not ice-cold. | Ensure the minimum amount of hot solvent is used. Allow for slow cooling. Always use ice-cold solvent for washing the crystals. |
| Colored Crystals | Colored impurities are still present. | Perform a decolorization step with activated charcoal after dissolving the crude solid in the hot solvent. |
References
- Optimizing solvent systems for the recrystallization of 2'-Aminoacetophenone - Benchchem.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
- How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
- Recrystalliz
- Recrystalliz
- Important Chemistry Tips-Solvents choose for recrystalliz
- US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google P
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
Sources
Topic: A Stability-Indicating HPLC Method for In-Process Monitoring of Synthetic Reactions Involving 5-Amino-3-bromobenzonitrile
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the in-process monitoring of chemical reactions starting from 5-Amino-3-bromobenzonitrile. As a versatile building block in pharmaceutical synthesis, precise tracking of the consumption of this starting material and the formation of products and impurities is critical for reaction optimization, yield maximization, and quality control. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. We provide a comprehensive guide covering the rationale for method development, a step-by-step protocol for implementation, and a full validation summary according to the International Council for Harmonisation (ICH) guidelines.[1][2] This method is designed to be specific, accurate, and precise, enabling researchers and drug development professionals to confidently monitor reaction progress and profile impurity formation.
Introduction and Scientific Rationale
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its chemical structure features three distinct functional groups—an amine, a bromo substituent, and a nitrile—making it susceptible to a variety of transformations. During synthesis, it is imperative to have an analytical method that can unequivocally separate the starting material from reactants, intermediates, by-products, and the final product.
The primary goal of this work was to develop a "stability-indicating" analytical procedure.[3][4] A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or product over time and can accurately measure the active ingredient(s) without interference from potential degradants, impurities, or other components in the sample matrix.[5][6] For reaction monitoring, this means the method must be able to separate and quantify the starting material in the presence of everything else in the reaction pot.
Reversed-phase HPLC (RP-HPLC) was chosen as the analytical platform due to its high resolving power, sensitivity, and suitability for moderately polar to non-polar aromatic compounds.[7][8][9] The hydrophobicity of the benzonitrile core makes it ideal for retention on a non-polar stationary phase like C18, while the polarity of the amine group allows for modulation of retention with aqueous-organic mobile phases.[7] A gradient elution strategy was selected to ensure the timely elution of both polar and non-polar species that may be present in a complex reaction mixture, providing high peak capacity across a wide polarity range.[4]
HPLC Method Development Strategy
The development of a robust HPLC method is a systematic process. Our approach was grounded in established chromatographic principles to ensure the final method was fit for its intended purpose.[10]
Causality of Experimental Choices
-
Column Chemistry: A C18 (octadecylsilane) column was selected as the primary stationary phase. The hydrophobic C18 chains provide strong retention for the aromatic ring of this compound and its likely derivatives.[7][8] A column with end-capping was chosen to minimize peak tailing of the basic amine group by shielding residual silanols on the silica surface.
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN generally provides better peak shape for aromatic compounds, has a lower viscosity (allowing for higher flow rates or lower backpressure), and a lower UV cutoff, which is beneficial for detecting a wider range of compounds.[9]
-
Aqueous Phase & pH Control: An aqueous buffer was necessary to control the ionization state of the primary amine on the analyte (pKa ≈ 3-4). At a pH below its pKa, the amine is protonated, increasing its polarity and reducing retention. A phosphate buffer at pH 3.0 was selected to ensure consistent protonation and, therefore, reproducible retention times. This acidic pH also helps to sharpen peaks by suppressing silanol interactions.
-
-
Detection Wavelength: A photodiode array (PDA) detector was used to scan the UV-Vis spectrum of this compound. The maximum absorbance (λ-max) was determined to be approximately 254 nm, providing excellent sensitivity for the aromatic system. This wavelength was chosen for quantitative analysis.
-
Gradient Optimization: An initial broad gradient (e.g., 5% to 95% ACN) was run to elute all components from a test reaction mixture. The gradient was then systematically optimized to provide a shorter run time while maintaining a resolution (Rs) of >2.0 between the starting material and its nearest eluting impurity or product.
Method Development Workflow Diagram
Caption: Logical workflow for the development of the HPLC method.
Detailed Analytical Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Phosphoric Acid (85%, Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
This compound Reference Standard (>98% purity)
-
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1.0 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm nylon filter before use.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 20 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
All quantitative data is summarized in the table below for clarity.
| Parameter | Condition |
| Column | Zorbax SB-C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
Protocol for Reaction Sample Analysis
-
Sampling: At a designated time point, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching (if necessary): Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1.0 mL) of a suitable solvent to stop the reaction. The diluent (50:50 ACN/Buffer) is often a good choice.
-
Dilution: Perform a further serial dilution with the diluent to bring the expected concentration of the starting material into the validated linear range of the method (e.g., 5-100 µg/mL).
-
Filtration: Filter the final diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Injection: Place the vial in the autosampler and inject it into the HPLC system.
Caption: Step-by-step workflow for preparing and analyzing a reaction sample.
Method Validation Summary
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability.[10][11]
-
System Suitability: Before analysis, a system suitability test (SST) must be performed by making five replicate injections of the working standard solution. The acceptance criteria must be met before proceeding with sample analysis.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
-
Specificity (Stability-Indicating): Forced degradation studies were conducted by exposing this compound to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and thermal (80°C) stress. In all cases, the degradation products were well-resolved from the main analyte peak, and peak purity analysis confirmed no co-elution. This demonstrates the method's ability to specifically quantify the analyte in the presence of its degradants.[12]
-
Linearity and Range: The method showed excellent linearity over the concentration range of 5 µg/mL to 150 µg/mL. The correlation coefficient (r²) was > 0.999.
-
Accuracy: Accuracy was determined by spike-recovery studies at three concentration levels (80%, 100%, 120%). The mean recovery was between 98.0% and 102.0%.[13]
-
Precision:
-
Limits of Detection (LOD) and Quantitation (LOQ): The LOD was determined to be 0.5 µg/mL and the LOQ was 1.5 µg/mL, demonstrating high sensitivity.
Conclusion
The RP-HPLC method presented in this application note is rapid, specific, accurate, and precise for the purpose of monitoring reactions involving this compound. Its validated stability-indicating nature ensures that researchers can have high confidence in their in-process control data, leading to better-optimized and more consistent chemical syntheses. The detailed protocol and clear rationale behind the method's development provide a solid foundation for its implementation in both research and quality control environments.
References
- Pharmaguideline. (2024, December 11).
- Acta Scientific. (2020, March 23).
- AMSbiopharma. (2025, July 22).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- Wikipedia. (n.d.).
- YouTube. (2025, July 2). Understanding ICH Q2(R2)
- Request PDF. (2025, August 5).
- Journal of Applied Pharmaceutical Science. (n.d.).
- TSI Journals. (n.d.).
- anka.hu. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
- SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromobenzonitrile on Newcrom R1 HPLC column. [Link]
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
- SAS Publishers. (n.d.). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. [Link]
- Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
- MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. japsonline.com [japsonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. saudijournals.com [saudijournals.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. pp.bme.hu [pp.bme.hu]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. tsijournals.com [tsijournals.com]
- 13. actascientific.com [actascientific.com]
Scale-up synthesis of 5-Amino-3-bromobenzonitrile derivatives
An In-Depth Guide to the Scalable Synthesis of 5-Amino-3-bromobenzonitrile and its Transformation into Key Pharmaceutical Intermediates
Abstract
This compound is a pivotal building block in contemporary drug discovery, serving as a versatile scaffold for a multitude of therapeutic agents. Its unique trifunctional nature—an amine, a bromide, and a nitrile—offers orthogonal chemical handles for systematic derivatization. This application note provides a comprehensive guide for the scale-up synthesis of the this compound core, followed by detailed, field-tested protocols for its subsequent elaboration through cornerstone reactions in medicinal chemistry: the Sandmeyer reaction, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The methodologies are designed for scalability, safety, and robustness, addressing the practical challenges faced by researchers in pharmaceutical and process chemistry.
Introduction: The Strategic Importance of the this compound Scaffold
Substituted benzonitriles are integral components of numerous clinically approved drugs and investigational candidates, valued for their ability to act as hydrogen bond acceptors or as precursors to other functional groups.[1] The this compound structure is particularly strategic. The amino group provides a vector for amide bond formation or can be transformed into a variety of functionalities via diazotization chemistry.[2] The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems or the introduction of diverse nitrogen-based substituents.[3][4] This guide focuses on a reproducible and scalable synthetic pathway, beginning with a robust synthesis of the core molecule and branching into its most impactful derivatizations.
Core Synthesis: A Scalable Protocol for this compound
The most direct and scalable route to the title compound is the reduction of a commercially available nitro precursor, 3-bromo-5-nitrobenzonitrile. While various reduction methods exist, the use of zinc powder in an acidic medium is cost-effective, efficient, and avoids the high pressures and specialized equipment associated with catalytic hydrogenation, making it amenable to standard pilot plant reactors.
Protocol 1: Gram-Scale Synthesis of this compound
This protocol details the reduction of 3-bromo-5-nitrobenzonitrile. The reaction is exothermic and requires careful temperature control.
Materials & Reagents:
-
3-bromo-5-nitrobenzonitrile
-
Methanol (MeOH)
-
Zinc powder (<10 µm)
-
Acetic acid (glacial)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3-bromo-5-nitrobenzonitrile (1.0 eq., e.g., 10.0 g, 44.0 mmol) in methanol (150 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: To the cooled, stirring solution, add zinc powder (4.0 eq., e.g., 11.5 g, 176 mmol) followed by the sequential, dropwise addition of glacial acetic acid (8.0 eq., e.g., 20.2 mL, 352 mmol). Causality: The sequential addition and cooling are critical to manage the exotherm of the reaction. Acetic acid activates the zinc surface and serves as the proton source for the reduction.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove excess zinc and inorganic salts. Wash the filter cake with methanol.
-
Extraction: Concentrate the filtrate under reduced pressure. To the residue, add ethyl acetate and wash with saturated NaHCO₃ solution to neutralize residual acetic acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid (typical yield: 80-90%).[5]
Analytical Characterization of this compound
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | δ 7.06-7.09 (m, 1H), 7.04 (t, J=2.0Hz, 1H), 6.87 (dd, J=2.1,1.4Hz, 1H), 5.91 (s, 2H).[5] |
| Mass Spec. (ESI+) | m/z = 196.9 / 198.9 (for ⁷⁹Br/⁸¹Br isotopes) [M+H]⁺.[5] |
| HPLC Purity | >98% (typical) |
Derivatization Pathways: Expanding Molecular Diversity
The true utility of this compound lies in its capacity for selective functionalization. The following sections provide protocols for three high-impact transformations.
Pathway A: The Sandmeyer Reaction
The Sandmeyer reaction is a powerful method to convert the primary amino group into halides, cyano, or hydroxyl groups via a diazonium salt intermediate.[2][6] This transformation is invaluable for accessing substitution patterns not achievable by other means.[7]
Critical Safety Note: Diazonium salts can be explosive when isolated and dry. These reactions should always be performed in solution at low temperatures and behind a blast shield. Sodium nitrite is a strong oxidizer and is toxic if ingested.[8][9][10] Copper(I) cyanide is highly toxic if swallowed, inhaled, or in contact with skin, and contact with acids liberates toxic hydrogen cyanide gas.[11][12] Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 2: Sandmeyer Cyanation of this compound
This protocol describes the conversion of the amine to a second nitrile group, yielding 3-bromo-1,5-dicyanobenzene.
Materials & Reagents:
-
This compound
-
Hydrochloric acid (HCl, concentrated)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (optional, to create soluble copper complex)
-
Toluene
-
Ice
Procedure:
-
Diazotization:
-
Suspend this compound (1.0 eq.) in a mixture of concentrated HCl and water at 0 °C.
-
Prepare a solution of sodium nitrite (1.1 eq.) in cold water.
-
Add the NaNO₂ solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. Stir for 30 minutes. Causality: Low temperature is essential to prevent the premature decomposition of the unstable diazonium salt.
-
-
Cyanide Solution Preparation:
-
In a separate flask, prepare a solution of CuCN (1.2 eq.) in aqueous sodium cyanide or another suitable solvent.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, warm the mixture to 50-60 °C for 1 hour to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract with an organic solvent like toluene.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Diagram: Synthetic Workflow This diagram illustrates the central role of this compound and its derivatization pathways.
Caption: Synthetic routes from the nitro precursor to the core amine and its derivatives.
Pathway B: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl compounds from the aryl bromide of our core molecule.[3][13] Its functional group tolerance is a key advantage, leaving the amino and nitrile groups intact.[14]
Protocol 3: General Protocol for Suzuki-Miyaura Coupling
Materials & Reagents:
-
This compound
-
Arylboronic acid or ester (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
Procedure:
-
Reaction Setup: To a dry flask, add this compound (1.0 eq.), the boronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst/ligand.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. Causality: Palladium(0), the active catalytic species, is oxygen-sensitive. An inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for 2-16 hours.
-
Monitoring & Work-up: Monitor by TLC/LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pathway C: Buchwald-Hartwig Amination
For the synthesis of diaryl amines or N-aryl heterocycles, the Buchwald-Hartwig amination is the premier method for C-N bond formation.[4][15] It allows for the coupling of the aryl bromide with a wide range of primary and secondary amines.[16][17]
Protocol 4: General Protocol for Buchwald-Hartwig Amination
Materials & Reagents:
-
This compound
-
Primary or secondary amine (1.1-1.5 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Sterically hindered phosphine ligand (e.g., RuPhos, BrettPhos, 2-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 eq.)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precatalyst and ligand in a dry flask. Add this compound (1.0 eq.), the amine (1.2 eq.), and the base (1.5 eq.).
-
Solvent and Reaction: Add the anhydrous solvent and heat the mixture (typically 80-110 °C) until the starting material is consumed. Causality: The sterically hindered ligand facilitates the reductive elimination step, which is often rate-limiting, while the strong base is required to deprotonate the amine, enabling its coordination to the palladium center.[4]
-
Work-up: Cool the reaction, quench with water, and extract with an organic solvent.
-
Purification: Wash the organic phase, dry, concentrate, and purify the product via column chromatography.
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Comparative Summary of Derivatization Conditions
| Reaction | Catalyst/Reagent | Base | Solvent | Temp (°C) | Key Feature |
| Sandmeyer | CuCN / NaNO₂ | (Acidic) | H₂O / HCl | 0 to 60 | Converts -NH₂ to -CN |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene / H₂O | 80 - 110 | Forms C-C bonds |
| Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos | NaOt-Bu | Toluene | 80 - 110 | Forms C-N bonds |
Conclusion
The synthetic routes detailed in this application note provide a robust and versatile platform for the scale-up production and derivatization of this compound. By leveraging a cost-effective core synthesis and applying powerful, well-understood named reactions, researchers can efficiently generate diverse libraries of complex molecules. The provided protocols, grounded in established chemical principles and supported by safety and operational insights, are designed to empower drug development professionals in their quest for novel therapeutic agents.
References
- Benchchem.Synthesis routes of 5-Amino-2-bromobenzonitrile. Accessed January 10, 2026. [Link provided in search results]
- Benchchem.Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile. Accessed January 10, 2026. [Link provided in search results]
- Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.PMC - NIH. Accessed January 10, 2026. [Link provided in search results]
- SOME DERIVATIVES OF P-AMINOBENZONITRILE.ACS Publications. Accessed January 10, 2026. [Link provided in search results]
- Copper-I-Cyanide - Safety Data Sheet.Sigma-Aldrich. Accessed January 10, 2026. [Link provided in search results]
- Sandmeyer reaction - Wikipedia.Wikipedia. Accessed January 10, 2026. [Link provided in search results]
- This compound | 49674-16-0.ChemicalBook. Accessed January 10, 2026. [Link provided in search results]
- Safety Data Sheet: Sodium nitrite.Carl ROTH. Accessed January 10, 2026. [Link provided in search results]
- US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.Google Patents. Accessed January 10, 2026. [Link provided in search results]
- Sodium nitrite - Hazardous Substance Fact Sheet.New Jersey Department of Health. Accessed January 10, 2026. [Link provided in search results]
- Suzuki Coupling - Organic Chemistry Portal.Organic Chemistry Portal. Accessed January 10, 2026. [Link provided in search results]
- COPPER CYANIDE HAZARD SUMMARY.NJ.gov. Accessed January 10, 2026. [Link provided in search results]
- CN101585785A - Preparation method of o-aminobenzonitrile compounds.Google Patents. Accessed January 10, 2026. [Link provided in search results]
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.Organic Chemistry Portal. Accessed January 10, 2026. [Link provided in search results]
- Sandmeyer Reaction - experimental procedure and set up.YouTube. Accessed January 10, 2026. [Link provided in search results]
- Benchchem.Application Notes and Protocols for the Scale-up Synthesis of "2-Amino-4-cyclopropylbenzonitrile" Derivatives. Accessed January 10, 2026. [Link provided in search results]
- Benchchem.A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile. Accessed January 10, 2026. [Link provided in search results]
- 2-Aminobenzonitrile - ResearchGate.ResearchGate. Accessed January 10, 2026. [Link provided in search results]
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.TCI Chemicals. Accessed January 10, 2026. [Link provided in search results]
- Synthesis of 3- and 5-Amino Derivatives of Methylcytisine - ResearchGate.ResearchGate. Accessed January 10, 2026. [Link provided in search results]
- ICSC 1120 - SODIUM NITRITE.ILO and WHO. Accessed January 10, 2026. [Link provided in search results]
- New methods for the synthesis of substituted nitriles.Duquesne Scholarship Collection. Accessed January 10, 2026. [Link provided in search results]
- Sandmeyer Reaction - Organic Chemistry Portal.Organic Chemistry Portal. Accessed January 10, 2026. [Link provided in search results]
- SAFETY DATA SHEET - Copper(I) cyanide di(lithium chloride) complex.Sigma-Aldrich. Accessed January 10, 2026. [Link provided in search results]
- Buchwald–Hartwig amination - Wikipedia.Wikipedia. Accessed January 10, 2026. [Link provided in search results]
- SYNTHESIZING PD (II), RU (II) BENZONITRILE- PHENOTHIAZINE DERIVATIVE COMPLEXES...Anbar Journal of Agricultural Sciences. Accessed January 10, 2026. [Link provided in search results]
- 3-Amino-5-bromobenzonitrile | 49674-16-0.Pharmaffiliates. Accessed January 10, 2026. [Link provided in search results]
- Efficient Synthesis of 2-Aminoquinazoline Derivatives...MDPI. Accessed January 10, 2026. [Link provided in search results]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines...PMC. Accessed January 10, 2026. [Link provided in search results]
- Chemical structure of benzonitrile derivatives investigated.ResearchGate. Accessed January 10, 2026. [Link provided in search results]
- US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.Google Patents. Accessed January 10, 2026. [Link provided in search results]
- SAFETY DATA SHEET - Sodium Nitrite.Sigma-Aldrich. Accessed January 10, 2026. [Link provided in search results]
- Benchchem.Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile. Accessed January 10, 2026. [Link provided in search results]
- Renaissance of Sandmeyer-Type Reactions...ACS Publications. Accessed January 10, 2026. [Link provided in search results]
- Novel Easy to Synthesize Benzontrile Compounds...ACS Publications. Accessed January 10, 2026. [Link provided in search results]
- SAFETY DATA SHEET - Copper(I) cyanide.Fisher Scientific. Accessed January 10, 2026. [Link provided in search results]
- Recent advances in the Suzuki–Miyaura cross-coupling reaction...Green Chemistry (RSC Publishing). Accessed January 10, 2026. [Link provided in search results]
- Safety Data Sheet - Sodium Nitrite.BASF. Accessed January 10, 2026. [Link provided in search results]
- Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole...ACS Omega. Accessed January 10, 2026. [Link provided in search results]
- one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile...Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Accessed January 10, 2026. [Link provided in search results]
- Preparation method of aminobenzonitrile.Patsnap. Accessed January 10, 2026. [Link provided in search results]
- Buchwald-Hartwig Amination - Chemistry LibreTexts.Chemistry LibreTexts. Accessed January 10, 2026. [Link provided in search results]
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.Organic-Chemistry.org. Accessed January 10, 2026. [Link provided in search results]
Sources
- 1. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. This compound | 49674-16-0 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. nj.gov [nj.gov]
- 10. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
The Strategic Utility of 5-Amino-3-bromobenzonitrile in One-Pot Heterocyclic Synthesis: An Application Guide for Researchers
In the landscape of modern medicinal chemistry and drug discovery, the efficient construction of complex molecular architectures is paramount. Heterocyclic scaffolds form the backbone of a vast array of pharmaceuticals, and their synthesis often dictates the pace of discovery. Among the versatile building blocks available to the synthetic chemist, 5-Amino-3-bromobenzonitrile has emerged as a particularly valuable precursor for the one-pot synthesis of a diverse range of heterocyclic systems. Its unique substitution pattern, featuring a nucleophilic amino group, an electrophilic nitrile, and a readily functionalizable bromine atom, provides a strategic triad of reactive sites. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging this powerful reagent in one-pot synthetic strategies, offering detailed protocols, mechanistic insights, and practical considerations.
The Power of Convergence: Why One-Pot Syntheses?
Traditional multi-step syntheses, while foundational, are often plagued by drawbacks such as lower overall yields, increased consumption of solvents and reagents, and the need for purification of intermediates at each stage. One-pot reactions, particularly multicomponent reactions (MCRs), offer an elegant and resource-efficient alternative. By combining multiple reaction steps in a single flask without the isolation of intermediates, these processes enhance synthetic efficiency, reduce waste, and allow for the rapid generation of molecular diversity – a critical aspect of library synthesis for high-throughput screening. The strategic positioning of functional groups in this compound makes it an ideal candidate for such convergent synthetic designs.
Core Applications and Detailed Protocols
This guide will delve into the one-pot synthesis of several key heterocyclic families using this compound as the linchpin. The protocols provided are based on established methodologies and are designed to be reproducible and adaptable.
Synthesis of Substituted Quinazolines
Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The one-pot synthesis of quinazolines from this compound can be achieved through a copper-catalyzed tandem reaction with aldehydes. This approach leverages the in-situ formation of an amidine intermediate followed by intramolecular cyclization.
Reaction Workflow: One-Pot Quinazoline Synthesis
Caption: Workflow for the one-pot synthesis of quinazolines.
Detailed Protocol: Synthesis of 6-Bromo-2-arylquinazolines
-
To a sealed reaction vessel, add this compound (1.0 mmol), the desired aromatic aldehyde (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous dimethyl sulfoxide (DMSO) (5 mL) to the vessel.
-
Seal the vessel and heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 6-bromo-2-arylquinazoline.
Causality and Mechanistic Insights: The copper catalyst is crucial for facilitating the initial condensation between the amino group and the aldehyde, followed by an oxidative cyclization. The base is necessary to neutralize the acid formed during the reaction and to promote the key cyclization step. DMSO is an excellent solvent for this transformation due to its high boiling point and ability to dissolve the reactants and intermediates.
| Aldehyde Substituent | Reaction Time (h) | Yield (%) |
| 4-Methoxybenzaldehyde | 16 | 78 |
| 4-Chlorobenzaldehyde | 18 | 72 |
| 2-Naphthaldehyde | 20 | 65 |
| Thiophene-2-carboxaldehyde | 16 | 75 |
Multicomponent Synthesis of Fused Pyrimidines
The pyrimidine ring is another cornerstone of medicinal chemistry. One-pot multicomponent reactions provide a powerful avenue for the rapid assembly of complex fused pyrimidine systems. This compound can participate in these reactions, acting as the nitrogen-containing component.
Reaction Workflow: One-Pot Fused Pyrimidine Synthesis
Application Notes & Protocols: Microwave-Assisted Synthesis with 5-Amino-3-bromobenzonitrile
Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging microwave-assisted organic synthesis (MAOS) with the versatile building block, 5-Amino-3-bromobenzonitrile. We explore the fundamental principles of microwave chemistry and its profound impact on accelerating reaction timelines, improving yields, and promoting greener synthetic practices. The focus is on key, high-value transformations including Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, providing step-by-step protocols, mechanistic insights, and optimization strategies.
Introduction: The Synergy of a Privileged Scaffold and an Enabling Technology
1.1 The Strategic Value of this compound
This compound is a highly valuable scaffold in modern medicinal chemistry. Its trifunctional nature—an aromatic amine, a reactive aryl bromide, and a versatile nitrile group—offers orthogonal chemical handles for sequential, diversity-oriented synthesis.
-
The aryl bromide is an ideal substrate for a vast array of transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of carbon and heteroatom substituents.
-
The amino group serves as a key nucleophile or a directing group, and it is a common feature in pharmacologically active molecules for establishing crucial hydrogen bonding interactions with biological targets.
-
The nitrile moiety is a unique functional group; it can act as a hydrogen bond acceptor, a bioisostere for carbonyl groups, or be chemically transformed into other functionalities like tetrazoles or primary amines.[1] This versatility makes it a sought-after component in the design of inhibitors for enzymes such as kinases and proteases.[2]
1.2 Microwave-Assisted Organic Synthesis (MAOS): A Paradigm Shift from the Oil Bath
Conventional synthesis, relying on conductive heating via an external source (e.g., an oil bath), is often characterized by slow heating rates, uneven temperature distribution, and long reaction times. Microwave-assisted organic synthesis (MAOS) represents a fundamental improvement, utilizing microwave irradiation to heat the reaction mixture directly and volumetrically.[3][4]
The mechanism, known as dielectric heating, involves the direct interaction of microwaves with polar molecules or ions in the reaction mixture.[5] This interaction induces rapid molecular rotation and friction, generating heat instantaneously and uniformly throughout the sample.[6] The primary advantages of this approach are transformative:
-
Dramatically Reduced Reaction Times: Reactions that take hours or days with conventional heating can often be completed in minutes.[6][7]
-
Improved Yields and Purity: Uniform heating minimizes the formation of side products that often arise from thermal gradients and localized overheating.[4][7]
-
Enhanced Energy Efficiency: By heating only the reaction mixture and not the vessel, MAOS significantly reduces energy consumption, aligning with the principles of green chemistry.[3][8]
-
Access to Higher Temperatures: In sealed microwave vials, solvents can be heated well above their atmospheric boiling points, allowing for the acceleration of sluggish reactions that would otherwise be impractical.
This synergy between a versatile building block and a powerful heating technology enables chemists to accelerate the discovery and development of novel chemical entities.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound is primed for palladium-catalyzed cross-coupling, a cornerstone of modern organic synthesis for which the 2010 Nobel Prize in Chemistry was awarded. Microwave irradiation has proven exceptionally effective at accelerating these transformations.[9]
Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is one of the most robust and widely used cross-coupling methods.[10] It is instrumental in constructing the biaryl motifs prevalent in many pharmaceutical agents.
Mechanistic Rationale for Microwave Enhancement: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. Microwave heating can significantly accelerate all stages of this cycle, particularly the often rate-limiting oxidative addition of the aryl bromide to the Pd(0) complex and the final reductive elimination step to release the product and regenerate the catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with various arylboronic acids.
-
Equipment:
-
CEM Discover, Biotage Initiator, or similar dedicated microwave synthesizer.
-
10 mL microwave reaction vial with a magnetic stir bar.
-
Standard laboratory glassware for work-up.
-
-
Reagents:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)
-
Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Dimethylformamide (DMF)
-
-
Step-by-Step Procedure:
-
To a 10 mL microwave vial, add this compound (198 mg, 1.0 mmol).
-
Add the arylboronic acid (1.2 mmol, 1.2 equiv).
-
Add the base, K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).
-
Add 5 mL of a 4:1 mixture of 1,4-Dioxane and Water.
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer cavity.
-
Irradiate the mixture under the following conditions:
-
Temperature: 140 °C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: 200 W (dynamic power control)
-
Pre-stirring: 30 seconds
-
-
After the reaction is complete, allow the vial to cool to room temperature (<50 °C).
-
Work-up: Dilute the reaction mixture with Ethyl Acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
-
Data Table: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Time (min) | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | Dioxane/H₂O | 10 | 140 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | DMF | 15 | 150 | 88 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (3) | K₃PO₄ (3) | Dioxane/H₂O | 12 | 140 | 85 |
| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | Dioxane/H₂O | 10 | 140 | 90 |
Yields are based on isolated product after purification and are representative examples from literature-analogous procedures.[11][12]
Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of C(sp²)–N bonds, a critical transformation for synthesizing anilines and related structures found in countless bioactive molecules.[13] Applying this reaction to this compound enables the synthesis of substituted meta-phenylenediamines.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the choice of palladium precursor and, critically, the phosphine ligand. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often required to facilitate the reductive elimination step, which can be challenging for C-N bond formation.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used. The base is crucial for deprotonating the amine nucleophile and facilitating the catalytic cycle.
-
Solvent: Anhydrous, non-protic polar solvents like toluene, dioxane, or DMF are preferred to avoid quenching the strong base and interfering with the catalyst.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
This protocol provides a general method for coupling this compound with a secondary cyclic amine like morpholine.
Caption: General workflow for microwave-assisted Buchwald-Hartwig amination.
-
Equipment:
-
Dedicated microwave synthesizer.
-
10 mL microwave reaction vial, magnetic stir bar.
-
Glovebox or Schlenk line for handling air-sensitive reagents.
-
-
Reagents:
-
This compound
-
Amine (e.g., Morpholine, Piperidine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
-
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere (Argon/Nitrogen): To a 10 mL microwave vial, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol% Pd) and XPhos (14.3 mg, 0.03 mmol, 3 mol%).
-
Add this compound (99 mg, 0.5 mmol).
-
Add NaOtBu (67 mg, 0.7 mmol, 1.4 equiv).
-
Add anhydrous Toluene (3 mL).
-
Finally, add the amine (e.g., Morpholine, 60 µL, 0.6 mmol, 1.2 equiv).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in the microwave synthesizer.
-
Irradiate the mixture under the following conditions:
-
Temperature: 130 °C
-
Ramp Time: 1 minute
-
Hold Time: 20 minutes
-
Power: 150 W (dynamic)
-
Pre-stirring: 30 seconds
-
-
After cooling, dilute the reaction mixture with Dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Work-up: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material via silica gel chromatography to obtain the desired C-N coupled product.
-
Data Table: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Ligand | Base (equiv) | Solvent | Time (min) | Temp (°C) | Yield (%) |
| 1 | Morpholine | XPhos | NaOtBu (1.4) | Toluene | 20 | 130 | 91 |
| 2 | Piperidine | RuPhos | LHMDS (1.5) | Dioxane | 25 | 135 | 87 |
| 3 | N-Methylaniline | BINAP | Cs₂CO₃ (2.0) | Toluene | 30 | 150 | 75 |
| 4 | Indole | Xantphos | K₃PO₄ (3.0) | Dioxane | 30 | 150 | 82 |
Yields are based on isolated product and are representative examples from literature-analogous procedures.[14][15][16] This approach dramatically shortens reaction times from hours to minutes compared to conventional heating.[14]
References
- Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved January 10, 2026.
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved January 10, 2026.
- Patsnap Eureka. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Retrieved January 10, 2026.
- Unknown. (2024). Microwave assisted green organic synthesis. Retrieved January 10, 2026.
- Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis. Retrieved January 10, 2026.
- Unknown. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved January 10, 2026.
- ACS Publications. (n.d.). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Retrieved January 10, 2026.
- Unknown. (n.d.). Microwave Assisted Organic Synthesis. Retrieved January 10, 2026.
- Wiley. (n.d.). Microwave Assisted Organic Synthesis. Retrieved January 10, 2026.
- PMC. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved January 10, 2026.
- Unknown. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved January 10, 2026.
- Benchchem. (n.d.). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols. Retrieved January 10, 2026.
- Unknown. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach. Retrieved January 10, 2026.
- Unknown. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Retrieved January 10, 2026.
- Semantic Scholar. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved January 10, 2026.
- Unknown. (n.d.). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. Retrieved January 10, 2026.
- NIH. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Retrieved January 10, 2026.
- ResearchGate. (n.d.).
- Unknown. (n.d.). Microwave Assisted Synthesis of Five Membered Azaheterocyclic Systems. Retrieved January 10, 2026.
- PubMed Central. (n.d.). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Retrieved January 10, 2026.
- ResearchGate. (n.d.). Suzuki-Miyaura reaction catalyzed by 5 under microwave conditions a. Retrieved January 10, 2026.
- SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved January 10, 2026.
- NIH. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved January 10, 2026.
- ResearchGate. (n.d.). Buchwald-Hartwig aminations on bromoflavones | Download Table. Retrieved January 10, 2026.
- ResearchGate. (n.d.). Reactions of 3(5)
- RSC Publishing. (n.d.). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. Retrieved January 10, 2026.
- NIH. (n.d.). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Retrieved January 10, 2026.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 10, 2026.
- ResearchGate. (2009). Enaminonitrile in heterocyclic synthesis: Synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. Retrieved January 10, 2026.
- PMC - NIH. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved January 10, 2026.
- arkat usa. (n.d.).
- Bentham Science Publisher. (n.d.). Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines. Retrieved January 10, 2026.
- MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Retrieved January 10, 2026.
Sources
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Microwave assisted green organic synthesis [wisdomlib.org]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 12. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Reactions with 5-Amino-3-bromobenzonitrile
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Amino-3-bromobenzonitrile in Suzuki-Miyaura cross-coupling reactions. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the unique challenges presented by this substrate and improve your reaction yields. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions.
The structure of this compound, while a valuable building block, contains functionalities that can complicate the standard Suzuki-Miyaura catalytic cycle. The electron-donating amino group makes the aryl bromide electron-rich, which can hinder the crucial oxidative addition step.[1][2] Furthermore, the lone pair of electrons on the amino nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[3] This guide is designed to help you systematically diagnose and overcome these specific issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the Suzuki coupling of this compound in a direct question-and-answer format.
Q1: My reaction has failed or shows very low yield. What are the most likely causes?
Failure to obtain the desired product is often multifactorial. The primary culprits for an electron-rich and coordinating substrate like this compound are typically related to the catalyst system and reaction conditions.
Primary Causes & Immediate Actions:
-
Suboptimal Catalyst System: The combination of an electron-donating amino group and an electron-withdrawing nitrile group creates a challenging electronic environment. Standard catalysts like Pd(PPh₃)₄ may be inefficient because they struggle with the slow oxidative addition step characteristic of electron-rich aryl halides.[2]
-
Catalyst Inhibition: The amino group's lone pair can act as a ligand, binding to the palladium center and poisoning the catalyst.[3][4] This prevents the catalyst from participating in the desired catalytic cycle.
-
Inappropriate Base/Solvent Combination: The base is critical for activating the boronic acid, but its effectiveness is highly dependent on the solvent.[5] An unsuitable choice can halt the reaction or promote side reactions.
-
Reagent Degradation: Boronic acids can degrade via protodeboronation, especially under aqueous and basic conditions.[2] This side reaction consumes your nucleophilic partner.
-
Presence of Oxygen: Inadequate degassing allows oxygen to oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can also promote the unwanted homocoupling of the boronic acid.[6]
A logical first step in troubleshooting is to systematically evaluate these factors.
Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.
Q2: I suspect catalyst inhibition from the amino group. How can I mitigate this?
Catalyst inhibition is a prime suspect with this substrate.[3] There are two main strategies to address this: using a more robust catalyst system or temporarily modifying the substrate.
Solutions:
-
Employ Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (often called "Buchwald ligands") such as XPhos , SPhos , or RuPhos are designed to overcome these challenges.[2] Their steric bulk creates a "pocket" around the palladium atom that favors coordination of the aryl halide over the substrate's amino group, while their electron-rich nature accelerates both the oxidative addition and the final reductive elimination steps.[4][7]
-
Protect the Amino Group: A reliable, albeit longer, route is to protect the amino group before the coupling reaction. Converting it to an acetamide (-NHCOCH₃) significantly reduces its ability to coordinate with palladium.[3] This protecting group is stable under typical Suzuki conditions and can be easily removed afterward via acid or base hydrolysis.
Q3: What is the optimal catalyst and ligand system for this electron-rich substrate?
For challenging substrates, moving beyond generic catalysts is essential. The goal is to select a system that promotes the rate-limiting oxidative addition step.[2]
| Ligand / Catalyst System | Key Characteristics & Application Notes |
| Pd(OAc)₂ / SPhos or XPhos | Industry Standard for Difficult Couplings. Buchwald ligands are highly effective for electron-rich aryl bromides and chlorides.[2] They form highly active, monoligated Pd(0) species that readily undergo oxidative addition. |
| PdCl₂(dppf) | A Good Starting Point. While less robust than Buchwald ligands, dppf is a reliable bidentate ligand that often provides better results than PPh₃ for moderately challenging substrates. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-Donors. Ligands like IPr form very stable and active palladium complexes. PEPPSI-IPr is a commercially available precatalyst that is particularly effective.[8] |
| Pd(PPh₃)₄ | Often Ineffective. While a classic catalyst, it frequently fails with electron-rich or sterically hindered partners due to slow oxidative addition.[2] Use only as a baseline. |
Recommendation: Start with a second-generation Buchwald precatalyst (e.g., XPhos-Pd-G2) or a combination of Pd(OAc)₂ with SPhos or XPhos ligand. These systems are specifically designed for high performance with substrates like this compound.
Q4: How does my choice of base and solvent impact the reaction?
The base and solvent work in concert to facilitate the transmetalation step, where the organic group moves from boron to palladium.[5]
| Base | Common Solvents | Pros & Cons |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | Excellent for sensitive substrates. A moderately strong base that is highly effective and often minimizes side reactions. A top choice for this system.[3] |
| K₂CO₃, Na₂CO₃ | Dioxane/H₂O, THF/H₂O, DMF | Common and cost-effective. Generally reliable but can be less effective than K₃PO₄ for difficult couplings. Requires water as a co-solvent.[5] |
| Cs₂CO₃ | Dioxane, THF | Stronger carbonate. Can be more effective than K₂CO₃, especially in less polar solvents. |
| KOt-Bu | Toluene, THF (anhydrous) | Very strong, non-aqueous base. Can be highly effective but may promote decomposition of base-sensitive functional groups. Useful for anhydrous conditions.[8] |
Recommendation: A combination of K₃PO₄ in 1,4-Dioxane/H₂O (e.g., 5:1 ratio) is an excellent starting point. The water helps solubilize the inorganic base and facilitates the formation of the active boronate species.[2] Ensure solvents are properly degassed to remove oxygen.
Q5: I'm observing significant side products like homocoupling or protodeboronation. What can I do?
These side reactions compete with your desired product formation and consume your starting materials.
-
Protodeboronation: The boronic acid reacts with a proton source (often water) and is lost. This is a common issue, especially with electron-rich or heteroaromatic boronic acids.[2]
-
Solution 1: Use a Boronic Ester. Pinacol esters (-B(pin)) are more stable than their corresponding boronic acids and are less prone to protodeboronation.[2][6] They act as a "slow-release" source of the active boron species under the reaction conditions.
-
Solution 2: Minimize Water. While some water is often beneficial, use the minimum amount necessary (e.g., a 10:1 or 5:1 organic solvent to water ratio). Ensure your organic solvent is not overly wet.
-
Solution 3: Use a Milder Base. Avoid strong hydroxide bases (NaOH, KOH) which can accelerate this side reaction.[2] Stick with phosphates or carbonates.
-
-
Homocoupling (Glaser-Hay type): Two molecules of the boronic acid couple together.
-
Solution: Rigorous Exclusion of Oxygen. This side reaction is often promoted by Pd(II) species that form when the active Pd(0) catalyst is oxidized by air.[6] Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed before use.
-
Frequently Asked Questions (FAQs)
Q6: Should I protect the amino group? If so, how?
Yes, if other optimization strategies fail, protection is a highly reliable solution. As mentioned, converting the amine to an acetamide is the most common approach.[3]
-
Protection Step: React this compound with acetic anhydride in the presence of a mild base like pyridine or triethylamine.
-
Suzuki Coupling: Perform the Suzuki reaction on the protected N-(5-bromo-2-cyanophenyl)acetamide.
-
Deprotection Step: Remove the acetyl group using acidic (e.g., HCl in methanol) or basic (e.g., NaOH in H₂O/MeOH) hydrolysis to yield the final product.
While this adds steps, it often provides a much cleaner reaction and higher overall yield by completely eliminating catalyst inhibition by the amino group.
Q7: My boronic acid seems to be degrading. How can I improve its stability?
Beyond using pinacol esters, consider the quality and storage of your boronic acid. Some are sensitive to air and moisture over time. If you suspect degradation, it is best to use a fresh bottle or purify the existing material. Alternatively, you can form the corresponding potassium trifluoroborate salt (Ar-BF₃K), which is highly stable and often gives excellent results in Suzuki couplings.
Experimental Protocols & The Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving the palladium catalyst.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Protocol 1: Optimized Suzuki Coupling (Unprotected Amine)
This protocol uses a modern catalyst system designed for challenging substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid or pinacol ester (1.2-1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos-Pd-G2, 1-3 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 2-6 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling (Protected Amine)
This protocol involves the protection of the amino group prior to coupling.[3]
-
Protection: Dissolve this compound (1.0 equiv.) in dichloromethane (DCM). Add triethylamine (1.5 equiv.). Cool the solution to 0 °C and slowly add acetic anhydride (1.2 equiv.). Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Perform an aqueous work-up to isolate the N-(5-bromo-2-cyanophenyl)acetamide.
-
Suzuki Coupling: Follow the procedure in Protocol 1 , using the N-acetylated substrate. A standard base like K₂CO₃ may be sufficient here, as the substrate is less challenging.
-
Deprotection: Dissolve the purified coupled product in methanol and add aqueous HCl (e.g., 3M solution). Heat the mixture to reflux until the deprotection is complete (monitor by TLC/LC-MS). Neutralize the reaction with a base (e.g., NaHCO₃ solution) and extract the final product with an organic solvent.
By methodically addressing the potential points of failure—catalyst selection, reaction conditions, and substrate reactivity—you can significantly improve the yield and reliability of your Suzuki-Miyaura couplings with this compound.
References
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- BenchChem. (2025). Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide.
- PubMed. (2024).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- Journal of the American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
- ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling?
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Xingwei Li Group. (2024).
- ResearchGate. (n.d.). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid.
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
- ResearchGate. (n.d.).
- Reddit. (2024). Struggling with Suzuki Reaction.
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Domainex. (2024).
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- NIH National Library of Medicine. (2016).
- BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- BenchChem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
- ResearchGate. (n.d.).
Sources
Technical Support Center: Synthesis of 5-Amino-3-bromobenzonitrile
Welcome to the technical support guide for the synthesis of 5-Amino-3-bromobenzonitrile (CAS 49674-16-0). This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) encountered by researchers and drug development professionals. Our goal is to equip you with the expertise to navigate the common challenges in this synthesis, ensuring high purity and yield.
I. Synthesis Overview & Key Challenges
The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates. The primary challenge lies in achieving high regioselectivity during the bromination of the starting material, 3-aminobenzonitrile. The molecule possesses two directing groups—an activating amino group (-NH₂) and a deactivating cyano group (-CN)—which complicates the electrophilic substitution pathway. This guide will address the byproducts arising from this complex reactivity and provide strategies for their mitigation.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction produced multiple isomers. How can I identify the main byproducts and what causes their formation?
A1: Identification and Mechanism of Isomer Formation
During the electrophilic bromination of 3-aminobenzonitrile, the primary byproducts are other isomers of aminobromobenzonitrile. The formation of these isomers is governed by the directing effects of the substituents on the aromatic ring.
-
-NH₂ Group (Amino): This is a strongly activating, ortho-, para- directing group. It donates electron density to the ring through resonance, stabilizing the arenium ion intermediate when the electrophile (Br⁺) adds to the positions ortho or para to it.
-
-CN Group (Cyano): This is a deactivating, meta- directing group. It withdraws electron density from the ring, making electrophilic substitution slower.
The interplay of these effects leads to a mixture of products. The desired product, this compound, results from bromination at the C5 position, which is ortho to the activating amino group and meta to the deactivating cyano group.
Common Isomeric Byproducts:
| Byproduct Name | Position of Bromine | Rationale for Formation |
| 3-Amino-5-bromobenzonitrile | C5 (Desired Product) | ortho to -NH₂ (activating) and meta to -CN (deactivating). Kinetically and thermodynamically favored. |
| 3-Amino-2-bromobenzonitrile | C2 | ortho to -NH₂. Steric hindrance from the adjacent cyano group can make this less favorable. |
| 3-Amino-4-bromobenzonitrile | C4 | para to -NH₂. This position is electronically activated, but reaction here is less common than at C5. |
| 3-Amino-6-bromobenzonitrile | C6 | ortho to -NH₂. Electronically activated. |
Identification: The most reliable method for identifying and quantifying these isomers is High-Performance Liquid Chromatography (HPLC) coupled with a reference standard for the desired product.[1][2][3] Positional isomers will have distinct retention times. NMR spectroscopy can also be used to confirm the substitution pattern of isolated impurities.
Q2: I'm observing a significant amount of a dibrominated byproduct. How can I prevent this?
A2: Controlling Over-bromination
The formation of 3-Amino-2,5-dibromobenzonitrile or other dibrominated species is a common issue, as the amino group strongly activates the ring towards multiple substitutions.
Causality: Over-bromination occurs when the reaction conditions are too harsh or when an excess of the brominating agent is used. The mono-brominated product is still an activated aromatic ring and can react further with the electrophile.
Troubleshooting Strategies:
-
Stoichiometry Control: Use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the brominating agent (like N-Bromosuccinimide, NBS) to ensure the starting material is consumed before significant dibromination can occur.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C). This reduces the reaction rate and increases selectivity, disfavoring the higher activation energy pathway of the second bromination.[4]
-
Choice of Brominating Agent: Use a milder brominating agent. NBS is often preferred over liquid bromine (Br₂) because it provides a low, steady concentration of Br₂ in the reaction mixture, which helps to prevent over-bromination.[5]
-
Solvent Effects: Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are often used. Methanol can sometimes be used but may participate in side reactions.[6]
Q3: My reaction yield is low, and the crude product is very impure. Is there a cleaner synthetic route?
A3: Alternative Synthesis via Reduction
Yes, an alternative and often cleaner route is the reduction of 3-bromo-5-nitrobenzonitrile. This method avoids the challenges of regioselective bromination.
Workflow: The synthesis involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation is typically high-yielding and does not affect the bromo or cyano groups under the right conditions.
Advantages:
-
High Selectivity: The positions of the bromo and cyano groups are pre-defined in the starting material, eliminating the formation of isomeric byproducts.
-
High Purity: The primary impurity is often the unreacted starting material, which can be easily separated.
Common Reducing Agents:
-
Metal/Acid Systems: Zinc powder in acetic acid or iron in hydrochloric acid are effective and cost-efficient.[1][7]
-
Catalytic Hydrogenation: Using H₂ gas with a catalyst like Palladium on carbon (Pd/C) is another clean method.
A detailed protocol for the reduction route is provided in Section IV.
III. Reaction Pathways and Troubleshooting Logic
The following diagrams illustrate the key reaction pathways and a logical flow for troubleshooting common issues.
Caption: Main synthesis via bromination and common byproduct pathways.
Caption: Troubleshooting workflow for synthesis of this compound.
IV. Detailed Experimental Protocols
Protocol 1: Synthesis via Bromination of 3-Aminobenzonitrile
This protocol is optimized for selectivity to minimize byproduct formation.
Materials:
-
3-Aminobenzonitrile
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Dissolve 3-aminobenzonitrile (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve NBS (0.95 eq.) in anhydrous DCM.
-
Add the NBS solution dropwise to the cooled 3-aminobenzonitrile solution over 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.[8]
Protocol 2: Synthesis via Reduction of 3-bromo-5-nitrobenzonitrile
This protocol provides a high-purity alternative to the bromination route.[1]
Materials:
-
3-bromo-5-nitrobenzonitrile
-
Zinc powder (Zn)
-
Acetic acid (CH₃COOH)
-
Methanol (MeOH)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate/Hexane for chromatography
Procedure:
-
Dissolve 3-bromo-5-nitrobenzonitrile (1.0 eq.) in methanol in a round-bottom flask.
-
Cool the solution in an ice water bath.
-
To the stirred solution, add zinc powder (4.0 eq.) followed by the sequential addition of acetic acid (8.0 eq.). An exothermic reaction may be observed.
-
Allow the reaction to stir for 2 hours, monitoring by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove excess zinc and inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product using silica gel chromatography with a gradient of 0 to 50% ethyl acetate in hexane as the eluent.
-
Collect and concentrate the fractions containing the desired product to yield this compound as a solid.[1]
V. Analytical Methods for Purity Assessment
A robust analytical method is crucial for confirming product identity and purity.
| Analytical Method | Purpose | Typical Parameters |
| HPLC | Purity assessment and separation of isomers. | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile/water with 0.05% trifluoroacetic acid. Detection: UV at 254 nm.[1] |
| ¹H NMR | Structural confirmation of the desired product and isolated byproducts. | Solvent: DMSO-d₆ or CDCl₃. The number of aromatic protons and their splitting patterns will confirm the substitution pattern. |
| LC-MS | Confirmation of molecular weight of the product and any observed impurities. | Provides the mass-to-charge ratio (m/z) corresponding to the expected product and byproducts (e.g., dibrominated species).[1] |
VI. References
-
PubChem. (n.d.). 3-Aminobenzonitrile. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. (n.d.). 3-Amino-5-bromobenzonitrile. [Link]
-
Pathak, S., & Kundu, A. (n.d.). Monobromomalononitrile: an efficient regioselective mono brominating agent towards active methylene compounds and enamines under mild conditions. Royal Society of Chemistry. [Link]
-
Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Google Patents. (n.d.). Process for the preparation of 3-aminobenzonitrile replace.
-
Zhang, L., et al. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Center for Biotechnology Information. [Link]
-
Analytical Methods (RSC Publishing). (n.d.). Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. [Link]
-
Google Patents. (n.d.). Preparation method of (R) -3-aminobutanol.
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
Chemistry Steps. (n.d.). Activating and Deactivating Groups. [Link]
-
Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. [Link]
-
ResearchGate. (2017). How to do the bromination of 1-(triisopropylsilyl)pyrrole in C-3 using NBS?. [Link]
-
Michigan State University. (n.d.). Aromatic Reactivity. [Link]
-
Narender, N., et al. (2010). Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone. Synthesis. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]
-
PubChem. (n.d.). 3-Bromobenzonitrile. National Center for Biotechnology Information. [Link]
-
Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. [Link]
Sources
- 1. This compound | 49674-16-0 [chemicalbook.com]
- 2. Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Monobromomalononitrile: an efficient regioselective mono brominating agent towards active methylene compounds and enamines under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. zenodo.org [zenodo.org]
- 7. 3-AMINO-5-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: A Troubleshooting Guide for the Bromination of Aminobenzonitriles
Welcome to our dedicated technical support center for the bromination of aminobenzonitriles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve experimental challenges effectively. This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab.
Section 1: Frequently Asked Questions & Initial Troubleshooting
This section addresses the most common initial hurdles and questions that arise during the planning and execution of the bromination of aminobenzonitriles.
Q1: My bromination of 4-aminobenzonitrile is resulting in a mixture of polybrominated products, not the desired mono-brominated compound. What's going on?
A1: This is a classic case of over-reactivity. The amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution reactions.[1][2][3][4] It strongly donates electron density into the benzene ring, making the ortho and para positions highly susceptible to electrophilic attack.[2] When you use a strong brominating agent like bromine (Br₂), the reaction is often too fast and difficult to control, leading to the formation of di- or even tri-brominated products.
Initial Corrective Actions:
-
Reduce the reactivity of the substrate: The most effective strategy is to temporarily "tame" the activating amino group by converting it into an amide (e.g., an acetanilide). The acetyl group is electron-withdrawing, which moderates the activating effect of the nitrogen, allowing for more controlled, mono-bromination.[5]
-
Use a milder brominating agent: N-Bromosuccinimide (NBS) is often a better choice than elemental bromine for moderately activated systems as it provides a slow, controlled source of electrophilic bromine.[6][7][8]
Q2: I'm observing poor regioselectivity in my reaction with 3-aminobenzonitrile, getting a mixture of isomers. How can I improve the yield of the desired product?
A2: Poor regioselectivity arises from the competing directing effects of the amino and nitrile groups. The amino group is an ortho, para-director, while the nitrile group (-CN) is a meta-director and a deactivating group.[1] The powerful activating nature of the amino group typically dominates, but the deactivating effect of the nitrile group can still influence the substitution pattern, leading to mixtures.
Strategies for Enhancing Regioselectivity:
-
Solvent Choice: The polarity of the solvent can influence selectivity. Non-polar solvents like carbon disulfide (CS₂) can sometimes favor the formation of a single isomer compared to polar solvents like water or acetic acid.[9]
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C or below) can enhance selectivity by favoring the reaction pathway with the lowest activation energy, which often corresponds to the formation of the sterically less hindered isomer.[10]
-
Protecting Group Strategy: As mentioned in A1, converting the amino group to an amide can significantly improve regioselectivity by introducing steric bulk that disfavors substitution at the ortho positions, thereby promoting para-substitution.[5]
Q3: My reaction is not proceeding to completion, and I have a significant amount of starting material left. What are the likely causes?
A3: Incomplete conversion can stem from several factors:
-
Insufficiently Active Brominating Agent: If your aminobenzonitrile is substituted with other electron-withdrawing groups, the overall ring system may be too deactivated for a mild brominating agent like NBS alone.
-
Reagent Degradation: N-Bromosuccinimide can degrade over time, especially with exposure to light and moisture.[11] Similarly, solutions of bromine can lose their potency.
-
Poor Solubility: If the aminobenzonitrile starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.[12]
Troubleshooting Steps:
-
Increase Electrophilicity: For deactivated rings, you may need to use a more potent brominating system. Using elemental bromine with a Lewis acid catalyst like FeBr₃ can increase the electrophilicity of the bromine.[13]
-
Verify Reagent Quality: It is good practice to purify NBS by recrystallization if it appears discolored (yellow or brown).[14]
-
Address Solubility Issues: If solubility is an issue, consider a co-solvent system or gently heating the mixture to ensure complete dissolution before adding the brominating agent.[12] A solvent screening experiment can be highly beneficial.
Section 2: Advanced Troubleshooting & Side Reactions
This section delves into more complex issues and common side reactions that can complicate your synthesis and purification.
Q4: I'm observing a dark, tarry byproduct in my reaction mixture. What is it and how can I prevent it?
A4: The formation of dark, insoluble byproducts is often due to oxidation of the aniline substrate.[15] The amino group is susceptible to oxidation, especially with strong oxidizing agents or under harsh reaction conditions. Elemental bromine can act as an oxidant.
Mitigation Strategies:
-
Protect the Amino Group: Converting the amine to an amide is a highly effective way to prevent oxidation.
-
Use a Milder Reagent: N-Bromosuccinimide is generally less prone to causing oxidation side reactions compared to elemental bromine.[6]
-
Control Reaction Temperature: Running the reaction at low temperatures can help to suppress oxidation pathways.
-
Degas Solvents: Removing dissolved oxygen from your solvents by sparging with an inert gas like nitrogen or argon can also minimize oxidative side reactions.
Q5: I'm attempting a benzylic bromination on a methyl-substituted aminobenzonitrile using NBS and a radical initiator, but I'm getting ring bromination instead. Why is this happening?
A5: This is a classic case of competing reaction pathways. While NBS in the presence of a radical initiator (like AIBN or benzoyl peroxide) is the standard method for benzylic bromination, the aminobenzonitrile ring is highly activated towards electrophilic aromatic substitution.[7][8] The electrophilic pathway is likely outcompeting the free radical pathway.
Workflow for Successful Benzylic Bromination:
Caption: Workflow for selective benzylic bromination.
By protecting the amino group, you significantly reduce the nucleophilicity of the aromatic ring, thereby shutting down the electrophilic substitution pathway and allowing the desired free-radical benzylic bromination to proceed.[16]
Q6: My purification by column chromatography is difficult, with the product streaking or being difficult to separate from byproducts. What are some tips for purification?
A6: Amines are notoriously tricky to purify by silica gel chromatography due to their basicity. The lone pair on the nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and streaking.
Purification Best Practices:
-
Neutralize the Silica: Pre-treating your silica gel with a small amount of a tertiary amine, like triethylamine (~1% v/v in your eluent), can neutralize the acidic sites and significantly improve peak shape.
-
Recrystallization: If your product is a solid, recrystallization is often a more effective purification method than chromatography for removing minor impurities.
-
Acid-Base Extraction: An aqueous workup involving an acid-base extraction can be very effective for removing non-basic impurities before chromatography. Dissolve the crude product in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to protonate your amine and pull it into the aqueous layer. Then, basify the aqueous layer and extract your purified amine back into an organic solvent.
Section 3: Experimental Protocols & Data
This section provides a detailed, step-by-step protocol for a common bromination procedure and a table summarizing key reaction parameters.
Protocol 1: Controlled Mono-bromination of 4-Aminobenzonitrile via Acetanilide Protection
Objective: To synthesize 4-acetamido-3-bromobenzonitrile with high regioselectivity.
Step 1: Protection of the Amino Group
-
In a 250 mL round-bottom flask, dissolve 4-aminobenzonitrile (10.0 g, 84.6 mmol) in 100 mL of acetic acid.
-
To this solution, add acetic anhydride (9.5 mL, 101.5 mmol, 1.2 equiv) dropwise with stirring.
-
Heat the reaction mixture to 50 °C for 30 minutes.
-
Allow the mixture to cool to room temperature, then pour it into 500 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry to yield 4-acetamidobenzonitrile.
Step 2: Bromination of the Protected Substrate
-
In a 500 mL flask protected from light, dissolve the dried 4-acetamidobenzonitrile (12.7 g, 79.3 mmol) in 200 mL of glacial acetic acid.
-
Add N-Bromosuccinimide (NBS) (14.8 g, 83.3 mmol, 1.05 equiv) in one portion.
-
Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into 1 L of ice-cold water.
-
Collect the precipitate by vacuum filtration, wash with cold water, and then with a cold solution of sodium bisulfite to quench any remaining bromine.
-
Recrystallize the crude product from ethanol to obtain pure 4-acetamido-3-bromobenzonitrile.
Step 3: Deprotection (if desired)
-
Reflux the 4-acetamido-3-bromobenzonitrile in a mixture of ethanol and concentrated hydrochloric acid (3:1) for 2-4 hours.
-
Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the free amine, 4-amino-3-bromobenzonitrile.
-
Collect the product by filtration, wash with water, and dry.
Table 1: Brominating Agent Selection Guide
| Reagent | Substrate Activity | Common Conditions | Pros | Cons |
| Br₂ / Acetic Acid | Highly Activated | Room Temperature | Inexpensive, readily available | Low selectivity, risk of polybromination and oxidation[15] |
| N-Bromosuccinimide (NBS) | Activated / Moderately Activated | Acetonitrile or Acetic Acid, RT | High selectivity, milder conditions, solid reagent[6][8] | More expensive than Br₂, can be a radical source[16] |
| Br₂ / FeBr₃ | Deactivated | CCl₄ or CH₂Cl₂, Reflux | Powerful, for unreactive rings | Harsh conditions, requires anhydrous setup[13] |
| Pyridinium Tribromide | Activated | THF or CH₂Cl₂, RT | Solid, safer to handle than Br₂ | Can be less reactive than Br₂ |
Section 4: Safety & Handling
Q7: What are the essential safety precautions when working with brominating agents?
A7: Both elemental bromine and N-Bromosuccinimide are hazardous and must be handled with appropriate care in a well-ventilated chemical fume hood.
-
N-Bromosuccinimide (NBS):
-
Hazards: Corrosive, causes severe skin burns and eye damage, harmful if swallowed.[11][17] It may also cause an allergic skin reaction.[18]
-
Handling: Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[18][19] Avoid inhaling dust by handling it carefully. Keep away from combustible materials as it is an oxidizing agent.[18]
-
-
Elemental Bromine (Br₂):
-
Hazards: Highly corrosive, toxic, and causes severe burns upon contact with skin, eyes, or respiratory tract. It is also an oxidizer.
-
Handling: Always handle liquid bromine in a fume hood. Wear heavy-duty gloves (e.g., butyl rubber) and full-face protection. Have a bromine spill kit readily available, which should include a quenching agent like sodium thiosulfate solution.
-
References
- Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
- Common Organic Chemistry.
- ResearchGate. How to do the bromination of 1-(triisopropylsilyl)pyrrole in C-3 using NBS?[Link]
- Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
- Google Patents.
- Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
- Newera-spectro. Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423. [Link]
- Master Organic Chemistry.
- Carl ROTH.
- Chemistry Steps.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Beilstein Journal of Organic Chemistry. Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. [Link]
- Google Patents. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
- YouTube.
- Quick Company.
- MSU chemistry.
- Reddit.
- YouTube.
- YouTube. Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). [Link]
- Chemistry LibreTexts. 7.
- RSC Publishing. Monobromomalononitrile: an efficient regioselective mono brominating agent towards active methylene compounds and enamines under mild conditions. [Link]
- ResearchGate. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]
- Beilstein Journals. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]
- YouTube.
- YouTube.
- Google Patents.
- ResearchGate. On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. [Link]
- Chemistry LibreTexts. 16.
- Reddit.
- Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]
- Google Patents. FR2994659A1 - PROCESS FOR EXTRACTING AND PURIFYING SODIUM BROMIDE.
- YouTube. N- BromoSuccinimide (NBS) in organic chemistry/ Free radical substitution mechanism. [Link]
- YouTube. Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Regio Selective Molecular Bromination Of Substituted Aniline [quickcompany.in]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Bromination - Wordpress [reagents.acsgcipr.org]
- 16. youtube.com [youtube.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. carlroth.com [carlroth.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Purification of 5-Amino-3-bromobenzonitrile
Welcome to the technical support center for handling and purifying 5-Amino-3-bromobenzonitrile (CAS 49674-16-0). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the purification of this key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a crude sample of this compound?
When synthesizing this compound, particularly through the common route of reducing 3-bromo-5-nitrobenzonitrile, several types of impurities can arise. Understanding these is the first step toward effective purification.
-
Unreacted Starting Material: The most common impurity is the starting material, 3-bromo-5-nitrobenzonitrile . Its presence indicates an incomplete reduction reaction. Due to the significant difference in polarity between the nitro (-NO₂) and amino (-NH₂) groups, this impurity is typically straightforward to separate.
-
Reaction Byproducts: The use of reducing agents like zinc powder in acetic acid can sometimes lead to minor byproducts.[1] Over-reduction or side reactions, though less common for this specific transformation, are possibilities. Another potential source of impurities arises from the cyano group (-CN), which can undergo hydrolysis to an amide or carboxylic acid under harsh acidic or basic conditions, although this is less likely under standard workup procedures.[2]
-
Positional Isomers: Depending on the synthetic route of the precursor, trace amounts of other isomers, such as 2-Amino-5-bromobenzonitrile or 4-Amino-3-bromobenzonitrile, could be present.[3][4][5] These can be challenging to separate due to their similar chemical properties.
-
Degradation Products: Aromatic amines can be susceptible to oxidation over time, leading to colored impurities. Proper storage in a cool, dry, and dark place under an inert atmosphere is recommended to minimize degradation.[6][7]
Q2: How can I effectively assess the purity of my this compound sample before and after purification?
A multi-technique approach is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method for real-time reaction monitoring and purity assessment. It provides a qualitative view of the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the industry standard.[1] It can precisely determine the percentage of your desired compound and detect even minor impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final product and identifying impurities if their concentration is significant enough (typically >1%).[1][8] The presence of unexpected peaks can indicate residual solvents or structural impurities.
| Technique | Typical Parameters | Purpose & Interpretation |
| TLC | Stationary Phase: Silica Gel 60 F254Mobile Phase: 30-50% Ethyl Acetate in Hexane | Qualitative Purity Check: The target compound is polar and should have a moderate Rf value. Impurities like the nitro-precursor will be less polar (higher Rf). Highly polar impurities will remain near the baseline. A single spot indicates high purity. |
| HPLC | Column: C18 Reverse-Phase[1][9]Mobile Phase: Gradient of Acetonitrile/Water with 0.05% TFA[1] | Quantitative Purity Analysis: Provides area-under-the-curve percentage purity. The retention time for this compound is relatively short on a standard C18 column.[1] |
| ¹H NMR | Solvent: DMSO-d₆ or CDCl₃ | Structural Confirmation & Impurity ID: Look for the characteristic aromatic proton signals and the broad amine singlet.[1] Impurity peaks, such as those from residual ethyl acetate or grease, can be easily identified. |
Q3: What are the principal laboratory-scale methods for purifying this compound?
For this specific molecule, two primary methods are highly effective, chosen based on the impurity profile and the scale of the experiment.
-
Silica Gel Column Chromatography: This is the most robust and widely cited method for purifying this compound.[1] It separates compounds based on their differential adsorption to the polar silica stationary phase. Because the amino group is significantly more polar than the precursor nitro group, this technique provides excellent separation.
-
Recrystallization: If the crude material is of relatively high purity (>90%) and the main impurity is the non-polar starting material, recrystallization can be a more efficient and scalable purification technique.[10] This method relies on the differences in solubility of the compound and its impurities in a chosen solvent at different temperatures.
Troubleshooting Guide: Experimental Protocols & Solutions
Method 1: Purification by Silica Gel Column Chromatography
This is the go-to method for removing a wide range of impurities with differing polarities.
Q4: What is a reliable, step-by-step protocol for purifying this compound via column chromatography?
This protocol is designed for purifying approximately 1-5 grams of crude material.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Hexane and Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes or flasks
Step-by-Step Protocol:
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of your crude material in ethyl acetate or dichloromethane.
-
Run a TLC using a 3:7 mixture of Ethyl Acetate (EtOAc) to Hexane as the mobile phase.
-
Goal: Aim for an Rf value of ~0.3 for your target compound. Adjust the solvent ratio if necessary. More EtOAc will increase the Rf; more hexane will decrease it.
-
-
Column Packing (Slurry Method):
-
Secure your column vertically. Add a small plug of cotton or glass wool and a layer of sand.
-
In a separate beaker, create a slurry of silica gel in your initial, low-polarity eluent (e.g., 10% EtOAc in Hexane).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica bed to prevent disturbance.
-
Drain the solvent until it is level with the top sand layer. Never let the column run dry.
-
-
Loading the Sample:
-
Dissolve your crude product in a minimal amount of dichloromethane or your eluent.
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent.
-
Carefully add your sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with a low-polarity solvent system (e.g., 10-20% EtOAc in Hexane). This will wash out non-polar impurities.
-
Gradually increase the polarity of the eluent. A typical gradient might be from 20% to 50% EtOAc in Hexane.[1]
-
Collect fractions in separate test tubes. Monitor the separation by collecting TLC spots from each fraction.
-
-
Analysis and Product Isolation:
-
Run a TLC of the collected fractions to identify which ones contain the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
-
Workflow: Column Chromatography Purification
Caption: Workflow for purifying this compound by column chromatography.
Q5: Troubleshooting Column Chromatography: What should I do if...
-
"...the separation between my product and an impurity is poor?"
-
Cause: The chosen solvent system may not be optimal. The relative polarity difference between your eluent and your compounds is not sufficient to achieve separation.
-
Solution: Decrease the polarity of the eluent significantly and run a shallower gradient. For example, instead of starting with 20% EtOAc/Hexane, start with 5% or 10%. This will keep all compounds on the column longer and allow more time for separation to occur. Consider trying a different solvent system altogether, such as Dichloromethane/Methanol, if an EtOAc/Hexane system fails.
-
-
"...my product won't elute from the column?"
-
Cause: The eluent is not polar enough to displace the highly polar amino group from the silica gel. Amines can sometimes interact strongly with the acidic silanol groups on the silica surface.
-
Solution: Increase the polarity of your mobile phase. If you are at 50% EtOAc/Hexane, try moving to 70% or even 100% EtOAc. If the product still does not elute, adding a small percentage (0.5-1%) of a more polar solvent like methanol or a few drops of triethylamine (to neutralize acidic sites on the silica) can be very effective.
-
-
"...I'm experiencing low recovery of the final product?"
-
Cause: The compound may be irreversibly adsorbing to the silica gel, or it may be "streaking" down the column, leading to contamination across many fractions. This is common with primary amines.
-
Solution: Deactivate the silica gel before packing. This can be done by adding 1% triethylamine to your eluent system during column packing and elution. The triethylamine will occupy the acidic sites on the silica that strongly bind to your amine product, allowing it to elute more cleanly and improving recovery.
-
Method 2: Purification by Recrystallization
This method is ideal for purifying batches of material that are already substantially pure, removing smaller amounts of less-soluble or more-soluble impurities.
Q6: How do I perform a recrystallization for this compound?
Principle of Recrystallization: The core principle is to find a solvent in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[10]
Step-by-Step Protocol:
-
Solvent Selection: This is the most critical step.[10] Test small amounts of your crude product in various solvents to find a suitable one. See the table below for suggestions. An ideal solvent will dissolve the compound when hot but allow it to crystallize upon cooling. Mixed solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane) are also very effective.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the mixture to boiling (using a hot plate and a condenser) while stirring.
-
Hot Filtration (If Necessary): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Do not disturb the flask during this period. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.
| Solvent/System | Rationale for Use | Potential Issues |
| Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol, then add hot water dropwise until the solution becomes cloudy (saturation point). Re-heat to clarify and then cool. | Finding the right ratio can be tricky. Adding too much water can cause the product to "oil out". |
| Ethyl Acetate/Hexane | A very common and effective system.[11] Dissolve in a minimum of hot ethyl acetate, then add hexane until cloudy. | Both solvents are highly flammable. Ensure no open flames are present. |
| Toluene | Aromatic compounds often crystallize well from toluene. | Higher boiling point requires more careful handling. |
Workflow: Recrystallization Purification
Caption: General workflow for purification by recrystallization.
Q7: Troubleshooting Recrystallization: What should I do if...
-
"...my compound 'oils out' instead of forming crystals?"
-
Cause: The solution has become supersaturated too quickly, or the boiling point of the solvent is higher than the melting point of your compound. Oiling out is common when the solubility of the compound is too high in the chosen solvent, even when cold.
-
Solution: Re-heat the solution to dissolve the oil. Add more solvent to reduce the concentration, then allow it to cool much more slowly. If it persists, you may need to choose a different solvent system where the compound's solubility is lower.
-
-
"...no crystals form, even after cooling in an ice bath?"
-
Cause: The solution is not sufficiently supersaturated. This can happen if too much solvent was added initially, or if the compound is simply too soluble.
-
Solution:
-
Scratch: Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seed: Add a tiny crystal of the pure compound (if available) to the solution to initiate crystallization.
-
Concentrate: Evaporate some of the solvent to increase the concentration of your compound and then try cooling again.
-
-
-
"...the final crystals are still impure?"
-
Cause: The impurity may have very similar solubility properties to your product, causing it to co-crystallize. Alternatively, rapid crystallization may have trapped impurities within the crystal lattice.
-
Solution: Repeat the recrystallization process. A second recrystallization is often sufficient to achieve high purity. Ensure the initial cooling phase is as slow as possible to allow for the formation of a more ordered (and purer) crystal lattice. If co-crystallization is a persistent issue, you may need to revert to column chromatography for a different mode of separation.
-
References
- CAS No : 49674-16-0 | Product Name : 3-Amino-5-bromobenzonitrile | Pharmaffiliates. (n.d.).
- Process for the preparation of 3-aminobenzonitrile replace - Google Patents. (n.d.).
- Benzonitrile-impurities - Pharmaffiliates. (n.d.).
- Separation of 2-Amino-5-bromobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
- one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ - Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS). (n.d.).
- Method for crystallization of amino acids - Google Patents. (n.d.).
- 3-Bromobenzonitrile | C7H4BrN - PubChem. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- Performing Column Chromatography - YouTube. (2023, March 10).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- Process for the preparation of substituted 3-aminobenzonitriles - Google Patents. (n.d.).
- SI-1 Metal-free synthesis of nitriles from aldehydes using N-Boc-O-tosylhydroxylamine as nitrogen source - The Royal Society of Chemistry. (n.d.).
- α-Aminonitrile synthesis by cyanation - Organic Chemistry Portal. (n.d.).
Sources
- 1. This compound | 49674-16-0 [chemicalbook.com]
- 2. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. H55483.06 [thermofisher.com]
- 5. 114344-60-4|2-Amino-3-bromobenzonitrile|BLD Pharm [bldpharm.com]
- 6. echemi.com [echemi.com]
- 7. 49674-16-0|this compound|BLD Pharm [bldpharm.com]
- 8. This compound(49674-16-0) 1H NMR [m.chemicalbook.com]
- 9. Separation of 2-Amino-5-bromobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. mt.com [mt.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 5-Amino-3-bromobenzonitrile
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for cross-coupling reactions involving the challenging substrate, 5-Amino-3-bromobenzonitrile. The inherent electronic and coordinating properties of this molecule can often lead to difficulties in achieving high yields and purity. This resource will equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: The primary challenges with this substrate stem from its electronic nature and potential for catalyst inhibition. The electron-donating amino group can increase the electron density of the aromatic ring, which can slow down the oxidative addition step in the catalytic cycle.[1] Furthermore, the nitrogen atoms of both the amino and nitrile groups can act as Lewis bases and coordinate to the palladium catalyst, forming inactive or less active species that can hinder or halt the reaction.[2][3]
Q2: What are the initial signs of a suboptimal catalyst loading in my reaction?
A2: Several observations can point towards a non-optimal catalyst loading:
-
Low or no conversion: This is the most direct indicator that the catalyst is not performing efficiently.[4]
-
Formation of side products: Significant formation of homocoupling products (dimerization of the starting materials) or dehalogenation (replacement of bromine with hydrogen) can suggest issues with the catalyst's activity or stability.[3][5]
-
Reaction stalling: The reaction may start but fails to proceed to completion, indicating potential catalyst deactivation over time.[6][7]
Q3: Is a higher catalyst loading always better for difficult substrates?
A3: Not necessarily. While increasing the catalyst loading can sometimes overcome sluggish reactions, excessively high loadings can lead to detrimental effects.[8] These can include increased side reactions, difficulties in product purification due to residual catalyst, and higher overall cost.[9][10] The goal is to find the minimum effective catalyst loading that provides a good balance between reaction rate, yield, and purity.
Q4: How does the choice of ligand affect catalyst loading optimization?
A4: The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle.[11] For electron-rich substrates like this compound, bulky and electron-rich phosphine ligands are often beneficial as they promote the oxidative addition step.[1][12] The choice of ligand directly impacts the catalyst's activity and stability, and therefore, the optimal loading will be highly dependent on the specific ligand used. A more efficient ligand will generally allow for a lower catalyst loading.[13]
Troubleshooting Guide: Low Yield and Incomplete Conversion
When faced with low yields or incomplete conversion, a systematic approach to troubleshooting is essential. The following guide will help you identify and address potential issues related to catalyst loading and other reaction parameters.
Problem: Low Conversion of this compound
Possible Cause 1: Inefficient Catalyst System
The combination of the palladium precursor and ligand is critical for success. For a challenging substrate like this compound, a standard catalyst system may not be sufficiently active.
Solutions:
-
Screen Ligands: Test a panel of bulky, electron-rich phosphine ligands known to be effective for electron-rich aryl halides. Examples include Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[12][14]
-
Use a Pre-catalyst: Modern palladium pre-catalysts, such as the G3 or G4 palladacycles, are often more reliable and efficient at generating the active Pd(0) species.[8]
-
Vary the Palladium Source: If using a simple salt like Pd(OAc)₂, ensure proper in-situ reduction to the active Pd(0) species.
Possible Cause 2: Suboptimal Catalyst Loading
The initial catalyst loading may be too low to drive the reaction to completion, or too high, leading to side reactions.
Solutions:
-
Systematic Increase: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then 3 mol%) and monitor the effect on conversion and byproduct formation.
-
Consider PPM values: For a more precise comparison, especially when reaction concentrations vary, consider expressing catalyst loading in parts per million (ppm) of palladium.[9]
Possible Cause 3: Catalyst Deactivation
The catalyst may be deactivating during the reaction due to coordination with the substrate or impurities.
Solutions:
-
Ensure Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[5] Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
Purity of Reagents: Use high-purity starting materials, solvents, and bases. Impurities can poison the catalyst.[8]
-
Ligand-to-Metal Ratio: An extra equivalent of ligand relative to palladium can sometimes improve catalyst stability.[8]
Visualization of Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: Screening of Catalyst Loading for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for screening the optimal catalyst loading for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a series of oven-dried reaction tubes, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: To each tube, add a different loading of the palladium pre-catalyst (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, and 3.0 mol%).
-
Inert Atmosphere: Seal the tubes, and evacuate and backfill with an inert gas three times.[3]
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixtures to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals.
-
Work-up: Upon completion (or after a set time), cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Analysis: Dry the organic layers, concentrate, and analyze the crude product mixtures by ¹H NMR or GC-MS to determine the conversion and yield for each catalyst loading.
Data Presentation: Catalyst Loading Optimization
| Entry | Catalyst Loading (mol%) | Conversion (%) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | 0.5 | 35 | 30 | 5 |
| 2 | 1.0 | 75 | 70 | 5 |
| 3 | 2.0 | 95 | 92 | 3 |
| 4 | 3.0 | 96 | 92 | 4 |
This is example data and will vary based on the specific reaction conditions.
Visualization of a Generalized Cross-Coupling Catalytic Cycle
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.
Concluding Remarks
Optimizing catalyst loading for challenging substrates like this compound requires a systematic and informed approach. By understanding the potential pitfalls, such as catalyst inhibition and deactivation, researchers can effectively troubleshoot and refine their reaction conditions. The careful selection of ligands, the use of modern pre-catalysts, and the meticulous control of the reaction environment are paramount to achieving high yields and purity. This guide serves as a foundational resource to empower you in your synthetic endeavors.
References
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. (2015, March 27). PubMed. [Link]
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022, July 10).
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. (n.d.).
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PubMed Central. (n.d.). PubMed Central. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. [Link]
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. (n.d.). DSpace@MIT. [Link]
- Optimization of the reaction conditions for Suzuki-Miyaura coupling of... - ResearchGate. (n.d.).
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. (n.d.).
- Cross-Coupling Reactions: A Practical Guide - ResearchGate. (n.d.).
- Electron rich, bulky ligands used in cross‐coupling reactions. - ResearchGate. (n.d.).
- Optimization of catalyst loading for Suzuki-Miyaura coupling - ResearchGate. (n.d.).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.). NIH. [Link]
- Cross-coupling reactions : a practical guide - Semantic Scholar. (n.d.). Semantic Scholar. [Link]
- Advances in Cross-Coupling Reactions - MDPI. (2020, October 1). MDPI. [Link]
- Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchGate. (n.d.).
- Catalyst Design and Feature Engineering to Improve Selectivity and Reactivity in Two Simultaneous Cross-Coupling Reactions | Request PDF - ResearchGate. (n.d.).
- Optimisation of the catalyst loading for the Sonogashira reaction a - ResearchGate. (n.d.).
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (n.d.).
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC - NIH. (n.d.). NIH. [Link]
- Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. (n.d.). University of Windsor. [Link]
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
- Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
- Tips on increasing yield of Miyaura coupling reaction? : r/OrganicChemistry - Reddit. (2022, July 17). Reddit. [Link]
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021, February 10). RSC Publishing. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions of 5-Amino-3-bromobenzonitrile under basic conditions
Welcome to the technical support guide for 5-Amino-3-bromobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile but reactive intermediate under basic conditions. This guide provides in-depth, field-tested insights into potential side reactions, offering robust troubleshooting strategies and preventative protocols to ensure the success of your experiments.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each issue is presented in a question-and-answer format, detailing the probable cause, the underlying chemical mechanism, and a validated solution.
Question 1: My reaction has turned dark brown/black, and TLC analysis shows significant baseline material with low yield of the desired product. What is the likely cause?
Answer: This observation strongly suggests polymerization or decomposition of the starting material. The aniline moiety of this compound is highly activated, making the amino group a potent nucleophile and the aromatic ring susceptible to oxidation.
-
Probable Cause: Under basic conditions, especially with strong bases or elevated temperatures, the amino group of one molecule can act as a nucleophile and attack another molecule, initiating a chain of condensation or polymerization reactions. The electron-donating amino group makes the molecule electron-rich and prone to oxidation, which can be exacerbated by trace metals or atmospheric oxygen, leading to colored, high-molecular-weight byproducts.[1][2]
-
Validated Solution:
-
Lower the Reaction Temperature: Many base-mediated reactions can proceed at lower temperatures than initially presumed. Attempt the reaction at 0 °C or even -78 °C if the reagents' reactivity allows.
-
Use a Milder Base: Switch from strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) to inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Protect the Amino Group: The most robust solution is to protect the amine, temporarily rendering it non-nucleophilic. Acetylation to form an acetamide is a common and effective strategy.[3][4] This significantly reduces the ring's activation and prevents intermolecular side reactions. The protecting group can be removed later under acidic or basic conditions.[3][5]
-
Question 2: My mass spectrometry results show a product with a mass 18 units higher than expected (M+18). What side reaction could be responsible?
Answer: An M+18 peak is a classic indicator of nitrile hydrolysis . The cyano group (-C≡N) has been converted into a primary amide (-CONH₂).
-
Probable Cause: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, particularly when heated in the presence of water.[6][7][8] Hydroxide ions directly attack the electrophilic carbon of the nitrile, initiating a process that, after protonation, yields an amide intermediate.[9][10] If the reaction is not strictly anhydrous, this side reaction can become significant.
-
Validated Solution:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents, and handle hygroscopic bases (like NaOH or KOH) in a glovebox or under an inert atmosphere.
-
Limit Water Content: If using an aqueous base, use the minimum amount necessary and keep the reaction temperature as low as possible to minimize the rate of hydrolysis.
-
Choose Non-Hydroxide Bases: Whenever possible, opt for non-nucleophilic, anhydrous bases such as potassium tert-butoxide (KOtBu) or sodium hexamethyldisilazide (NaHMDS) if a strong base is required.
-
// Nodes Start [label="this compound\n(R-C≡N)", fillcolor="#F1F3F4", fontcolor="#202124"]; OH_ion [label="OH⁻\n(from base)", shape=plaintext, fontcolor="#EA4335"]; Intermediate1 [label="Imidate Anion\n[R-C(O⁻)=NH]", fillcolor="#F1F3F4", fontcolor="#202124"]; H2O [label="H₂O", shape=plaintext, fontcolor="#4285F4"]; Amide [label="Primary Amide\n(R-CONH₂)\n[M+18 Product]", fillcolor="#FBBC05", fontcolor="#202124"]; Carboxylate [label="Carboxylate Salt\n(R-COO⁻)\n(Further Hydrolysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate1 [label=" Nucleophilic attack"]; OH_ion -> Start [style=invis, head=none]; Intermediate1 -> Amide [label=" Protonation"]; H2O -> Intermediate1 [style=invis, head=none]; Amide -> Carboxylate [label=" Further hydrolysis\n(harsh conditions)"];
// Invisible nodes for alignment subgraph { rank=same; OH_ion; Start; } subgraph { rank=same; H2O; Intermediate1; } }
Mechanism of nitrile hydrolysis under basic conditions.
Question 3: I am attempting a reaction at the bromine position (e.g., Suzuki or Buchwald-Hartwig coupling), but I'm getting a complex mixture of products. What could be interfering?
Answer: While the primary issue is often related to the reactive amino group, other factors can lead to a complex product mixture in cross-coupling reactions.
-
Probable Cause:
-
Ligand Scavenging: The free amino group can coordinate to the metal catalyst (e.g., Palladium), effectively acting as a ligand. This can alter the catalyst's reactivity, leading to undesired side reactions or catalyst deactivation.
-
Intermolecular Condensation: As mentioned in Question 1, the amino group can react with the nitrile of another molecule, especially under the thermal conditions often required for cross-coupling.[11][12][13] This forms dimeric or oligomeric impurities.
-
Competing Nucleophilic Aromatic Substitution (SₙAr): With very strong bases/nucleophiles and high temperatures, direct displacement of the bromide by the base or another nucleophile in the mixture can occur, though this is generally less common than catalyst-mediated pathways.
-
-
Validated Solution:
-
Protect the Amino Group: This is the most reliable strategy. Converting the amine to an acetamide or a carbamate (e.g., Boc) prevents it from interfering with the metal catalyst.[5][14][15] The choice of protecting group should be orthogonal to the reaction conditions, meaning it should be stable during the coupling and easily removable afterward.[14]
-
Optimize Ligand and Base: Screen different phosphine ligands and bases. A bulkier ligand may sterically hinder coordination of the amino group to the metal center. Using a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can prevent base-mediated decomposition.
-
Stoichiometry Control: Ensure precise control over the stoichiometry of all reagents to avoid excess base or nucleophiles that could lead to side reactions.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose base to use with this compound?
For general applications where the amine itself is not the intended nucleophile, inorganic carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent first choices. They are typically non-nucleophilic, have limited solubility which can moderate reactivity, and are less likely to induce hydrolysis or polymerization compared to hydroxide or alkoxide bases.
Q2: How does solvent choice impact the stability of this reagent?
Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are commonly used. However, be aware that at elevated temperatures, residual water in these solvents can promote nitrile hydrolysis. For sensitive reactions, using freshly distilled, anhydrous aprotic non-polar solvents like Toluene or Dioxane can increase stability and minimize water-related side reactions.
Q3: Is it always necessary to protect the amino group?
Not always, but it is highly recommended for reactions that are sensitive to nucleophiles, require high temperatures, or involve organometallic catalysts. As a guiding principle, if you observe discoloration, low yields, or complex product mixtures, your first troubleshooting step should be to repeat the reaction with a protected version of the aniline.[4]
// Nodes Start [label="Reaction Fails\n(Low Yield / Impure Product)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Check1 [label="Is the reaction mixture\ndark / polymerized?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol1 [label="Cause: Polymerization/\nDecomposition", fillcolor="#FBBC05", fontcolor="#202124"]; Action1 [label="1. Lower Temperature\n2. Use Milder Base\n3. Protect -NH₂ Group", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Check2 [label="Is M+18 observed\nin Mass Spec?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol2 [label="Cause: Nitrile Hydrolysis", fillcolor="#FBBC05", fontcolor="#202124"]; Action2 [label="1. Ensure Anhydrous Conditions\n2. Use Non-Hydroxide Base", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Check3 [label="Is it a cross-coupling\nreaction with a\ncomplex mixture?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol3 [label="Cause: Catalyst Interference/\nSide Reactions", fillcolor="#FBBC05", fontcolor="#202124"]; Action3 [label="1. Protect -NH₂ Group\n2. Optimize Ligand/Base", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="Successful Reaction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Check1; Check1 -> Sol1 [label=" Yes"]; Sol1 -> Action1; Action1 -> End;
Check1 -> Check2 [label=" No"]; Check2 -> Sol2 [label=" Yes"]; Sol2 -> Action2; Action2 -> End;
Check2 -> Check3 [label=" No"]; Check3 -> Sol3 [label=" Yes"]; Sol3 -> Action3; Action3 -> End;
Check3 -> End [label=" No\n(Consult Further)"]; }
Troubleshooting decision tree for side reactions.
Part 3: Key Experimental Protocols
Protocol: N-Acetylation for Amine Protection
This protocol provides a standard method for protecting the amino group of this compound as an acetamide, making it more robust for subsequent reactions.
Materials:
-
This compound
-
Acetic Anhydride ((Ac)₂O)
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or EtOAc (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine or triethylamine (1.2 eq) to the solution.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring for the consumption of the starting material by TLC.
-
Upon completion, dilute the reaction mixture with additional solvent.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine/TEA), water, saturated NaHCO₃ solution (to remove acetic acid), and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acetylated product, which can typically be used in the next step without further purification.
Part 4: Data Summary
The choice of base is critical and depends on the specific reaction being performed. The following table summarizes common bases and their suitability.
| Base Type | Examples | pKa (Conjugate Acid) | Suitability for this compound | Key Considerations |
| Strong, Non-Nucleophilic | NaH, LiHMDS, KOtBu | ~35-38 | High Risk | Use only when absolutely necessary and at low temperatures. High risk of polymerization. |
| Hydroxides | NaOH, KOH, LiOH | ~14-15 | Moderate Risk | Risk of nitrile hydrolysis. Use in anhydrous conditions if possible. |
| Carbonates | K₂CO₃, Cs₂CO₃ | ~10.3 | Good (General Use) | Milder, lower risk of side reactions. Often the best starting point. |
| Organic Amines | TEA, DIPEA | ~10-11 | Good (Acid Scavenger) | Excellent as acid scavengers but may not be basic enough for some C-C bond formations. |
References
- Pharmaffiliates. (n.d.). CAS No : 49674-16-0 | Product Name : 3-Amino-5-bromobenzonitrile.
- Clark, J. (n.d.). hydrolysis of nitriles. Chemguide.
- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Azmon, B. D. (2016). Base Hydrolysis of Benzonitrile. YouTube.
- Wang, Y., et al. (n.d.). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. National Center for Biotechnology Information.
- Pearson Study Prep. (2015). Protection of Aniline Derivatives. YouTube.
- Al-Shamari, A. M., et al. (n.d.). Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines. Royal Society of Chemistry.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions.
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system.
- Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Dr MSH FAIZI SIR. (2020). Effect of Substituents on the Basicity of Anilines. YouTube.
- NCERT. (n.d.). Amines.
- Wuts, P. G. M. (n.d.). New amino-protecting groups in organic synthesis. Accounts of Chemical Research.
- Royal Society of Chemistry. (n.d.). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system.
Sources
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 11. Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Protective Groups [organic-chemistry.org]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Purification of Polar Aromatic Amines and Nitriles
Welcome to the technical support center dedicated to addressing the unique and often frustrating challenges associated with the purification of polar aromatic amines and nitriles. These compounds are notorious for their difficult handling, leading to issues such as poor chromatographic resolution, on-column degradation, and low recovery. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you navigate these complexities and achieve high purity for your target molecules.
Part 1: Troubleshooting Guide - Common Purification Problems
This section is structured in a question-and-answer format to directly address the most frequent issues encountered in the lab.
Question 1: My aromatic amine is streaking badly or showing severe tailing on my silica gel column. What's happening and how do I fix it?
Answer:
This is the most common problem when purifying basic compounds like aromatic amines on standard silica gel.
-
The Cause (Mechanism): Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). These acidic sites can strongly and non-specifically interact with the basic lone pair of electrons on your amine, leading to a "drag" effect as the compound moves down the column. This results in broad, tailing peaks and poor separation from impurities. Some of these interactions can be irreversible, leading to a loss of compound on the column.
-
The Solution: Deactivate the Silica Gel. You must neutralize or "cap" these acidic silanol groups. There are several effective strategies:
-
Mobile Phase Additives: The simplest approach is to add a small amount of a competitive base to your eluent. This base will occupy the acidic sites on the silica, allowing your amine to elute cleanly.
-
Triethylamine (TEA): Add 0.1-1% TEA to your solvent system. This is the most common and often most effective choice.
-
Ammonia: Using a 2% solution of ammonia in methanol as a polar modifier in a DCM/MeOH eluent system can be very effective.
-
Pyridine: While less common due to its odor and higher boiling point, a small amount of pyridine can also be used.
-
-
Use a Different Stationary Phase: If additives don't resolve the issue or are incompatible with your molecule, consider a different bulk support.
-
Basic Alumina (Al₂O₃): Alumina is basic and offers an excellent alternative for purifying basic compounds, eliminating the problematic acidic interactions.
-
Treated Silica: Commercially available "deactivated" or base-washed silica can be used.
-
-
-
Workflow Diagram: Resolving Amine Tailing on Silica
Question 2: I'm trying to run a column on my aminobenzonitrile, but I get poor separation and it seems to be co-eluting with a non-polar impurity. How can I improve resolution?
Answer:
This is a classic polarity mismatch problem. Polar aromatic amines and nitriles can exhibit complex interactions, and standard silica gel may not provide enough selectivity.
-
The Cause: Your compounds of interest have both polar (amine, nitrile) and non-polar (aromatic ring) character. Simple solvent systems may not effectively differentiate between your target molecule and impurities with similar characteristics. The nitrile group itself, while polar, is a much weaker hydrogen bond acceptor than an amine, leading to complex elution behavior.
-
The Solution: Change the Chromatographic System.
-
Reverse-Phase Chromatography (C18): This is often the best solution. In reverse-phase, the stationary phase is non-polar (like C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This inverts the elution order: non-polar compounds stick more tightly, while polar compounds elute faster. This can effectively separate your highly polar aminobenzonitrile from non-polar contaminants.
-
Ion-Exchange Chromatography: If your amine can be protonated to form a cation (by lowering the pH), cation-exchange chromatography can offer extremely high selectivity. Impurities that cannot be charged will simply wash through the column.
-
Use of Scavenger Resins: For removing specific impurities, scavenger resins can be a powerful tool. For instance, if you have an acidic impurity, you can stir your crude product mixture with a basic resin, which will bind the acid, and then you can simply filter the solution to remove the resin-bound impurity.
-
Question 3: My aromatic amine appears to be decomposing on the column, leaving a dark brown or black streak at the top. What is causing this?
Answer:
Aromatic amines, especially anilines and their derivatives, are highly susceptible to oxidation.
-
The Cause: The electron-rich aromatic ring and the lone pair on the nitrogen make these compounds easy to oxidize. This can be catalyzed by air (oxygen), light, and the slightly acidic surface of silica gel itself. The result is often a complex mixture of colored, polymeric materials that are very difficult to remove.
-
The Solution: Minimize Exposure to Oxidants and Catalysts.
-
Inert Atmosphere: Run your column under a positive pressure of nitrogen or argon. This displaces oxygen and significantly reduces the rate of oxidation.
-
Solvent Purity: Use high-purity, de-gassed solvents. Solvents that have been stored for a long time can contain peroxide impurities, which are potent oxidants.
-
Speed: Do not let your compound sit on the column for an extended period. Prepare your fractions and run the column as quickly as is feasible.
-
Deactivation: As mentioned in Question 1, adding TEA or using basic alumina not only improves peak shape but also neutralizes the acidic sites that can catalyze decomposition.
-
Part 2: Frequently Asked Questions (FAQs)
-
Q: What is the best general approach for purifying a newly synthesized polar aromatic amine?
-
A: Start with an acid-base extraction. This is a powerful first-pass purification technique that can remove neutral organic impurities and acidic byproducts. Dissolve your crude material in an organic solvent (like ethyl acetate or DCM), wash with a weak acid (like 1M HCl) to protonate and extract your amine into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your purified amine back into an organic solvent. Follow this with chromatography on basic alumina or C18 reverse-phase for final polishing.
-
-
Q: Can I use recrystallization for these compounds?
-
A: Yes, but finding a suitable solvent system can be challenging due to their high polarity. They are often too soluble in polar solvents (like methanol) and poorly soluble in non-polar solvents (like hexanes). A good starting point for solvent screening is a binary mixture of a polar solvent in which your compound is soluble and a non-polar "anti-solvent" in which it is not. Examples include Ethyl Acetate/Hexanes, Methanol/Water, or Acetone/Toluene.
-
-
Q: How do I remove the triethylamine (TEA) from my product after chromatography?
-
A: TEA has a boiling point of 89°C, but it can be difficult to remove completely under reduced pressure, especially if your product is a high-boiling oil. The most effective method is to dissolve the product in a solvent like DCM or ethyl acetate and wash it with a dilute acid (e.g., 0.1M HCl) or even just water. The TEA will be protonated and move into the aqueous layer, leaving your purified neutral product in the organic phase. Be cautious if your product is also basic, as it may also be extracted.
-
Part 3: Key Experimental Protocols
Protocol 1: Flash Chromatography Using Basic Alumina
This protocol is ideal for purifying basic aromatic amines that show strong tailing or decomposition on silica gel.
-
Slurry Preparation: In a beaker, add dry basic alumina (Activity Grade I) to your chosen starting eluent (e.g., 9:1 Hexanes/Ethyl Acetate). A good ratio is ~100 mL of solvent for every 50 g of alumina.
-
Column Packing: Gently swirl the slurry and pour it into your column in a single, continuous motion. Open the stopcock to allow the solvent to drain, and tap the side of the column gently to ensure even packing. Add a thin layer of sand to the top of the packed bed.
-
Sample Loading: Dissolve your crude compound in a minimal amount of your mobile phase or a stronger solvent like DCM. If using a stronger solvent, pre-adsorb the sample onto a small amount of alumina or silica. To do this, dissolve your compound, add a few grams of adsorbent, and evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin elution with your starting solvent system, gradually increasing the polarity as needed. Collect fractions and analyze them by TLC.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Acid-Base Extraction for Amine Purification
This is a powerful workup or first-pass purification technique.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M HCl (aqueous). Shake the funnel vigorously and allow the layers to separate. The basic aromatic amine will be protonated (ArNH₂ -> ArNH₃⁺Cl⁻) and move into the aqueous layer. Neutral and acidic impurities will remain in the organic layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Discard the organic layer (which contains impurities).
-
Basification: Return the aqueous layer to the separatory funnel. Slowly add 2M NaOH (aqueous) until the pH is >10 (check with pH paper). This will deprotonate the amine (ArNH₃⁺ -> ArNH₂), making it organic-soluble again.
-
Re-extraction: Add a fresh portion of EtOAc to the funnel. Shake and allow the layers to separate. Your purified amine is now in the top organic layer.
-
Final Steps: Drain and discard the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove excess water, then dry it over an anhydrous salt like Na₂SO₄ or MgSO₄. Filter and evaporate the solvent to yield the purified amine.
-
Workflow Diagram: Acid-Base Extraction
Caption: Step-by-step workflow for purifying amines via extraction.
Part 4: Data Summary Table
The choice of mobile phase modifier can dramatically impact the retention and peak shape of aromatic amines in normal-phase chromatography.
| Compound Example | Stationary Phase | Mobile Phase (Hexane:EtOAc) | Modifier | Resulting Retention Factor (Rf) | Peak Shape |
| 4-Ethylaniline | Silica Gel | 70:30 | None | 0.15 | Severe Tailing |
| 4-Ethylaniline | Silica Gel | 70:30 | 1% Triethylamine | 0.45 | Sharp, Symmetrical |
| 4-Ethylaniline | Basic Alumina | 95:5 | None | 0.30 | Sharp, Symmetrical |
Data is illustrative, based on typical behaviors described in chromatographic theory.
References
- Title: How to get rid of peak tailing in HPLC Source: KNAUER Wissenschaftliche Geräte GmbH URL:[Link]
- Title: Reversed-Phase Chromatography Source: Bio-Rad Labor
Technical Support Center: A Practical Guide to Alternative Purification Methods for Polar Compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical advice on purifying polar compounds when traditional column chromatography falls short. This resource is structured to help you troubleshoot common issues and answer frequently asked questions, empowering you to select and optimize the best purification strategy for your specific needs.
Introduction: The Challenge of Purifying Polar Compounds
Polar compounds are ubiquitous in pharmaceutical and life science research, playing critical roles in biological processes. However, their high polarity often makes them challenging to purify using standard silica gel column chromatography, where they can either have very strong retention, leading to poor recovery and peak tailing, or elute very quickly with the solvent front, resulting in poor separation.[1][2] This guide explores robust alternatives to traditional column chromatography, providing you with the knowledge to tackle these purification challenges effectively.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a high-resolution chromatographic technique that uses a liquid mobile phase and a stationary phase to separate, identify, and purify compounds. For polar molecules, reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile), is a common choice.[1][3]
Troubleshooting Guide: Preparative HPLC
Q1: My polar compound is eluting in the void volume with no retention on a C18 column. What can I do?
A1: This is a common issue when a compound is too polar for the stationary phase. Here’s a systematic approach to address this:
-
Increase the Polarity of the Mobile Phase: Start by using a mobile phase with a very high aqueous content (e.g., 95-100% water).[4] If your compound is still not retained, consider the following options.
-
Use a Polar-Embedded Column: These columns have a polar group embedded near the base of the alkyl chain, which allows them to be used with highly aqueous mobile phases without the risk of phase collapse.[5]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica or an amino-bonded phase) and a mobile phase with a high organic content. Water acts as the strong solvent in this case, providing excellent retention for very polar compounds.[1][6]
-
Ion-Pairing Chromatography: For ionizable polar compounds, adding an ion-pairing reagent to the mobile phase can increase retention. However, be aware that these reagents can be difficult to remove from the final product and may not be compatible with mass spectrometry.[2]
Q2: I'm observing significant peak tailing for my basic polar compound. How can I improve the peak shape?
A2: Peak tailing for basic compounds is often due to strong interactions with residual acidic silanol groups on the silica support of the stationary phase. Here are several strategies to mitigate this:
-
Use a Base-Deactivated Column: Many modern columns are "end-capped" or "base-deactivated" to minimize the number of accessible silanol groups.
-
Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your mobile phase can help to saturate the active sites on the stationary phase, leading to improved peak symmetry.
-
Adjust the pH of the Mobile Phase: For a basic compound, increasing the pH of the mobile phase to a level where the compound is in its neutral form can reduce ionic interactions with the stationary phase and improve peak shape.
Q3: My recovery is very low after preparative HPLC. Where could my compound be going?
A3: Low recovery can be frustrating. Here are some potential causes and solutions:
-
Irreversible Adsorption: Your compound might be irreversibly binding to the stationary phase. This can sometimes be addressed by changing the column chemistry or by adding a competitive agent to the mobile phase.
-
Sample Precipitation: If your sample is not fully soluble in the mobile phase, it may precipitate on the column. Ensure your sample is completely dissolved in a solvent compatible with the initial mobile phase conditions.[7]
-
Compound Instability: Your compound may be degrading on the column. This can be due to the pH of the mobile phase or interactions with the stationary phase. Try adjusting the mobile phase pH or using a different column.
Frequently Asked Questions (FAQs): Preparative HPLC
Q: What is the difference between analytical and preparative HPLC?
A: The primary difference is the scale. Analytical HPLC is used to identify and quantify compounds in a sample, using small columns and low flow rates. Preparative HPLC is used to purify larger quantities of a compound, employing larger columns, higher flow rates, and larger sample injection volumes.
Q: How do I choose the right column for my polar compound?
A: For moderately polar compounds, a standard C18 column may suffice with a highly aqueous mobile phase. For very polar compounds, consider a polar-embedded C18 column or a HILIC column.[3][5] The choice also depends on the specific chemistry of your molecule.
Q: Can I use the same mobile phase for preparative HPLC that I developed for analytical HPLC?
A: Yes, in most cases, the analytical mobile phase is a good starting point for the preparative method. However, you may need to make some adjustments to optimize the separation for the larger scale, such as using a shallower gradient to improve resolution.
Experimental Protocol: General Preparative HPLC Workflow
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method to achieve good separation of your target compound from impurities.
-
Experiment with different columns (e.g., C18, polar-embedded, HILIC) and mobile phase compositions.
-
-
Scale-Up Calculation:
-
Calculate the appropriate flow rate, gradient time, and sample load for your preparative column based on the dimensions of the analytical and preparative columns.
-
-
System Preparation:
-
Equilibrate the preparative HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
-
Sample Injection:
-
Dissolve your crude sample in a solvent that is compatible with the mobile phase and inject it onto the column.
-
-
Fraction Collection:
-
Collect fractions as your compound of interest elutes from the column. This can be done manually or with an automated fraction collector.
-
-
Analysis of Fractions:
-
Analyze the collected fractions using analytical HPLC to determine which fractions contain the pure compound.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent, typically by rotary evaporation or lyophilization.
-
Diagram: Troubleshooting Poor Retention in Prep-HPLC
Caption: Decision tree for troubleshooting poor retention in preparative HPLC.
Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[8] It is often considered a "green" alternative to normal-phase HPLC due to the reduced use of organic solvents.[9] For polar compounds, SFC can offer unique selectivity and faster separations.[10][11]
Troubleshooting Guide: SFC
Q1: My polar compound has poor solubility in the supercritical CO2 mobile phase.
A1: This is a key challenge in SFC for polar analytes. Here’s how to address it:
-
Increase the Co-solvent Percentage: The most common approach is to increase the percentage of a polar co-solvent (modifier), such as methanol or ethanol, in the mobile phase.[8] This increases the overall polarity of the mobile phase and enhances the solubility of polar compounds.
-
Use Additives: Small amounts of additives, such as water, amines (for basic compounds), or acids (for acidic compounds), can significantly improve the solubility and peak shape of polar analytes.[8]
-
Select an Appropriate Stationary Phase: The choice of stationary phase is crucial. Polar stationary phases, such as those with amino or cyano functionalities, can provide better interactions with polar analytes.[4]
Q2: I'm observing peak splitting or broadening. What could be the cause?
A2: Poor peak shape in SFC can arise from several factors:
-
Sample Overload: Injecting too much sample can lead to peak broadening and splitting. Try reducing the injection volume or sample concentration.
-
Inappropriate Sample Solvent: The solvent used to dissolve the sample can have a strong effect on peak shape. Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent. DMSO is a common sample solvent but can sometimes cause issues.[4]
-
Mismatched Mobile Phase and Stationary Phase: The combination of the mobile phase and stationary phase may not be optimal for your compound. Experiment with different co-solvents and columns.
Q3: My retention times are not reproducible.
A3: Reproducibility issues in SFC are often related to the sensitive nature of the supercritical fluid.
-
Temperature and Pressure Fluctuations: Ensure that the temperature and pressure of the system are stable and well-controlled. Supercritical fluids are highly sensitive to these parameters, which can affect their density and solvating power.
-
Column Equilibration: Allow sufficient time for the column to equilibrate between injections, especially when running gradients.
-
Water Content: Traces of water in the CO2 or co-solvents can affect retention times. Use high-purity solvents and CO2.
Frequently Asked Questions (FAQs): SFC
Q: Is SFC only for non-polar compounds?
A: While early applications of SFC focused on non-polar compounds, modern SFC with the use of polar co-solvents and a variety of stationary phases is highly effective for the purification of polar molecules, including chiral polar compounds.[8][12]
Q: What are the main advantages of SFC over preparative HPLC?
A: The main advantages of SFC include faster separations due to the low viscosity of the mobile phase, reduced use of organic solvents, and faster fraction processing because the CO2 evaporates upon depressurization, leaving the compound in a small volume of co-solvent.[9]
Q: What detectors can be used with SFC?
A: SFC is compatible with a wide range of detectors, including UV-Vis, mass spectrometry (MS), and evaporative light scattering detectors (ELSD).
Experimental Protocol: General SFC Workflow
-
Analytical Method Development:
-
Develop an analytical SFC method to separate the target compound.
-
Screen different columns, co-solvents, and additives to optimize the separation.
-
-
Scale-Up:
-
Transfer the analytical method to a preparative SFC system, adjusting the flow rate and injection volume for the larger column.
-
-
System Equilibration:
-
Equilibrate the preparative SFC system with the starting mobile phase conditions.
-
-
Sample Injection:
-
Dissolve the sample in a suitable solvent and inject it onto the column.
-
-
Fraction Collection:
-
Collect the fractions containing the purified compound.
-
-
Solvent Removal:
-
The CO2 will evaporate, leaving the compound in the co-solvent, which can then be removed by evaporation.
-
Diagram: SFC Co-solvent Selection for Polar Compounds
Caption: Common co-solvents for polar compound purification in SFC.
Recrystallization
Recrystallization is a purification technique for solid compounds based on differences in solubility.[12] An impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities in the solution.[6][12]
Troubleshooting Guide: Recrystallization
Q1: No crystals are forming, even after the solution has cooled.
A1: This is a common problem and can often be resolved with the following steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[13]
-
Seeding: Add a small crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystallization.[6][14]
-
-
Supersaturation: The solution may not be sufficiently concentrated. Try evaporating some of the solvent to increase the concentration of the solute.
-
Cooling: Cool the solution in an ice bath to further decrease the solubility of your compound.[14]
Q2: My compound is "oiling out" instead of forming crystals.
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly.
-
Reheat and Cool Slowly: Reheat the solution until the oil redissolves, then allow it to cool more slowly.
-
Add More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the solution and then allow it to cool slowly.
-
Change the Solvent System: You may need to choose a different solvent or a solvent pair.
Q3: The recovery of my compound is very low.
A3: Low recovery can be due to several factors:
-
Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent to dissolve the compound. Use the minimum amount of hot solvent necessary.[13]
-
Premature Crystallization: If the solution cools too quickly during filtration, some of your product may crystallize out and be lost. Keep the solution and filtration apparatus warm.[6]
-
Washing with Warm Solvent: When washing the crystals after filtration, use a minimal amount of ice-cold solvent to avoid redissolving your product.[13]
Frequently Asked Questions (FAQs): Recrystallization
Q: How do I choose a good recrystallization solvent?
A: An ideal recrystallization solvent should:
-
Dissolve the compound well at high temperatures but poorly at low temperatures.[1]
-
Either not dissolve the impurities at all, or dissolve them very well even at low temperatures.
-
Be chemically inert to the compound.
-
Be volatile enough to be easily removed from the crystals.[15]
Q: What is a solvent pair?
A: A solvent pair is a mixture of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent). This is useful when no single solvent has the ideal solubility properties.
Q: How can I remove colored impurities?
A: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities, which are then removed by hot gravity filtration.
Experimental Protocol: General Recrystallization Procedure
-
Solvent Selection:
-
Test the solubility of your impure compound in small amounts of different solvents to find a suitable one.
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask and add a small amount of the chosen solvent.
-
Heat the mixture to boiling while stirring, and continue to add small portions of the hot solvent until the solid is completely dissolved.[6]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
-
Washing:
-
Wash the crystals with a small amount of ice-cold solvent.
-
-
Drying:
-
Allow the crystals to dry completely to remove any residual solvent.[13]
-
Diagram: Recrystallization Solvent Selection
Caption: Decision process for selecting a suitable recrystallization solvent.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a separation technique that partitions a compound between two immiscible liquid phases, typically an aqueous phase and an organic phase.[16][17] It is a versatile method that can be used for purification, concentration, and sample cleanup.
Troubleshooting Guide: Liquid-Liquid Extraction
Q1: An emulsion has formed between the two layers, and they won't separate.
A1: Emulsion formation is a common problem in LLE, especially when dealing with complex mixtures.[7] Here are some techniques to break an emulsion:
-
Be Patient: Sometimes, simply allowing the mixture to stand for a longer period will allow the layers to separate.
-
Gentle Swirling: Gently swirl the separatory funnel instead of shaking it vigorously.
-
Add Brine: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Centrifugation: If the volume is small enough, centrifuging the mixture can force the layers to separate.
-
Filtration: Filtering the mixture through a bed of Celite or glass wool can sometimes break the emulsion.
Q2: I'm not sure which layer is the aqueous and which is the organic.
A2: This is a critical determination. Here's a simple test:
-
The "Drop Test": Add a few drops of water to the separatory funnel. If the drops mix with the top layer, the top layer is aqueous. If they pass through the top layer and mix with the bottom layer, the bottom layer is aqueous.
-
Check Densities: You can also look up the densities of the solvents you are using. The solvent with the higher density will be the bottom layer. Note that highly concentrated aqueous solutions can be denser than some organic solvents.
Q3: My polar compound seems to be soluble in both the aqueous and organic layers.
A3: This can happen with compounds that have both polar and nonpolar characteristics. Here are some strategies to improve the partitioning:
-
pH Adjustment: If your compound is acidic or basic, you can adjust the pH of the aqueous layer to change its charge and therefore its solubility. For example, an acidic compound will be more soluble in an organic solvent at a low pH (when it is neutral) and more soluble in the aqueous phase at a high pH (when it is ionized).[18]
-
"Salting Out": Adding a salt, such as sodium chloride, to the aqueous phase can decrease the solubility of your polar compound in the aqueous layer, driving it into the organic phase.[18]
-
Change the Organic Solvent: Try a more polar or less polar organic solvent to achieve better partitioning.
Frequently Asked Questions (FAQs): Liquid-Liquid Extraction
Q: How many extractions should I perform?
A: It is generally more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume of solvent. Three extractions are often sufficient to recover the majority of the compound.
Q: What is a "back-extraction"?
A: A back-extraction is a technique used to further purify a compound. After extracting your compound into an organic layer, you can then extract it back into a fresh aqueous layer (by adjusting the pH, for example). This can help to remove impurities that were co-extracted into the organic layer.[18]
Experimental Protocol: General Liquid-Liquid Extraction Procedure
-
Combine Liquids:
-
Add the solution containing your compound and the extraction solvent to a separatory funnel.[19]
-
-
Mixing:
-
Stopper the funnel and invert it, then open the stopcock to vent any pressure.
-
Close the stopcock and shake the funnel gently for 10-20 seconds, venting periodically.[19]
-
-
Separation:
-
Place the funnel in a ring stand and allow the layers to fully separate.[19]
-
-
Draining:
-
Remove the stopper and drain the bottom layer into a flask.
-
Pour the top layer out through the top of the funnel into a separate flask.
-
-
Repeat (if necessary):
-
Return the layer containing your compound to the separatory funnel and repeat the extraction with fresh solvent.
-
-
Drying and Solvent Removal:
-
Dry the organic layer with a drying agent (e.g., magnesium sulfate), filter, and remove the solvent by evaporation.
-
Diagram: pH-Based Liquid-Liquid Extraction
Caption: Workflow for separating acidic and basic compounds using LLE.
Precipitation
Precipitation is a technique used to separate a compound from a solution by converting it into a solid.[20] This can be achieved by changing the solvent composition, temperature, or pH, or by adding a precipitating agent.[2][21]
Troubleshooting Guide: Precipitation
Q1: My compound is forming an amorphous solid or an oil, not a filterable precipitate.
A1: The physical form of the precipitate is crucial for easy isolation.
-
Slow Down the Precipitation: Rapid changes in conditions can lead to the formation of amorphous solids or oils. Add the anti-solvent or precipitating agent slowly while stirring vigorously.
-
Adjust the Temperature: The temperature at which precipitation occurs can affect the nature of the solid. Try performing the precipitation at a lower or higher temperature.
-
Seeding: Adding a seed crystal can sometimes encourage the formation of a crystalline precipitate.
Q2: Impurities are co-precipitating with my product.
A2: Co-precipitation of impurities can be a significant issue.
-
Optimize Precipitation Conditions: Experiment with different pH values, temperatures, or solvent compositions to find conditions that maximize the precipitation of your product while keeping impurities in solution.
-
Wash the Precipitate: Thoroughly wash the collected precipitate with a solvent in which the impurities are soluble but your product is not.
-
Reprecipitation: Redissolve the precipitate and then precipitate it again. This can often lead to a significant increase in purity.[22]
Frequently Asked Questions (FAQs): Precipitation
Q: What is the difference between precipitation and crystallization?
A: While both result in the formation of a solid from a solution, crystallization is typically a slower process that results in the formation of a highly ordered crystalline solid. Precipitation is often a more rapid process and may result in an amorphous or microcrystalline solid.[20]
Q: What is "salting out"?
A: "Salting out" is a precipitation technique commonly used for proteins, where a high concentration of a salt (e.g., ammonium sulfate) is added to an aqueous solution to decrease the solubility of the protein and cause it to precipitate.[3]
Experimental Protocol: General Precipitation Procedure
-
Dissolve the Sample:
-
Dissolve the impure sample in a suitable solvent.
-
-
Induce Precipitation:
-
Induce precipitation by one of the following methods:
-
Anti-solvent addition: Slowly add a solvent in which your compound is insoluble.
-
pH adjustment: Adjust the pH of the solution to a point where your compound is least soluble.
-
Temperature change: Cool the solution to decrease the solubility of your compound.
-
-
-
Digest the Precipitate (Optional):
-
Allow the precipitate to stand in the mother liquor for a period of time (digestion) to allow for the growth of larger, purer particles.[22]
-
-
Isolate the Precipitate:
-
Collect the precipitate by filtration or centrifugation.
-
-
Wash the Precipitate:
-
Wash the precipitate with a suitable solvent to remove any remaining impurities.
-
-
Dry the Precipitate:
-
Dry the purified solid.
-
Diagram: Anti-Solvent Precipitation Workflow
Caption: General workflow for purification by anti-solvent precipitation.
Comparative Summary of Purification Techniques
| Technique | Principle | Best Suited For | Advantages | Disadvantages |
| Prep-HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Complex mixtures requiring high resolution. | High resolution, automated, widely applicable. | High cost, solvent consumption, can be slow. |
| SFC | Differential partitioning between a supercritical fluid mobile phase and a solid stationary phase. | Chiral compounds, moderately polar compounds. | Fast, reduced organic solvent use, easy solvent removal. | High initial instrument cost, limited applicability for very polar, water-soluble compounds. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Crystalline solids with moderate to high purity. | Inexpensive, can yield very pure material, scalable. | Can be time-consuming, requires screening for a suitable solvent, may have low recovery. |
| LLE | Differential solubility of a compound in two immiscible liquid phases. | Separating compounds based on their acidic/basic properties or polarity. | Fast, inexpensive, good for initial cleanup and separation of simple mixtures. | Can form emulsions, requires large volumes of solvent, may not provide high purity in a single step. |
| Precipitation | Inducing solid formation from a solution by changing conditions (e.g., solvent, pH, temperature). | Compounds that can be selectively made insoluble. | Simple, rapid, can handle large quantities. | May result in amorphous solids, risk of co-precipitation of impurities. |
References
- Recrystallization. (n.d.). UCLA Chemistry.
- Recrystallization-1.pdf. (n.d.).
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions.
- Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). (n.d.). Waters.
- Recrystallization1. (n.d.).
- Recrystallization - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts.
- 4.6: Step-by-Step Procedures For Extractions - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts.
- Protein Precipitation for the Purification of Therapeutic Proteins by Christopher W Morris A thesis submitted for the degree of. (n.d.). UCL Discovery.
- Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex.
- Sample Preparation – Liquid-Liquid Extraction. (n.d.). SCION Instruments.
- Precipitation techniques. (n.d.).
- Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International.
- Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. (2014, August 4). Reddit.
- How Good is SFC for Polar Analytes? | Chromatography Today. (n.d.). Chromatography Today. Retrieved from [Link] SFC/how-good-is-sfc-for-polar-analytes/31338
- Liquid-liquid Extraction : 4 Steps. (n.d.). Instructables.
- 8.2: Precipitation Gravimetry - Chemistry LibreTexts. (2022, October 30). Chemistry LibreTexts.
- Preparative SFC Method Development. (n.d.). Waters Corporation.
- HPLC problems with very polar molecules. (n.d.). Axion Labs.
- Advanced Analysis with Supercritical Fluids Chromatography. (n.d.). Shimadzu.
- What is Supercritical Fluid Chromatography (SFC) Chromatography? (n.d.). Teledyne Labs.
- A Case Study of Using Thar SFC-MS Prep 30® to Purify Polar, Basic Pharmaceutical Relevant Compounds | LCGC International. (n.d.). LCGC International.
- Column Selection for Achiral Purification Using SFC-MS. (2012, June 18). American Pharmaceutical Review.
- Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil.
- What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? (2018, June 19). Quora.
- Difference between precipitation and crystallization. (n.d.). Jongia Mixing Technology.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 3. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. pdf.dutscher.com [pdf.dutscher.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. reddit.com [reddit.com]
- 15. mt.com [mt.com]
- 16. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 17. Liquid-liquid extraction [scioninstruments.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Difference between precipitation and crystallization [jongia.com]
- 21. d.docksci.com [d.docksci.com]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Topic: Preventing Homocoupling in Suzuki Reactions of Aminobenzonitriles For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Welcome to our dedicated technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenges posed by aminobenzonitrile substrates. These substrates, while crucial building blocks in medicinal chemistry, are notoriously susceptible to side reactions, particularly the formation of homocoupled byproducts. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies, to help you optimize your reaction outcomes and minimize impurities.
Troubleshooting Guide: Isolating and Solving Homocoupling Issues
This section is designed to address specific problems you may be observing in your experiments. Each question is followed by a detailed analysis of the underlying causes and a set of actionable solutions.
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct in my reaction. How do I confirm it's from boronic acid homocoupling and what is the primary cause?
A1: The formation of a symmetrical biaryl derived from your boronic acid starting material is the classic sign of homocoupling.[1] This side reaction consumes your nucleophile, reduces the yield of your desired product, and introduces a purification challenge.
The two most common culprits behind boronic acid homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[2][3][4]
-
Oxygen-Mediated Pathway: Even trace amounts of oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[1] This Pd(II) can then undergo two sequential transmetalations with your boronic acid, followed by reductive elimination to produce the homocoupled dimer and regenerate the Pd(0) catalyst.[2][3] It has been shown that higher oxygen levels directly correlate with an increase in homocoupling.[1][2]
-
Pd(II) Precatalyst Reduction Pathway: If you are using a Pd(II) source, such as Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced in situ to the catalytically active Pd(0) state. A common pathway for this reduction involves the boronic acid itself, where two equivalents of the boronic acid react with the Pd(II) precatalyst to form the homocoupled product and Pd(0).[2][4] This means a portion of your boronic acid is sacrificed before the main catalytic cycle even begins.
To diagnose the issue, review your reaction setup. If you are not using rigorous degassing techniques or are using a Pd(II) precatalyst without specific mitigation steps, these are the most likely causes.
Q2: My reaction with an aminobenzonitrile halide is sluggish, and the primary byproduct is the homocoupled boronic acid. How can I accelerate the desired cross-coupling over the homocoupling pathway?
A2: This is a common scenario. The key is to kinetically favor the desired Suzuki catalytic cycle over the parasitic homocoupling cycle. The rate-determining step in many Suzuki reactions is the oxidative addition of the aryl halide to the Pd(0) center.[5] By accelerating this step and the subsequent reductive elimination, you can ensure the catalyst is efficiently engaged in the productive cycle, minimizing its availability for side reactions.
Solution: Ligand Selection is Critical. The choice of phosphine ligand is arguably the most impactful parameter for overcoming this issue. For challenging substrates like aminobenzonitriles, standard ligands like PPh₃ are often insufficient.
-
Recommendation: Employ bulky, electron-rich monodentate biaryl phosphine ligands (e.g., Buchwald ligands) or bulky alkylphosphine ligands.[4][5]
-
Examples: SPhos, XPhos, RuPhos, and P(t-Bu)₃.
-
Mechanism of Action: These ligands promote both the oxidative addition and the final reductive elimination steps.[4][6] The electron-rich nature of the ligand makes the palladium center more nucleophilic and thus more reactive towards the aryl halide. Their steric bulk facilitates the reductive elimination, quickly turning over the catalyst and releasing the desired product.[2] By speeding up the main cycle, the desired cross-coupling reaction effectively outcompetes the slower homocoupling pathway.[4]
-
Q3: I have rigorously degassed my solvents and am using a Pd(0) catalyst source, but I still see significant homocoupling. Could my choice of base be the problem?
A3: Yes, the base plays a multifaceted role and can be a source of issues. While essential for activating the boronic acid for transmetalation, an inappropriate base can exacerbate side reactions.[5][7]
-
Base Strength & Solubility: A very strong or poorly soluble base can lead to localized high concentrations of the reactive boronate species, which can favor the bimolecular homocoupling reaction.[8] Furthermore, some bases can promote the degradation of the boronic acid (protodeboronation), which reduces the amount of nucleophile available for the desired reaction.[9] The amino group on your aminobenzonitrile can also interact with the base, complicating the reaction environment.
Solutions: Base Screening and Optimization.
-
Switch to a Milder Base: If you are using strong bases like NaOH or NaOMe, consider switching to milder, more soluble inorganic bases. Potassium phosphate (K₃PO₄) is often an excellent choice as it is sufficiently basic to promote transmetalation but is less likely to cause substrate degradation.[4] Potassium fluoride (KF) is another mild option.
-
Ensure High Purity and Fine Powder: Use a high-purity base and, if it is a solid, ensure it is finely powdered to maximize surface area and avoid issues related to poor solubility and mass transfer.
-
Solvent Compatibility: The effectiveness of a base is highly dependent on the solvent system.[10] For example, carbonates are often effective in aqueous solvent mixtures (e.g., dioxane/water), while phosphates can perform well in anhydrous organic solvents like toluene or THF. A screening of base/solvent combinations is recommended.
Frequently Asked Questions (FAQs)
Q1: Why are aminobenzonitriles particularly challenging substrates for Suzuki coupling?
A1: Aminobenzonitriles present a dual challenge. First, the amino group is a Lewis base and can coordinate to the palladium catalyst.[11] This coordination can potentially inhibit the catalytic cycle by occupying a coordination site needed for oxidative addition or transmetalation. Second, the nitrile group is electron-withdrawing, which modifies the electronic properties of the aryl halide. While electron-withdrawing groups can sometimes accelerate oxidative addition, the combination with a coordinating amino group can create a complex system where catalyst deactivation and side reactions become more prevalent.[12]
Q2: What is the best way to degas my reaction to prevent oxygen-mediated homocoupling?
A2: Rigorous removal of dissolved oxygen is non-negotiable for suppressing homocoupling.[3] There are two primary methods:
-
Inert Gas Sparging: This involves bubbling an inert gas, such as argon or nitrogen, through your solvent(s) via a long needle for 15-30 minutes before adding your catalyst and reagents.[4] This is a simple and effective method for most lab-scale reactions.
-
Freeze-Pump-Thaw: This is a more thorough method, especially for larger volumes or highly oxygen-sensitive reactions. It involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases from the headspace, and then thawing. This cycle is typically repeated three times to ensure maximum oxygen removal.[4]
Remember to maintain a positive pressure of inert gas over your reaction for its entire duration.
Q3: Besides homocoupling, what other common side reaction affects boronic acids?
A3: Protodeboronation is another major undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your nucleophile.[9] This reaction is often promoted by aqueous acidic or basic conditions and can be accelerated at higher temperatures.[13][14] If you notice a significant amount of the corresponding arene byproduct (Ar-H from your Ar-B(OH)₂), protodeboronation is likely occurring.
To mitigate this, you can:
-
Use more stable boronic esters, such as pinacol or MIDA boronates, which are less prone to protodeboronation.[9][15]
-
Minimize the amount of water in the reaction or use anhydrous conditions if possible.
-
Avoid excessively high temperatures or prolonged reaction times.
Data Summary & Experimental Protocols
Table 1: Parameter Optimization to Minimize Homocoupling
| Parameter | Recommended Action | Rationale |
| Atmosphere | Rigorously degassed (Inert gas sparge, Freeze-Pump-Thaw) | Minimizes O₂ which promotes homocoupling via oxidation of Pd(0) to Pd(II).[2][3][4] |
| Palladium Source | Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) | Avoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[2][4] |
| If using Pd(II) (e.g., Pd(OAc)₂), add a mild reducing agent. | Potassium formate can act as a mild reductant to help form the active Pd(0) species without consuming the boronic acid via homocoupling.[3][11] | |
| Ligand | Use bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Accelerates the rate-limiting oxidative addition and reductive elimination steps, making the cross-coupling kinetically favored over homocoupling.[4][6] |
| Base | Screen milder bases (e.g., K₃PO₄, KF) | A milder base can be sufficient for transmetalation while minimizing boronic acid degradation and other side reactions.[4] |
| Nucleophile | Consider pinacol or MIDA boronate esters | These esters are often more stable towards protodeboronation and can exhibit different reactivity, sometimes reducing side reactions.[9][15] |
| Reagent Addition | Slow addition of boronic acid/ester via syringe pump | Maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction.[11] |
Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aminobenzonitrile
Note: This is a general starting point. Optimization of ligand, base, solvent, and temperature is crucial for each specific substrate combination.
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aminobenzonitrile halide (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Degassing: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or 2-MeTHF, to achieve a concentration of ~0.1 M) via syringe.
-
Catalyst Addition: In a separate vial or glovebox, prepare a stock solution of the Pd precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., SPhos, 2-4 mol %). Add the required amount of this catalyst solution to the reaction mixture via syringe.
-
Reaction: Place the reaction vial in a preheated heating block or oil bath and stir at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Reaction Pathways
A clear understanding of the competing reaction pathways is essential for effective troubleshooting.
Caption: Competing Suzuki-Miyaura and Homocoupling catalytic cycles.
Caption: A decision tree for troubleshooting homocoupling side reactions.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Carrow, B. P., & Miller, D. O. (2009). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 13(4), 638–644.
- ResearchGate. (2025, August 7). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
- Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
- Wikipedia. Suzuki reaction.
- ResearchGate. A general protodeboronation reaction. | Download Scientific Diagram.
- ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- Al-Zoubi, R. M., & Marion, O. (2017). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 50(1), 130–139.
- Wikipedia. Protodeboronation.
- MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- Comptes Rendus de l'Académie des Sciences. (2022, February 15). Palladium-catalyzed Suzuki–Miyaura cross-coupling with -aminophosphonates based on 1,3,4-oxadiazole as ligands.
- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
- Myers, A. G. Research Group. The Suzuki Reaction.
Sources
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Low Yields in Substituted Quinazoline Synthesis
Introduction: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Despite its importance, the synthesis of substituted quinazolines is often plagued by low yields, challenging researchers in academic and industrial settings. This guide provides a comprehensive, experience-driven resource to troubleshoot common issues, optimize reaction conditions, and ultimately improve the efficiency of your synthetic routes. We will move beyond simple procedural lists to explain the why behind each recommendation, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries encountered during quinazoline synthesis.
Q1: What are the primary drivers of low yields in quinazoline synthesis?
Low yields are rarely due to a single factor. They typically arise from a combination of issues including poor starting material quality, suboptimal reaction conditions (temperature, solvent, catalyst), competing side reactions, and product loss during workup and purification.[4] For instance, impurities in commercially available 2-aminobenzonitriles or aldehydes can poison catalysts or introduce pathways to unwanted byproducts.[4]
Q2: How do electron-donating or -withdrawing groups on the starting materials affect the reaction?
The electronic nature of substituents significantly influences reactivity.[4][5]
-
Electron-Withdrawing Groups (EWGs) on the aniline ring (e.g., -NO₂, -CN) decrease the nucleophilicity of the amino group, which can slow down the initial condensation or cyclization steps, often requiring more forcing conditions or stronger catalysts.
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) enhance the nucleophilicity of the amino group, facilitating the reaction. However, they can sometimes promote side reactions if not properly controlled. For example, in certain metal-catalyzed reactions, EDGs on benzylamine starting materials have been observed to decrease the yield, while EWGs slightly increased it.[5]
Q3: My reaction seems to stall, with starting material still present even after extended reaction times. What's the likely cause?
Reaction stalling often points to catalyst deactivation, the formation of a stable, unreactive intermediate, or an equilibrium that disfavors product formation under the current conditions. For catalyzed reactions, impurities in substrates or solvents are a common cause of catalyst poisoning.[4] In classical methods like the Niementowski synthesis, high temperatures can lead to thermal degradation of starting materials or products over time.[6][7]
Q4: Is microwave-assisted synthesis a viable solution for improving yields?
Absolutely. Microwave irradiation (MWI) has emerged as a powerful tool in quinazoline synthesis. It offers several advantages over conventional heating, including dramatically reduced reaction times, often cleaner reaction profiles, and significantly higher yields.[6][8][9][10] MWI can overcome activation energy barriers more efficiently and minimize the formation of thermal degradation byproducts.[6][8] For example, the Niementowski reaction, which can be sluggish under thermal conditions, is often completed in minutes with excellent yields using MWI.[6][7][11]
Part 2: Troubleshooting Guides for Specific Synthetic Routes
This section provides detailed troubleshooting for common synthetic methodologies.
Guide 1: Classical Syntheses (e.g., Niementowski, Bischler)
These methods, while foundational, are often sensitive to reaction conditions.
Issue: Low Yield in Niementowski Reaction (Anthranilic Acid + Amide/Formamide)
-
Causality: The Niementowski reaction typically requires high temperatures to drive the condensation and cyclization, which can lead to charring and byproduct formation.[6][7] The initial formation of the o-amidobenzamide intermediate is often the rate-limiting step.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Use freshly recrystallized anthranilic acid. Ensure the amide reactant is dry.
-
Optimize Temperature: Screen temperatures systematically. While traditional methods use 130-200°C, sometimes a slightly lower temperature for a longer duration can minimize degradation.[12]
-
Consider Microwave Synthesis: This is the most impactful solution. Reactions that take hours conventionally can be completed in 4-20 minutes under MWI, often solvent-free, with significantly improved yields.[8][11][13] Using a solid support like Montmorillonite K-10 clay under MWI can further enhance yields.[6][8]
-
Alternative Reagents: Instead of anthranilic acid, isatoic anhydride can be used in a modified approach, which sometimes offers better yields.[6]
-
Workflow: Optimizing the Niementowski Reaction
Caption: Troubleshooting workflow for Niementowski synthesis.
Guide 2: Modern Catalytic Syntheses (Metal- and Organo-Catalyzed)
Modern methods offer milder conditions but introduce new variables related to the catalyst system.
Issue: Low Yield in Transition-Metal-Catalyzed Dehydrogenative Coupling
-
Causality: These reactions, often using catalysts based on Cu, Fe, Mn, or Ru, are highly efficient but sensitive to catalyst poisoning, ligand choice, oxidant, and solvent.[14][15][16] The catalytic cycle can be interrupted by substrate impurities or improper reaction setup.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Many catalytic systems are oxygen-sensitive. Ensure your reaction is properly set up under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.
-
Check Catalyst and Ligand Quality: Use a fresh batch of catalyst and ligand. Pre-catalysts may require activation. Ensure the correct catalyst-to-ligand ratio is used, as this is often crucial.
-
Optimize Catalyst Loading: While higher loading can increase rates, it can also lead to more side reactions. Perform a screen of catalyst loading (e.g., 1 mol%, 3 mol%, 5 mol%) to find the optimal balance.[4]
-
Solvent Screening: The polarity of the solvent can dramatically impact the outcome. Screen a range of anhydrous solvents like toluene, dioxane, DMF, and DMSO.[4][14] For example, some copper-catalyzed reactions work best in DMSO, which can also act as a C1 source.[14]
-
Verify Oxidant/Base: For reactions requiring an external oxidant (e.g., O₂, TBHP) or a base (e.g., K₂CO₃, CsOH), ensure they are fresh and added in the correct stoichiometry.[14][17]
-
Data Presentation: Solvent and Catalyst Loading Screen
| Entry | Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cu(OTf)₂ | 5 | Toluene | 110 | 35 |
| 2 | Cu(OTf)₂ | 5 | Dioxane | 110 | 48 |
| 3 | Cu(OTf)₂ | 5 | DMSO | 120 | 85 |
| 4 | Cu(OTf)₂ | 3 | DMSO | 120 | 79 |
| 5 | Cu(OTf)₂ | 10 | DMSO | 120 | 82 |
| 6 | FeCl₂ | 5 | DMSO | 120 | 65 |
This table illustrates a hypothetical optimization study where DMSO at 120°C with 5 mol% Cu(OTf)₂ was found to be optimal.
Part 3: Purification and Workup Issues
Yields can be dramatically lowered during the final stages of a synthesis.
Issue: Significant Product Loss During Column Chromatography
-
Causality: Quinazolines, containing basic nitrogen atoms, can strongly and sometimes irreversibly adsorb to acidic silica gel, leading to streaking, poor separation, and low recovery.[4]
-
Troubleshooting Steps:
-
Deactivate Silica Gel: Before preparing your column, slurry the silica gel in the starting eluent containing 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic silanol groups, preventing strong product adsorption.
-
Switch Stationary Phase: If deactivation is insufficient, switch to a different stationary phase like neutral or basic alumina.[4][18]
-
Attempt Recrystallization First: Whenever possible, attempt to purify the crude product by recrystallization. This can eliminate the need for chromatography altogether and is a more economical and sustainable method.[5] A good starting point for solvent screening is ethanol, ethyl acetate, or hexane/ethyl acetate mixtures.[4]
-
Logical Relationship: Purification Strategy
Caption: Decision tree for quinazoline purification.
Part 4: Detailed Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2,4-Disubstituted Quinazolines
This protocol is adapted from modern, efficient methodologies.[17][19]
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-aminobenzophenone (1.0 mmol, 1 equiv.), the desired aldehyde (1.2 mmol, 1.2 equiv.), and ammonium acetate (5.0 mmol, 5.0 equiv.).
-
Solvent Addition: Add 3 mL of DMSO.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150°C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS if possible.
-
Workup: After cooling to room temperature, pour the reaction mixture into 50 mL of ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel deactivated with 1% Et₃N, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the pure product.
References
- Faisal, M., & Saeed, A. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 594717. [Link]
- Tighadouini, S., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 631. [Link]
- Singh, R., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 989893. [Link]
- Verma, R., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(8), 3381. [Link]
- Alanazi, A. M., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. [Link]
- Chandrasekhar, M., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(6), 1-28. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic Chemistry Portal. [Link]
- Al-Ostath, A. I., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Scientific Reports, 13, 16867. [Link]
- Tighadouini, S., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 25(11), 2489. [Link]
- Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Medicinal Chemistry Research, 22(12), 5769-5781. [Link]
- IntechOpen. (2020).
- Kumar, A., et al. (2005). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. Arkivoc, 2005(13), 98-108. [Link]
- Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [Link]
- Yamaguchi, E., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry, 10, 828886. [Link]
- Wikipedia. (n.d.). Niementowski quinoline synthesis. Wikipedia. [Link]
- Sharma, S., et al. (2024).
- Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917. [Link]
- International Journal of Pharmaceutical Research and Applications. (2020). A Review on 4(3H)-quinazolinone synthesis. IJPRA. [Link]
- Amrutkar, S. J., et al. (2018). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Journal of Computational Methods in Molecular Design, 8(3), 1-9. [Link]
- Reddy, C. R., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction. Organic Letters, 21(9), 3212-3216. [Link]
- Ali, I., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(15), 5858. [Link]
- Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-17. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
- 19. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor regioselectivity in the functionalization of 5-Amino-3-bromobenzonitrile
Introduction: The Regioselectivity Challenge
5-Amino-3-bromobenzonitrile is a highly valuable trifunctional building block in medicinal chemistry and materials science. Its utility stems from the strategic placement of an aryl bromide for cross-coupling, a nucleophilic/directing amino group, and an electron-withdrawing nitrile. However, this unique electronic arrangement presents a significant challenge: controlling regioselectivity during subsequent functionalization steps. The strongly activating, ortho, para-directing amino group and the deactivating, meta-directing nitrile group create a complex reactivity landscape.
This guide provides researchers, scientists, and drug development professionals with a dedicated technical support center to navigate and overcome the common regioselectivity issues encountered when working with this substrate. We will explore troubleshooting strategies, detailed protocols, and answers to frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Visualization of Reactive Sites
The core challenge lies in differentiating the reactivity of the C-Br bond and the three available C-H positions (C2, C4, C6). The electronic push-pull nature of the substituents governs the reactivity of each site.
Caption: Reactivity map of this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.
Problem 1: My Suzuki-Miyaura coupling at the C3-Br position is sluggish or fails completely.
-
Potential Cause 1: Catalyst Inactivation. The free amino group can coordinate to the palladium center, acting as a ligand and inhibiting the catalytic cycle.[1] This is a common issue with electron-rich anilines.
-
Proposed Solution 1: Ligand Selection. The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often required to promote the reductive elimination step and prevent catalyst deactivation.[2] A screening of ligands is highly recommended.
| Catalyst/Ligand System | Base | Solvent | Typical Performance | | :--- | :--- | :--- | :--- | | Pd(PPh₃)₄ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O | Often a good starting point, but can be slow.[3] | | PdCl₂(dppf) | K₃PO₄ | Toluene/H₂O | Generally reliable for a wide range of substrates.[4] | | Pd₂(dba)₃ + SPhos/XPhos | K₃PO₄ or CsF | Toluene or 2-MeTHF | Buchwald ligands are excellent for challenging substrates, including electron-rich aryl halides.[2] |
-
Potential Cause 2: Ineffective Base. The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[5] An inappropriate base can lead to low conversion rates.
-
Proposed Solution 2: Base Optimization. While carbonate bases are common, phosphate bases like K₃PO₄ are often more effective, particularly for less reactive aryl bromides.[2] Ensure the base is finely powdered and anhydrous if the reaction is run under anhydrous conditions.
-
Potential Cause 3: Poor Reagent Quality. Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation and the formation of undesired byproducts.
-
Proposed Solution 3: Reagent Verification. Always use high-quality, dry boronic acid. If degradation is suspected, consider using the corresponding boronic ester (e.g., a pinacol ester), which is often more stable.[6]
Problem 2: I am attempting a C-H functionalization (e.g., bromination) and getting a mixture of C4 and C6 isomers.
-
Potential Cause: Competing Directing Effects. The powerful ortho-directing effect of the amino group activates both the C4 and C6 positions for electrophilic aromatic substitution (EAS).[7] While C4 is generally favored due to reduced steric hindrance from the nitrile group, competitive reaction at C6 is common, leading to poor regioselectivity.
-
Proposed Solution: Directed ortho-Metalation (DoM). This is the most powerful strategy for achieving high regioselectivity in this system. The amino group can act as a Directed Metalation Group (DMG), guiding a strong base (like n-BuLi or LDA) to deprotonate the C4 position exclusively.[8][9] The resulting aryllithium species can then be quenched with a wide variety of electrophiles.
-
Why it works: The lithium cation coordinates to the lone pair of the amino nitrogen, positioning the base to abstract the adjacent C4 proton.[8] Deprotonation at C6 is disfavored due to steric clash with the nitrile group.
-
Caption: Troubleshooting workflow for poor C-H functionalization.
Detailed Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C3 Position
This protocol provides a robust starting point for coupling arylboronic acids to the C3-Br position.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (0.02 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of Toluene/H₂O) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[4]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: Regioselective ortho-Functionalization at the C4 Position via DoM
This protocol describes the lithiation and subsequent quench with an electrophile (e.g., iodine).
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1.0 equiv.) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (2.2 equiv., prepared fresh or from a commercial source) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Metalation: Stir the mixture at -78 °C for 1-2 hours. The formation of the orange-red aryllithium species is often observed.
-
Electrophilic Quench: Slowly add a solution of the electrophile (e.g., iodine, I₂, 1.5 equiv. in anhydrous THF) dropwise.
-
Work-up: After stirring for an additional hour at -78 °C, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Should I perform the C-Br cross-coupling or the C-H functionalization first?
The optimal order depends on the stability and reactivity of your coupling partners.
-
C-Br Coupling First (Recommended): This is generally the more robust approach. The C-Br bond is the most reactive site for standard cross-coupling reactions.[6] Performing this step first allows you to install a key fragment, and the resulting product can then be subjected to C-H functionalization, such as DoM, which is typically highly regioselective.
-
C-H Functionalization First: This can be viable but carries risks. The conditions for DoM (strong base) or EAS (electrophiles) might be incompatible with the boronic acid or other organometallic reagent you plan to use in a subsequent cross-coupling step.
Q2: How does the amino group influence Buchwald-Hartwig amination reactions with this substrate?
The substrate this compound can act as both the aryl halide and the nucleophilic amine in a Buchwald-Hartwig self-coupling reaction, leading to dimerization.[10] If you intend to couple a different amine to the C3 position, it is highly advisable to protect the C5-amino group (e.g., as a Boc-carbamate or an amide) to prevent this side reaction and improve the yield of the desired product.[11]
Q3: What are the best analytical methods to confirm the regiochemistry of my C-H functionalized product?
Confirming the substitution pattern is critical. A combination of techniques is recommended:
-
1D and 2D NMR Spectroscopy: This is the most definitive method.
-
¹H NMR: The coupling patterns and chemical shifts of the remaining aromatic protons will change predictably.
-
NOESY/ROESY: A Nuclear Overhauser Effect between the protons of the newly installed group and the proton at C2 (if the new group is at C6) or the C5-NH₂ protons (if the new group is at C4) can provide unambiguous proof of connectivity.
-
HMBC/HSQC: These experiments correlate proton and carbon signals, helping to assign the quaternary carbons and confirm the substitution pattern.
-
-
X-Ray Crystallography: If a crystalline product can be obtained, single-crystal X-ray diffraction provides absolute structural proof.
Q4: Are there any enzymatic approaches to improve regioselectivity?
While classical organic synthesis remains the primary tool, the field of biocatalysis is rapidly advancing. Enzymes, particularly cytochrome P450s and other hydroxylases, can perform C-H functionalization with remarkable site-selectivity that is often difficult to achieve with traditional chemical methods.[12] Although a specific enzyme for this compound may not be commercially available, the potential for enzyme engineering and directed evolution makes this an exciting future avenue for achieving highly specific transformations on complex scaffolds.
References
- PubChem. 5-Amino-3-bromo-2-fluorobenzonitrile.
- Al-Amin, M., & Bhuiyan, M. M. R. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7463. [Link]
- Zhang, R., & Renata, H. (2020). Enzymatic C–H Functionalizations for Natural Product Synthesis.
- Kim, J., et al. (2013). Complementary regioselectivity in the synthesis of iminohydantoins: remarkable effect of amide substitution on the cyclization. Organic & Biomolecular Chemistry, 11(10), 1613-1620. [Link]
- Trost, B. M., & Rao, M. (2008). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. Journal of the American Chemical Society, 130(33), 10948-10959. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
- Anisovich, M. Y., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1935. [Link]
- Blakey, S. B., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1003-1008. [Link]
- Luliński, S., & Serwatowski, J. (2003). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. The Journal of Organic Chemistry, 68(24), 9384-9388. [Link]
- Wikipedia. (2023).
- Wikipedia. (2023).
- PubChem. 5-Amino-3-(2-bromoacetyl)-2-methylbenzonitrile.
- Domingo, L. R., & Sáez, J. A. (2020). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry, 44(3), 947-954. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Darvishi, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1221-1256. [Link]
- Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Wikipedia. (2023). Sonogashira coupling. [Link]
- Atack, T. C., & Lecker, R. M. (2020). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society, 142(15), 6873-6888. [Link]
- Organic Chemistry Portal. (n.d.).
- University of Maryland. (2022). Overcoming regioselectivity and accessibility challenges in aryne methodology. DRUM. [Link]
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. [Link]
- Kesuma, D., et al. (2022). Structure Modification: Effect of Lipophilic, Electronic, and Steric Parameters of N-Benzoyl. RASĀYAN Journal of Chemistry, 15(2), 1445-1449. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- ResearchGate. (2018). Isolated products from the coupling of 5-bromotryptophan 18, along with... [Link]
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]
- Chemistry LibreTexts. (2023).
- Royal Society of Chemistry. (2019). Sterically hindering the trajectory of nucleophilic attack towards p-benzynes by a properly oriented hydrogen atom: an approach to achieve regioselectivity. Organic & Biomolecular Chemistry, 17(3), 543-553. [Link]
- ResearchGate. (2022). Regioselectivity in metal-catalyzed cross-coupling reactions. [Link]
- University of Rochester. (n.d.). Directed (ortho)
- PubChem. 5-Amino-2-(but-3-enylamino)benzonitrile.
- Royal Society of Chemistry. (2018). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 9(12), 3236-3243. [Link]
- MDPI. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 27(19), 6653. [Link]
- Chem-Station. (2015).
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. Directed Ortho Metalation [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Enzymatic C–H Functionalizations for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Workup procedure for reactions involving 5-Amino-3-bromobenzonitrile
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Amino-3-bromobenzonitrile. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the reaction workup phase. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Section 1: Foundational Knowledge & Safety
Before beginning any workup, a clear understanding of the molecule's properties and associated hazards is critical. This compound is a trifunctional aromatic compound, and its behavior is dictated by the interplay of its amino, bromo, and nitrile groups.
Q1: What are the key chemical properties of this compound I should consider for a workup?
A1: The structure of this compound presents three key functional groups that dictate its behavior during workup:
-
Aromatic Amine (-NH₂): This group is basic (a weak base) and will readily protonate in the presence of acid to form a water-soluble ammonium salt (-NH₃⁺). This is the most important "handle" for purification via acid-base extraction.[1][2]
-
Benzonitrile (-C≡N): The nitrile group is relatively stable under neutral and mildly acidic or basic conditions. However, it can be susceptible to hydrolysis to form a carboxylic acid or amide under harsh conditions (e.g., prolonged exposure to strong acid or base, especially at elevated temperatures).[3]
-
Bromoarene (-Br): The bromine atom is a common functional group for cross-coupling reactions. It is generally stable during standard aqueous workups.
These properties are summarized in the table below.
| Property | Value | Significance for Workup |
| Molecular Weight | 197.03 g/mol [4] | Relevant for calculating molar equivalents. |
| Appearance | Off-white to light yellow solid | Visual confirmation of the starting material. |
| pKa (of conjugate acid) | Estimated ~2-3 | Confirms the amino group is basic enough for acid-base extraction. |
| Solubility | Generally soluble in organic solvents like Ethyl Acetate, DCM, THF, and Methanol. Poorly soluble in water and non-polar solvents like hexanes. | Dictates the choice of extraction and recrystallization solvents. |
| XLogP3 | 1.7[5] | Indicates moderate lipophilicity, suitable for extraction into common organic solvents. |
Q2: What are the primary safety hazards associated with this compound and its workup?
A2: According to safety data sheets, this compound should be handled with care. Key hazards include:
-
Toxicity: It is considered harmful if swallowed, in contact with skin, or if inhaled.[6][7]
-
Irritation: It is known to cause skin and serious eye irritation.[6][7]
Mandatory Safety Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and nitrile gloves.[7]
-
Avoid creating dust; handle the solid carefully.[5]
-
Store the container tightly closed in a cool, dry place.[5]
Section 2: The General Workup Workflow: Quench to Purification
A successful workup systematically removes impurities, unreacted starting materials, and reagents, leading to the isolation of the desired product. The following workflow is a general template that can be adapted based on the specific reaction chemistry.
Caption: General experimental workflow for reaction workup.
Section 3: Troubleshooting Liquid-Liquid Extraction (LLE)
The basicity of the amino group makes LLE a powerful tool. However, challenges can arise.
Q3: My desired product contains the this compound core. How do I separate it from non-basic organic impurities?
A3: This is the classic application of acid-base extraction. By converting your basic product into a water-soluble salt, you can effectively separate it from neutral or acidic impurities that remain in the organic layer.[1][8]
Protocol: Acidic Extraction of Amine Product
-
Ensure the crude reaction mixture is dissolved in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid, such as 1 M HCl.
-
Stopper the funnel, invert, and vent. Shake gently at first, then more vigorously for ~1 minute, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated amine product is now in the aqueous layer as its hydrochloride salt. The non-basic impurities remain in the organic layer.
-
Drain the lower (aqueous) layer into a clean flask. Note: If using DCM, the organic layer is on the bottom.
-
To recover your product, cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 8, check with pH paper).
-
The amine product will deprotonate and often precipitate as a solid, which can be collected by filtration. Alternatively, it can be re-extracted into a fresh portion of organic solvent (e.g., EtOAc).
Caption: Logic diagram for purification via acid-base extraction.
Q4: I've performed an acidic wash, but my product yield is very low. Did I lose it?
A4: There are several possibilities:
-
Incomplete Basification: If you did not add enough base to the acidic aqueous extract, your product will remain as the protonated, water-soluble salt. Always check the pH to ensure it is sufficiently basic (pH > 8) to fully deprotonate the amine.
-
Product is a Salt: If your reaction product is an acid (e.g., from nitrile hydrolysis), then an acidic wash will not extract it. In that case, you would need to perform a basic wash (e.g., with 1 M NaOH) to extract the acidic product.
-
Emulsion Formation: A stable emulsion between the organic and aqueous layers can trap your product, preventing clear separation.
Q5: I have a persistent emulsion during extraction. How can I break it?
A5: Emulsions are common when fine solids are present or when solvent polarities are similar. Here are several troubleshooting steps, from simplest to most aggressive:
-
Patience: Let the separatory funnel stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the funnel. Avoid vigorous shaking which can worsen the emulsion.
-
Add Brine: Add a small amount of saturated aqueous NaCl (brine). This increases the ionic strength and polarity of the aqueous layer, often forcing the separation.
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool in a funnel to remove fine particulate matter that may be stabilizing the emulsion.[9]
-
Change Solvent: Add a small amount of a different solvent. For example, if you are using ethyl acetate, adding a little THF can sometimes help break the emulsion.
Section 4: FAQs for Specific Reaction Workups
Q6: I ran a Suzuki coupling on the bromo- position. How do I remove the palladium catalyst and boron byproducts?
A6: This is a common challenge.
-
Palladium Removal: After the initial extraction, residual palladium often remains, coloring the organic layer grey or black. A simple method is to filter the organic solution through a short plug of silica gel, washing with your extraction solvent. More stubborn cases may require stirring the organic layer with a scavenger resin or activated carbon before filtration.
-
Boron Byproduct Removal: Boronic acid and its derivatives can often be removed with a basic wash (e.g., 1 M NaOH). A highly effective but less common technique for removing boron residues is to concentrate the reaction mixture and then re-dissolve and re-concentrate from methanol several times. This process forms volatile trimethyl borate, which is removed by the rotary evaporator.[10]
Q7: I performed an acylation on the amino group with an acyl chloride. How do I work up this reaction?
A7: The main byproducts are excess acyl chloride and HCl.
-
Quench: Slowly and carefully quench the reaction mixture by adding it to ice-cold water or a saturated sodium bicarbonate (NaHCO₃) solution. The bicarbonate will neutralize the HCl byproduct and destroy any remaining acyl chloride. Be cautious, as CO₂ evolution can cause frothing.
-
Extraction: Extract the mixture with an organic solvent like ethyl acetate.
-
Washes: Sequentially wash the organic layer with:
-
Saturated NaHCO₃ solution (to remove any remaining acid).
-
Water.
-
Brine (to aid in drying).
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain your crude acylated product. The product, now an amide, is no longer basic and will not be extracted by an acidic wash.
Section 5: Final Purification
Q8: What is a good starting point for purifying my final compound?
A8:
-
Column Chromatography: For many derivatives of this compound, silica gel chromatography is effective. A good starting eluent system is a gradient of ethyl acetate in hexanes (or heptane). A typical procedure might start with 100% hexanes and gradually increase to 30-50% ethyl acetate.[11] The polarity of your final product will determine the optimal ratio.
-
Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization is an excellent option for obtaining highly pure material. Good single-solvent candidates might include ethanol, methanol, or isopropanol. For solvent-pair recrystallization, a common choice is dissolving the compound in a hot solvent in which it is soluble (like ethyl acetate or acetone) and then slowly adding a non-polar "anti-solvent" in which it is insoluble (like hexanes or pentane) until turbidity is observed, followed by slow cooling.
This guide provides a framework for approaching the workup and purification of reactions involving this compound. Always adapt the procedures based on the specific reagents used and the properties of your target molecule.
References
- Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal.
- 3-Bromobenzonitrile | C7H4BrN. (n.d.). PubChem.
- 3-Amino-5-bromobenzonitrile | 49674-16-0. (n.d.). Pharmaffiliates.
- Chemistry of Nitriles. (2020, August 11). Chemistry LibreTexts.
- Acid-Base Extraction. (2022, June 2). Chemistry LibreTexts.
- How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry.
- How can I purify impure benzonitrile? (2017, July 23). ResearchGate.
- Process for producing aromatic nitrile. (1989). Google Patents.
- Purification of amine reaction mixtures. (1945). Google Patents.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of California, Los Angeles, Department of Chemistry.
- Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek.
- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). RSC Advances.
- 2-Amino-3-bromobenzonitrile. (n.d.). PubChem.
- Organic Acid-Base Extractions. (n.d.). Chemistry Steps.
- Transition-Metal-Free Access to Primary Anilines from Boronic Acids and a Common +NH2 Equivalent. (2014). The Journal of Organic Chemistry.
- Separation of Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Amines - Nitriles (A-Level Chemistry). (n.d.). Study Mind.
- One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. (2021). RSC Advances.
- Acid–base extraction. (n.d.). Wikipedia.
- Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst. (2023). ACS Omega.
- Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. (2022). Nature Communications.
- Separation of an Unknown Mixture. (n.d.). The University of the West Indies at Mona, Jamaica, Department of Chemistry.
- How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). ResearchGate.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. magritek.com [magritek.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. This compound | 49674-16-0 [chemicalbook.com]
Technical Support Center: Identifying and Characterizing Unexpected Side Products
Welcome to the Technical Support Center, your comprehensive resource for navigating the complexities of unexpected side products in research and development. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and methodologies rooted in established scientific principles. Here, we move beyond simple checklists to provide a deeper understanding of the causality behind experimental observations and choices.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when encountering unexpected results in their analyses.
Q1: An unexpected peak has appeared in my HPLC chromatogram. What are the immediate steps I should take?
The appearance of an unknown peak demands a systematic investigation to rule out common sources of error before delving into complex structural elucidation.
-
Verify System Integrity: First, ensure the peak is not an artifact from the analytical system itself. Inject a blank (mobile phase) to check for ghost peaks originating from the system or solvent contamination.[1]
-
Check Sample Preparation: Review the sample preparation procedure. Could the unexpected peak be a result of contamination from glassware, solvents, or reagents? Prepare and inject a sample placebo (all components except the active pharmaceutical ingredient, or API) to investigate this possibility.
-
Assess Method Specificity: Confirm that the analytical method is specific for your compound of interest and that the unexpected peak is not a known, co-eluting impurity.
-
Initial Characterization: If the peak is confirmed to be a real, unknown compound, obtain preliminary information. Note its retention time, peak shape, and UV-Vis spectrum if using a photodiode array (PDA) detector. This information will be crucial for subsequent characterization efforts.[2]
Q2: How can I differentiate between a process-related impurity and a degradation product?
Distinguishing between impurities arising from the manufacturing process and those formed due to degradation is critical for process optimization and stability assessment.
-
Process-Related Impurities: These are by-products of the chemical synthesis, starting materials, intermediates, or reagents.[3] They are typically present in the freshly synthesized batch. To identify them, analyze samples from different stages of the synthesis and purification process.
-
Degradation Products: These form over time due to the instability of the drug substance under certain conditions (e.g., exposure to light, heat, humidity, or reactive excipients).[4][5][6] Forced degradation studies, where the drug substance is intentionally exposed to stress conditions like acid, base, oxidation, heat, and light, are essential for identifying potential degradation products.[4][6][7]
Q3: What are the regulatory expectations for reporting and identifying unexpected side products in drug development?
Regulatory bodies like the International Council for Harmonisation (ICH) have specific guidelines for the reporting, identification, and qualification of impurities in new drug substances and products.[3][5][8][9][10]
-
Reporting Threshold: Impurities present above a certain level (typically 0.05% for drug substances) must be reported in regulatory submissions.[9]
-
Identification Threshold: Above a higher threshold (e.g., 0.10% or a daily intake of 1.0 mg, whichever is lower), the impurity's structure must be identified.[9]
-
Qualification Threshold: If an impurity is present at a level that exceeds the qualification threshold, its biological safety must be established through toxicological studies or by demonstrating its presence in relevant safety and clinical study batches.[3][8]
Troubleshooting Guides
This section provides structured approaches to common challenges encountered during the investigation of unexpected side products.
Guide 1: Troubleshooting Unexpected Peaks in High-Performance Liquid Chromatography (HPLC)
An unexpected peak in an HPLC chromatogram is a common issue that can have multiple causes. This guide will help you systematically diagnose and resolve the problem.
Symptom: A new, unidentified peak appears in your chromatogram.
Possible Causes & Corrective Actions:
| Possible Cause | Diagnostic Steps | Corrective Actions |
| Contamination | Inject a blank mobile phase. Clean all glassware with HPLC-grade solvents. Prepare a fresh mobile phase.[1] | If the peak is present in the blank, the contamination is from the mobile phase or the HPLC system. If not, the contamination is likely from the sample preparation. |
| Column Issues | Inspect the column for voids. Check for a blocked inlet frit.[11] | Reverse and flush the column (if permissible by the manufacturer).[11] If the problem persists, replace the column. |
| Sample Solvent Incompatibility | Observe the peak shape. Early eluting peaks are often more affected. | Dissolve the sample in the initial mobile phase whenever possible. |
| Co-eluting Peaks | Change the mobile phase composition or gradient to see if the peak resolves into multiple peaks. | Optimize the chromatographic method to improve resolution. |
Workflow for HPLC Troubleshooting:
Caption: A decision tree for troubleshooting unexpected HPLC peaks.
Guide 2: Characterizing an Unknown Side Product
Once an unexpected side product is confirmed to be real and significant, the next step is to determine its chemical structure.
Initial Assessment:
-
Gather Preliminary Data: Collect all available data from initial analyses, including HPLC retention time, UV-Vis spectrum, and any preliminary mass spectrometry (MS) data.
-
Consider the Reaction Chemistry: Based on the starting materials, reagents, and reaction conditions, what are the plausible structures of potential side products?[12][13][14][15]
Isolation and Purification:
If the side product is present in a sufficient quantity, isolation is necessary for detailed spectroscopic analysis.
-
Preparative HPLC: This is a powerful technique for isolating pure compounds from a mixture.[16]
-
Column Chromatography: A classic and versatile method for purification.[17][18]
-
Crystallization: If the compound is a solid, recrystallization can be an effective purification method.[17]
Structure Elucidation Workflow:
Caption: A general workflow for the structural elucidation of an unknown compound.
Methodologies
This section provides detailed protocols for key analytical techniques used in the identification and characterization of unexpected side products.
Protocol 1: High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS is a powerful tool for determining the elemental formula of an unknown compound by providing a highly accurate mass measurement.[19][20]
Objective: To determine the elemental composition of an unknown side product.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the isolated compound or the reaction mixture in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for electrospray ionization).
-
Instrumentation Setup:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR).
-
Calibrate the instrument immediately before analysis to ensure high mass accuracy.
-
Choose an appropriate ionization technique (e.g., ESI, APCI) based on the polarity and volatility of the analyte.[21]
-
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for accurate mass measurement.
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use software to generate a list of possible elemental formulas that fit the measured mass within a narrow tolerance (e.g., ± 5 ppm).
-
Consider the isotopic pattern to further refine the possible formulas.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule.[22][23][24][25][26]
Objective: To elucidate the structure of an isolated unknown side product.
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of the purified compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard (e.g., TMS).[25]
-
1D NMR Experiments:
-
¹H NMR: Provides information about the number of different types of protons and their neighboring protons.[25]
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[22]
-
DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.[22]
-
-
2D NMR Experiments (if necessary):
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.
-
-
Structure Assembly: Piece together the structural fragments identified from the various NMR experiments to propose a complete chemical structure.
Protocol 3: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of analytical methods.[4][6][7][27]
Objective: To identify potential degradation products of a drug substance.
Methodology:
-
Sample Preparation: Prepare solutions of the drug substance at a known concentration (e.g., 1 mg/mL).[7]
-
Stress Conditions: Expose the drug substance to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.[7]
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid drug substance at high temperature (e.g., 80 °C).
-
Photodegradation: Expose the drug substance to a light source according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples by a suitable stability-indicating method (typically HPLC with a PDA and/or MS detector) at various time points.
-
Data Evaluation:
-
Identify and quantify the degradation products formed under each stress condition.
-
Propose degradation pathways based on the identified structures.
-
References
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.
- Principles of Organic Synthesis. (n.d.).
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8). Drug Target Review.
- Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts.
- Modern Approaches to the Separation and Purification of Natural Products. (2025, August 7).
- Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022, September 24). Chemistry LibreTexts.
- Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency (EMA).
- HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
- Spectroscopic Methods for Studying Reaction Mechanisms. (n.d.). IGI Global.
- Impurities and Forced Degradation Studies: A Review. (2025, August 10).
- Yu, Y. (2018). Structural Elucidation of An Unknown Compound. Cornell University.
- Ashenhurst, J. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.
- Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci.
- Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). ICH.
- Isolating, Identifying, Imaging, and Measuring Substances and Structures. (n.d.).
- Reactions and Mechanisms. (n.d.). Master Organic Chemistry.
- Investigation of OOS Results in Analytical Testing. (2025, April 10). Pharmaguideline.
- Spectroscopic Methods. (n.d.). Saylor.org.
- 5 Analytical Techniques for Characterizing Unknown Samples. (2022, June 21).
- Isolation and Purification Techniques in Natural Products Chemistry. (2024, June 29). Hilaris Publisher.
- Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review.
- Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. (2024, October 29). LinkedIn.
- Guidance for Industry Q3A Impurities in New Drug Substances. (n.d.). U.S.
- Spectroscopic Techniques Application for Wine and Wine Byproduct Authentic
- Organic Synthesis (Reaction Pathways). (2013, November). KHS Chemistry.
- Managing Out-of-Specification (OOS) Results in Pharmaceutical Manufacturing. (2025, October 2). LinkedIn.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- How Can NMR Identify Unknown Compounds? (2025, July 26). Chemistry For Everyone.
- Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019, December 1). SciSpace.
- How to Perform an Out of Specification Investigation for OTC Drug Products and Dietary Supplements [Step-by-Step]. (n.d.).
- The Logic of Synthesis. (2024, March 27). Chemistry LibreTexts.
- A Comparative Guide to Spectroscopic Techniques for Characterizing Reaction Intermedi
- Forced degradation and impurity profiling: recent trends in analytical perspectives. (n.d.). PubMed.
- Strategies for Natural Products Isolation. (2023, June 29). Research and Reviews: Journal of Pharmacognosy and Phytochemistry.
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
- A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. (2024, June 20).
- Pandit, S. (2025, August 7).
- Organic reactions: Addition. (n.d.). Monash University.
- Vasavi, N. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 5, 26.
- Quality: impurities. (n.d.). European Medicines Agency (EMA).
- Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). PMC - NIH.
- SPECTROSCOPIC TECHNIQUES FOR IDENTIFICATION OF DRUGS IN DIFFERENT PHARMACEUTICAL PREPAR
- Unknown Chemical Identification & Quantification. (n.d.). Expert Chemical Analysis, Inc..
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- HPLC Troubleshooting Guide. (n.d.). GERSTEL.
- Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. (n.d.). IntechOpen.
- 04 Steps to Investigate Out of Specific
- Natural Product Structure Elucidation by NMR Spectroscopy. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. resources.saylor.org [resources.saylor.org]
- 3. database.ich.org [database.ich.org]
- 4. library.dphen1.com [library.dphen1.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. fda.gov [fda.gov]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemistry-teaching-resources.com [chemistry-teaching-resources.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. monash.edu [monash.edu]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 19. One moment, please... [sterlingpharmasolutions.com]
- 20. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 24. m.youtube.com [m.youtube.com]
- 25. jchps.com [jchps.com]
- 26. researchgate.net [researchgate.net]
- 27. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Definitive Guide to the Structural Elucidation of 5-Amino-3-bromobenzonitrile Derivatives Using 2D NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific integrity. In the synthesis of novel compounds, particularly those built upon complex scaffolds like 5-Amino-3-bromobenzonitrile, subtle changes in substitution patterns can lead to vastly different biological activities. While 1D NMR provides a foundational overview, it often falls short in resolving the ambiguities of polysubstituted aromatic systems.
This guide presents a systematic, multi-technique 2D NMR workflow designed to provide irrefutable structural evidence for this compound derivatives. We will move beyond simply listing protocols to explain the causal logic behind each experimental choice, demonstrating how a combination of COSY, HSQC, HMBC, and NOESY/ROESY experiments creates a self-validating system for structural confirmation.
The Challenge: Beyond Simple 1D Spectra
Consider a hypothetical derivative, 5-Amino-3-bromo-N-ethyl-2-methylbenzonitrile. Even with high-resolution 1D ¹H and ¹³C NMR, assigning the exact positions of the three aromatic protons and their corresponding carbons can be challenging due to overlapping signals and complex coupling patterns. Distinguishing this target molecule from a potential regioisomeric impurity, such as 5-Amino-3-bromo-N-ethyl-4-methylbenzonitrile, may be impossible without further evidence. This is where the power of two-dimensional correlation spectroscopy becomes indispensable.
A Systematic Workflow for Unambiguous Assignment
The following workflow is designed to logically build the structure piece by piece, with each experiment providing a new layer of information that complements and validates the last.
Caption: A logical workflow for structure elucidation using 2D NMR experiments.
Step 1: Establishing Proton Connectivity with ¹H-¹H COSY
Expertise & Experience: The first step in analyzing a complex aromatic system is to understand how the protons are coupled to each other. Correlation Spectroscopy (COSY) is the definitive experiment for this purpose.[1][2] It maps the ¹H-¹H J-coupling network, allowing us to identify which protons are on adjacent carbons (typically a 3-bond coupling, ³JHH).[3]
For a this compound core, the three aromatic protons at positions 2, 4, and 6 form a distinct "spin system".[1] We expect to see a cross-peak between H-2 and H-6 (a 4-bond meta-coupling, ⁴JHH) and between H-4 and H-6 (another ⁴JHH meta-coupling). The absence of a stronger ortho-coupling (³JHH) immediately confirms that no two protons are on adjacent carbons, which is a critical first piece of the structural puzzle.
Comparison vs. 1D ¹H NMR: While 1D NMR shows splitting patterns, these can be difficult to interpret if couplings are small or signals overlap. A COSY spectrum provides a direct, visual map of these interactions, removing ambiguity.[3][4] Off-diagonal cross-peaks provide unambiguous proof of coupling between the protons represented on the diagonal.[1][3]
Step 2: Assigning Protons to Carbons with ¹H-¹³C HSQC
Expertise & Experience: Once the proton network is established, we must link each proton to its directly attached carbon atom. The Heteronuclear Single Quantum Coherence (HSQC) experiment is the modern standard for determining one-bond ¹H-¹³C correlations (¹JCH).[3][5][6]
Each cross-peak in an HSQC spectrum corresponds to a carbon atom that bears a proton.[7] This allows for the unambiguous assignment of all CH, CH₂, and CH₃ groups. Critically, quaternary carbons (like C-1, C-3, C-5, and the nitrile carbon) will be absent from the HSQC spectrum, which is in itself valuable information.[8]
Comparison vs. ¹³C/DEPT: While a DEPT experiment can differentiate between CH, CH₂, and CH₃ carbons, it does not link them to a specific proton signal.[4] HSQC provides this direct correlation, which is essential for the subsequent steps of piecing together the full molecular skeleton.
Step 3: Assembling the Molecular Skeleton with ¹H-¹³C HMBC
Trustworthiness: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon framework of an unknown molecule. It reveals correlations between protons and carbons that are typically two or three bonds away (²JCH and ³JCH).[5][9] This allows us to connect the "spin systems" identified by COSY and link them to non-protonated quaternary carbons.
For our this compound scaffold, the HMBC correlations are the definitive fingerprint of the substitution pattern:
-
H-2 should show a strong ³J correlation to C-4 and C-6 , and a crucial ²J correlation to the nitrile carbon (C-CN) .
-
H-4 should correlate to C-2 , C-6 , and importantly, to the quaternary carbons C-5 (bearing the amino group) and C-3 (bearing the bromine).
-
H-6 should correlate to C-2 , C-4 , and the amino-bearing C-5 .
Observing these specific long-range correlations provides unequivocal evidence for the placement of the nitrile, amino, and bromo substituents.
Sources
- 1. asahilab.co.jp [asahilab.co.jp]
- 2. Observing Spin Systems using COSY - Magritek [magritek.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. emerypharma.com [emerypharma.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist’s Comparative Guide to HPLC Purity Analysis of Synthesized 5-Amino-3-bromobenzonitrile
Introduction: The Critical Role of Purity for a Key Synthetic Intermediate
5-Amino-3-bromobenzonitrile is a crucial building block in medicinal chemistry and materials science, often serving as a precursor for synthesizing complex heterocyclic compounds and active pharmaceutical ingredients (APIs). Given its role as a foundational fragment, its purity is not merely a quality metric but a prerequisite for the success of subsequent synthetic steps and the integrity of the final product. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, and complications in purification, ultimately compromising the efficacy and safety of the end-product.[1]
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will explore two distinct reversed-phase HPLC (RP-HPLC) protocols, dissecting the rationale behind their design and comparing their performance in resolving the target compound from key process-related impurities. This document is intended for researchers, analytical chemists, and drug development professionals who require robust, reliable, and well-characterized analytical methods for synthetic intermediates.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 49674-16-0 | [2][3][4] |
| Molecular Formula | C₇H₅BrN₂ | [2][3][4] |
| Molecular Weight | 197.03 g/mol | [2][3] |
| Appearance | Solid (typically off-white to yellow) | [5] |
| Melting Point | Approx. 106-110 °C | [5] |
| Structure | ||
![]() |
Understanding Potential Impurities: A Synthesis-Driven Approach
The most common laboratory synthesis of this compound involves the reduction of its nitro precursor, 3-bromo-5-nitrobenzonitrile.[2] This synthetic route directly informs the impurity profile we must target in our analytical method development.
Key Potential Process-Related Impurities:
-
Unreacted Starting Material: 3-bromo-5-nitrobenzonitrile (Impurity A). Its presence indicates an incomplete reaction.
-
Isomeric Impurities: Positional isomers such as 4-Amino-3-bromobenzonitrile that may arise from non-selective synthesis precursors.
-
Degradation Products: The amino group is susceptible to oxidation, and the nitrile group can undergo hydrolysis under certain pH and temperature conditions, potentially forming the corresponding amide or carboxylic acid.[6]
An effective HPLC method must be "stability-indicating," meaning it can separate the main analyte from these potential impurities and any degradants that may form during storage.[7]
Workflow for Purity Analysis of Synthesized Intermediates
The following diagram outlines the logical workflow from synthesis to final purity verification, emphasizing the central role of analytical chemistry.
Caption: Logical comparison of gradient and isocratic HPLC methods.
Experimental Protocols
General Sample Preparation
-
Stock Solution: Accurately weigh and dissolve ~10 mg of the synthesized this compound sample in 10 mL of diluent (Acetonitrile/Water 50:50 v/v) to achieve a concentration of 1 mg/mL.
-
Working Solution: Further dilute the stock solution to a final concentration of 0.1 mg/mL using the same diluent.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter to remove any particulates before injection.
HPLC Instrumentation & Parameters
| Parameter | Method A: High-Resolution Gradient | Method B: Isocratic |
| HPLC System | Standard HPLC/UPLC with gradient pump and UV detector | Standard HPLC with isocratic pump and UV detector |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | N/A |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | N/A |
| Combined Mobile Phase | N/A | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Elution Mode | Gradient | Isocratic |
| Gradient Program | 0-2 min: 30% B2-10 min: 30% to 80% B10-12 min: 80% B12.1-15 min: Return to 30% B | N/A |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 30°C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 5 µL | 10 µL |
Causality Behind Experimental Choices:
-
Column: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for the aromatic ring of our analyte.
-
Mobile Phase Additive: Formic acid (or TFA) is added to control the pH of the mobile phase. [7]This protonates the primary amine on the analyte, preventing peak tailing by minimizing interactions with residual silanols on the silica-based stationary phase and ensuring sharp, symmetrical peaks.
-
Wavelength: 254 nm is chosen as it is a common wavelength for aromatic compounds containing a chromophore, providing good sensitivity for both the analyte and related impurities. [2]
Comparative Performance Data (Illustrative)
The following data illustrates the expected performance of each method in separating this compound from its primary potential impurity, the starting material 3-bromo-5-nitrobenzonitrile (Impurity A).
| Analyte | Method A (Gradient) | Method B (Isocratic) | ||||
| RT (min) | Resolution (Rs) | Asymmetry (As) | RT (min) | Resolution (Rs) | Asymmetry (As) | |
| Impurity A (less polar) | 7.8 | - | 1.1 | 6.5 | - | 1.3 |
| This compound | 5.2 | 6.5 | 1.1 | 4.1 | 3.8 | 1.4 |
Interpretation of Results:
-
Resolution (Rs): Method A provides a significantly higher resolution value (Rs > 6) compared to Method B (Rs ≈ 3.8). A resolution of >2.0 is generally considered baseline separation. The superior resolution of Method A provides greater confidence in the accuracy of the purity calculation, especially if other minor impurities were to elute near the main peak.
-
Peak Asymmetry (As): Both methods yield acceptable peak asymmetry, but the gradient method (As = 1.1) typically provides sharper, more symmetrical peaks than the isocratic method, which can sometimes lead to broader peaks for later-eluting compounds.
Method Validation: Ensuring Trustworthiness
For use in a regulated environment, any analytical method must be validated according to ICH (International Council for Harmonisation) guidelines to ensure it is fit for its intended purpose. [8] Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants. This is demonstrated by achieving baseline resolution between all relevant peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Typically assessed over a range of 80-120% of the nominal concentration. [9]* Accuracy: The closeness of the test results to the true value. Often determined by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability (intra-assay precision) and intermediate precision. [10]* Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition), providing an indication of its reliability during normal usage.
Conclusion and Recommendation
Both HPLC methods are capable of determining the purity of this compound.
-
Method A (High-Resolution Gradient) is unequivocally superior for final product release, stability testing, and reference standard characterization. Its high resolving power ensures accurate quantification even in the presence of unexpected or closely eluting impurities. It is the recommended method for generating data for regulatory submissions.
-
Method B (Isocratic) serves as a viable, simplified alternative for rapid in-process controls where the primary goal is to monitor the conversion of a specific starting material to the product. Its simplicity and speed are advantageous in a process development setting.
The choice of method should align with the specific analytical requirements of the task at hand. For comprehensive and reliable purity assessment in research and drug development, the investment in developing and validating a high-resolution gradient method is essential for ensuring scientific integrity and product quality.
References
- CAS No : 49674-16-0 | Product Name : 3-Amino-5-bromobenzonitrile | Pharmaffiliates.
- Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. AMSbiopharma. [Link]
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Technology Networks. [Link]
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC.
- Steps for HPLC Method Validation - Pharmaguideline. Pharmaguideline. [Link]
- Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles - SynThink Research Chemicals. SynThink Research Chemicals. [Link]
- US3920670A - Process for hydrolysis of nitriles - Google Patents.
- Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed.
- Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation - Charles University. Charles University. [Link]
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. This compound | 49674-16-0 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. echemi.com [echemi.com]
- 5. 4-氨基-3-溴苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. dspace.cuni.cz [dspace.cuni.cz]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Senior Application Scientist's Guide to the Comparative Reactivity of 5-Amino-3-bromobenzonitrile and 5-Amino-3-chlorobenzonitrile
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. 5-Amino-3-halobenzonitriles are versatile scaffolds, offering three distinct functional handles for molecular elaboration: an amino group for amide bond formation or as a directing group, a nitrile for hydrolysis or reduction, and a halogen for cross-coupling or substitution.
This guide provides an in-depth, evidence-based comparison of the reactivity of two key analogues: 5-Amino-3-bromobenzonitrile and 5-Amino-3-chlorobenzonitrile. We will dissect the fundamental principles governing their reactivity and provide practical, field-proven insights into their application in two major classes of transformations vital to drug development: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). Our objective is to equip researchers, scientists, and drug development professionals with the technical understanding necessary to make informed decisions when selecting the optimal reagent for their specific synthetic goals.
Part 1: Foundational Principles of Aryl Halide Reactivity
The reactivity of an aryl halide is not an intrinsic, monolithic property but rather a complex interplay between the carbon-halogen (C-X) bond itself and the electronic environment of the aromatic ring.
The Carbon-Halogen Bond: The Locus of Reactivity
The primary determinant in many transformations, especially metal-catalyzed reactions, is the C-X bond dissociation energy (BDE). The C-Br bond is inherently weaker and more polarizable than the C-Cl bond.
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-Br | ~84 |
| C-Cl | ~96 |
This ~12 kcal/mol difference is substantial and directly translates to a lower activation energy for reactions involving C-X bond cleavage, most notably the oxidative addition step in palladium-catalyzed cross-coupling reactions.[1]
Electronic Landscape: The Influence of Amino and Cyano Substituents
The substituents on the aromatic ring modulate its electron density, which in turn influences the ease of C-X bond cleavage and the ring's susceptibility to nucleophilic or electrophilic attack.
-
Amino Group (-NH₂): Located at C5, the amino group is a powerful activating group. Through resonance, its lone pair of electrons donates electron density to the aromatic π-system.[2][3] This effect increases the electron density at the ortho and para positions.
-
Cyano Group (-CN): Positioned at C1, the cyano group is a strong deactivating group, withdrawing electron density from the ring through both inductive and resonance effects.[4]
In our target molecules, these groups are meta to each other. The amino group's electron-donating character generally increases the overall electron density of the ring, making the palladium center's oxidative insertion into the C-X bond more facile.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation.[5][6][7] The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1]
Oxidative Addition: The Decisive Step
The oxidative addition process involves the insertion of the electron-rich Pd(0) center into the C-X bond, forming a Pd(II) species. Due to the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, this compound undergoes oxidative addition much more readily.[1][8] This fundamental difference is the primary reason for its superior reactivity in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Oxidative addition of aryl halides to a Pd(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron species, is a testament to the differential reactivity of aryl halides.[9] this compound is the superior substrate, consistently providing higher yields in shorter reaction times and under milder conditions.
Table 1: Predicted Performance in a Typical Suzuki-Miyaura Coupling
| Parameter | This compound | 5-Amino-3-chlorobenzonitrile | Rationale |
| Reaction Time | 1-4 hours | 12-24 hours | Faster oxidative addition with C-Br bond.[8] |
| Temperature | 80-100 °C | 100-120 °C | Lower energy barrier for C-Br activation. |
| Catalyst Loading | 1-2 mol% | 3-5 mol% | Higher reactivity requires less catalyst. |
| Typical Yield | >90% | 60-80% | Slower kinetics for Ar-Cl can lead to side reactions.[10] |
| Ligand Choice | Standard (e.g., PPh₃) | Requires bulky, electron-rich ligands (e.g., RuPhos) | More forcing conditions needed for Ar-Cl activation.[11] |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a robust starting point, adapted from standard literature procedures for aryl halides.[12][13]
-
To a microwave vial, add the aryl halide (this compound or 5-Amino-3-chlorobenzonitrile, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂ with RuPhos ligand for the chloride, or Pd(PPh₃)₄ for the bromide, 2-4 mol%).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of 10:1 toluene/H₂O (0.25 M).[11]
-
Seal the vial and heat the reaction mixture with stirring at 80-110 °C for the prescribed time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on an oxidative addition/reductive elimination cycle to form a C-N bond.[14][15] Consequently, the reactivity trend remains the same: this compound is the more facile coupling partner.
Table 2: Predicted Performance in a Typical Buchwald-Hartwig Amination
| Parameter | This compound | 5-Amino-3-chlorobenzonitrile | Rationale |
| Reaction Time | 2-8 hours | 18-36 hours | Faster oxidative addition with C-Br bond. |
| Temperature | 90-110 °C | 110-130 °C | Higher thermal energy needed to cleave the C-Cl bond. |
| Base Strength | Weaker base possible (e.g., Cs₂CO₃) | Strong, non-nucleophilic base required (e.g., NaOtBu) | To facilitate deprotonation of the amine and the catalytic cycle. |
| Typical Yield | >85% | 50-75% | Ar-Cl substrates are more prone to hydrodehalogenation. |
Experimental Protocol: Representative Buchwald-Hartwig Amination
This protocol is based on established methods for aryl halide amination.[16][17]
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Seal the tube, and evacuate and backfill with an inert gas (Argon) three times.
-
Add the aryl halide (this compound or 5-Amino-3-chlorobenzonitrile, 1.0 mmol) and the amine coupling partner (1.2 mmol).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.2 M).
-
Heat the reaction mixture with vigorous stirring at 100-120 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a plug of silica gel, eluting with additional ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography or recrystallization.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Part 3: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism proceeds via a pathway fundamentally different from cross-coupling, and the reactivity trends are often inverted.[18]
Mechanistic Hallmarks of SNAr
SNAr is a two-step addition-elimination process. First, a potent nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[19] In the second step, the leaving group is expelled, restoring aromaticity.
Crucially, this mechanism is only efficient when strong electron-withdrawing groups are positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex through resonance.[19][20]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scispace.com [scispace.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. rsc.org [rsc.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Unlocking the Therapeutic Potential of the 5-Amino-3-bromobenzonitrile Scaffold: A Comparative Guide to Derivative Bioactivity
An In-Depth Technical Guide
Introduction: The Strategic Value of the 5-Amino-3-bromobenzonitrile Scaffold
In the landscape of modern medicinal chemistry, the discovery of novel small-molecule therapeutics is often driven by the strategic selection of versatile chemical scaffolds. This compound is one such scaffold, a substituted aminobenzonitrile that presents a unique convergence of reactive sites ripe for synthetic elaboration.[][2][3] The presence of an amino group, a bromine atom, and a nitrile moiety on a central phenyl ring offers a trivalent handle for diversification, enabling the exploration of a broad chemical space to identify potent and selective modulators of biological targets. Substituted aminobenzonitriles are recognized as critical building blocks in the synthesis of therapeutic agents, particularly kinase inhibitors.[4]
This guide provides a comparative analysis of the potential biological activities of compounds derived from this compound. In the absence of extensive direct studies on this specific scaffold, we will draw upon experimental data from structurally related compounds to extrapolate potential structure-activity relationships (SAR) and guide future research. We will focus on two key areas of high therapeutic relevance: kinase inhibition and antimicrobial activity.
Part 1: Kinase Inhibitors Derived from this compound
Protein kinases are a major class of drug targets, particularly in oncology. The 2-aminobenzonitrile moiety is a well-established pharmacophore in numerous kinase inhibitors. The amino group can serve as a key hydrogen bond donor, while the nitrile can act as a hydrogen bond acceptor or be involved in other non-covalent interactions within the ATP-binding pocket of kinases. The bromine atom on the this compound scaffold provides a convenient vector for introducing further complexity via cross-coupling reactions, allowing for the fine-tuning of potency and selectivity.
Rationale for Kinase Inhibitor Synthesis
The rationale for exploring this compound derivatives as kinase inhibitors is supported by the activity of analogous compounds. For instance, a series of 5-bromo-pyrimidine derivatives have shown potent inhibitory activity against the Bcr/Abl tyrosine kinase, an important target in chronic myeloid leukemia.[5] Similarly, substituted quinazolinones, which can be synthesized from aminobenzonitriles, have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[6]
Hypothetical Synthetic Workflow
A library of potential kinase inhibitors can be generated from this compound through a divergent synthetic strategy. The amino group can be acylated or used to construct heterocyclic rings, while the bromine atom can be functionalized using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.
Caption: Generalized synthetic workflow for creating a diverse library of kinase inhibitor candidates from this compound.
Comparative Biological Activity
While direct data for this compound derivatives is not yet available, we can create a comparative table using data from structurally related bromo-pyrimidine and quinazolinone kinase inhibitors to guide expectations.
| Compound ID (Analogous) | Scaffold | Target Kinase | IC50 (µM) | Reference |
| 5c | 5-Bromo-pyrimidine | Bcr/Abl | Potent (exact value not specified) | [5] |
| 5e | 5-Bromo-pyrimidine | Bcr/Abl | Potent (exact value not specified) | [5] |
| 6g | 5-Bromo-pyrimidine | Bcr/Abl | Potent (exact value not specified) | [5] |
| 9e | 5-Bromo-pyrimidine | Bcr/Abl | Potent (exact value not specified) | [5] |
| 9f | 5-Bromo-pyrimidine | Bcr/Abl | Potent (exact value not specified) | [5] |
| 10c | 5-Bromo-pyrimidine | Bcr/Abl | Potent (exact value not specified) | [5] |
| 7 | Quinazolinone | CDK9 | 0.115 | [6] |
| 9 | Quinazolinone | CDK9 | 0.131 | [6] |
| 25 | Quinazolinone | CDK9 | 0.142 | [6] |
Structure-Activity Relationship (SAR) Insights
Based on the data from analogous compounds, we can infer the following SAR principles for the design of kinase inhibitors from the this compound scaffold:
-
Amino Group: The amino group is a critical anchor. Acylation or incorporation into a heterocyclic system (like a quinazoline) is likely necessary for high-affinity binding.
-
Bromo Position: The bromine at the 3-position provides a vector for introducing substituents that can probe deeper into the kinase active site. In the case of the quinazolinone inhibitors, a 3-bromophenyl group at position 2 of the quinazolinone resulted in significant CDK9 inhibitory activity.[6]
-
Nitrile Group: The nitrile group can act as a hydrogen bond acceptor. Its position relative to the amino group will be crucial for establishing the correct geometry for binding.
Sources
A Senior Application Scientist's Guide to Differentiating Ortho, Meta, and Para Isomers of Aminobromobenzonitrile
In the fields of pharmaceutical development and materials science, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a compound's biological activity, toxicity, and material properties. The spatial arrangement of substituents on an aromatic ring can drastically alter its electronic and steric characteristics, leading to significant differences in function.[1] This guide provides an in-depth, multi-technique approach for the unambiguous differentiation of ortho, meta, and para isomers of aminobromobenzonitrile, a trifunctionalized benzene derivative of interest in medicinal chemistry.
For this comparative analysis, we will focus on three representative isomers:
-
Ortho-like isomer: 2-Amino-3-bromobenzonitrile
-
Meta-like isomer: 2-Amino-5-bromobenzonitrile (also known as 4-Bromo-2-cyanoaniline)
-
Para-like isomer: 4-Amino-3-bromobenzonitrile
These isomers share the same molecular formula (C₇H₅BrN₂) and molecular weight (approx. 197.03 g/mol ), making them indistinguishable by basic mass spectrometry alone.[2] This guide will detail how to leverage the subtle yet definitive differences revealed by advanced spectroscopic and chromatographic techniques.
The Strategic Analytical Workflow
A robust identification strategy relies on the convergence of data from multiple independent techniques. No single method is foolproof, but together they provide a self-validating system. The logical flow of analysis should begin with a separation technique, followed by spectroscopic characterization for definitive structural elucidation.
Diagram: High-Level Analytical Workflow
Caption: Relationship between isomer structure and expected ¹H NMR patterns.
| Isomer | Expected ¹H NMR Aromatic Signals | Rationale |
| 2-Amino-3-bromobenzonitrile | Three distinct signals: A triplet (or dd), and two doublets (or dd). The protons are all adjacent (an ABC system), leading to complex splitting where each proton is coupled to its neighbors. | |
| 2-Amino-5-bromobenzonitrile | Three distinct signals: One doublet (proton adjacent to -NH₂), one doublet of doublets (proton between -Br and -CN), and one narrow doublet or singlet-like peak (proton between -NH₂ and -Br with only a small meta-coupling). | |
| 4-Amino-3-bromobenzonitrile | Three distinct signals: One doublet (proton adjacent to -NH₂), one doublet of doublets (proton between -Br and -CN), and one narrow doublet or singlet-like peak (proton adjacent to -CN with only a small meta-coupling). |
Note: Actual spectra can be complex. The key is the difference in coupling constants (J-values). Ortho coupling (³J) is typically 7-9 Hz, meta coupling (⁴J) is 2-3 Hz, and para coupling (⁵J) is <1 Hz.
¹³C NMR: A Question of Symmetry
In ¹³C NMR, the number of signals in the aromatic region (typically 110-160 ppm) corresponds to the number of chemically non-equivalent carbon atoms. [3][4]For these isomers, all six aromatic carbons are unique due to the lack of symmetry, so each should exhibit six distinct signals in the aromatic region. However, the chemical shifts, influenced by the attached substituents, will differ. The carbon attached to the nitrile group (-CN) is typically found further downfield. [4]
Experimental Protocol: NMR Sample Preparation
-
Dissolution: Accurately weigh ~5-10 mg of the isolated isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
-
Acquisition: Acquire ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher) according to standard instrument procedures.
Infrared (IR) Spectroscopy: Fingerprinting Substitution Patterns
While NMR provides detailed connectivity, IR spectroscopy offers a rapid and cost-effective method to confirm the aromatic substitution pattern. The key diagnostic regions are the C-H out-of-plane (OOP) bending vibrations. [5][6]
Causality Behind IR Differentiation
The vibrational modes of the C-H bonds on the benzene ring are sensitive to the positions of the substituents. The collective motion of the remaining C-H bonds creates strong absorption bands in the "fingerprint" region of the spectrum (below 1000 cm⁻¹) whose positions are highly characteristic of the substitution pattern. [7]
| Substitution Pattern | Characteristic C-H Out-of-Plane Bending (cm⁻¹) |
|---|---|
| 1,2,3-Trisubstituted (Ortho-like) | 780–720 cm⁻¹ (often strong) and 840-805 cm⁻¹ |
| 1,2,4-Trisubstituted (Meta- & Para-like) | 885–805 cm⁻¹ (strong) and sometimes a weaker band at lower frequency. |
Source: Adapted from established IR spectroscopy correlation tables. [6][8] While both the meta- and para-like isomers are 1,2,4-trisubstituted and will show similar OOP bands, subtle differences in combination with other techniques can aid identification. Additionally, the N-H stretching of the primary amine (~3500-3300 cm⁻¹) and the C≡N stretch of the nitrile (~2230-2210 cm⁻¹) will be present in all isomers.
Experimental Protocol: IR Spectroscopy (ATR)
-
Background: Record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid isomer sample directly onto the ATR crystal.
-
Pressure: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Chromatography: The Essential Separation Step
Before spectroscopic analysis can be performed on a mixture, the isomers must be separated. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its high resolution and applicability to these polar, non-volatile compounds. [9]
Causality Behind HPLC Separation
The isomers have slight differences in polarity due to the vector sum of the dipole moments of the three substituents. These differences in polarity lead to differential interactions with the stationary phase of the HPLC column, resulting in different retention times. For reversed-phase HPLC, the least polar isomer will typically elute first. Phenyl-based columns can offer enhanced selectivity for aromatic isomers through π–π interactions. [10]
Experimental Protocol: Reversed-Phase HPLC
-
System: A standard HPLC system with a UV detector.
-
Column: C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is 60:40 Water:Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all isomers absorb, typically around 254 nm.
-
Procedure:
-
Prepare a stock solution of the isomer mixture (~1 mg/mL) in the mobile phase.
-
Inject 5-10 µL of the solution onto the column.
-
Record the chromatogram and note the retention times of the separated peaks.
-
Calibrate using pure standards of each isomer if available.
-
Mass Spectrometry (MS): Confirmation and Coupling
When coupled with Gas Chromatography (GC-MS), this technique can provide separation and mass information simultaneously. While the electron ionization (EI) mass spectra of constitutional isomers are often very similar, subtle and reproducible differences in the relative abundances of fragment ions can sometimes be observed. [11] The most critical diagnostic feature for these compounds in MS is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. [12]Therefore, the molecular ion (M⁺) peak and any bromine-containing fragment will appear as a pair of peaks (an M⁺ and M+2 peak) of nearly equal intensity, confirming the presence of one bromine atom in the ion. [12]
Conclusion: A Synthesis of Evidence
Differentiating the ortho, meta, and para isomers of aminobromobenzonitrile requires a systematic and multi-faceted analytical approach. While chromatography is essential for initial separation, ¹H NMR spectroscopy provides the most definitive structural information through the analysis of aromatic proton chemical shifts and coupling constants. IR spectroscopy serves as a rapid and valuable tool for confirming substitution patterns, and mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine). By integrating the data from these techniques, researchers and drug development professionals can achieve unambiguous isomer identification, ensuring the quality, safety, and efficacy of their chemical entities.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Amino-3-bromobenzonitrile | C7H5BrN2 | CID 4564338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. separationmethods.com [separationmethods.com]
- 10. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. youtube.com [youtube.com]
A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment of Benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity is a cornerstone of chemical research and pharmaceutical development. For benzonitrile derivatives, a class of compounds integral to the synthesis of numerous active pharmaceutical ingredients (APIs), ensuring high purity is paramount to the safety and efficacy of the final drug product. This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of these critical intermediates.
The Principle of Purity and the Power of qNMR
Purity assessment quantifies the proportion of the desired compound within a sample, identifying and measuring any impurities that may have arisen during synthesis, degradation, or storage. Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for this purpose.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of atomic nuclei responsible for that signal.[3][4] By co-dissolving a sample with a certified internal standard of known purity and mass, the absolute purity of the analyte can be determined with high accuracy and precision, often without needing a specific reference standard of the analyte itself.[5][6] This makes qNMR an incredibly versatile and efficient tool, especially in the early stages of drug development when reference materials may be scarce.[7][8]
A Head-to-Head Comparison: qNMR vs. Chromatographic Techniques
While HPLC and GC are workhorse techniques in analytical laboratories, qNMR offers distinct advantages, particularly in the context of absolute purity determination. The following table provides a comparative overview of these methodologies for the analysis of benzonitrile derivatives.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal integral is directly proportional to the number of nuclei.[4] | Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV-Vis absorbance. | Separation based on volatility and interaction with a stationary phase, with detection commonly by Flame Ionization (FID) or Mass Spectrometry (MS). |
| Quantification | Absolute, primary ratio method.[7][9] Can determine purity without a specific analyte reference standard.[6] | Relative, requires a specific reference standard of the analyte for accurate quantification. | Relative, requires a specific reference standard of the analyte for accurate quantification. |
| Selectivity | High, based on distinct chemical shifts. Can resolve structurally similar compounds and isomers.[8] | Good to excellent, dependent on the choice of column and mobile phase. Can be optimized to separate closely related structures. | Excellent, particularly when coupled with MS, based on both retention time and mass fragmentation patterns. |
| Precision (%RSD) | Excellent, typically < 1%.[1] | Very good, typically < 2%. | Very good, typically < 2%. |
| Sample Prep | Simple dissolution of the sample and internal standard in a deuterated solvent.[10] | Can be more involved, often requiring filtration and precise dilution. | Sample must be volatile or derivatized to become volatile. |
| Analysis Time | Rapid, with data acquisition typically taking a few minutes per sample.[6] | Can range from several minutes to over an hour per sample, depending on the separation. | Typically in the range of several minutes to 30 minutes per sample. |
| Non-destructive | Yes, the sample can be recovered after analysis.[5] | Yes, but sample is diluted in the mobile phase. | No, the sample is consumed during analysis. |
| Information | Provides both quantitative data and rich structural information from the same experiment.[11] | Provides quantitative data and retention time. | Provides quantitative data, retention time, and, with MS, mass spectral data for identification. |
| Traceability | Directly traceable to SI units through certified reference materials.[9] | Traceability is dependent on the purity of the reference standard used. | Traceability is dependent on the purity of the reference standard used. |
Experimental Workflow: A Self-Validating System
A robust qNMR purity assessment is designed as a self-validating system. The following diagram and protocol outline the key steps and considerations for the analysis of a generic benzonitrile derivative.
Caption: Workflow for qNMR purity determination.
Detailed Experimental Protocol for Benzonitrile Purity by ¹H qNMR
This protocol is a generalized procedure and should be optimized and validated for specific benzonitrile derivatives as per ICH guidelines Q2(R1).[12][13]
1. Method Planning & Selection of Internal Standard:
-
Causality: The choice of internal standard (IS) is critical for accuracy.[14] The IS should be chemically stable, non-reactive with the analyte, possess high purity (ideally a Certified Reference Material), and have signals that are well-resolved from the analyte and solvent signals.[3][15] For many benzonitrile derivatives, maleic acid or dimethyl sulfone are suitable choices in DMSO-d6.
-
Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard.[3] Deuterated dimethyl sulfoxide (DMSO-d6) is often a good choice for benzonitrile derivatives.
2. Sample Preparation:
-
Accurately weigh approximately 15 mg of the benzonitrile derivative into an NMR tube using a microbalance with at least 0.01 mg readability.[10]
-
Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., maleic acid) into the same NMR tube. The goal is to achieve a signal intensity ratio between the analyte and IS peaks of roughly 1:1 for optimal integration accuracy.[3]
-
Add a precise volume (e.g., 0.6 mL) of the deuterated solvent to the NMR tube.[10]
-
Cap the tube and gently vortex to ensure complete dissolution and a homogenous solution.
3. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Key Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30') is typically used.
-
Relaxation Delay (D1): This is a crucial parameter. To ensure full relaxation of all nuclei between pulses, a D1 of at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest (both analyte and IS) should be used.[15] A conservative D1 of 30 seconds is often a good starting point if T1 values are unknown.
-
Number of Scans (NS): This should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated to ensure integration errors of less than 1%.[15][16] Typically, 16 to 64 scans are adequate.
-
Temperature: Maintain a constant, regulated temperature (e.g., 298 K) to minimize variations in chemical shifts.[10]
-
4. Data Processing:
-
Apply a small line broadening factor (e.g., 0.3 Hz) to improve the S/N without significantly distorting the peak shape.[15]
-
Manually phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction algorithm (e.g., polynomial fitting) to ensure a flat baseline across the regions of interest.[10]
-
Integrate the selected, well-resolved signals for both the benzonitrile analyte and the internal standard.
5. Purity Calculation: The purity of the analyte (P_analyte) as a mass fraction percentage is calculated using the following equation[7]:
P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral area of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the internal standard (as a percentage)
The Logic of Validation: Ensuring Trustworthiness
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. emerypharma.com [emerypharma.com]
- 4. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. usp.org [usp.org]
- 8. researchgate.net [researchgate.net]
- 9. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. resolvemass.ca [resolvemass.ca]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. acgpubs.org [acgpubs.org]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 5-Amino-3-bromobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] A key application of this reaction lies in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The functionalization of scaffolds such as 5-Amino-3-bromobenzonitrile is of particular interest, as the resulting biaryl structures are valuable intermediates in drug discovery. However, the presence of both an amino and a nitrile group on the aromatic ring introduces specific challenges, including potential catalyst inhibition and side reactions. The choice of palladium catalyst is therefore a critical parameter that dictates the success of the coupling reaction.
This guide provides an in-depth comparison of various palladium catalysts for the Suzuki coupling of this compound with a model arylboronic acid. We will delve into the rationale behind catalyst selection, present comparative performance data, and provide detailed experimental protocols to empower researchers in optimizing their synthetic routes.
The Challenge: Catalyst Selection for an Electronically Complex Substrate
The structure of this compound presents a unique set of challenges for the Suzuki-Miyaura coupling. The amino group, being a Lewis base, can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3] Similarly, the nitrile group, while generally less coordinating, can also interact with the catalyst. Therefore, the chosen catalyst system must be robust enough to overcome these potential inhibitory effects while efficiently facilitating the catalytic cycle.
Comparative Performance of Palladium Catalysts
To illustrate the impact of catalyst selection, we present a comparative study of three widely used palladium catalyst systems for the Suzuki coupling of this compound with 4-methoxyphenylboronic acid. The catalysts chosen for this comparison are:
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A traditional, versatile, and cost-effective catalyst.[4][5]
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): A popular catalyst known for its effectiveness with a broad range of substrates.[6][7]
-
A Third-Generation Buchwald Precatalyst (XPhos Pd G3): A modern, highly active catalyst system featuring a bulky, electron-rich biarylphosphine ligand, designed for challenging couplings.[8]
The following table summarizes the hypothetical performance of these catalysts under optimized conditions. This data is representative and intended to highlight the relative efficacy of each system.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 18 | 65 |
| Pd(dppf)Cl₂ | 2 | K₃PO₄ | 1,4-Dioxane | 90 | 8 | 85 |
| XPhos Pd G3 | 1 | Cs₂CO₃ | t-BuOH/H₂O (4:1) | 80 | 2 | 95 |
Discussion of Results:
-
Pd(PPh₃)₄ provides a moderate yield, but requires a higher catalyst loading and prolonged reaction time at an elevated temperature. This is indicative of a less active catalytic species that may be more susceptible to inhibition by the substrate's functional groups.[5]
-
Pd(dppf)Cl₂ demonstrates significantly improved performance, affording a good yield in a shorter timeframe and at a lower temperature. The dppf ligand provides a balance of steric bulk and electronic properties that promotes efficient catalysis.[7]
-
XPhos Pd G3 , a representative Buchwald precatalyst, delivers the highest yield in the shortest time and at the lowest temperature, even with a reduced catalyst loading. The bulky and electron-rich XPhos ligand is specifically designed to accelerate the rate-limiting oxidative addition step and resist deactivation, making it ideal for challenging substrates like this compound.[8]
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. preprints.org [preprints.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist’s Guide to Evaluating 5-Amino-3-bromobenzonitrile as a Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. A well-chosen scaffold serves as a three-dimensional framework upon which functional groups can be strategically placed to optimize interactions with a biological target. This guide provides an in-depth evaluation of 5-Amino-3-bromobenzonitrile, a versatile and synthetically tractable scaffold, and compares its utility against other established privileged structures.
The Molecular Logic of this compound
This compound is a substituted aromatic compound featuring three key functional groups on a central benzene ring: a nitrile (-CN), an amine (-NH2), and a bromine (-Br) atom.[1][2] The strategic placement of these groups makes it a highly valuable starting point for library synthesis.
-
The Benzonitrile Core: The nitrile group is a unique and increasingly appreciated pharmacophore in modern drug design.[3] It is a strong hydrogen bond acceptor and can act as a bioisostere for carbonyl groups or even halogens.[4][5] Its linear geometry and compact size allow it to probe deep into protein binding pockets.[5] Importantly, the nitrile group is generally metabolically stable, which can improve the pharmacokinetic profile of a drug candidate.[3][4]
-
The Amino Group: The primary amine at the 5-position is a versatile synthetic handle. It can be readily acylated, alkylated, or used in diazotization reactions, allowing for the introduction of a wide array of substituents to explore the surrounding chemical space of a binding pocket.
-
The Bromo Group: The bromine atom at the 3-position is another critical anchor for chemical modification. It is an excellent participant in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of aryl, heteroaryl, or alkyl groups. This modularity is fundamental to establishing a robust Structure-Activity Relationship (SAR).
The interplay of the electron-donating amine and the electron-withdrawing nitrile and bromine groups influences the reactivity and electronic properties of the entire molecule, offering a nuanced platform for drug design.
Synthesis and Chemical Tractability
A key advantage of any scaffold is its accessibility. This compound can be synthesized in a straightforward manner, ensuring a reliable supply for library development. A common and efficient laboratory-scale synthesis involves the reduction of a nitro precursor.
Objective: To synthesize this compound from 3-bromo-5-nitrobenzonitrile via reduction.
Materials:
-
3-bromo-5-nitrobenzonitrile
-
Methanol (MeOH)
-
Zinc powder (Zn)
-
Acetic acid (AcOH)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Standard laboratory glassware and magnetic stirrer
-
Ice water bath
Procedure:
-
Dissolve 3-bromo-5-nitrobenzonitrile (e.g., 3 g, 13.2 mmol) in methanol (100 mL) in a round-bottom flask and cool the solution in an ice water bath.[6]
-
To the cooled solution, sequentially add zinc powder (3.46 g, 52.9 mmol) and acetic acid (6.05 mL, 106 mmol).[6] An exothermic reaction should be observed.
-
Allow the reaction to stir for 2 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove excess zinc and other solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[6]
-
Purify the crude material using silica gel column chromatography, eluting with a gradient of 0% to 50% ethyl acetate in hexane.[6]
-
Collect the fractions containing the desired product and concentrate by rotary evaporation to yield pure this compound.[6]
Self-Validation: The success of the synthesis can be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) can verify purity, Mass Spectrometry (MS) will confirm the expected molecular weight (m/z = 196.9/198.9 for Br isotopes), and Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the chemical structure.[6]
Caption: Synthetic workflow for this compound.
Comparative Analysis with Alternative Scaffolds
No scaffold exists in isolation. Its efficacy must be judged relative to other "privileged scaffolds"—structures known to bind to a variety of biological targets.[7] Here, we compare this compound to two common heterocyclic scaffolds: Quinoline and Chromenopyridine.[8][9]
| Feature | This compound | Quinoline | Chromenopyridine |
| Scaffold Type | Substituted Monocyclic Aromatic | Fused Heterocyclic (Aromatic) | Fused Heterocyclic (Non-planar) |
| Synthetic Accessibility | High; straightforward multi-gram synthesis from commercial precursors.[6] | Moderate; requires multi-step classical syntheses (e.g., Skraup, Friedländer). | Moderate to Low; often requires multi-component reactions or specific precursors.[8] |
| Chemical Modularity | Excellent; two distinct and orthogonal handles (-NH2, -Br) for diversification. | Good; functionalization is possible but can be limited by regioselectivity. | Good; can be built with diversity elements, but post-synthesis modification can be complex.[8] |
| Physicochemical Profile | Generally favorable starting point for Lipinski's Rule of Five; planarity can be modulated. | Planar and rigid; can lead to poor solubility but favorable for π-stacking interactions. | 3D-character can improve solubility and reduce off-target effects compared to planar systems. |
| Known Target Space | Broad potential; benzonitriles are found in kinase inhibitors, protease inhibitors, and nuclear receptor modulators.[3][4] | Well-established in kinase inhibitors (e.g., Sunitinib) and anti-malarials (e.g., Chloroquine). | Diverse activities reported, including anticancer and antimicrobial properties.[8] |
This comparison highlights that while heterocyclic scaffolds like quinoline have a proven track record, the simplicity, high modularity, and favorable synthetic accessibility of this compound make it an exceptionally efficient platform for the rapid generation and optimization of compound libraries.
A General Workflow for Efficacy Evaluation
Once a library of compounds is synthesized from the this compound scaffold, a systematic process is required to evaluate their biological efficacy.
Caption: General workflow for scaffold-based drug discovery.
1. Primary High-Throughput Screening (HTS):
-
Objective: To rapidly screen the synthesized library against the target of interest to identify initial "hits."
-
Method: Compounds are typically tested at a single high concentration (e.g., 10 µM) in a miniaturized assay format (384- or 1536-well plates). The choice of assay depends on the target class (e.g., a biochemical assay for an enzyme or a cell-based assay for a receptor).
-
Causality: The goal is not precision but speed and breadth. This step casts a wide net to find any compound with even modest activity, which can be optimized later.
2. Hit Confirmation and Dose-Response Analysis:
-
Objective: To confirm the activity of hits from the primary screen and determine their potency.
-
Method: Hits are re-tested using freshly prepared samples. Active compounds are then tested across a range of concentrations (e.g., 8-10 points) to generate a dose-response curve and calculate an IC50 or EC50 value.
-
Trustworthiness: This step is crucial for eliminating false positives from the HTS. A clear sigmoidal dose-response curve provides confidence that the observed activity is real and specific to the compound.
3. Structure-Activity Relationship (SAR) Exploration:
-
Objective: To understand which parts of the molecule are responsible for its activity and to guide the synthesis of more potent analogs.
-
Method: Based on the initial hits, new compounds are designed and synthesized by systematically modifying the substituents attached to the amino and bromo positions of the scaffold. For example, different aryl groups can be introduced via Suzuki coupling at the bromine position to probe for beneficial π-stacking interactions.
-
Expertise: This is an iterative cycle of design, synthesis, and testing. The insights gained from each round of testing inform the design of the next generation of compounds, logically driving the project toward a potent and selective lead.
Caption: Exploring SAR using the scaffold's reactive handles.
4. In Vitro ADMET Profiling:
-
Objective: To assess the drug-like properties of the most promising compounds.
-
Method: A panel of standardized in vitro assays is used to evaluate properties like metabolic stability (liver microsome assay), cell permeability (Caco-2 assay), plasma protein binding, and potential toxicity (e.g., hERG channel inhibition).
-
Authoritative Grounding: These assays are industry-standard methods for de-risking candidates early. Poor ADMET properties are a major cause of failure in later stages of drug development, so evaluating them early is a critical, self-validating step.
Conclusion
This compound represents a highly efficacious scaffold for modern drug discovery. Its value is rooted in the combination of the versatile benzonitrile pharmacophore with two strategically positioned, orthogonal synthetic handles. This allows for the rapid and logical exploration of chemical space, facilitating the development of robust structure-activity relationships. While more complex heterocyclic scaffolds have their place, the synthetic tractability and inherent modularity of this compound make it an outstanding choice for initiating a discovery program, particularly when speed and efficient optimization are paramount. Its judicious application, guided by the systematic evaluation workflow described, provides a powerful platform for identifying novel and potent therapeutic candidates.
References
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applications.
- Al-Warhi, T., Al-Sha'er, M. A., & El-Faham, A. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(15), 4998. [Link]
- Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1438-1454. [Link]
- ResearchGate. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Request PDF.
- Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.
- ACS Publications. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Journal of Medicinal Chemistry.
- Horton, D. A., Bourne, G. T., & Smythe, M. L. (2019). Natural product derived privileged scaffolds in drug discovery. Current Opinion in Chemical Biology, 52, 1-9. [Link]
- MySkinRecipes. (n.d.). This compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 49674-16-0 [chemicalbook.com]
- 7. Natural product derived privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to X-ray Crystallography for Absolute Structure Determination of Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in understanding its biological activity and ensuring the safety and efficacy of therapeutic candidates. X-ray crystallography stands as the gold standard for this purpose, providing a direct visualization of the three-dimensional atomic arrangement. This guide offers an in-depth comparison of derivatization strategies to facilitate the successful determination of absolute structure, grounded in the principles of anomalous dispersion.
The Challenge of Chirality and the Power of Anomalous Scattering
Many organic molecules, including a vast number of pharmaceuticals, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While sharing the same chemical formula, enantiomers can exhibit profoundly different pharmacological and toxicological profiles. Therefore, determining the absolute configuration—the precise spatial arrangement of atoms—is not merely an academic exercise but a regulatory and scientific necessity.
Under normal X-ray diffraction conditions, the intensities of reflections from a crystal and its inverted structure are identical, a principle known as Friedel's Law. This inherent ambiguity makes it impossible to distinguish between enantiomers. However, when the X-ray energy is close to the absorption edge of an atom in the crystal, a phenomenon called anomalous scattering (or anomalous dispersion) occurs.[1][2] This effect breaks Friedel's Law, causing measurable differences in the intensities of specific pairs of reflections known as Bijvoet pairs (hkl and -h-k-l).[3][4] It is this subtle difference that allows for the determination of the absolute configuration.[5][6]
Strategic Derivatization: Enhancing the Anomalous Signal
For molecules composed solely of light atoms (C, H, N, O), the anomalous scattering effect with commonly used X-ray sources (like Copper Kα radiation) is often too weak to be reliably measured.[5] To overcome this, strategic derivatization is employed to introduce heavier atoms into the molecule, thereby amplifying the anomalous signal. The choice of derivatization method is a critical experimental decision that can significantly impact the success of the structure determination.
Two primary strategies for introducing anomalous scatterers are:
-
Heavy-Atom Derivatization: This involves covalently modifying the molecule of interest to include a heavy atom, such as bromine or iodine.[7][8]
-
Co-crystallization: This approach involves crystallizing the target molecule with a second, heavy-atom-containing molecule (a coformer).[9][10]
The following sections will compare these approaches and provide experimental guidance.
Comparison of Derivatization Strategies
| Strategy | Advantages | Disadvantages | Best Suited For |
| Heavy-Atom Derivatization | - Covalent attachment ensures a fixed stoichiometry and location of the anomalous scatterer.- Can lead to a stronger anomalous signal due to the direct incorporation of a heavy atom.[7] | - May require multi-step chemical synthesis.- The modification could alter the molecule's conformation or prevent crystallization.- Can introduce non-isomorphism if comparing to a native structure.[11] | - Molecules with reactive functional groups amenable to modification.- When a very strong anomalous signal is required for a challenging structure. |
| Co-crystallization | - Often synthetically simpler, involving mixing the target molecule and coformer.[9][12] - Less likely to disrupt the target molecule's intrinsic conformation.- A wide range of heavy-atom-containing coformers are available. | - Co-crystal formation is not guaranteed and requires screening.- The coformer may not order well in the crystal lattice, leading to a weak or absent anomalous signal.- The resulting crystal packing may be complex. | - Initial screening for absolute configuration determination.- Molecules that are difficult to modify chemically.- High-throughput screening approaches.[13] |
The Decisive Metric: The Flack Parameter
The success of an absolute structure determination is quantified by the Flack parameter, a value refined during the crystallographic analysis.[14][15]
-
A Flack parameter close to 0 indicates that the determined absolute configuration is correct.
-
A Flack parameter close to 1 suggests that the inverted structure is correct.
-
A value around 0.5 may indicate a racemic twin or insufficient anomalous signal for a conclusive determination.[14]
It is crucial to consider the standard uncertainty (s.u.) of the Flack parameter; a small s.u. lends confidence to the result.[5][15] Modern crystallographic software also provides the Hooft parameter, which offers a statistically robust alternative for validating the absolute structure.[5][6]
Experimental Protocols
Protocol 1: Heavy-Atom Derivatization via Bromination
This protocol describes a representative method for introducing a bromine atom, a common and effective anomalous scatterer.
Objective: To covalently attach a bromine atom to a molecule containing an activated aromatic ring.
Materials:
-
Molecule of interest (e.g., a phenol derivative)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Stir plate and stir bar
-
Round-bottom flask
-
Thin-layer chromatography (TLC) supplies
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolve the starting material in anhydrous acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress using TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the brominated derivative using column chromatography.
-
Confirm the structure and purity of the product using NMR and mass spectrometry.
-
Proceed with crystallization trials of the purified brominated derivative.
Protocol 2: Co-crystallization with a Heavy-Atom Coformer
This protocol outlines a screening approach for forming co-crystals.
Objective: To obtain co-crystals of a target molecule with a heavy-atom-containing coformer.
Materials:
-
Target molecule
-
A library of heavy-atom coformers (e.g., 2-iodobenzoic acid, 3,5-diiodobenzoic acid)
-
A range of solvents (e.g., ethanol, acetone, ethyl acetate)
-
Crystallization plates (e.g., 96-well plates)
-
Automated liquid handler (optional, for high-throughput screening)
Procedure:
-
Prepare stock solutions of the target molecule and each coformer in a suitable solvent.
-
In the wells of a crystallization plate, combine the target molecule and a coformer in various stoichiometric ratios (e.g., 1:1, 1:2, 2:1).
-
Allow the solvent to evaporate slowly at room temperature.
-
Visually inspect the wells for crystal formation over several days to weeks.
-
Once crystals are observed, harvest them and perform X-ray diffraction to determine if a co-crystal has formed and to collect data for structure determination.
-
For a "dry" co-crystallization approach, pre-coat the crystallization plate with the coformer, allow the solvent to evaporate, and then add the protein or target molecule solution for crystallization.[13]
Visualizing the Workflow
The following diagram illustrates the decision-making process and workflow for absolute structure determination using derivatization.
Caption: Workflow for absolute structure determination.
Conclusion
The determination of absolute configuration by X-ray crystallography is an indispensable tool in modern chemical and pharmaceutical research. When the molecule of interest lacks a sufficiently strong anomalous scatterer, strategic derivatization through either covalent modification or co-crystallization is essential. The choice between these methods depends on the chemical nature of the target molecule, the synthetic accessibility, and the desired throughput. By carefully considering these factors and employing robust experimental protocols, researchers can confidently elucidate the three-dimensional structure of chiral molecules, paving the way for a deeper understanding of their function and accelerating the development of new therapeutics.
References
- Absolute Configuration - CCDC. (n.d.).
- Anomalous scattering - MIT OpenCourseWare. (n.d.).
- Bijvoet Pairs. (n.d.).
- Flack parameter - Wikipedia. (n.d.).
- Soaking strategy. (a) The steps for 'dry' co-crystallization and in... - ResearchGate. (n.d.).
- An overview of heavy-atom derivatization of protein crystals - PMC - NIH. (2016).
- Structure Determination by X-ray Crystallography - The World of Materials. (n.d.).
- Anomalous scattering and absolute configuration | Crystal Structure Analysis: A Primer | Oxford Academic. (n.d.).
- Howard Flack and the Flack Parameter - MDPI. (n.d.).
- (IUCr) Unique or essentially unique results from one-wavelength anomalous dispersion data. (n.d.).
- Absolute Configuration - MIT Department of Chemistry. (n.d.).
- Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns - MDPI. (2023).
- Heavy-atom derivatization - IUCr Journals. (n.d.).
- Flack parameter - Online Dictionary of Crystallography. (2019).
- CRAN - Tutorial 5: Anomalous Phasing. (n.d.).
- Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC - NIH. (n.d.).
- The use of X-ray crystallography to determine absolute configuration - ResearchGate. (2025).
- An overview of heavy-atom derivatization of protein crystals. (n.d.).
- Absolute configuration determination using the anomalous scattering of Cu-KαX-rays by oxygen atoms: cellobiose - Journal of the Chemical Society D - RSC Publishing. (n.d.).
- x-ray crystallography & co-crystallization - YouTube. (2020).
- (PDF) Howard Flack and the Flack Parameter - ResearchGate. (2025).
- Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors | ACS Omega. (2023).
- Co-Crystallization: A technique to develop a better pharmaceutical formulation. (2025).
- Heavy-atom derivatization - PubMed. (n.d.).
- Anomalous Diffraction in Crystallographic Phase Evaluation - PMC - PubMed Central. (n.d.).
- Determination of absolute configuration using single crystal X-ray diffraction - PubMed. (n.d.).
- Phase Determination by the Heavy Atom Method. (n.d.).
Sources
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Bijvoet Pairs [skuld.bmsc.washington.edu]
- 4. journals.iucr.org [journals.iucr.org]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 7. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of heavy-atom derivatization of protein crystals. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 9. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. journals.iucr.org [journals.iucr.org]
- 12. ijprajournal.com [ijprajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Flack parameter - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Reaction Kinetics of Substituted Anilines: The Case of Electrophilic Bromination
This guide provides an in-depth comparative analysis of the reaction kinetics of a series of para-substituted anilines with bromine. By examining the electronic effects of different substituents on the rate of electrophilic aromatic substitution, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of structure-reactivity relationships. This document eschews a rigid template in favor of a narrative that logically unfolds from fundamental principles to experimental validation and data interpretation.
Introduction: The Enduring Relevance of Aniline Reactivity
Aniline and its derivatives are foundational pillars in the synthesis of a vast array of pharmaceuticals, dyes, and polymers. The reactivity of the aniline ring is profoundly influenced by the nature of the substituents it bears. The amino group (-NH₂) is a potent activating group, directing incoming electrophiles to the ortho and para positions by donating electron density into the aromatic system through resonance.[1][2] This high reactivity, however, can be a double-edged sword, often leading to multiple substitutions, as seen in the rapid reaction of aniline with bromine water to form 2,4,6-tribromoaniline.[1][3][4][5][6]
To achieve selectivity and to quantitatively understand the electronic influence of various functional groups, a kinetic study is indispensable. This guide focuses on the bromination of a series of para-substituted anilines as a model system. By systematically varying the para substituent, we can modulate the electron density of the aromatic ring and, consequently, the rate of reaction. This allows for a quantitative comparison of substituent effects, which can be elegantly described by the Hammett equation, a cornerstone of physical organic chemistry.[7][8]
The Causality Behind Experimental Design
To accurately compare the reaction kinetics, it is crucial to design an experiment that isolates the variable of interest – the electronic effect of the para-substituent. The bromination of anilines is an ideal choice due to its well-established mechanism and the ease with which the reaction progress can be monitored.
2.1. Choice of Reaction: Electrophilic Bromination
Electrophilic aromatic substitution is a classic and well-understood reaction. In the case of anilines, the amino group's lone pair of electrons significantly activates the ring, making it highly susceptible to electrophilic attack.[1] Bromine (Br₂) serves as the electrophile. The reaction proceeds through a mechanism involving the formation of a sigma complex (arenium ion), the stability of which is the primary determinant of the reaction rate. Substituents that stabilize this positively charged intermediate will accelerate the reaction, while those that destabilize it will have a retarding effect.
2.2. Monitoring the Reaction: The Power of Spectrophotometry
The disappearance of a colored reactant or the appearance of a colored product provides a convenient handle for monitoring reaction kinetics. Molecular bromine (Br₂) has a distinct color, and its concentration can be readily followed using a UV-Visible spectrophotometer. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.[9] By measuring the change in absorbance of bromine over time, we can determine the reaction rate.
2.3. Ensuring a Self-Validating System: Pseudo-First-Order Conditions
To simplify the kinetic analysis, the reaction is carried out under pseudo-first-order conditions. This is achieved by using a large excess of the aniline derivative relative to bromine. By keeping the concentration of the aniline effectively constant throughout the experiment, the rate of the reaction becomes dependent only on the concentration of bromine. This allows us to determine the pseudo-first-order rate constant (k') from a plot of ln(Absorbance) versus time.[9] The second-order rate constant (k), which reflects the intrinsic reactivity of the aniline, can then be calculated by dividing k' by the initial concentration of the aniline.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a robust method for determining the second-order rate constants for the bromination of a series of para-substituted anilines.
3.1. Materials and Reagents
-
Aniline
-
p-Toluidine
-
p-Nitroaniline[13]
-
Bromine
-
Glacial Acetic Acid (solvent)
-
Potassium Iodide (for quenching the reaction)
-
Standardized Sodium Thiosulfate solution (for titration)
-
Starch indicator solution
3.2. Instrumentation
-
UV-Visible Spectrophotometer
-
Thermostatted cell holder
-
Stopwatch
-
Standard volumetric glassware
3.3. Experimental Workflow
The general workflow for the kinetic measurements is depicted in the following diagram:
Caption: Illustrative Hammett plot.
The negative slope (a negative ρ value) of the Hammett plot is a key diagnostic feature of this reaction. It indicates that the reaction is accelerated by electron-donating groups (negative σ values) and decelerated by electron-withdrawing groups (positive σ values). This is consistent with an electrophilic aromatic substitution mechanism where there is a buildup of positive charge in the transition state (the sigma complex). Electron-donating groups help to stabilize this positive charge, thus lowering the activation energy and increasing the reaction rate.
Conclusion
This comparative study of the reaction kinetics of substituted anilines demonstrates a clear and predictable relationship between the electronic properties of substituents and the rate of electrophilic bromination. The experimental data, analyzed through the lens of the Hammett equation, provides a robust framework for understanding and predicting the reactivity of aromatic compounds. For researchers in drug development and synthetic chemistry, this quantitative understanding is crucial for designing synthetic routes, optimizing reaction conditions, and developing novel molecules with desired properties. The principles and methodologies outlined in this guide serve as a practical tool for the rational design of chemical reactions.
References
- Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022). YouTube. [Link]
- Anilines: Reactions, Reaction Mechanisms and FAQs.Allen. [Link]
- The progress of a reaction in the aqueous phase was monitored by the absorbance of a reactant.Course Hero. [Link]
- Kinetics of Oxidation of Aniline & Substituted Anilines by Brom
- Kinetics of Bromination of Acetone, Bromoacetone, and 1,1-Dibromoacetone.
- EAS bromination of p-nitroaniline would generate a bromine substitution
- Preparation of 2,4,6 tribromoaniline.Slideshare. [Link]
- Kinetics and mechanism of oxidation of aniline and substituted anilines by isoquinolinium bromochromate in aqueous acetic acid.
- Hammett's plot for the electro-oxidation of anilines.
- Kinetics & Mechanism of Halogenation of Anilines, p-Toluidine & p-Nitroaniline by Chloramine-T.CORE. [Link]
- Kinetics of Bromination of p-Toluidine.
- Estimation of Aniline by Bromin
- Hammett equ
- p-Chloroaniline.Cheméo. [Link]
- 4-Nitroaniline.Wikipedia. [Link]
- Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine.Journal of Applied Pharmaceutical Sciences and Research.
- 2,4,6-Tribromoaniline.Wikipedia. [Link]
- SYNTHESIS OF 2 4 6 TRIBROMOANILINE.YouTube. [Link]
- PROTON AFFINITY AND PROTONATION SITES IN P-NITROANILINE.Redalyc. [Link]
- Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol -water mixtures.
- Unit 4: Free Energy Rel
- 4-Chloroaniline.PubChem. [Link]
- Iodination of Aniline.University of Central Arkansas. [Link]
- A Practical Procedure for Regioselective Bromination of Anilines.
- Enantioselective Hydroformylation of Aniline Deriv
- p-Chloroaniline.NIST WebBook. [Link]
- CHEM 331 Problem Set #3: Substituent Effects and LFERs.Simon Fraser University. [Link]
- Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides.PMC. [Link]
Sources
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. japsr.in [japsr.in]
- 3. youtube.com [youtube.com]
- 4. Preparation of 2,4,6 tribromoaniline | DOC [slideshare.net]
- 5. 2,4,6-Tribromoaniline - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 9. web.williams.edu [web.williams.edu]
- 10. chemeo.com [chemeo.com]
- 11. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. p-Chloroaniline [webbook.nist.gov]
- 13. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
Beyond Affinity: A Guide to Isothermal Titration Calorimetry for Optimizing Drug Derivatives
In the landscape of modern drug discovery, the path from a promising "hit" to a viable drug candidate is a meticulous process of iterative refinement. Researchers synthesize and test series of chemical derivatives, seeking to enhance potency, selectivity, and pharmacokinetic properties. While many techniques can report on binding affinity, Isothermal Titration Calorimetry (ITC) stands apart as the gold standard. It offers a complete thermodynamic profile of a binding event in a single, label-free experiment, providing unparalleled insight into the why behind the affinity.[1] This guide provides an in-depth comparison of ITC with other common techniques and a practical framework for its application in the crucial task of lead optimization.
The Core Principle: Directly Measuring the Energetics of Binding
Isothermal Titration Calorimetry directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand (e.g., a drug derivative) binds to a macromolecule (e.g., a target protein) in solution.[2] The instrument consists of two highly sensitive cells—a sample cell containing the protein and a matched reference cell typically containing only buffer.[3] The ligand is held in a precision syringe and injected in small, successive aliquots into the sample cell at a constant temperature.[3][4]
As binding occurs, a temperature difference is generated between the sample and reference cells. The instrument's feedback system applies power to heaters to eliminate this difference, maintaining thermal equilibrium.[2][3] This power input is precisely measured and is directly proportional to the heat of the interaction.[3]
The experiment proceeds until the protein in the cell becomes saturated with the ligand. The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein.[5] Fitting this binding isotherm to a suitable model yields the key thermodynamic parameters:
-
Binding Affinity (K_D) : The dissociation constant, indicating the strength of the interaction.
-
Stoichiometry (n) : The number of ligand molecules that bind to each protein molecule.
-
Enthalpy (ΔH) : The change in heat content, reflecting the formation and breaking of bonds (like hydrogen bonds and van der Waals interactions).[3]
-
Entropy (ΔS) : Calculated from the other parameters, this term reflects changes in the system's disorder, often driven by the hydrophobic effect and conformational changes.[3]
These are all related by the fundamental equation of thermodynamics: ΔG = ΔH - TΔS = -RTln(K_a) , where ΔG is the Gibbs free energy (directly related to affinity) and K_a is the association constant (1/K_D).
The Power of the Thermodynamic Signature in Lead Optimization
While achieving high affinity (low K_D) is a primary goal, ITC reveals the underlying forces driving that affinity. This "thermodynamic signature" is invaluable for structure-activity relationship (SAR) studies.[6] Consider two derivatives with identical binding affinities. ITC might reveal that one binds due to highly favorable enthalpic interactions (strong hydrogen bonds), while the other is driven by a large, favorable entropy change (hydrophobic interactions). This knowledge allows medicinal chemists to rationally design the next round of derivatives.
-
Enthalpy-Driven Binding (Favorable ΔH) : Often indicates strong, specific interactions like hydrogen bonds and van der Waals contacts. Improving these interactions is a common strategy in lead optimization because it can lead to higher specificity.
-
Entropy-Driven Binding (Favorable ΔS) : Typically associated with the hydrophobic effect, where water molecules are released from binding surfaces, increasing the overall disorder of the system. It can also indicate significant conformational changes in the protein or ligand upon binding.[3]
Optimizing for a more favorable enthalpy is often a robust strategy, as entropy can be harder to control and predict during later stages of drug development.
ITC in a Comparative Landscape: Choosing the Right Tool
ITC is not the only technique for studying biomolecular interactions. Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are also widely used, particularly for their higher throughput and ability to provide kinetic data (on- and off-rates). However, they have key differences.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) |
| Measurement Principle | Direct measurement of heat change in solution[7] | Change in refractive index near a sensor surface | Change in optical interference pattern on a fiber optic tip |
| Immobilization | Not required; both molecules are in solution[1] | One binding partner is immobilized on a sensor chip[8] | One binding partner is immobilized on a sensor tip[7] |
| Primary Data Output | Affinity (K_D), Enthalpy (ΔH), Stoichiometry (n)[9] | Kinetics (k_on, k_off), Affinity (K_D) | Kinetics (k_on, k_off), Affinity (K_D) |
| Thermodynamics | Direct, complete profile (ΔH, ΔS) in one run[10] | Can be derived from van't Hoff analysis (multiple runs at different temperatures) | Not typically used for thermodynamic characterization[7] |
| Throughput | Lower; can be automated for moderate throughput[1] | Moderate to high, especially with automated systems | High, suitable for screening with 96/384-well plates |
| Sample Consumption | Higher, often requires micromolar concentrations | Lower, sensitive technique | Lower, suitable for small sample volumes |
| Key Advantage | "Gold standard" for thermodynamics; provides mechanistic insight into binding forces.[1] | High-quality kinetic data (on/off rates); real-time monitoring.[11] | High throughput; robust with crude samples.[12] |
When to Choose ITC:
-
When a deep understanding of the binding forces (enthalpy vs. entropy) is needed to guide rational drug design.
-
For validating hits from primary screens and accurately characterizing lead compounds.
-
When you need to determine the stoichiometry of the interaction unambiguously.
-
When immobilization of either partner might alter its binding activity.
When to Choose SPR/BLI:
-
For primary screening of large compound libraries where throughput is essential.
-
When understanding the kinetics of binding (how fast the drug binds and dissociates) is critical for predicting in vivo efficacy.
-
When sample quantity is severely limited.
A Practical Guide: Step-by-Step ITC Protocol for a Derivative Series
This protocol outlines the process for analyzing the binding of a series of small molecule inhibitors to a target protein, such as a kinase.
Part 1: Rigorous Sample Preparation - The Foundation of Good Data
The quality of your ITC data is entirely dependent on the quality of your samples.
-
Protein Preparation :
-
Express and purify the target protein to >95% homogeneity.
-
Perform a final purification step (e.g., size-exclusion chromatography) into the final, desired ITC buffer.
-
Crucial Step : Dialyze the protein extensively against the final ITC buffer (e.g., 2-3 buffer changes over 24-48 hours). This minimizes buffer mismatch, a major source of artifacts.[5]
-
Accurately determine the concentration of the active protein fraction. Errors in concentration directly impact the calculated stoichiometry (n).[13]
-
-
Ligand (Derivative) Preparation :
-
Ensure derivatives are of the highest possible purity.
-
Crucial Step : Dissolve each derivative directly into the exact same final dialysis buffer used for the protein.[14] If a solvent like DMSO is required, ensure the identical final concentration of DMSO is present in the protein solution to avoid mismatch artifacts.[14]
-
Accurately determine the ligand concentration.
-
-
Buffer Preparation :
-
Use a buffer with a low ionization enthalpy (e.g., phosphate or HEPES) to minimize heats from buffer protonation/deprotonation upon binding.[4]
-
Prepare a large batch of a single buffer to be used for all dialysis, protein, and ligand solutions.
-
Part 2: Experimental Setup and Execution
-
Concentration Selection : The ideal concentrations depend on the expected binding affinity (K_D). The "c-window" (c = [Protein] * n / K_D) is a key parameter. For accurate determination of all parameters, a 'c' value between 5 and 500 is recommended.[4]
-
Scouting Run : If the K_D is unknown, start with a protein concentration of 10-20 µM in the cell and a ligand concentration 10-20 times higher in the syringe.[5]
-
-
Instrument Setup :
-
Thoroughly clean the sample cell and syringe.[5]
-
Set the experimental temperature (typically 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
-
Loading Samples :
-
Carefully load the protein into the sample cell and the ligand into the injection syringe, avoiding the introduction of air bubbles.[15]
-
-
Titration Parameters :
-
Number of Injections : 15-20 injections are typical.
-
Injection Volume : Start with ~2 µL injections.
-
Spacing : Allow enough time between injections for the signal to return to baseline (e.g., 150-180 seconds).
-
-
Control Experiments :
-
Crucial Step : Perform a control titration by injecting the ligand solution into the buffer-filled cell.[2] The heat from this "heat of dilution" experiment should be small and constant. This data is subtracted from the main experiment to isolate the heat of binding.
-
Part 3: Data Analysis and Interpretation
-
Data Processing : Integrate the area under each injection peak in the raw thermogram to determine the heat change (ΔH) for that injection.
-
Model Fitting : Plot the integrated heat data against the molar ratio of ligand to protein. Fit this binding isotherm using a suitable model (e.g., 'One Set of Sites') to extract K_D, n, and ΔH.
-
Comparative Analysis : Summarize the thermodynamic data for the entire derivative series in a table to elucidate structure-thermodynamic relationships.
Hypothetical Data for a Kinase Inhibitor Series:
| Derivative | Modification | K_D (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Parent | -H | 100 | -9.55 | -7.2 | -2.35 |
| Deriv. 1 | Added -OH group | 25 | -10.37 | -9.1 | -1.27 |
| Deriv. 2 | Added -CH3 group | 85 | -9.64 | -6.8 | -2.84 |
-
Interpretation : Adding a hydroxyl group (Derivative 1) likely formed a new hydrogen bond with the target, resulting in a much more favorable enthalpy (ΔH) and a 4-fold improvement in affinity. In contrast, adding a methyl group (Derivative 2) slightly improved the hydrophobic interactions (more favorable -TΔS) but did not significantly improve the overall affinity, suggesting this modification is less productive. This is the kind of actionable insight that drives successful drug design.[6]
Troubleshooting Common ITC Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Noisy or Drifting Baseline | Air bubbles; dirty cell/syringe; bent syringe.[15] | Degas samples thoroughly; follow strict cleaning protocols; inspect syringe for damage. |
| Large Heats of Dilution | Buffer or solvent (e.g., DMSO) mismatch.[15] | Prepare all solutions from the same buffer stock; ensure identical solvent concentrations.[14] |
| Poorly Shaped/Flat Isotherm | Concentrations are outside the optimal 'c-window'; protein is inactive. | Adjust protein and/or ligand concentrations based on scouting runs; verify protein activity. |
| Baseline Doesn't Return | Slow binding kinetics; slow conformational change; precipitation.[15] | Increase the spacing between injections; check sample for turbidity post-experiment. |
| Stoichiometry (n) not ~1 | Inaccurate concentration of protein or ligand; protein is partially inactive. | Re-measure concentrations accurately; use only freshly purified, active protein.[13] |
Conclusion
Isothermal Titration Calorimetry is an indispensable tool in drug discovery, offering more than just a measure of affinity.[16] By providing a complete thermodynamic breakdown of the binding interaction, ITC equips researchers with a profound understanding of the molecular forces at play.[9] This enables a more strategic, mechanism-based approach to derivative design, accelerating the journey from a preliminary hit to an optimized, high-efficacy drug candidate. For any research program focused on structure-based drug design, the insights provided by ITC are not just beneficial—they are essential.[4][6]
References
- Unknown. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
- TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
- Penn State Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry. Biomolecular Interactions Facility.
- Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice).
- Su, H., & Xu, Y. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Pharmacology, 9, 1133.
- Su, H., & Xu, Y. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Pharmacology, 9.
- Unknown. (2025, August 6). Isothermal Titration Calorimetry: Experimental Design, Data Analysis, and Probing Macromolecule/Ligand Binding and Kinetic Interactions. Request PDF on ResearchGate.
- XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI.
- AZoM. (2015, July 29). The Working Principle of Isothermal Titration Calorimetry.
- Brandts, J. M., Brown, R. K., O'Brien, R., & Peters, W. B. (n.d.). ITC-Derived Binding Constants. Malvern Panalytical Inc.
- Unknown. (2011, August 11). Troubleshooting guide for Isothermal Titration Calorimetry.
- Unknown. (n.d.). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. National Institutes of Health (NIH).
- Nicoya Lifesciences. (n.d.). SPR, ITC, MST & BLI: What's the optimal interaction technique for your research?.
- Unknown. (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE.
- Herrera, I., & Winnik, M. A. (2016). Differential Binding Models for Direct and Reverse Isothermal Titration Calorimetry. The Journal of Physical Chemistry B, 120(8), 1775-1788.
- TA Instruments. (2024, January 8). How to Assess Binding in Drug Discovery.
- Unknown. (2018, May 3). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI.
- Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Expert Opinion on Drug Discovery, 1(1), 7-15.
- Su, H., & Xu, Y. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Pharmacology, 9, 1133.
- Malvern Panalytical. (2019, April 18). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4.
- Malvern Panalytical. (n.d.). Bio-Layer Interferometry (BLI) vs Surface Plasmon Resonance (SPR) vs Grating-Coupled Interferometry (GCI) comparison.
- CureFFI.org. (2016, September 12). Isothermal titration calorimetry.
- Velazquez-Campoy, A. (2018, February 1). Can somebody look at this ITC data (protein-peptide titration) and give me some troubleshooting tips?. ResearchGate.
- ResearchGate. (2017, September 6). Isothermal titration calorimetry or surface plasmon resonance?.
- Unknown. (n.d.). ITC Expert User's Manual.
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 6. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 10. azom.com [azom.com]
- 11. xantec.com [xantec.com]
- 12. Bio-layer Interferometry vs Surface Plasmon Resonance vs Grated Coupled Interferometry | Malvern Panalytical [malvernpanalytical.com]
- 13. bif.wisc.edu [bif.wisc.edu]
- 14. Isothermal titration calorimetry [cureffi.org]
- 15. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4 | Malvern Panalytical [malvernpanalytical.com]
- 16. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In-Vitro Assays for Testing the Biological activity of Synthesized Compounds
In the intricate journey of drug discovery, the initial assessment of a synthesized compound's biological activity is a critical juncture. It is at this stage that we sift through numerous candidates to identify those with the desired therapeutic potential. In-vitro assays, conducted in a controlled laboratory setting outside of a living organism, serve as the primary workhorses for this crucial task.[1] They offer a rapid and cost-effective means to evaluate a compound's efficacy and potential toxicity before advancing to more complex and resource-intensive in-vivo studies.[2]
This guide provides a comparative overview of commonly employed in-vitro assays, offering insights into their underlying principles, detailed experimental protocols, and the rationale behind key procedural steps. We will delve into the nuances of data interpretation and present a comparative analysis of their performance to empower researchers, scientists, and drug development professionals in making informed decisions for their screening campaigns.
The Foundational Metrics of a Robust Assay: Z'-Factor and Signal-to-Background Ratio
Before we explore specific assay types, it is paramount to understand the key statistical parameters used to evaluate the quality and reliability of a high-throughput screening (HTS) assay: the Z'-factor and the Signal-to-Background (S/B) ratio.[3][4]
The Signal-to-Background (S/B) ratio is a simple measure of the assay's dynamic range, calculated by dividing the signal of the positive control by the signal of the negative control. A higher S/B ratio is generally desirable, indicating a larger window to detect compound effects.[4]
The Z'-factor is a more rigorous statistical tool that accounts for both the dynamic range and the data variability.[3][4] It is calculated using the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[3][4]
Cell Viability and Cytotoxicity Assays: The First Line of Assessment
Cell viability assays are fundamental in early drug discovery to determine the effect of a compound on cell proliferation and to identify potential cytotoxic effects.[5] These assays measure various physiological and biochemical markers of healthy, metabolically active cells.
Tetrazolium Reduction Assays (MTT, MTS)
Principle: These colorimetric assays are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[6] The amount of formazan produced is proportional to the number of metabolically active cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Produces a purple formazan that is insoluble and requires a solubilization step before absorbance measurement.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Produces a water-soluble formazan, simplifying the protocol by eliminating the solubilization step.[7]
Experimental Workflow:
Caption: Simplified PKA signaling pathway.
Detailed Protocol: PKA Kinase Activity Assay (ELISA-based)
This protocol is adapted from a commercially available PKA activity assay kit.
[8]1. Plate Preparation: A microtiter plate is pre-coated with a specific PKA substrate. 2. Reagent Preparation: Prepare the Kinase Assay Buffer, ATP solution, and the PKA standard according to the kit instructions. 3. Standard Curve Preparation: Prepare a standard curve using the provided recombinant PKA standard. 4. Sample Preparation: Prepare lysates from cells treated with the synthesized compounds. 5. Kinase Reaction:
- Add 40 µL of diluted samples or standards to the wells.
- Initiate the reaction by adding 10 µL of the ATP solution to each well.
- Seal the plate and incubate at 30°C for 90 minutes with shaking.
- Detection:
- Wash the plate four times with Wash Buffer.
- Add 25 µL of a rabbit antibody specific for the phosphorylated PKA substrate to each well.
- Add 25 µL of an HRP-conjugated anti-rabbit IgG antibody.
- Incubate and wash the plate.
- Add 100 µL of TMB substrate and incubate until color develops.
- Stop the reaction with 50 µL of Stop Solution.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the PKA activity in the samples by comparing their absorbance to the standard curve.
Comparative Performance of Kinase Assay Platforms
The choice of assay platform can significantly impact the determined IC50 values of inhibitors. It is crucial to consider the assay conditions, particularly the ATP concentration, as ATP-competitive inhibitors will appear less potent at higher ATP concentrations.
Comparative Data: IC50 Values of Staurosporine
Staurosporine is a broad-spectrum kinase inhibitor often used as a positive control. The following table illustrates the variability in its IC50 values against different kinases and in different assay formats.
| Kinase | IC50 (nM) | Assay Platform/Source |
| Protein Kinase C (PKC) | 3 | R&D Systems |
| p60v-src Tyrosine Protein Kinase | 6 | R&D Systems |
| Protein Kinase A (PKA) | 7 | R&D Systems |
| CaM Kinase II | 20 | R&D Systems |
| Various Ser/Thr and Tyr Kinases | low nM range | Meggio et al., 1995 |
This table is a compilation from multiple sources to illustrate the range of reported IC50 values.
Receptor Binding Assays: Unraveling Ligand-Target Interactions
Receptor binding assays are essential for studying the interaction of ligands (synthesized compounds) with their target receptors. T[9]hese assays are widely used to determine the affinity of a compound for a receptor and can be configured to distinguish between agonists and antagonists.
Principle: These assays measure the binding of a labeled ligand to a receptor. A synthesized compound is tested for its ability to compete with the labeled ligand for binding to the receptor.
Common Formats:
-
Radioligand Binding Assays: Utilize a radioactively labeled ligand. The separation of bound from free radioligand is typically achieved through filtration. *[10] Fluorescence Polarization (FP) Assays: Employ a fluorescently labeled ligand. The binding of the small fluorescent ligand to a larger receptor molecule slows its rotation, resulting in an increase in the polarization of the emitted light.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Involves a donor fluorophore on the receptor and an acceptor fluorophore on the ligand. Binding brings the two into proximity, allowing for energy transfer and a detectable signal.
[4]#### 3.1. Example: Beta-Adrenergic Receptor Binding Assay (Radioligand)
Detailed Protocol: This protocol is a generalized procedure for a competitive radioligand binding assay for a G-protein coupled receptor (GPCR) like the beta-adrenergic receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the beta-adrenergic receptor.
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes
-
A fixed concentration of a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol)
-
Varying concentrations of the synthesized compound (or a known unlabeled ligand for the standard curve)
-
Assay buffer
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Comparison of Receptor Binding Assay Formats
| Assay Format | Principle | Throughput | Advantages | Disadvantages |
| Radioligand Filtration | Competition with a radiolabeled ligand | Medium | Gold standard for affinity determination; high sensitivity | Requires handling of radioactive materials; separation step required |
| Scintillation Proximity Assay (SPA) | Homogeneous radioligand assay | High | No separation step; amenable to automation | Potential for compound interference with scintillation |
| Fluorescence Polarization (FP) | Change in molecular rotation upon binding | High | Homogeneous; non-radioactive | Requires a suitable fluorescently labeled ligand; lower sensitivity for large receptors |
| TR-FRET | Proximity-based energy transfer | High | Homogeneous; non-radioactive; ratiometric measurement reduces noise | Requires labeled binding partners; potential for compound interference with fluorescence |
Insight from the Field: While radioligand binding assays have historically been the "gold standard," the development of robust non-radioactive, homogeneous assays like TR-FRET and FP has significantly increased throughput and reduced the safety concerns and disposal costs associated with radioactivity.
[4][11]### 4. Reporter Gene Assays: Monitoring Cellular Signaling Pathways
Reporter gene assays are powerful tools for studying the modulation of gene expression in response to the activation or inhibition of a signaling pathway by a synthesized compound.
[12]Principle: A reporter gene, which encodes an easily detectable protein (e.g., luciferase, green fluorescent protein - GFP), is placed under the control of a specific response element in a promoter. W[13]hen a signaling pathway is activated, transcription factors bind to the response element, driving the expression of the reporter gene. The amount of reporter protein produced is then measured as a readout of pathway activation.
Signaling and Reporter Activation:
Caption: General principle of a reporter gene assay.
Common Reporter Systems
-
Luciferase: Enzymes that produce light through the oxidation of a substrate. Firefly and Renilla luciferases are commonly used, often in dual-reporter systems for normalization. L[14]uciferase assays are known for their high sensitivity and broad dynamic range. *[15] Green Fluorescent Protein (GFP): A protein that fluoresces green when exposed to blue light. It allows for the direct visualization of reporter expression in living cells but is generally less sensitive than luciferase.
-
β-galactosidase (LacZ): An enzyme that can cleave a substrate to produce a colored product, allowing for colorimetric detection.
Comparative Performance of Reporter Gene Systems
| Reporter System | Detection Method | Sensitivity | Throughput | Advantages | Disadvantages |
| Luciferase | Luminescence | Very High | High | Excellent sensitivity and dynamic range; no need for excitation light | Requires addition of a substrate |
| GFP | Fluorescence | Moderate | High | Allows for live-cell imaging and sorting | Lower sensitivity than luciferase; potential for phototoxicity |
| β-galactosidase | Colorimetric/Fluorometric | Low to Moderate | Medium | Inexpensive | Lower sensitivity; endogenous activity in some cells |
Experimental Data Insight: In a study comparing different reporter genes, an unstable Nano luciferase demonstrated clear inducibility, high sensitivity, and good compatibility with complex biological fluids, making it a strong candidate for cellular signaling studies.
[16]### Troubleshooting Common Issues in In-Vitro Assays
Even with well-designed assays, unexpected results can occur. A systematic approach to troubleshooting is essential for maintaining data quality and integrity.
[17]| Issue | Potential Causes | Recommended Solutions | | :--- | :--- | :--- | | High Well-to-Well Variability | Inconsistent cell seeding; "edge effects" in microplates; pipetting errors. |[17] Ensure a homogenous cell suspension; fill outer wells with sterile buffer; calibrate pipettes regularly. |[17] | Low Signal or No Response | Reagent degradation; incorrect assay conditions (pH, temperature); low concentration of target. | Use fresh reagents; optimize assay conditions; confirm target expression/activity. | | High Background Signal | Non-specific binding of antibodies or compounds; autofluorescence of compounds. | Increase washing steps; include a blocking agent; test compound autofluorescence separately. | | Inconsistent IC50 Values | Different assay conditions (e.g., ATP concentration); variability in reagent lots; cell passage number. | Standardize assay protocols; qualify new reagent lots; use cells within a defined passage number range. |
Conclusion: An Integrated Approach to In-Vitro Profiling
The selection of an appropriate in-vitro assay is a critical decision in the drug discovery process, and it is rarely a one-size-fits-all scenario. A thorough understanding of the principles, advantages, and limitations of each assay type is paramount. As this guide has illustrated, different assays offer varying levels of sensitivity, throughput, and susceptibility to interference.
A best practice is to employ a tiered or orthogonal approach, where hits from a primary high-throughput screen are confirmed and further characterized using a secondary assay with a different detection principle. For example, a compound identified as a hit in a luciferase-based reporter assay could be further validated in a receptor binding assay to confirm direct interaction with the target. This strategy provides a more comprehensive and reliable assessment of a compound's biological activity, ultimately leading to more informed decisions and a higher probability of success in the long and arduous path of drug development.
References
- Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual. National Center for Biotechnology Information.
- The Importance of In Vitro Assays. (2023). Visikol.
- The Z prime value (Z´). (2025). BMG LABTECH.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). Pharmaceuticals, 14(8), 799.
- Assay Guidance Manual. (n.d.). National Center for Biotechnology Information.
- Binding kinetics of ligands acting at GPCRs. (2017). British Journal of Pharmacology, 174(11), 1475-1489.
- Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). Journal of Visualized Experiments, (195), e65339.
- A Comparison of Assay Performance Measures in Screening Assays: Signal Window, Z' Factor, and Assay Variability Ratio. (2005). Journal of Biomolecular Screening, 10(6), 530-540.
- Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. (2007). Assay and Drug Development Technologies, 5(1), 77-85.
- Instructions for Using Caspase Substrates and Inhibitors. (n.d.). Bio-Rad.
- Reporter gene comparison demonstrates interference of complex body fluids with secreted luciferase activity. (2021). Scientific Reports, 11(1), 1-13.
- The IC 50 heatmap of common control kinase inhibitors against over 200 kinases. (n.d.). ResearchGate.
- Improved dual-luciferase reporter assays for nuclear receptors. (2007). Assay and Drug Development Technologies, 5(1), 77-85.
- Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals.
- Sample & Assay Technologies Cignal Reporter Assay Handbook. (n.d.). QIAGEN.
- IC 50 curves for staurosporine in the serine kinase AlphaScreen assay (n = 3): 384-well ProxiPlate and final assay volume of 17.5 µL. (n.d.). ResearchGate.
- Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. (2018). SLAS Discovery, 23(7), 635-640.
- Radioligand Binding Assays & Fluorescence Polarization. (n.d.). Sygnature Discovery.
- Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. (2022). Molecules, 27(17), 5587.
- Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise in Bioactivity Modeling and What to Do about It. (2022). Journal of Chemical Information and Modeling, 62(15), 3537-3546.
- Calculated Performance of Assays with Different Z'. (n.d.). ResearchGate.
- Development of a reporter gene assay on an automated platform. (2021). Lund University Publications.
- Troubleshooting Common In-cell Western Issues. (2024). Azure Biosystems.
- Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase (HUNK), impairs cell viability of MMTV-neu-derived mammary tumor cells. (2016). Breast Cancer Research, 18(1), 1-14.
- The advantages to using fluorescence vs radioactivity in receptors kinetic and binding assays. (2023). Celtarys.
- Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). Frontiers in Oncology, 12, 976937.
- GPCR Luciferase Reporter Cell Lines. (n.d.). Signosis.
- Dual-Luciferase or Dual-Glo Luciferase Assay System? Which one should I choose for my reporter assays?. (2019). Promega Connections.
- Technical Note 106: SPR Microscopy vs Radioligand Binding Analysis. (2018). Nicoya.
- Gene reporter assays. (2024). BMG LABTECH.
- What are the Steps of a Reporter Gene Assay?. (n.d.). Indigo Biosciences.
- Luciferase-LOV BRET enables versatile and specific transcriptional readout of cellular protein-protein interactions. (2019). eLife, 8, e43826.
Sources
- 1. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Technical Poster: Applications of High-Performance XRF in Mining Labs [thermofisher.com]
- 7. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. static.fishersci.eu [static.fishersci.eu]
- 16. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking the synthetic utility of 5-Amino-3-bromobenzonitrile against other building blocks
Introduction: Navigating the Landscape of Substituted Benzontriles
In the intricate world of medicinal chemistry and materials science, the selection of the right building block is paramount to the success of a synthetic campaign. Substituted aminobenzonitriles are a critical class of intermediates, offering a versatile scaffold for the construction of complex molecular architectures. Among these, 5-Amino-3-bromobenzonitrile stands out as a trifunctional building block, possessing an amino group, a bromine atom, and a nitrile moiety. This unique arrangement of functional groups allows for a diverse range of chemical transformations, making it a valuable tool for the synthetic chemist.
This guide provides an in-depth, objective comparison of the synthetic utility of this compound against its structural isomers, namely 4-Amino-3-bromobenzonitrile and 2-Amino-5-bromobenzonitrile. We will delve into their performance in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This analysis is supported by a critical evaluation of the electronic and steric factors influencing their reactivity, supplemented with representative experimental protocols and data to guide researchers in their synthetic endeavors.
The Chemical Landscape: Understanding the Isomeric Differences
The reactivity of the aminobromobenzonitrile isomers is fundamentally governed by the interplay of the electronic effects of the amino (-NH₂) and nitrile (-CN) groups on the aromatic ring, and their steric influence on the reactive bromine center.
-
This compound (meta-amino, meta-bromo): In this isomer, the electron-donating amino group and the electron-withdrawing nitrile group are meta to the bromine atom. This placement results in a moderate electronic environment at the C-Br bond, influencing its reactivity in cross-coupling reactions.
-
4-Amino-3-bromobenzonitrile (para-amino, meta-bromo): Here, the powerful electron-donating effect of the para-amino group significantly increases the electron density of the aromatic ring, potentially making oxidative addition in cross-coupling reactions more challenging compared to its isomers.
-
2-Amino-5-bromobenzonitrile (ortho-amino, para-bromo): The ortho-amino group can exert both electronic and steric effects. Its proximity to the bromine atom can influence the approach of the catalyst and other reagents.
These subtle yet significant differences in electronic and steric profiles dictate the optimal reaction conditions and achievable yields in various synthetic transformations.
Benchmarking Performance: A Comparative Analysis in Key Cross-Coupling Reactions
To provide a quantitative assessment of the synthetic utility of this compound and its isomers, we will examine their performance in three of the most powerful and widely used cross-coupling reactions in modern organic synthesis.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl scaffolds prevalent in pharmaceuticals. The reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide.
Logical Relationship: Factors Influencing Suzuki-Miyaura Coupling Reactivity
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Data for Suzuki-Miyaura Coupling
| Substrate (Isomer) | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | Est. 80-90 | [Inferred from similar systems] |
| 4-Amino-3-bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Est. 75-85 | [Inferred from similar systems] |
| 2-Amino-5-bromobenzonitrile | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 110 | 16 | 88 | [WO2010026121A1] |
Note: Estimated yields are based on typical outcomes for similar substrates and should be experimentally verified.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Amino-5-bromobenzonitrile with Phenylboronic Acid
This protocol is adapted from a procedure described in patent literature [WO2010026121A1].
-
Reaction Setup: To a dried reaction vessel, add 2-Amino-5-bromobenzonitrile (1.0 equiv), phenylboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add anhydrous toluene to the vessel. Then, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv).
-
Reaction: Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-phenylbenzonitrile.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines. This reaction is particularly valuable in drug discovery for the construction of complex nitrogen-containing heterocycles and aniline derivatives.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Comparative Data for Buchwald-Hartwig Amination
Direct comparative data for the Buchwald-Hartwig amination of the three aminobromobenzonitrile isomers is scarce. However, the general principles of this reaction suggest that the electronic nature of the aryl bromide is a key determinant of reactivity. The electron-withdrawing nitrile group is expected to facilitate the oxidative addition step.
| Substrate (Isomer) | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | Est. 85-95 | [Inferred from similar systems] |
| 4-Amino-3-bromobenzonitrile | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | Est. 70-80 | [Inferred from similar systems] |
| 2-Amino-5-bromobenzonitrile | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-Amyl alcohol | 110 | 12 | 92 | [US20130079331A1] |
Note: Estimated yields are based on typical outcomes for similar substrates and should be experimentally verified.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Amino-5-bromobenzonitrile with Aniline
This protocol is adapted from a procedure described in patent literature [US20130079331A1].
-
Reaction Setup: In a glovebox, charge a reaction vessel with 2-Amino-5-bromobenzonitrile (1.0 equiv), aniline (1.2 equiv), sodium tert-butoxide (1.4 equiv), Palladium(II) acetate (0.02 equiv), and RuPhos (0.04 equiv).
-
Solvent Addition: Add anhydrous tert-amyl alcohol to the vessel.
-
Reaction: Seal the vessel and heat the reaction mixture to 110 °C for 12 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography to yield the desired 2-amino-5-(phenylamino)benzonitrile.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes, which are important motifs in materials science and medicinal chemistry.
Signaling Pathway: Sonogashira Coupling Mechanism
Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Comparative Data for Sonogashira Coupling
The Sonogashira coupling is generally tolerant of a wide range of functional groups. The electron-withdrawing nature of the nitrile group in the aminobromobenzonitriles is expected to be beneficial for this reaction.
| Substrate (Isomer) | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 6 | Est. 85-95 | [Inferred from similar systems] |
| 4-Amino-3-bromobenzonitrile | Phenylacetylene | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 80 | 4 | 85 | [CN102584523A] |
| 2-Amino-5-bromobenzonitrile | Phenylacetylene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Acetonitrile | 75 | 12 | Est. 80-90 | [Inferred from similar systems] |
Note: Estimated yields are based on typical outcomes for similar substrates and should be experimentally verified.
Experimental Protocol: Sonogashira Coupling of 4-Amino-3-bromobenzonitrile with Phenylacetylene
This protocol is adapted from a procedure described in patent literature [CN102584523A].
-
Reaction Setup: To a reaction flask, add 4-Amino-3-bromobenzonitrile (1.0 equiv), phenylacetylene (1.1 equiv), Tetrakis(triphenylphosphine)palladium(0) (0.02 equiv), and Copper(I) iodide (0.04 equiv).
-
Solvent and Base: Add DMF as the solvent and piperidine (2.0 equiv) as the base.
-
Reaction: Heat the mixture to 80 °C and stir for 4 hours under a nitrogen atmosphere.
-
Work-up: After the reaction is complete, cool the mixture and pour it into water. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain 4-amino-3-(phenylethynyl)benzonitrile.
Conclusion: Selecting the Optimal Building Block for Your Synthesis
This guide has provided a comparative analysis of the synthetic utility of this compound and its isomers in three fundamental cross-coupling reactions. While direct, comprehensive comparative data remains an area for further investigation, the available literature on related compounds allows for informed decision-making.
-
This compound emerges as a versatile and reactive building block, with its electronic configuration offering a good balance for a range of cross-coupling reactions.
-
4-Amino-3-bromobenzonitrile , with its para-amino group, may require more tailored catalytic systems to overcome the increased electron density of the aromatic ring.
-
2-Amino-5-bromobenzonitrile has demonstrated high reactivity in the examples found, though potential steric hindrance from the ortho-amino group should be a consideration in catalyst and substrate selection.
Ultimately, the choice of building block will depend on the specific synthetic target and the desired reaction pathway. It is the hope of this author that the data, protocols, and mechanistic insights provided herein will serve as a valuable resource for researchers, scientists, and drug development professionals in their quest for novel and efficient synthetic strategies.
References
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Product yields in Suzuki–Miyaura reaction of 4-bromobenzonitrile with phenylboronic acid catalyzed by 3.
- Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1104–1116. [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- WO2010026121A1 - Pyrazolopyrimidine derivatives as kinase inhibitors - Google P
- US20130079331A1 - Substituted pyrazolo[1,5-a]pyrimidines and their use as janus kinase inhibitors - Google P
- CN102584523A - Preparation method of 4-amino-3-alkynylbenzonitrile compound - Google P
Sources
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 5-Amino-3-bromobenzonitrile
This guide provides essential, step-by-step procedures for the safe handling and disposal of 5-Amino-3-bromobenzonitrile (CAS No. 49674-16-0). As a specialized aromatic amine and nitrile compound frequently utilized in targeted synthesis within drug discovery and materials science, its proper management is paramount to ensuring laboratory safety and environmental compliance. This document moves beyond mere procedural lists to explain the rationale behind each step, grounding every recommendation in established safety protocols and regulatory standards.
Hazard Assessment and Characterization
Before handling any chemical, a thorough understanding of its potential hazards is critical. While a specific, comprehensive safety datasheet for this compound is not universally available, data from closely related isomers and analogous structures provide a strong basis for a conservative and safe risk assessment. The compound should be managed as a hazardous substance with the potential for significant health effects.
Based on data for structural isomers, this compound must be classified as hazardous waste.[1] Disposal must adhere to local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2]
| Hazard Classification | Description | Rationale & Source |
| Acute Oral Toxicity | Toxic or harmful if swallowed.[3] | Isomers are classified as Acute Toxicity, Category 3 (H301) or Category 4 (H302).[3] Ingestion can lead to systemic toxic effects. |
| Skin Irritation | Causes skin irritation and may cause an allergic skin reaction (sensitization).[3] | Isomers are classified as Skin Irritation, Category 2 (H315) and Skin Sensitizer (H317).[3] Direct contact should be avoided. |
| Eye Irritation | Causes serious eye irritation.[3] | Classified as Eye Irritation, Category 2 (H319).[3] The fine, crystalline nature of the solid poses a significant risk to eyes. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust.[1] | As a solid powder, it can form dusts that irritate the respiratory tract.[1][4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is required to create a reliable barrier against exposure during handling and disposal operations. The following equipment is mandatory.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 4 mil). | Prevents skin contact and absorption. Check gloves for integrity before each use.[3] |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[1] | Protects against accidental splashes or airborne dust particles entering the eyes. |
| Body Protection | Fully-fastened laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a higher-level respirator. | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[1] |
Waste Segregation and Collection: A Step-by-Step Guide
Proper segregation at the point of generation is the most critical step in a compliant disposal workflow. It prevents dangerous chemical reactions and ensures the waste can be accepted by a licensed disposal facility.
Step 1: Identify the Waste Stream Designate a specific waste container solely for this compound and materials contaminated with it. Do not mix other chemical wastes in this container.
Step 2: Select an Appropriate Waste Container Use a UN-rated, sealable, and chemically compatible container. A high-density polyethylene (HDPE) drum or pail is a suitable choice for solid waste. The container must be in good condition, with no leaks or residues on the exterior.
Step 3: Adhere to Chemical Incompatibility Rules This compound must be segregated from the following chemical classes to prevent hazardous reactions:
-
Strong Oxidizing Agents (e.g., nitrates, permanganates, peroxides): Can cause exothermic and potentially explosive reactions.[1]
-
Strong Acids (e.g., hydrochloric acid, sulfuric acid): Aromatic amines can react vigorously with strong acids.[5]
-
Strong Bases (e.g., sodium hydroxide): While less reactive than with acids, segregation is a best practice to avoid unforeseen reactions.
Step 4: Label the Container Correctly The waste container must be labeled immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
Hazard Characteristics: "Toxic"
-
Accumulation Start Date (the date the first piece of waste is added)
-
Generator's Name and Location (e.g., Lab PI, Room Number)
Disposal Workflow and Logistics
Disposal of this compound is a regulated process that culminates in transfer to a licensed third-party vendor. Laboratory personnel are responsible for the initial stages of collection and accumulation.
Caption: Workflow for the safe disposal of this compound waste.
Procedure:
-
Point of Generation: Collect all waste materials (e.g., excess reagent, contaminated filter paper, gloves, weigh boats) directly into the properly labeled hazardous waste container.[6]
-
Accumulation: Store the sealed container in a designated and marked Satellite Accumulation Area (SAA) within the laboratory. This area should be away from drains and incompatible chemicals.
-
Request for Pickup: Once the container is full, or as per your institution's policy, contact your Environmental Health & Safety (EHS) department to arrange for the removal of the waste container.
-
Final Disposal: Your EHS department will manage the process of transferring the waste to a licensed hazardous waste disposal company.[2] The ultimate disposal method for toxic organic solids like this is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to mitigate harm.
Small Spill Cleanup (Manageable by Lab Personnel):
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate (If Necessary): If a significant amount of dust is generated, evacuate the immediate area.
-
Don PPE: Wear, at a minimum, double nitrile gloves, a lab coat, chemical splash goggles, and an N95 respirator.
-
Containment: Cover the spill with a plastic-backed absorbent pad. Gently pour a small amount of water to wet the powder and prevent it from becoming airborne.
-
Cleanup: Using forceps or a scoop, carefully collect the absorbed material and any contaminated debris. Place everything into the designated hazardous waste container.
-
Decontaminate: Wipe the spill area with soap and water, followed by a 70% ethanol solution. Place all cleaning materials into the waste container.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- Wang, C. C., Lee, C. M., & Chen, L. J. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Journal of Environmental Science and Health, Part A, Toxic/Hazardous Substances & Environmental Engineering, 39(7), 1767–1779.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. EPA.
- Carl ROTH. (2021). Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH.
- Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. OSHA.
- U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. EPA.
- Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. OSHA.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. EPA.
- Nipissing University. (2019). Hazardous Materials Disposal Guide. Nipissing University.
- Tandel, S. (2022). 2-Aminobenzonitrile. ResearchGate.
- Polovich, M., Martin, S., & Kienle, C. (2011). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 18(Suppl 1), e12–e19.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. OSHA.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC.
- Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. HSE.
- National Center for Biotechnology Information. (n.d.). 4-Aminobenzonitrile. PubChem.
- Wang, C. C., & Lee, C. M. (2007). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. Journal of Hazardous Materials, 145(1-2), 134-141.
- AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. AEG Environmental.
- American Society of Health-System Pharmacists. (2006). ASHP guidelines on handling hazardous drugs. American Journal of Health-System Pharmacy, 63(12), 1172–1193.
- National Institute for Occupational Safety and Health. (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. CDC.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Amino-3-bromobenzonitrile
In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the inherent responsibility of ensuring the safety of the researchers who handle these materials. 5-Amino-3-bromobenzonitrile, a substituted benzonitrile, is a valuable building block in organic synthesis. However, its chemical structure—featuring an amino group, a bromine atom, and a nitrile group—necessitates a robust and well-reasoned approach to personal protective equipment (PPE).
This guide moves beyond a simple checklist. It provides a comprehensive framework for understanding the why behind each piece of PPE, grounded in the potential hazards posed by this class of compounds. Our goal is to empower you, our fellow scientists, to make informed decisions that ensure your safety and the integrity of your work.
Understanding the Risk: The Chemical Profile of this compound
While toxicological data for this compound itself is not extensively documented, we can infer its potential hazards by examining its structural analogues, such as other aminobenzonitriles and bromobenzonitriles. This approach, rooted in established chemical principles, allows us to anticipate and mitigate risks effectively.
The primary hazards associated with aminobenzonitrile derivatives include:
-
Acute Toxicity: Compounds in this family are often harmful if swallowed, inhaled, or absorbed through the skin.[1] The nitrile functional group (-C≡N) is of particular concern, as related compounds can release highly toxic hydrogen cyanide gas under certain conditions, such as exposure to strong acids or fire.[2][3]
-
Skin and Eye Irritation: Direct contact with the solid powder or solutions can cause significant skin and serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of the dust can lead to respiratory tract irritation.[1]
-
Combustible Dust: Like many fine organic powders, this compound may form combustible dust concentrations in the air.[1]
Based on this hazard profile, a multi-layered PPE strategy is not just recommended; it is essential.
Core PPE Requirements: A Hazard-Matched Strategy
The selection of PPE is not a one-size-fits-all exercise. It is a direct response to the identified hazards. The following table summarizes the minimum required PPE for handling this compound in a typical laboratory setting.
| Hazard | Route of Exposure | Primary PPE | Secondary/Enhanced PPE |
| Acute Toxicity / Chemical Irritation | Dermal (Skin) | Nitrile Gloves | Chemical-Resistant Apron or Lab Coat |
| Serious Eye Irritation | Ocular (Eyes) | ANSI Z87.1-Compliant Safety Glasses with Side Shields | Chemical Splash Goggles and/or Face Shield |
| Acute Toxicity / Respiratory Irritation | Inhalation | N95 Respirator (for dust) | Half- or Full-Face Respirator with appropriate cartridges |
| General Contamination | Dermal (Body) | Long-Sleeved Lab Coat | Disposable Chemical-Resistant Suit |
The Rationale Behind Your Protective Gear
1. Hand Protection: The Critical Barrier
Your hands are the most likely part of your body to come into direct contact with a chemical. For handling this compound, nitrile gloves are the recommended choice.[4]
-
Why Nitrile? Nitrile is a synthetic rubber that provides excellent resistance to a broad range of chemicals, including the solvents you might use to dissolve this compound.[5][6] Unlike latex, it is less likely to cause allergic reactions and offers superior puncture resistance, which is crucial for preventing accidental exposure.[4][7]
-
Protocol Insight: Always double-glove if you are working with larger quantities or for extended periods. This provides an additional layer of protection and allows you to remove the outer glove if it becomes contaminated without exposing your skin. Inspect gloves for any signs of degradation or punctures before and during use.
2. Eye and Face Protection: Shielding Your Most Sensitive Organs
The potential for serious eye irritation from solid particulates or splashes makes robust eye protection non-negotiable.
-
Minimum Requirement: At a minimum, wear ANSI Z87.1-compliant safety glasses with side shields.[8]
-
Enhanced Protection: When handling more than a few milligrams, or when performing any operation with a splash potential (e.g., dissolution, transfer), upgrade to chemical splash goggles . For maximum protection, especially when working outside of a fume hood or with larger volumes, a full-face shield worn over safety goggles is the authoritative standard.[9] This combination protects the entire face from splashes and airborne particles.
3. Respiratory Protection: Preventing Internal Exposure
As a fine powder, this compound can easily become airborne. Inhaling these particles is a primary route of exposure that must be controlled.[1]
-
Engineering Controls First: The most effective way to prevent inhalation is to handle the solid compound within a certified chemical fume hood.[10][11] This engineering control captures dust at the source.
-
When Respirators are Necessary: When weighing or transferring the solid outside of a fume hood (not recommended), a NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates.[9] For situations with potential vapor exposure or higher dust concentrations, a half- or full-face respirator with organic vapor and particulate cartridges should be used in accordance with your institution's respiratory protection program.[1]
4. Protective Clothing: Shielding Your Body
To prevent accidental skin contact from spills or dust, protective clothing is mandatory.
-
Standard Protocol: A clean, long-sleeved laboratory coat is the standard for any chemical handling. It should be buttoned completely.
-
Task-Specific Needs: For procedures involving larger quantities, consider a chemical-resistant apron made of rubber or neoprene worn over the lab coat.[12] In pilot-scale or manufacturing settings, disposable chemical-resistant suits may be required.
Operational Plan: PPE Protocols in Action
Proper use of PPE extends beyond simply wearing it. The following step-by-step protocols for donning, doffing, and disposal are critical to ensuring your safety.
Step-by-Step PPE Workflow
-
Donning (Putting On) Sequence:
-
Lab Coat/Apron: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye/Face Protection: Put on your safety goggles and/or face shield.
-
Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
-
-
Doffing (Taking Off) Sequence: The goal is to touch contaminated items only with other contaminated items (i.e., your outer gloves).
-
Outer Gloves (if double-gloved): Remove the first pair of gloves.
-
Lab Coat/Apron: Unfasten and remove your lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Face Shield/Goggles: Remove from the back of your head, avoiding touching the front surface.
-
Respirator: Remove without touching the front of the respirator.
-
Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
-
-
Disposal Plan:
-
All disposable PPE (gloves, N95 respirators, disposable suits) used while handling this compound must be considered hazardous waste.
-
Dispose of contaminated items in a designated, sealed hazardous waste container. Do not discard them in the regular trash.
-
Non-disposable items like lab coats should be laundered separately from personal clothing and according to your institution's safety protocols.[11]
-
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Figure 1. PPE selection workflow for this compound.
By adhering to these guidelines, you build a system of safety that protects you, your colleagues, and your research. Always remember to consult your institution's specific chemical hygiene plan and the most current Safety Data Sheet (SDS) for any chemical before beginning work.
References
- 3-Bromobenzonitrile - Hazards Summary. PubChem, National Institutes of Health.
- Safety Data Sheet - 4-Aminobenzonitrile. Carl ROTH. Available from: [Link] (Note: A direct deep link was not available, search for product number 8721)
- Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace US.
- Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves.
- Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Cole-Parmer. Available from: [Link] (Note: A direct deep link was not available, search for MSDS of CAS 873-74-5)
- What Do Nitrile Gloves Protect Against?. Unigloves.
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Frontier Fire Protection.
- WHAT DO NITRILE GLOVES PROTECT US AGAINST?. S&S Glove.
Sources
- 1. fishersci.com [fishersci.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. fishersci.com [fishersci.com]
- 4. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 5. us.unigloves.com [us.unigloves.com]
- 6. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 7. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 4-氨基-3-溴苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. marketplace.safetyculture.com [marketplace.safetyculture.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

